molecular formula C6H14N2O3 B044584 5-Hydroxylysine CAS No. 1190-94-9

5-Hydroxylysine

Cat. No.: B044584
CAS No.: 1190-94-9
M. Wt: 162.19 g/mol
InChI Key: YSMODUONRAFBET-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxylysine (5-Hyl) is a crucial post-translationally modified amino acid derived from lysine, serving as a significant biochemical marker in the study of collagen and connective tissue biology. Its primary research value lies in its role as a key component in the formation of stable collagen cross-links, which are essential for the tensile strength and structural integrity of various extracellular matrices. The biosynthesis of this compound is catalyzed by the action of lysyl hydroxylase enzymes, and its levels are often a focus in studies investigating connective tissue disorders such as Ehlers-Danlos syndrome and osteogenesis imperfecta. Furthermore, this compound serves as an attachment site for carbohydrates in collagen, forming hydroxylysine-linked glycosides, which are critical for fibril assembly and tissue organization. Researchers utilize this compound as a standard in chromatographic analyses (HPLC, LC-MS) for quantifying collagen content and turnover in models of fibrosis, wound healing, and bone development. It is also an indispensable tool for probing the mechanisms of lysyl hydroxylase activity and for developing biomarkers to assess connective tissue health and disease progression in various research contexts. This high-purity reagent is provided to support rigorous, reproducible scientific inquiry in these advanced areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O3/c7-3-4(9)1-2-5(8)6(10)11/h4-5,9H,1-3,7-8H2,(H,10,11)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMODUONRAFBET-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317083
Record name L-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

23 mg/mL
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1190-94-9
Record name L-Hydroxylysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxylysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Hydroxylysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erythro-5-hydroxy-L-lysine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.388
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDROXYLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GQB349IUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxylysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Identification of 5-Hydroxylysine: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxylysine is a post-translationally modified amino acid that is a hallmark of collagen, the most abundant protein in mammals. Its discovery and the subsequent elucidation of its biosynthesis and function have been pivotal in understanding the biochemistry of connective tissues. This technical guide provides an in-depth history of the identification of this compound, detailing the experimental protocols that were foundational to its discovery and the modern analytical techniques used for its characterization.

The Initial Discovery: A Serendipitous Finding in Gelatin Hydrolysates

The journey to identify this compound began in 1921 with the work of Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research.[1] While meticulously analyzing the amino acid composition of gelatin, a product of collagen hydrolysis, they encountered a persistent discrepancy. Their established methods for quantifying histidine yielded conflicting results, suggesting the presence of an unknown substance that interfered with the analysis.[1] This anomaly sparked a years-long investigation that culminated in the definitive identification of a new amino acid, this compound, in 1938.

The foundational technique used by Van Slyke was his own nitrogen distribution method, a cornerstone of protein chemistry at the time. This method involved the differential analysis of nitrogen in various chemical forms within a protein hydrolysate.

Experimental Protocols: The Van Slyke Method

The Van Slyke method for amino acid analysis, which led to the discovery of this compound, was a multi-step process for determining the distribution of nitrogen in a protein. Below is a detailed protocol reconstructed from the principles of his work.

Objective: To determine the nitrogen distribution in a protein hydrolysate to identify and quantify its amino acid components.

Protocol: Van Slyke's Nitrogen Distribution Analysis

  • Protein Hydrolysis:

    • A known weight of purified protein (e.g., gelatin) is hydrolyzed by refluxing with 6 N hydrochloric acid (HCl) for 24 hours. This process breaks the peptide bonds, releasing individual amino acids.

  • Removal of Excess HCl:

    • The hydrolysate is repeatedly evaporated to dryness under vacuum to remove the excess HCl.

  • Nitrogen Distribution Analysis:

    • The dried hydrolysate is redissolved in water for the differential nitrogen analysis using the Van Slyke apparatus.

    • Total Nitrogen: Determined by the Kjeldahl method.

    • Amide Nitrogen (from Asparagine and Glutamine): Determined by measuring the ammonia (B1221849) released upon gentle hydrolysis with weak alkali.

    • Humin Nitrogen (from Tryptophan degradation): The acid-insoluble black precipitate formed during hydrolysis is separated and its nitrogen content is determined.

    • Basic Amino Acid Nitrogen (Arginine, Histidine, Lysine):

      • The basic amino acids are precipitated from the hydrolysate using phosphotungstic acid.

      • The nitrogen content of the precipitate is determined.

      • Arginine is quantified by measuring the urea (B33335) produced after treatment with arginase.

      • Histidine was determined based on a colorimetric reaction, and it was the discrepancy in this step that hinted at an unknown compound.

    • Amino Nitrogen:

      • The primary amino groups of the amino acids are reacted with nitrous acid (HONO) in the Van Slyke apparatus.[2][3][4]

      • This reaction releases nitrogen gas (N₂), which is quantitatively measured.[2][3][4]

      • R-NH₂ + HONO → R-OH + H₂O + N₂

      • The volume of N₂ produced is proportional to the amount of free amino nitrogen.

The discrepancy observed by Van Slyke and Hiller arose from the fact that this compound, being a basic amino acid, would co-precipitate with histidine, arginine, and lysine (B10760008). However, its chemical properties differed from histidine, leading to inconsistent results in the histidine-specific assays of the time.

Elucidating the Role and Biosynthesis of this compound

Following its discovery, research focused on the biological significance of this compound. It was quickly established that this modified amino acid is almost exclusively found in collagen.[2] Later studies revealed its crucial role in the formation of stable intermolecular cross-links, which are essential for the tensile strength of collagen fibrils.[1] Furthermore, the hydroxyl group of this compound serves as an attachment site for carbohydrate units (galactose and glucose-galactose), a process known as glycosylation.[2]

The biosynthesis of this compound occurs as a post-translational modification, meaning that lysine is first incorporated into the procollagen (B1174764) polypeptide chain and then hydroxylated. This reaction is catalyzed by a family of enzymes called lysyl hydroxylases. These enzymes require Fe²⁺, α-ketoglutarate, and ascorbic acid (Vitamin C) as co-factors.

Signaling and Biosynthetic Pathway

The hydroxylation of lysine is a critical step in collagen maturation. This pathway is followed by glycosylation and subsequent cross-linking, which are essential for the final structure and function of collagen.

Hydroxylysine Biosynthesis and Glycosylation Biosynthesis and Glycosylation of this compound cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Lysine Lysine residue in procollagen Hydroxylysine This compound residue Lysine->Hydroxylysine Lysyl Hydroxylase (Fe2+, O2, α-KG, Ascorbate) Gal_Hyl Galactosyl-5-hydroxylysine Hydroxylysine->Gal_Hyl Galactosyltransferase (UDP-Gal) Crosslink Collagen Cross-linking (via Lysyl Oxidase) Hydroxylysine->Crosslink Glc_Gal_Hyl Glucosylgalactosyl- This compound Gal_Hyl->Glc_Gal_Hyl Glucosyltransferase (UDP-Glc) Glc_Gal_Hyl->Crosslink

Biosynthesis and subsequent modifications of this compound.

Quantitative Analysis of this compound Over the Decades

The methods for quantifying this compound have evolved significantly since its discovery, moving from indirect chemical methods to highly sensitive and specific chromatographic and mass spectrometric techniques.

Early Quantitative Data

Early studies focused on determining the relative amounts of hydroxylysine in collagen from different tissues. A common method was to determine the molar ratio of hydroxyproline (B1673980) to hydroxylysine, which was found to be characteristic for different collagen types.[5][6]

Tissue Source (Rat)Lysine (residues/1000)Hydroxylysine (residues/1000)Total (Lys + Hyl)Lys/Hyl RatioReference
Skin26.54.531.05.9Piez & Likins, 1957
Tail Tendon26.04.830.85.4Piez & Likins, 1957
Bone20.610.130.72.0Piez & Likins, 1957
Dentin13.915.129.00.9Piez & Likins, 1957
Collagen TypeMolar Ratio (Hydroxyproline/Hydroxylysine)Reference
Type I (Skin, Bone, Tendon)High (e.g., ~17 in human skin)Blumenkrantz & Asboe-Hansen, 1978
Type II (Cartilage)Low (e.g., ~4.5 in human cartilage)Blumenkrantz & Asboe-Hansen, 1978
Type III (Fetal Skin, Aorta)High (e.g., ~19 in human aorta)Blumenkrantz & Asboe-Hansen, 1978
Type IV (Basement Membrane)Low (e.g., ~1.5)Blumenkrantz & Asboe-Hansen, 1978
Modern Analytical Techniques and Performance

Modern methods offer high sensitivity and specificity for the quantification of this compound in various biological matrices.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
Gas Chromatography (GC)350 pmol/mL-UrineEuli et al., 1999[7]
LC-MS/MS0.03–2.62 μg/mL0.10–7.93 μg/mLGelatin HydrolysateAuthentication of gelatin sources, 2024[7]

Modern Experimental Protocols for this compound Identification

The identification and quantification of this compound in complex biological samples, such as tissues or recombinant proteins, now rely heavily on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow: LC-MS/MS Identification of this compound

LC_MS_Workflow Workflow for LC-MS/MS Identification of this compound in Proteins cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Protein Sample (e.g., Collagen, mAb) denature Denaturation, Reduction & Alkylation start->denature digest Enzymatic Digestion (e.g., Trypsin) denature->digest peptides Peptide Mixture digest->peptides lc Liquid Chromatography (Reverse Phase Separation) peptides->lc ms1 MS1: Full Scan (Precursor Ion m/z) lc->ms1 ms2 MS2: Tandem MS (Fragmentation of Precursor) ms1->ms2 Select +16 Da shifted peptides spectra MS/MS Spectra ms2->spectra database Database Search (e.g., Mascot, Sequest) spectra->database identification Peptide Identification & Site Localization of Hyl database->identification result Identified this compound Site identification->result

Modern workflow for identifying this compound in proteins.
Protocol: LC-MS/MS Analysis of this compound in a Protein Sample

Objective: To identify the specific lysine residues that are hydroxylated in a purified protein sample.

1. Sample Preparation (In-Solution Digestion):

  • Protein Solubilization and Denaturation: Solubilize the protein (e.g., 100 µg) in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) to a final concentration of 15 mM and incubate in the dark for 30 minutes to alkylate the free cysteine residues, preventing disulfide bond reformation.

  • Buffer Exchange/Dilution: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 2 M, which is necessary for optimal enzyme activity.

  • Enzymatic Digestion: Add a protease, typically Trypsin Gold (Mass Spectrometry Grade), at a 1:50 enzyme-to-protein ratio (w/w).[8] Incubate overnight at 37°C.[8]

  • Digestion Quench and Cleanup: Stop the digestion by adding formic acid to a final concentration of 0.1%. Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents. Elute the peptides and dry them under vacuum.

2. LC-MS/MS Analysis:

  • Reconstitution: Reconstitute the dried peptides in a solution suitable for mass spectrometry (e.g., 0.1% formic acid in water).

  • Liquid Chromatography (LC):

    • Inject the peptide sample onto a reverse-phase C18 column.

    • Separate the peptides using a gradient of increasing acetonitrile (B52724) concentration (e.g., 2% to 40% acetonitrile in 0.1% formic acid over 60 minutes).

  • Mass Spectrometry (MS):

    • The eluting peptides are ionized using electrospray ionization (ESI) and introduced into the mass spectrometer.

    • MS1 Scan: The mass spectrometer performs a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide ions (precursor ions).

    • Data-Dependent MS2 Scans (Tandem MS): The instrument software selects the most intense precursor ions from the MS1 scan for fragmentation (e.g., by collision-induced dissociation - CID). The m/z of the resulting fragment ions are measured in the MS2 scan. The key is to look for peptides with a mass shift of +16 Da, corresponding to the addition of an oxygen atom for hydroxylation.

3. Data Analysis:

  • The raw MS/MS data files are processed using a database search algorithm (e.g., Mascot, Sequest).

  • The experimental MS/MS spectra are compared against theoretical spectra generated from a protein sequence database.

  • The search parameters must include variable modifications for lysine hydroxylation (+15.9949 Da).

  • The software identifies the peptide sequence and localizes the site of the hydroxylation based on the fragment ion masses.

Conclusion

The discovery of this compound by Van Slyke and Hiller is a testament to the power of meticulous analytical chemistry. From its initial detection as an anomaly in gelatin hydrolysates to its current status as a key biomarker for collagen metabolism, the story of this compound mirrors the evolution of bioanalytical science. The detailed protocols provided herein, from the historical Van Slyke method to modern LC-MS/MS workflows, offer a comprehensive resource for researchers and professionals in the fields of biochemistry, medicine, and drug development, enabling a deeper understanding and continued exploration of this critical post-translational modification.

References

The Linchpin of Connective Tissue: A Technical Guide to 5-Hydroxylysine's Role in Collagen Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, the most abundant protein in mammals, forms the fundamental structural framework of connective tissues, including skin, bone, tendons, and ligaments. Its remarkable tensile strength and stability are not merely a function of its primary amino acid sequence but are critically dependent on a series of post-translational modifications (PTMs). Among the most vital of these is the hydroxylation of lysine (B10760008) residues to form 5-hydroxylysine. This modification, catalyzed by a family of enzymes known as lysyl hydroxylases, serves as a crucial branch point for two subsequent modifications: glycosylation and the formation of stable intermolecular cross-links. This technical guide provides an in-depth exploration of the pivotal role of this compound in dictating the structural integrity and biomechanical properties of collagen. We will delve into the enzymatic processes governing its formation, present quantitative data on its distribution and impact, and provide detailed experimental protocols for its analysis.

Core Functions of this compound in Collagen

The introduction of a hydroxyl group onto the lysine side chain by lysyl hydroxylases paves the way for two pivotal modifications that dictate the final properties of collagen fibrils.

A Substrate for Glycosylation

This compound serves as the attachment site for carbohydrate moieties, a process known as O-linked glycosylation.[1] This involves the sequential addition of galactose to form galactosyl-hydroxylysine (Gal-Hyl) and subsequently glucose to form glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[1] Collagen glycosylation is believed to influence several aspects of collagen biology, including fibrillogenesis, where the extent and type of glycosylation can modulate the diameter of collagen fibrils. The sugar moieties can also influence the interaction of collagen with other extracellular matrix components.

A Precursor for Intermolecular Cross-Linking

Perhaps the most critical function of this compound is its role as a precursor to the formation of stable, covalent intermolecular cross-links. These cross-links are indispensable for the tensile strength and stability of collagen fibers. The process is initiated by the enzyme lysyl oxidase (LOX), which oxidatively deaminates the ε-amino group of specific lysine and hydroxylysine residues in the telopeptides of collagen molecules, forming reactive aldehydes. These aldehydes then spontaneously react with other aldehyde groups or with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form a variety of divalent and trivalent cross-links.

The hydroxylation status of the telopeptide lysine residues dictates the type of cross-link formed. Hydroxylysine-derived aldehydes lead to the formation of the more stable hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are prevalent in tissues subjected to high mechanical stress like bone and cartilage. In contrast, lysine-derived aldehydes result in lysyl pyridinoline (LP) cross-links.

Quantitative Impact of this compound on Collagen Properties

The degree of lysine hydroxylation and subsequent modifications has a quantifiable impact on the biomechanical properties of collagenous tissues. Deficiencies in this compound, as seen in certain genetic disorders like Ehlers-Danlos Syndrome Type VI, lead to impaired cross-linking and result in tissues with reduced tensile strength and increased fragility.[2][3]

Table 1: Hydroxyproline to Hydroxylysine Molar Ratios in Various Human Tissues [4][5]

TissueCollagen Type PredominantlyHydroxyproline/Hydroxylysine Molar RatioImplied Hydroxylysine Content
SkinType I & III~10.9Low
TendonType IHighLow
BoneType I~7.6Moderate
AortaType I & IIIModerateModerate
CartilageType IILowHigh
Nucleus PulposusType IILowHigh

Note: A lower Hydroxyproline/Hydroxylysine ratio indicates a higher relative content of this compound.

Table 2: Impact of this compound Deficiency on Mechanical Properties of Collagenous Tissues

PropertyNormal TissueHydroxylysine-Deficient Tissue (e.g., Ehlers-Danlos Syndrome Type VI)Reference
Tensile Strength HighSignificantly Reduced[2][3]
Skin Extensibility NormalHyperextensible[2][6]
Joint Mobility NormalHypermobile[2]
Wound Healing NormalImpaired, with atrophic scarring[7]
Collagen Fibril Diameter UniformIrregular, larger diameter fibrils[2]

Biochemical Pathways and Experimental Workflows

Enzymatic Synthesis of this compound and Subsequent Modifications

The formation of this compound is the initial and rate-limiting step for the subsequent glycosylation and cross-linking of collagen. This process is tightly regulated and occurs within the endoplasmic reticulum.

Collagen Post-Translational Modification Workflow cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen Procollagen Lysyl_Hydroxylase Lysyl Hydroxylase (PLOD1, 2, 3) Procollagen->Lysyl_Hydroxylase Lysine Residues Hydroxylysine_Residue Procollagen with This compound Lysyl_Hydroxylase->Hydroxylysine_Residue Glycosyltransferases Galactosyltransferase Glucosyltransferase Hydroxylysine_Residue->Glycosyltransferases O-linked Glycosylation Triple_Helix Triple Helix Formation Hydroxylysine_Residue->Triple_Helix Glycosylated_Hyl Glycosylated Procollagen Glycosyltransferases->Glycosylated_Hyl Glycosylated_Hyl->Triple_Helix Procollagen_Peptidases Procollagen_Peptidases Triple_Helix->Procollagen_Peptidases Secretion Tropocollagen Tropocollagen Procollagen_Peptidases->Tropocollagen Cleavage of propeptides Lysyl_Oxidase Lysyl Oxidase (LOX) Tropocollagen->Lysyl_Oxidase Lys/Hyl Residues in Telopeptides Cross_linking Spontaneous Cross-linking Tropocollagen->Cross_linking Aldehyde_Formation Aldehyde Formation Lysyl_Oxidase->Aldehyde_Formation Aldehyde_Formation->Cross_linking Collagen_Fibril Mature Cross-linked Collagen Fibril Cross_linking->Collagen_Fibril

Collagen post-translational modification workflow.
Regulation of Lysyl Hydroxylase 2 (PLOD2) Expression by TGF-β Signaling

The expression of lysyl hydroxylase isoforms is differentially regulated, contributing to the tissue-specific properties of collagen. Transforming Growth Factor-β (TGF-β) is a key regulator of PLOD2 expression, which is crucial for the formation of stable, hydroxylysine-derived cross-links.

TGF_beta_PLOD2_Regulation cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor (Type I/II) TGF_beta->TGF_beta_R Binds SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex PLOD2_promoter PLOD2 Promoter SMAD_complex->PLOD2_promoter Binds SP1 SP1 SP1->PLOD2_promoter Binds Nucleus Nucleus PLOD2_gene PLOD2 Gene PLOD2_promoter->PLOD2_gene Activates Transcription PLOD2_mRNA PLOD2 mRNA PLOD2_gene->PLOD2_mRNA Transcription LH2 Lysyl Hydroxylase 2 (LH2) PLOD2_mRNA->LH2 Translation

TGF-β signaling pathway regulating PLOD2 expression.

Experimental Protocols

Accurate quantification and characterization of this compound and its derivatives are crucial for understanding collagen biology in both health and disease. The following sections provide detailed methodologies for key experiments.

Protocol 1: Lysyl Hydroxylase Activity Assay

This assay measures the activity of lysyl hydroxylase enzymes in a given sample. It is based on the hydroxylation of a synthetic peptide substrate.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Synthetic peptide substrate (e.g., (Ile-Lys-Gly)n)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100

  • Cofactors: 100 µM Ascorbic acid, 10 µM FeCl₂, 100 µM α-ketoglutarate

  • Quenching Solution (e.g., Succinate (B1194679) detection reagent I)

  • Detection Reagent (e.g., luminescence-based succinate detection kit)

  • 384-well white plates

Procedure:

  • Enzyme Preparation: Prepare the enzyme source in Assay Buffer.

  • Reaction Setup: In a 384-well plate, add the enzyme solution.

  • Initiation: Start the reaction by adding a master mix of the peptide substrate and cofactors to each well. The final volume should be around 10 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).

  • Quenching: Stop the reaction by adding the Quenching Solution.

  • Detection: Add the Detection Reagent according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader. The signal is proportional to the amount of succinate produced, which corresponds to the lysyl hydroxylase activity.

Protocol 2: Quantification of this compound by Mass Spectrometry

This method provides a sensitive and specific quantification of total this compound in a biological sample.

Materials:

  • Lyophilized tissue or protein sample

  • 6 M HCl

  • Stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-L-5-hydroxylysine)

  • Reconstitution Solution (e.g., 0.1% formic acid in water)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Acid Hydrolysis:

    • To a known amount of lyophilized sample (e.g., 1 mg), add 1 mL of 6 M HCl.

    • Add a known amount of the internal standard.

    • Flush with nitrogen, seal the tube, and heat at 110°C for 24 hours.

    • Cool and centrifuge to pellet debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Sample Preparation for LC-MS/MS:

    • Reconstitute the dried hydrolysate in a known volume of Reconstitution Solution.

    • Centrifuge to remove any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the amino acids using a suitable chromatography method (e.g., reverse-phase or HILIC).

    • Detect and quantify this compound and the internal standard using Multiple Reaction Monitoring (MRM) mode in positive electrospray ionization (ESI+).

    • Suggested MRM transitions for underivatized this compound: Precursor ion [M+H]⁺ m/z 163.1; Product ions m/z 145.1, 119.1, and 84.1.

  • Quantification: Calculate the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Protocol 3: Analysis of Collagen Cross-links by HPLC

This method is used to quantify the mature pyridinium (B92312) cross-links, hydroxylysyl pyridinoline (HP) and lysyl pyridinoline (LP).

Materials:

  • Lyophilized tissue sample

  • 6 M HCl

  • Cellulose (B213188) CF1 column for prefractionation

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

  • Mobile phase: e.g., Methanol/Water with 0.1% heptafluorobutyric acid (HFBA)

  • Pyridinoline and deoxypyridinoline (B1589748) standards

Procedure:

  • Sample Hydrolysis:

    • Hydrolyze a known amount of lyophilized tissue in 6 M HCl at approximately 107°C for 18-24 hours.

  • Prefractionation:

    • Perform a partition chromatography step on the hydrolysate using a cellulose CF1 column to enrich for the cross-links and remove interfering substances.

    • Collect the appropriate fractions and freeze-dry them.

  • HPLC Analysis:

    • Reconstitute the dried fractions in the HPLC mobile phase.

    • Inject the sample onto the reversed-phase C18 column.

    • Separate the cross-links using an isocratic or gradient elution with the mobile phase.

    • Detect the fluorescent cross-links using an excitation wavelength of ~290-295 nm and an emission wavelength of ~395-400 nm.

  • Quantification:

    • Identify and quantify HP and LP peaks by comparing their retention times and peak areas to those of the standards.

    • Express the results as moles of cross-link per mole of collagen.

Conclusion

This compound is more than just a modified amino acid; it is a critical determinant of the structure and function of collagen. Through its essential roles in glycosylation and intermolecular cross-linking, this compound profoundly influences the biomechanical properties and stability of connective tissues. A thorough understanding of the enzymatic pathways that regulate its formation and its subsequent modifications is essential for researchers and clinicians working on connective tissue disorders, fibrosis, and the development of novel therapeutics targeting the extracellular matrix. The methodologies outlined in this guide provide a robust framework for the continued investigation of this pivotal molecule in collagen biology.

References

The Crucial Post-Translational Hydroxylation: A Technical Guide to the Biosynthesis of 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of 5-hydroxylysine from lysine (B10760008) is a critical post-translational modification essential for the structural integrity and function of collagens. This in-depth technical guide provides a comprehensive overview of the enzymatic pathway, including the key enzymes, their cofactors, and the cellular machinery involved. We present a detailed summary of available quantitative data, including enzyme kinetics, to facilitate comparative analysis. Furthermore, this guide offers detailed experimental protocols for the robust quantification of lysyl hydroxylase activity and this compound content in biological samples. Visual diagrams of the signaling pathway and experimental workflows are provided to enhance understanding of the complex processes involved. This document serves as a vital resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development focused on collagen-related pathologies and regenerative medicine.

Introduction

Collagen, the most abundant protein in mammals, provides the fundamental structural framework for connective tissues such as skin, bone, tendons, and ligaments. The remarkable tensile strength and stability of collagen fibrils are not solely dependent on their primary amino acid sequence but are significantly influenced by a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine residues to form this compound.[1]

This hydroxylation event, occurring in the lumen of the rough endoplasmic reticulum, is the initial and rate-limiting step for the subsequent glycosylation of hydroxylysine residues and the formation of stable intermolecular cross-links.[2][3] These cross-links are indispensable for the proper assembly and mechanical stability of collagen fibers.[4] Dysregulation of this biosynthetic pathway is implicated in a range of debilitating connective tissue disorders, including Ehlers-Danlos syndrome and Bruck syndrome.[4] Consequently, a thorough understanding of the this compound biosynthesis pathway is paramount for the development of therapeutic strategies targeting these conditions and for advancements in tissue engineering.

This technical guide will delve into the core aspects of this vital biosynthetic pathway, providing the necessary theoretical and practical knowledge for researchers and drug development professionals.

The Biosynthesis Pathway of this compound

The conversion of lysine to this compound is a post-translational modification catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases.[4][5]

Key Enzymes: The Lysyl Hydroxylase Isoforms

In humans, there are three known lysyl hydroxylase isoforms, each encoded by a distinct gene:

  • Lysyl Hydroxylase 1 (LH1): Encoded by the PLOD1 gene.[4][6][7][8]

  • Lysyl Hydroxylase 2 (LH2): Encoded by the PLOD2 gene.[4]

  • Lysyl Hydroxylase 3 (LH3): Encoded by the PLOD3 gene.[4][9][10]

These isoforms exhibit tissue-specific expression patterns and have distinct substrate specificities, which contributes to the structural diversity of different collagen types.[11] LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of procollagen (B1174764) chains.[11][12] In contrast, LH2 is predominantly responsible for hydroxylating lysine residues in the telopeptide regions of fibrillar collagens, a modification critical for the formation of stable, mature cross-links.[13][14] LH3 is a multifunctional enzyme that, in addition to its hydroxylase activity, also possesses galactosyltransferase and glucosyltransferase activities, enabling it to glycosylate the newly formed hydroxylysine residues.[15][16]

The Enzymatic Reaction

The hydroxylation of a lysine residue within a procollagen polypeptide chain is a complex oxidative reaction that occurs in the lumen of the endoplasmic reticulum. The reaction requires several essential cofactors:

  • Molecular Oxygen (O₂): One atom of oxygen is incorporated into the lysine substrate to form the hydroxyl group, while the other is incorporated into the co-substrate, 2-oxoglutarate.

  • Ferrous Iron (Fe²⁺): Acts as a crucial cofactor at the active site of the enzyme.[17]

  • 2-Oxoglutarate (α-Ketoglutarate): This co-substrate is decarboxylated to succinate (B1194679) during the reaction.[17]

  • Ascorbic Acid (Vitamin C): While not directly consumed in every catalytic cycle, ascorbate (B8700270) is essential for maintaining the iron cofactor in its reduced, active Fe²⁺ state.[12][17]

The overall reaction can be summarized as follows:

L-lysine-[procollagen] + 2-oxoglutarate + O₂ → (5R)-5-hydroxy-L-lysine-[procollagen] + succinate + CO₂[5]

Signaling Pathway Diagram

Biosynthesis_of_5_Hydroxylysine cluster_ER Endoplasmic Reticulum Lumen cluster_Cofactors Cofactors Procollagen Procollagen Chain with Lysine Residues LysylHydroxylase Lysyl Hydroxylase (LH1, LH2, LH3) Procollagen->LysylHydroxylase Substrate Hydroxyprocollagen Procollagen Chain with this compound LysylHydroxylase->Hydroxyprocollagen Product Succinate Succinate LysylHydroxylase->Succinate CO2 CO₂ LysylHydroxylase->CO2 Fe2 Fe²⁺ Fe2->LysylHydroxylase TwoOG 2-Oxoglutarate TwoOG->LysylHydroxylase TwoOG->Succinate Decarboxylation TwoOG->CO2 O2 O₂ O2->LysylHydroxylase Ascorbate Ascorbate (Vitamin C) Ascorbate->LysylHydroxylase Maintains Fe²⁺

Caption: Biosynthesis of this compound from lysine within the endoplasmic reticulum.

Quantitative Data

The following tables summarize the available quantitative data for the lysyl hydroxylase isoforms. It is important to note that kinetic parameters can vary significantly depending on the specific substrate (collagen type or peptide sequence) and the experimental conditions.

Table 1: Kinetic Parameters of Lysyl Hydroxylase Isoforms

Enzyme IsoformSubstrateKmVmaxSource
LH2 (PLOD2)[IKG]₃ peptide~179 µMNot Reported[18]
LH3 (PLOD3)2-Oxoglutarate100 µMNot Reported[15][19]
LH3 (PLOD3)Ascorbate300-350 µMNot Reported[19]
LH3 (PLOD3)UDP-galactose35 µMNot Reported[15][19]
LH3 (PLOD3)UDP-glucose17 µMNot Reported[15][19]
LH (from chick embryos)α-ketoglutarate~4-fold higher than prolyl 4-hydroxylaseNot Reported[17]

Table 2: Hydroxyproline to Hydroxylysine Molar Ratios in Different Tissues and Collagen Types

Tissue/Collagen TypeMolar Ratio (Hyp/Hyl)Source
Human Tissues
Skin (Type I & III)High[2][20]
Tendon (Type I)High[2][20]
Bone (Type I)High[2][20]
Aorta (Type I & III)High[2][20]
Cartilage (Type II)Low[2][20]
Nucleus Pulposus (Type II)Low[2][20]
Purified Collagen Types
Type IHigh[2]
Type IILow[2]
Type IIIHigh[2]
Type IVLow[2]

Experimental Protocols

Quantification of this compound in Tissues by HPLC

This protocol describes the acid hydrolysis of tissue samples followed by pre-column derivatization and HPLC analysis for the quantification of this compound.[1]

4.1.1. Tissue Homogenization and Acid Hydrolysis

  • Weigh approximately 100-200 mg of the tissue sample.

  • Flash-freeze the tissue in liquid nitrogen and grind it to a fine powder using a cryo-homogenizer or a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a hydrolysis tube with a Teflon-lined screw cap.

  • Add 6 M HCl containing 1% phenol (B47542) to the tube.

  • Seal the tube tightly and incubate at 110°C for 18-24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Carefully open the tube in a fume hood and evaporate the HCl using a vacuum centrifuge or a gentle stream of nitrogen.

  • Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

  • Neutralize the sample to approximately pH 7.0 with 6 M NaOH.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate.

  • Filter the supernatant through a 0.22 µm syringe filter.

4.1.2. Pre-column Derivatization with Dansyl Chloride

  • In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer.

  • Add 100 µL of Dansyl Chloride solution (e.g., 1.5 mg/mL in acetone).

  • Vortex briefly and incubate in a water bath at 60°C for 45 minutes in the dark.

  • After incubation, add 50 µL of methylamine (B109427) hydrochloride solution to quench the reaction.

  • Vortex and let it stand for 10 minutes at room temperature.

  • Centrifuge the derivatized sample at 10,000 x g for 5 minutes.

  • The supernatant is ready for HPLC injection.

4.1.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Acetonitrile (B52724).

  • Mobile Phase B: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5).

  • Gradient: A suitable gradient of increasing acetonitrile concentration.

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm) or UV detector.

  • Quantification: Use a standard curve prepared with known concentrations of derivatized this compound.

High-Throughput Luminescence-Based Lysyl Hydroxylase Assay

This protocol is adapted for a 384-well plate format and measures the production of succinate, a co-product of the hydroxylation reaction, using a coupled enzymatic assay that generates a luminescent signal.[18]

4.2.1. Reagents and Buffers

  • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 0.5% DMSO.

  • LH2 Enzyme Mix (1.67X): 1.67 µM LH2 in assay buffer.

  • Substrate Mix (5X): 5 mM [IKG]₃ peptide, 50 µM α-KG, 500 µM ascorbic acid, 50 µM FeCl₂ in assay buffer.

  • Succinate Detection Reagent: Commercially available kit (e.g., Succinate-Glo™ JMJC Demethylase/Hydroxylase Assay).

4.2.2. Assay Procedure

  • Aliquot 6 µL of the 1.67X LH2 enzyme mix into the wells of a white 384-well plate. For negative controls, add 6 µL of assay buffer without the enzyme.

  • Add 2 µL of test compound (dissolved in DMSO and diluted in assay buffer) or vehicle control to the appropriate wells and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of the 5X substrate mix to all wells.

  • Incubate the plate at 37°C for 90 minutes.

  • Stop the reaction and detect succinate production by adding the succinate detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

Mandatory Visualizations

Experimental Workflow for HPLC Analysis of this compound

HPLC_Workflow Tissue Tissue Sample Homogenization Homogenization (Liquid N₂) Tissue->Homogenization Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Homogenization->Hydrolysis Derivatization Derivatization (Dansyl Chloride) Hydrolysis->Derivatization HPLC HPLC Analysis Derivatization->HPLC Data Data Analysis (Quantification) HPLC->Data

Caption: Workflow for the quantification of this compound in tissue samples by HPLC.

Logical Relationships in High-Throughput Screening

HTS_Logic Start Start HTS Dispense_Enzyme Dispense LH2 Enzyme Start->Dispense_Enzyme Dispense_Compound Dispense Test Compound Dispense_Enzyme->Dispense_Compound Incubate_1 Pre-incubation Dispense_Compound->Incubate_1 Dispense_Substrate Dispense Substrate Mix Incubate_1->Dispense_Substrate Incubate_2 Enzymatic Reaction Dispense_Substrate->Incubate_2 Add_Detection Add Succinate Detection Reagent Incubate_2->Add_Detection Read_Luminescence Measure Luminescence Add_Detection->Read_Luminescence Analyze Analyze Data (Hit Identification) Read_Luminescence->Analyze

Caption: Logical workflow for a high-throughput screen for lysyl hydroxylase inhibitors.

Conclusion

The biosynthesis of this compound is a fundamental post-translational modification that underpins the stability and function of collagen. The lysyl hydroxylase enzymes, with their distinct isoforms and substrate specificities, play a pivotal role in this process. This technical guide has provided a detailed overview of the biosynthetic pathway, summarized the available quantitative data, and presented robust experimental protocols for the analysis of this crucial modification. The continued investigation into the regulation and function of lysyl hydroxylases will undoubtedly provide novel insights into the pathogenesis of connective tissue disorders and pave the way for the development of innovative therapeutic interventions. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to advance our understanding of collagen biology and its implications for human health.

References

The Enzymatic Conversion of Lysine to 5-Hydroxylysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational modification of lysine (B10760008) to 5-hydroxylysine is a critical step in collagen biosynthesis, essential for the stability and structural integrity of connective tissues. This hydroxylation is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs). Deficiencies in this enzymatic process are linked to various connective tissue disorders, including Ehlers-Danlos syndrome, while overexpression is associated with fibrosis and cancer progression. This technical guide provides a comprehensive overview of the enzymatic conversion of lysine to this compound, detailing the enzymes involved, their kinetic properties, and the functional significance of this modification. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and activity assessment of lysyl hydroxylases, alongside methods for the quantification of this compound. Visual diagrams of the core biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of this pivotal biological process.

Introduction: The Significance of Lysine Hydroxylation

Collagen, the most abundant protein in mammals, provides the structural framework for tissues such as skin, bone, tendons, and cartilage. The remarkable tensile strength and stability of collagen fibrils are not solely dependent on their primary amino acid sequence but are significantly influenced by a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine residues to form this compound.[1][2][3]

This conversion is catalyzed by lysyl hydroxylases (LHs), a group of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[4] The resulting this compound residues serve two primary functions:

  • Attachment sites for carbohydrates: They act as the substrate for O-linked glycosylation, where galactose and subsequently glucose are added. This glycosylation is thought to influence fibril diameter and organization.[2]

  • Formation of stable cross-links: Hydroxylysine residues in the telopeptide regions of collagen are essential for the formation of stable intermolecular cross-links, which are critical for the mechanical stability of collagen fibrils.[5][6]

Given its fundamental role in collagen biology, the enzymatic conversion of lysine to this compound is a key area of research for understanding connective tissue homeostasis and developing therapeutic strategies for a range of diseases.

The Lysyl Hydroxylase Enzyme Family

In humans, there are three main isoforms of lysyl hydroxylase, encoded by the PLOD1, PLOD2, and PLOD3 genes.[4] These enzymes, also known as LH1, LH2, and LH3, exhibit distinct substrate specificities and play non-redundant roles in collagen biosynthesis.[5][6]

  • PLOD1 (LH1): Primarily hydroxylates lysine residues within the triple-helical domain of collagen chains.[5][6] Mutations in the PLOD1 gene are the cause of the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), characterized by severe muscle hypotonia, joint laxity, and progressive scoliosis.[4][7]

  • PLOD2 (LH2): Specifically hydroxylates lysine residues in the telopeptide regions of fibrillar collagens.[2][5] This modification is crucial for the formation of stable, mature collagen cross-links. Mutations in the PLOD2 gene are associated with Bruck syndrome, which is characterized by bone fragility and congenital joint contractures.[4]

  • PLOD3 (LH3): This isoform is unique in that it possesses both lysyl hydroxylase and glycosyltransferase activities.[4][8] It can hydroxylate lysine residues in the collagen helix and subsequently glycosylate the newly formed hydroxylysine residues.[5]

All three PLOD isoforms are localized to the lumen of the endoplasmic reticulum and require Fe2+, 2-oxoglutarate, molecular oxygen, and ascorbate (B8700270) as cofactors for their hydroxylase activity.[3][4]

Quantitative Data

Kinetic Parameters of Human PLOD3

The following table summarizes the available kinetic parameters for human PLOD3. While it is known that PLOD1 and PLOD2 have distinct kinetic properties, specific Km, Vmax, and kcat values for the human enzymes are not consistently reported in the literature.[2]

SubstrateKm (µM)Reference(s)
2-oxoglutarate100[1]
Ascorbate300 - 350[1]
UDP-galactose35[1]
UDP-glucose17[1]
Substrate Specificity of Human PLOD Isoforms
EnzymePrimary Substrate LocationFunctionReference(s)
PLOD1 (LH1) Lysine residues in the collagen triple helixCollagen cross-linking and stability[5][6]
PLOD2 (LH2) Lysine residues in the telopeptides of collagenFormation of stable, mature collagen cross-links[2][5]
PLOD3 (LH3) Lysine residues in the collagen triple helixLysine hydroxylation and subsequent glycosylation[4][5][8]

Signaling and Biological Relevance

The activity of lysyl hydroxylases and the resulting hydroxylation of collagen have significant implications for cell signaling and various pathological conditions. The structural integrity of the extracellular matrix (ECM), which is heavily dependent on collagen cross-linking, plays a crucial role in regulating cell behavior, including adhesion, migration, and proliferation.

Overexpression of PLOD enzymes, particularly PLOD2, has been linked to increased tumor progression and metastasis in various cancers, including breast, lung, and brain cancers.[9] This is thought to be due to the increased stiffening of the tumor microenvironment, which promotes cancer cell invasion and survival. The hypoxia-inducible factor-1α (HIF-1α) and transforming growth factor-β (TGF-β) pathways have been shown to upregulate PLOD2 expression.

Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a TGFb TGF-β SMAD SMAD TGFb->SMAD PLOD2_Gene PLOD2 Gene Transcription HIF1a->PLOD2_Gene SMAD->PLOD2_Gene PLOD2_Protein PLOD2 Protein (Lysyl Hydroxylase 2) PLOD2_Gene->PLOD2_Protein Translation Hydroxylation Telopeptide Lysine Hydroxylation PLOD2_Protein->Hydroxylation Catalysis Collagen_Synthesis Collagen Synthesis (Telopeptide Lysine) Collagen_Synthesis->Hydroxylation Crosslinking Stable Collagen Cross-linking Hydroxylation->Crosslinking ECM_Stiffening ECM Stiffening Crosslinking->ECM_Stiffening Integrin Integrin Signaling ECM_Stiffening->Integrin Cell_Invasion Cell Invasion & Metastasis Integrin->Cell_Invasion Experimental_Workflow Cloning Gene Cloning (PLOD1/2/3 into pET vector) Expression Recombinant Protein Expression (E. coli BL21(DE3)) Cloning->Expression Purification Protein Purification (Ni-NTA Affinity Chromatography) Expression->Purification Purity_Check Purity & Identity Check (SDS-PAGE & Western Blot) Purification->Purity_Check Activity_Assay Enzyme Activity Assay (Luminescence or Fluorometric) Purity_Check->Activity_Assay Pure Enzyme Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Activity_Assay->Kinetic_Analysis Inhibitor_Screening Inhibitor Screening (High-Throughput Screening) Activity_Assay->Inhibitor_Screening Product_Analysis Product Analysis (HPLC-MS/MS) Activity_Assay->Product_Analysis Quantification Quantification of this compound Product_Analysis->Quantification Cell_Culture Cell-Based Studies (e.g., Fibroblasts, Cancer Cells) PLOD_Knockdown PLOD Knockdown/Overexpression Cell_Culture->PLOD_Knockdown Phenotypic_Analysis Phenotypic Analysis (Collagen Deposition, Cell Migration) PLOD_Knockdown->Phenotypic_Analysis Phenotypic_Analysis->Product_Analysis Analyze Collagen

References

The Crucial Role of 5-Hydroxylysine: A Technical Guide to its Post-Translational Modification, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The post-translational hydroxylation of lysine (B10760008) to 5-hydroxylysine is a critical modification in the biosynthesis of collagen and other proteins with collagen-like domains. This essential step, catalyzed by a family of enzymes known as lysyl hydroxylases, is fundamental to the structural integrity of the extracellular matrix. Dysregulation of this process is implicated in a range of debilitating connective tissue disorders and fibrotic diseases, making the enzymes involved attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the this compound modification process, offering detailed experimental protocols for its analysis, a summary of key quantitative data, and a review of the signaling pathways that govern this vital biochemical event.

Introduction: The Significance of this compound

This compound is a modified amino acid, formed from the post-translational hydroxylation of specific lysine residues within procollagen (B1174764) chains.[1][2] This modification occurs in the lumen of the endoplasmic reticulum and is a prerequisite for the subsequent glycosylation of collagen and the formation of stable, covalent cross-links that provide tensile strength to connective tissues.[3] The presence and extent of this compound are critical for the proper assembly and function of collagen fibrils.

The clinical relevance of this compound is underscored by several genetic disorders. Deficiencies in lysyl hydroxylase 1 (LH1), encoded by the PLOD1 gene, lead to the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS), a severe condition characterized by skin fragility, joint hypermobility, and progressive spinal curvature.[4] Furthermore, the broader implications of aberrant collagen cross-linking extend to fibrotic diseases and cancer metastasis, highlighting the importance of understanding and potentially modulating this pathway for therapeutic benefit.

The Enzymatic Machinery of Lysine Hydroxylation

The hydroxylation of lysine is catalyzed by a family of three isoenzymes known as lysyl hydroxylases (LHs) or procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs): LH1 (PLOD1), LH2 (PLOD2), and LH3 (PLOD3). These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and require specific cofactors for their catalytic activity.[4]

The Catalytic Reaction

The hydroxylation of a lysine residue occurs via the following reaction:

[Procollagen]-L-lysine + 2-oxoglutarate + O₂ → [Procollagen]-(2S,5R)-5-hydroxy-L-lysine + succinate (B1194679) + CO₂[5]

This reaction is dependent on the presence of Fe²⁺ as a cofactor at the active site and ascorbate (B8700270) (Vitamin C) as a reducing agent to maintain the iron in its ferrous state.[6]

Lysyl Hydroxylase Isoforms and their Specificity

The three lysyl hydroxylase isoforms exhibit distinct substrate specificities and expression patterns:

  • LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domain of procollagen chains.[4] Mutations in PLOD1 are the primary cause of kEDS.

  • LH2 (PLOD2): Specifically hydroxylates lysine residues in the telopeptide regions of fibrillar collagens. This modification is crucial for the formation of stable, hydroxylysine-derived cross-links.[7]

  • LH3 (PLOD3): Possesses multifunctional activity, including lysyl hydroxylation and subsequent glycosylation of the newly formed hydroxylysine residues.[8][9]

Quantitative Data

Enzyme Kinetics

Understanding the kinetic parameters of the lysyl hydroxylase isoforms is crucial for designing effective inhibitors and for modeling the enzymatic process.

Enzyme IsoformSubstrateKmVmaxReference
Lysyl Hydroxylase (from chick embryos)α-ketoglutarate~80 µM-[10][11]
Lysyl Hydroxylase (from chick embryos)Ascorbate4-20 µM-[11]
LH1, LH2, LH3Synthetic PeptidesVariableVariable[7]
This compound Content in Biological Samples

The concentration of this compound can serve as a biomarker for collagen metabolism and certain pathological conditions.

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS[12]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MS[12]
Rat Skin Collagen-Molar Ratio Hyp/Hyl ~6Amino Acid Analysis[13]
Rat Bone Collagen-Molar Ratio Hyp/Hyl ~1.9Amino Acid Analysis[13]
Rat Dentin Collagen-Molar Ratio Hyp/Hyl ~1.1Amino Acid Analysis[13]
Lysyl Hydroxylase Inhibitors

Several small molecules have been identified that inhibit lysyl hydroxylase activity, which are valuable tools for research and potential therapeutic leads.

InhibitorTargetIC50 / EffectReference
Minoxidil (B1677147)Lysyl HydroxylaseHalf-maximal effect at 1.5-2.5 mM in cell proliferation; 71% reduction in LH activity at 0.1-1 mM[14][15]
2,2'-DipyridylFe²⁺ ChelatorIndirect inhibitor-

Signaling Pathways Regulating Lysyl Hydroxylation

The expression of the PLOD genes is tightly regulated by various signaling pathways, with the Transforming Growth Factor-β (TGF-β) pathway playing a prominent role, particularly in the context of fibrosis.

TGF_beta_signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor (ALK5) TGF_beta->TGF_beta_R Binding SMAD2_3 SMAD2/3 TGF_beta_R->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocation PLOD2_gene PLOD2 Gene SMAD_complex->PLOD2_gene Transcriptional Activation PLOD2_mRNA PLOD2 mRNA PLOD2_gene->PLOD2_mRNA Transcription LH2 Lysyl Hydroxylase 2 (LH2) PLOD2_mRNA->LH2 Translation Fibrosis Fibrosis LH2->Fibrosis Increased Collagen Cross-linking

TGF-β signaling pathway inducing PLOD2 expression.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol details the analysis of total this compound from tissue samples.

5.1.1. Sample Preparation (Acid Hydrolysis)

  • Weigh approximately 1-5 mg of lyophilized tissue into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lysine).

  • Flush the tube with nitrogen gas, seal tightly, and heat at 110°C for 24 hours.

  • Cool the sample to room temperature and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in 1 mL of 0.1% formic acid in water.

  • Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a suitable gradient to separate this compound from other amino acids.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion (m/z) 163.1 → Product ions (e.g., m/z 145.1, 84.1).

      • Internal Standard: Monitor the appropriate transitions for the labeled standard.

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5.1.3. Data Analysis

  • Generate a calibration curve using a series of known concentrations of this compound standards.

  • Calculate the peak area ratio of the analyte to the internal standard for both standards and samples.

  • Quantify the amount of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Lysyl Hydroxylase Activity Assay

This fluorometric assay measures the activity of lysyl oxidase, a related enzyme in collagen cross-linking, and can be adapted for lysyl hydroxylase by monitoring a different product. A more direct assay for lysyl hydroxylase involves measuring the release of tritiated water from a tritiated lysine-containing substrate.

5.2.1. Reagents

  • Assay Buffer: 50 mM HEPES, pH 7.5.

  • Substrate: A synthetic peptide containing the -X-Lys-Gly- motif or a procollagen substrate. For a radioactive assay, a [³H]-lysine labeled substrate is used.

  • Cofactors: FeCl₂, α-ketoglutarate, Ascorbic acid.

  • Enzyme Source: Purified recombinant lysyl hydroxylase or cell/tissue lysates.

  • Detection Reagent (for non-radioactive assay): A coupled enzyme system that detects succinate production.

5.2.2. Procedure

  • Prepare a reaction mixture containing assay buffer, cofactors, and the enzyme source.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the substrate.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a strong acid or heating).

  • Detect the product:

    • Radioactive Assay: Separate the tritiated water from the labeled substrate (e.g., by vacuum distillation or chromatography) and quantify using liquid scintillation counting.

    • Non-Radioactive Assay: Measure the amount of succinate produced using a coupled enzymatic reaction that generates a fluorescent or colorimetric signal.

Western Blot Analysis of PLOD Protein Expression

This protocol outlines the detection of PLOD proteins in cell lysates.

5.3.1. Sample Preparation (Cell Lysis)

  • Wash cultured cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

5.3.2. SDS-PAGE and Protein Transfer

  • Mix the protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

5.3.3. Immunodetection

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the PLOD isoform of interest overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental Workflows

General Workflow for this compound Analysis

PTM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Derivatization Derivatization (Optional for HPLC) Hydrolysis->Derivatization LC_MSMS LC-MS/MS Hydrolysis->LC_MSMS HPLC HPLC Derivatization->HPLC Quantification Quantification LC_MSMS->Quantification HPLC->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Workflow for the analysis of this compound.

Conclusion and Future Directions

The post-translational modification of lysine to this compound is a cornerstone of collagen biology and connective tissue health. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this critical process. Future research should focus on elucidating the precise regulatory mechanisms of the different lysyl hydroxylase isoforms and on the development of highly specific inhibitors. Such efforts will not only deepen our understanding of collagen pathology but also pave the way for novel therapeutic strategies for a range of debilitating diseases. The continued refinement of analytical techniques will be paramount in achieving these goals, enabling more sensitive and accurate quantification of this compound and its role in health and disease.

References

The Functional Significance of 5-Hydroxylysine Glycosylation in Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine glycosylation is a critical post-translational modification (PTM) predominantly found in collagens and collagen-like proteins. This unique O-linked glycosylation, involving the sequential addition of galactose and glucose to specific this compound residues, is essential for the structural integrity and biological function of the extracellular matrix (ECM). Deficiencies in this process are linked to severe connective tissue disorders, highlighting its importance in human health. This technical guide provides a comprehensive overview of the biochemical pathways, functional roles, and associated pathologies of this compound glycosylation. It further details the experimental protocols for the analysis of this PTM and its enzymatic machinery, offering a valuable resource for researchers in glycobiology, matrix biology, and drug development.

Introduction

The glycosylation of this compound (Hyl) is a highly conserved post-translational modification that plays a pivotal role in the biology of collagens and other proteins with collagen-like domains.[1] This process occurs in the endoplasmic reticulum and involves the enzymatic addition of monosaccharides to the hydroxyl group of Hyl residues.[2] The two primary glycoforms are galactosyl-hydroxylysine (Gal-Hyl) and the more complex glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[3] The extent and type of glycosylation vary between different collagen types and tissues, suggesting a fine-tuned regulatory mechanism that dictates the functional properties of these proteins.[2][3] Understanding the intricacies of this compound glycosylation is crucial for elucidating the pathogenesis of various connective tissue diseases and for the development of novel therapeutic strategies.

The Biochemical Pathway of this compound Glycosylation

The biosynthesis of glycosylated this compound is a multi-step enzymatic process that begins with the hydroxylation of specific lysine (B10760008) residues within the collagen polypeptide chain. This is followed by the sequential addition of galactose and glucose moieties.

Lysyl Hydroxylation

The initial and prerequisite step is the hydroxylation of lysine to this compound, catalyzed by lysyl hydroxylases (LHs) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases (PLODs).[4] There are three known isoforms of this enzyme in humans: LH1, LH2, and LH3.[4] This reaction requires Fe²⁺, 2-oxoglutarate, and ascorbic acid as co-factors.

Galactosylation

The first glycosylation step involves the transfer of a galactose molecule from UDP-galactose to the hydroxyl group of this compound, forming a β-O-glycosidic bond.[5] This reaction is catalyzed by hydroxylysyl-galactosyltransferases (or collagen galactosyltransferases) . Two such enzymes have been identified: GLT25D1 and GLT25D2 .[6] The multifunctional enzyme LH3 also possesses galactosyltransferase activity.[1]

Glucosylation

The final step is the addition of a glucose molecule from UDP-glucose to the C2 hydroxyl group of the galactose residue on Gal-Hyl, forming an α(1→2) glycosidic bond.[4] This reaction is catalyzed by galactosyl-hydroxylysyl-glucosyltransferase (GGT) . The glucosyltransferase activity of LH3 is primarily responsible for this modification.[1][4]

Hydroxylysine Glycosylation Pathway Lysine Lysine Hydroxylysine This compound (Hyl) Lysine:e->Hydroxylysine:w Hydroxylation GalHyl Galactosyl-Hyl (Gal-Hyl) Hydroxylysine:e->GalHyl:w Galactosylation GlcGalHyl Glucosyl-Galactosyl-Hyl (Glc-Gal-Hyl) GalHyl:e->GlcGalHyl:w Glucosylation LH_node Lysyl Hydroxylases (LH1, LH2, LH3) LH_node->Lysine GalT_node Galactosyltransferases (GLT25D1, GLT25D2, LH3) GalT_node->Hydroxylysine GlcT_node Glucosyltransferase (LH3) GlcT_node->GalHyl

Biochemical pathway of this compound glycosylation.

Functional Roles of this compound Glycosylation

The attachment of carbohydrate moieties to this compound residues has profound effects on the structure and function of the modified proteins, particularly collagen.

In Collagen
  • Fibril Assembly and Diameter: The extent of hydroxylysine glycosylation is inversely correlated with the diameter of collagen fibrils.[2] Tissues with thinner fibrils, such as skin and cornea, have higher levels of glycosylation compared to tissues with thicker fibrils like tendon.[7] This suggests that the bulky sugar residues play a role in regulating the lateral assembly of collagen molecules into fibrils.

  • Cross-linking: Glycosylation of hydroxylysine residues can influence the formation of intermolecular cross-links, which are crucial for the tensile strength and stability of collagen fibers.[3]

  • Cell-Matrix Interactions and Signaling: Glycosylated hydroxylysine residues in collagen serve as binding sites for cell surface receptors, including integrins.[8] The interaction between glycosylated collagen and integrins, such as α2β1, can trigger intracellular signaling cascades that regulate cell adhesion, migration, and proliferation.[9][10] This interaction is thought to involve the activation of Focal Adhesion Kinase (FAK), a key mediator of integrin signaling.[11][12][13]

Integrin Signaling Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm Collagen Glycosylated Collagen Fibril Integrin Integrin α2β1 Collagen->Integrin Binding & Clustering FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Downstream Downstream Signaling (Cell Adhesion, Migration, Proliferation) FAK->Downstream PLCg2 PLCγ2 Src->PLCg2 Phosphorylation PLCg2->Downstream

Proposed integrin-mediated signaling by glycosylated collagen.
In Non-Collagenous Proteins

This compound glycosylation is not exclusive to collagens. It is also found in other proteins containing collagen-like domains.

  • Adiponectin: This insulin-sensitizing hormone contains a collagenous domain with conserved lysine residues that are hydroxylated and glycosylated.[1][7] This modification is essential for the assembly and secretion of high-molecular-weight (HMW) oligomers of adiponectin, which are the most biologically active forms.[14][15] Studies have shown that the glucosyltransferase activity of LH3 is crucial for the formation of these HMW complexes.[1][7]

  • Complement C1q: The C1q protein, a component of the classical complement pathway, also possesses a collagen-like region that undergoes hydroxylysine glycosylation, which is important for its structure and function.

  • Recombinant Antibodies: Interestingly, this compound has been identified in recombinant monoclonal antibodies (mAbs) produced in CHO cells, although evidence for its subsequent glycosylation in these proteins is lacking.[16]

Quantitative Analysis of this compound Glycosylation

The degree of this compound glycosylation is highly variable depending on the protein, tissue, and developmental stage. Quantitative analysis is essential for understanding its functional significance.

Collagen Type Tissue Predominant Glycoform Relative Glycosylation Level Reference(s)
Type I Bone (Bovine)Glc-Gal-Hyl & Gal-HylHigh[3]
Skin (Bovine)Glc-Gal-Hyl & Gal-HylHigh[3][7]
Tendon (Rat Tail)Unglycosylated HylVery Low (>90% as Hyl)[3][7]
Cornea (Bovine)Glc-Gal-HylHigh[7]
Type II CartilageGlc-Gal-Hyl & Gal-HylHigher than Type I[6]
Type III Skin (Embryonic Calf)Glc-Gal-Hyl & Gal-HylPresent[3]
Type IV Basement MembraneGlc-Gal-HylVery High (up to 44 residues/1000)[2][3][5]
Type V -Glc-Gal-Hyl & Gal-HylHigh (up to 51 residues/1000)[3]

Table 1: Variation in this compound Glycosylation Across Different Collagen Types and Tissues.

Protein Modification Effect Quantitative Change Reference(s)
Adiponectin Absence of LH3 glucosyltransferase activityImpaired HMW and MMW oligomer formation-[1][7]
Mutation of glycosylated lysinesAttenuated insulin-sensitizing ability-[7]
Collagen Type I (P3H1 null mice) Increased glycosylation of hydroxylysine in boneIncreased occupancy of normally glycosylated sites-[17]

Table 2: Functional Effects of Altered this compound Glycosylation.

Association with Disease: Ehlers-Danlos Syndrome Type VI

Defects in the this compound glycosylation pathway are the underlying cause of a rare, autosomal recessive connective tissue disorder, Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS Type VI) .

  • Biochemical Defect: EDS Type VI is caused by mutations in the PLOD1 gene, which encodes for lysyl hydroxylase 1 (LH1).[16][18] This deficiency leads to a significant reduction in the hydroxylysine content of collagens, particularly in skin.[18][19][20]

  • Consequences: The lack of hydroxylysine residues prevents the formation of stable, hydroxylysine-derived cross-links and serves as a poor substrate for glycosyltransferases.[21] This results in mechanically weak connective tissues.

  • Clinical Manifestations: Patients with EDS Type VI present with severe muscle hypotonia at birth, progressive kyphoscoliosis, joint laxity, and skin fragility.[20]

  • Biochemical Findings: Analysis of collagen from the skin of EDS Type VI patients reveals a near-complete absence of hydroxylysine.[16][18] Consequently, the levels of glycosylated hydroxylysine are also severely reduced. The activities of the collagen glycosyltransferases are typically normal in these patients.[19]

Condition Tissue Hydroxylysine Level Reference(s)
EDS Type VI (Patient) SkinComplete or near-complete lack[16][18]
EDS Type VI (Patient) Bone, Tendon, Lung, KidneyLess pronounced reduction compared to skin[16]
EDS Type VI (Parents - Carriers) SkinApproximately 50% of normal levels[18]

Table 3: Hydroxylysine Content in Ehlers-Danlos Syndrome Type VI.

Experimental Protocols

Analysis of this compound Glycosylation by Mass Spectrometry

Mass spectrometry (MS) is the primary tool for the site-specific identification and quantification of this compound glycosylation.

MS_Workflow Protein_Extraction 1. Protein Extraction & Purification (e.g., from tissue) Digestion 2. Proteolytic Digestion (e.g., Trypsin, Collagenase) Protein_Extraction->Digestion Enrichment 3. Glycopeptide Enrichment (Optional) (e.g., HILIC, Hydrazide Chemistry) Digestion->Enrichment LC_Separation 4. LC Separation (e.g., Reversed-Phase HPLC) Enrichment->LC_Separation MS_Analysis 5. Mass Spectrometry Analysis (e.g., Orbitrap with CID/HCD/ETD) LC_Separation->MS_Analysis Data_Analysis 6. Data Analysis (e.g., GlycoMod, Byonic, pGlyco) MS_Analysis->Data_Analysis

General workflow for mass spectrometric analysis of glycopeptides.

Detailed Methodology: Bottom-Up Glycoproteomics

  • Protein Extraction and Digestion:

    • Extract and purify the protein of interest (e.g., collagen from tissue by pepsin digestion followed by salt precipitation).[5]

    • Denature, reduce, and alkylate the protein.

    • Perform in-solution or in-gel digestion with a specific protease (e.g., trypsin). Note that glycosylation can hinder tryptic cleavage, so using other proteases like collagenase may be necessary.[5]

  • Glycopeptide Enrichment:

    • For complex samples, enrich for glycopeptides using techniques like hydrophilic interaction chromatography (HILIC) or hydrazide chemistry.[14]

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using reversed-phase liquid chromatography (RP-LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).[3][5]

    • Acquire data using a data-dependent acquisition (DDA) method, selecting precursor ions for fragmentation.

    • Employ multiple fragmentation techniques:

      • Collision-Induced Dissociation (CID) / Higher-Energy C-trap Dissociation (HCD): Fragments both the peptide backbone and the glycan, yielding characteristic oxonium ions (e.g., m/z 204.08 for HexNAc, 163.06 for Hex) and neutral losses of the glycan.[22]

      • Electron-Transfer Dissociation (ETD): Preferentially cleaves the peptide backbone while leaving the labile glycan intact, which is advantageous for site localization.[22]

  • Data Analysis:

    • Use specialized software (e.g., Byonic, pGlyco, GlycoMod) to search the MS/MS data against a protein sequence database, specifying variable modifications for hydroxylation (+15.9949 Da on K), galactosylation (+162.0528 Da on hydroxylysine), and glucosyl-galactosylation (+324.1056 Da on hydroxylysine).

    • Manually validate peptide-spectrum matches (PSMs) for correct assignment of the glycosylation site and glycan composition.

    • For quantitative analysis, use label-free approaches (based on precursor ion intensity) or label-based methods (e.g., TMT) to compare glycopeptide abundance across different samples.[23][24]

Lysyl Hydroxylase Activity Assay

The activity of lysyl hydroxylase can be determined by measuring the formation of hydroxylysine.

Methodology: HPLC-based Assay [25][26]

  • Substrate Preparation: Synthesize a peptide substrate containing the Lys-Gly motif recognized by lysyl hydroxylases (e.g., (Pro-Pro-Gly)₅).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Enzyme source (e.g., tissue homogenate or purified enzyme)

      • Peptide substrate

      • Reaction buffer (e.g., Tris-HCl, pH 7.8)

      • Co-factors: 2-oxoglutarate, FeSO₄, and ascorbic acid.

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction (e.g., by adding acid).

  • Product Detection:

    • Separate the hydroxylated peptide product from the unhydroxylated substrate using reversed-phase HPLC (RP-HPLC).[25]

    • Quantify the product by integrating the peak area from the HPLC chromatogram.

    • Alternatively, a luminescence-based assay can be used to detect the succinate (B1194679) byproduct of the reaction.[27]

Collagen Glycosyltransferase Activity Assay

The activity of collagen galactosyltransferase and glucosyltransferase can be measured by monitoring the incorporation of radiolabeled or fluorescently tagged sugars onto a collagenous substrate.

Methodology: Radiolabeling Assay [1][28][29]

  • Substrate Preparation: Use a suitable acceptor substrate, such as deglycosylated collagen or gelatin.[1]

  • Enzyme Reaction:

    • For Galactosyltransferase: Prepare a reaction mixture containing the enzyme source, acceptor substrate, and UDP-[¹⁴C]Galactose in an appropriate buffer (e.g., Tris-HCl, pH 7.2).

    • For Glucosyltransferase: Use a galactosylated collagen substrate and UDP-[¹⁴C]Glucose.

    • Incubate at 37°C.

  • Product Detection:

    • Stop the reaction and separate the radiolabeled collagen product from the unincorporated UDP-[¹⁴C]sugar (e.g., by precipitation with trichloroacetic acid and filtration).

    • Quantify the incorporated radioactivity using liquid scintillation counting.

    • A non-radioactive, luminescence-based alternative is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced during the reaction.[30]

Conclusion and Future Perspectives

This compound glycosylation is a fundamental post-translational modification with profound implications for protein structure and function, particularly within the extracellular matrix. Its role in collagen fibrillogenesis, cell-matrix interactions, and the pathogenesis of diseases like Ehlers-Danlos syndrome underscores its importance in human physiology. While significant progress has been made in characterizing the enzymes and functions associated with this PTM, many questions remain. Future research, leveraging advanced mass spectrometry and other analytical techniques, will be crucial for a more complete understanding of the regulatory mechanisms governing this compound glycosylation and its role in health and disease. This knowledge will be instrumental in the development of novel diagnostics and targeted therapies for a range of connective tissue and metabolic disorders.

References

The Linchpin of the Extracellular Matrix: A Technical Guide to 5-Hydroxylysine's Role in Structural Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the critical role of 5-hydroxylysine, a post-translationally modified amino acid, in maintaining the structural integrity of the extracellular matrix (ECM). This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its biochemical significance, analytical methodologies, and implications in health and disease.

The stability and mechanical resilience of connective tissues are fundamentally dependent on the intricate architecture of the extracellular matrix, of which collagen is the principal component. The post-translational modification of lysine (B10760008) residues to this compound is a pivotal event in collagen biosynthesis, initiating a cascade of reactions that are essential for the formation of robust and stable collagen fibrils. This technical guide elucidates the multifaceted functions of this compound, offering a detailed exploration of its enzymatic formation, its crucial role in covalent cross-linking, and its impact on the biomechanical properties of the ECM.

The Biochemical Significance of this compound

The journey of this compound begins with the enzymatic hydroxylation of specific lysine residues within the procollagen (B1174764) molecule, a reaction catalyzed by a family of enzymes known as lysyl hydroxylases (LHs).[1] This modification occurs in the cisternae of the rough endoplasmic reticulum and is a prerequisite for two critical subsequent events: glycosylation and the formation of stable intermolecular cross-links.[2][3]

There are three main isoforms of lysyl hydroxylase in humans (LH1, LH2, and LH3), each with distinct substrate specificities.[1] LH1 and LH3 primarily hydroxylate lysine residues within the triple-helical domain of collagen, while a splice variant of LH2, LH2b, specifically targets lysine residues in the telopeptide regions.[4][5] This differential hydroxylation is a key determinant of the subsequent cross-linking patterns in various tissues.[6][7] Furthermore, LH3 possesses a dual function, also acting as a glycosyltransferase that initiates the glycosylation of the newly formed hydroxylysine residues.[8]

The hydroxyl group of this compound serves as an attachment point for carbohydrate moieties, leading to the formation of galactosyl-hydroxylysine and subsequently glucosyl-galactosyl-hydroxylysine.[3][9] This glycosylation is thought to influence collagen fibrillogenesis, modulating fibril diameter and interactions with other ECM components.[3][10]

However, the most critical function of this compound in ECM integrity lies in its role as a precursor for stable, covalent intermolecular cross-links. Following the secretion of procollagen from the cell and its processing into tropocollagen, specific lysine and this compound residues in the telopeptides are oxidatively deaminated by the enzyme lysyl oxidase (LOX).[11] This reaction forms reactive aldehyde groups, allysine (B42369) and hydroxyallysine, respectively.[2] These aldehydes then spontaneously react with other lysine or this compound residues in adjacent collagen molecules to form a variety of divalent and trivalent cross-links, most notably the pyridinoline (B42742) cross-links (hydroxylysyl pyridinoline and lysyl pyridinoline).[12][13] These mature, non-reducible cross-links are essential for providing collagen fibrils with their characteristic tensile strength and mechanical stability.[14]

Quantitative Impact of this compound on ECM Properties

The profound impact of this compound on the biomechanical properties of the ECM is most evident in pathological conditions where its formation is impaired. The following tables summarize key quantitative findings from the literature.

ParameterControl/NormalThis compound Deficiency (e.g., EDS VI)Reference
Collagen Cross-link Profile
Pyridinoline (Pyr) Content in SkinPresentAbsent[12]
Deoxypyridinoline (B1589748) (Dpyr) Content in SkinPresentPresent (reduced total pyridinoline)[12]
Urinary Dpyr/Pyr RatioLowHigh[12]
Biomechanical Properties
ECM Stiffness (Young's Modulus)NormalReduced[15]
Collagen Fibril IntegrityOrdered and stableDisorganized and fragile[16]
ConditionGene DefectConsequence on this compound & Cross-linkingReference
Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS VI) PLOD1 (Lysyl Hydroxylase 1)Deficient hydroxylation of helical lysine residues. Reduced stable cross-links.[12][13]
Bruck Syndrome PLOD2 (Lysyl Hydroxylase 2)Deficient hydroxylation of telopeptide lysine residues. Absence of stable trivalent cross-links in bone.[6][7][14]
TreatmentEffect on ECM PropertiesQuantitative ChangeReference
β-aminopropionitrile (BAPN) - LOX inhibitor Reduced ECM StiffnessSignificant reduction in Young's Modulus.[15]
Reduced Collagen Cross-linking2-fold inhibition of Ang II induced collagen cross-link formation.[17]
Improved Venous AdaptationReduced immature collagen crosslinking (0.42±0.12 vs. 1.19±0.33 µmol/mg of dry weight).[8]

Experimental Protocols

Accurate quantification of this compound and the associated enzymatic activities and cross-links is paramount for research in this field. This section provides detailed methodologies for key experiments.

Lysyl Hydroxylase (LH) Activity Assay

This protocol is based on a luminescence-based assay to monitor LH activity.[18]

Materials:

  • LH assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.5% DMSO, 0.01% Triton X-100)

  • Recombinant LH2 enzyme

  • [IKG]3 peptide substrate

  • Ascorbic acid

  • α-ketoglutarate (α-KG)

  • FeCl2

  • Succinate (B1194679) detection reagents

  • White 384-well plates

Procedure:

  • Prepare a 1.67X LH2 enzyme mix in LH assay buffer.

  • Aliquot 6 µL of the enzyme mix to each well of a 384-well plate. For negative controls, use assay buffer without the enzyme.

  • Add 2 µL of 5X test compound or vehicle (DMSO) and incubate for 30-60 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of a 5X substrate mix containing the [IKG]3 peptide, α-KG, ascorbic acid, and FeCl2.

  • Incubate for 90 minutes at room temperature.

  • Add 10 µL of Succinate detection reagent I to quench the reaction and convert the succinate product to ATP. Incubate for 60 minutes.

  • Add 20 µL of Succinate detection reagent II to convert ATP to a luminescent signal. Incubate for 10 minutes.

  • Read the luminescence using a plate reader.

Lysyl Oxidase (LOX) Activity Assay

This protocol describes a fluorometric assay for LOX activity.[11][16][19][20]

Materials:

  • LOX Assay Buffer

  • LOX Substrate

  • LOX Developer

  • LOX Probe

  • LOX Positive Control

  • LOX Inhibitor (e.g., β-aminopropionitrile)

  • Black, flat-bottom 96-well plate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Sample Preparation:

    • Positive Control: Add 3 µl of LOX positive control to 47 µl of LOX Assay Buffer.

    • Sample: Dilute the sample to the desired concentration in LOX Assay Buffer to a final volume of 50 µl.

    • Negative Control: Mix the sample with 2 µl of LOX inhibitor and adjust the volume to 50 µl with LOX Assay Buffer.

  • Reaction Mix Preparation: Prepare a master mix containing LOX Substrate, LOX Developer, LOX Probe, and LOX Assay Buffer.

  • Add 50 µl of the Reaction Mix to each well containing the samples and controls.

  • Measurement: Immediately begin measuring the fluorescence in kinetic mode every 30 seconds for at least 60 minutes at 37°C.

Quantification of Pyridinoline Cross-links by HPLC

This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of pyridinoline (PYD) and deoxypyridinoline (DPD) cross-links.[3][21][22][23]

Materials:

  • Hydrolyzed tissue or urine samples

  • Synthetic PYD and DPD standards

  • Reverse-phase C18 HPLC column

  • Mobile phase: Acetonitrile (B52724) gradient in water with an ion-pairing agent (e.g., n-heptafluorobutyric acid)

  • Fluorescence detector

Procedure:

  • Sample Preparation: Acid hydrolyze the tissue or urine samples (e.g., with 6 M HCl at 110°C for 24 hours).

  • Pre-fractionation: Use a pre-fractionation step (e.g., on a CF1 cellulose (B213188) column) to enrich the cross-link fraction.

  • HPLC Analysis:

    • Inject the prepared sample onto the C18 column.

    • Elute the cross-links using a gradient of acetonitrile in the mobile phase.

    • Detect PYD and DPD by their native fluorescence (e.g., excitation at 295 nm and emission at 395 nm).

  • Quantification: Quantify the peaks by comparing their area to a standard curve generated with synthetic PYD and DPD.

Assessment of ECM Stiffness by Atomic Force Microscopy (AFM)

This protocol provides a general workflow for measuring the Young's modulus of ECM.[2][24][25][26]

Materials:

  • Atomic Force Microscope (AFM)

  • Cantilevers with a spherical tip

  • Cell-derived or tissue-derived ECM samples

  • Phosphate-buffered saline (PBS)

Procedure:

  • AFM Calibration: Calibrate the cantilever's spring constant and the deflection sensitivity of the photodiode.

  • Sample Preparation: Mount the ECM sample on a petri dish or glass slide and immerse it in PBS to maintain hydration.

  • Force-Indentation Measurement:

    • Approach the AFM tip to the sample surface.

    • Perform force-indentation measurements at multiple locations on the ECM. The AFM tip indents the sample, and the cantilever deflection (force) is recorded as a function of the piezo displacement (indentation).

  • Data Analysis:

    • Convert the force-displacement curves into force-indentation curves.

    • Fit the indentation portion of the curve to the Hertz model to calculate the Young's modulus (a measure of stiffness).

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and workflows.

TGF_beta_signaling TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR ALK5 ALK5 TGFbR->ALK5 activates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to PLOD2_gene PLOD2 Gene SMAD_complex->PLOD2_gene activates transcription LOX_gene LOX Gene SMAD_complex->LOX_gene activates transcription PLOD2_mRNA PLOD2 mRNA PLOD2_gene->PLOD2_mRNA transcription LOX_mRNA LOX mRNA LOX_gene->LOX_mRNA transcription LH2 Lysyl Hydroxylase 2 (LH2) PLOD2_mRNA->LH2 translation LOX Lysyl Oxidase (LOX) LOX_mRNA->LOX translation

Caption: TGF-β1 signaling pathway regulating PLOD2 and LOX expression.

Collagen_Crosslinking_Workflow cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Space Procollagen Procollagen (with Lysine) LH Lysyl Hydroxylase (LH) Hydroxylated_Procollagen Hydroxylated Procollagen (with this compound) Tropocollagen Tropocollagen Hydroxylated_Procollagen->Tropocollagen Secretion & Processing LH->Hydroxylated_Procollagen Hydroxylation LOX Lysyl Oxidase (LOX) Aldehydes Allysine/ Hydroxyallysine Crosslinked_Fibril Cross-linked Collagen Fibril Aldehydes->Crosslinked_Fibril Spontaneous Condensation LOX->Aldehydes Oxidative Deamination

Caption: Experimental workflow for collagen cross-linking analysis.

Conclusion

This compound is a seemingly minor modification that has profound consequences for the structural integrity and function of the extracellular matrix. Its formation, catalyzed by lysyl hydroxylases, is a critical control point in collagen biosynthesis, dictating the extent of glycosylation and, more importantly, the formation of stable intermolecular cross-links. Deficiencies in this compound synthesis lead to severe connective tissue disorders, underscoring its indispensable role in maintaining tissue health. The experimental protocols and signaling pathways detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate biology of this compound and its potential as a therapeutic target for a range of fibrotic and connective tissue diseases.

References

The Physiological Landscape of Free 5-Hydroxylysine: From Collagen Keystone to Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Free 5-hydroxylysine, a hydroxylated form of the essential amino acid lysine (B10760008), has long been recognized as a fundamental component of collagen, critical for its structural integrity. Arising from the post-translational modification of lysine residues within procollagen (B1174764) chains, its primary role is to serve as a precursor for glycosylation and the formation of stable intermolecular cross-links that provide tensile strength to connective tissues. Consequently, the presence of free this compound and its glycosylated derivatives in biological fluids has been extensively utilized as a biomarker for collagen degradation in a variety of physiological and pathological states, including bone diseases, thermal burns, and fibrotic conditions. This technical guide provides a comprehensive overview of the physiological functions of this compound, with a particular focus on the metabolic fate of its free form. We delve into the well-established roles of peptidyl this compound in collagen biology, summarize quantitative data on its levels in various biological matrices, and provide detailed experimental protocols for its analysis. Furthermore, we shed light on the recently elucidated mammalian metabolic pathway for free this compound, moving beyond its classical perception as a mere biomarker to its identity as a metabolic intermediate.

Introduction: The Central Role of this compound in Collagen Biology

This compound (5-Hyl) is a hydroxylated derivative of the amino acid lysine, primarily found in collagen.[1] Its synthesis is a critical post-translational modification that occurs in the endoplasmic reticulum, catalyzed by lysyl hydroxylase enzymes.[1] The introduction of a hydroxyl group at the C5 position of lysine residues within the collagen polypeptide chain is a prerequisite for two subsequent modifications that are essential for the proper function of collagen:

  • Glycosylation: The hydroxyl group of this compound serves as an attachment site for carbohydrate units, specifically galactose and subsequently glucose, to form galactosyl-5-hydroxylysine and glucosylgalactosyl-5-hydroxylysine.[1] The extent and type of glycosylation vary between different collagen types and tissues, with the monoglycosylated form being enriched in bone and the diglycosylated form being more prevalent in skin.[1] This glycosylation is thought to influence fibril diameter and the interaction of collagen with other matrix components.

  • Cross-linking: The hydroxyl group of this compound is crucial for the formation of stable, covalent intermolecular cross-links that are vital for the tensile strength and stability of collagen fibrils.[2] These cross-links are formed through the oxidative deamination of lysine and this compound residues in the telopeptide regions of collagen by the enzyme lysyl oxidase.

Due to its almost exclusive presence in collagen, the measurement of free this compound and its glycosides in urine and serum provides a valuable index of collagen degradation.[3][4] Elevated levels are observed in conditions with high collagen turnover, such as Paget's disease of bone, hyperphosphatasia, and severe thermal burns.[3]

Quantitative Data on Free this compound

The concentration of free this compound and its derivatives in biological fluids can serve as an important indicator of collagen metabolism. The following tables summarize available quantitative data from the literature.

Table 1: Concentration of this compound in Human Urine

AnalyteConditionConcentration RangeMethod
Total this compoundNormal Adult0.1 - 37.3 µmol/g CreatinineNot Specified
Total this compoundNormal Adult2.0 - 7.0 µmol/g creatinineGC-MS
Free this compoundChronic UremiaOften within normal limitsCation Exchange Chromatography & Spectrophotometry
This compound GlycosidesChronic UremiaElevatedCation Exchange Chromatography & Spectrophotometry

Data compiled from references:[5][6][7]

Table 2: Concentration of this compound in Human Serum/Plasma

AnalyteConditionConcentration RangeMethod
Free this compoundNormal Adult0 - 2.5 µMLC-MS/MS
Free this compoundDecompensated Hepatic Cirrhosis1.06 ± 0.24 µmol/LNot Specified
Total this compoundNormal Adult4.34 ± 2.71 µmol/LNot Specified
Total this compoundDecompensated Hepatic Cirrhosis7.16 ± 0.72 µmol/LNot Specified
This compound GlycosidesChronic UremiaElevatedCation Exchange Chromatography & Spectrophotometry

Data compiled from references:[5][6][8]

Signaling Pathways and Logical Relationships

While a direct signaling role for free this compound has not been established, its formation and degradation are integral parts of the broader signaling and metabolic pathways governing collagen homeostasis.

Collagen Synthesis and Hydroxylation Pathway

The synthesis of this compound is a key step in the post-translational modification of collagen, a process tightly regulated by intracellular signaling pathways that control protein synthesis and modification.

Collagen_Synthesis cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen Procollagen α-chains LysylHydroxylase Lysyl Hydroxylase (PLOD1-3) Procollagen->LysylHydroxylase Lysine Residues HydroxylatedProcollagen Hydroxylated Procollagen (contains this compound) LysylHydroxylase->HydroxylatedProcollagen Glycosylation Glycosyltransferases HydroxylatedProcollagen->Glycosylation 5-Hyl Residues GlycosylatedProcollagen Glycosylated Procollagen Glycosylation->GlycosylatedProcollagen TripleHelix Triple Helix Formation GlycosylatedProcollagen->TripleHelix ProcollagenMolecule Procollagen Molecule TripleHelix->ProcollagenMolecule ProcollagenMolecule_out Procollagen Molecule ProcollagenMolecule->ProcollagenMolecule_out Secretion Tropocollagen Tropocollagen ProcollagenMolecule_out->Tropocollagen Procollagen Peptidases LysylOxidase Lysyl Oxidase (LOX) Tropocollagen->LysylOxidase Lys & 5-Hyl Residues CollagenFibril Collagen Fibril (Cross-linked) LysylOxidase->CollagenFibril Aldehyde Formation & Spontaneous Cross-linking Degradation_Pathway Free5Hyl Free this compound HydroxylysineKinase Hydroxylysine Kinase (AGPHD1) Free5Hyl->HydroxylysineKinase GTP Phospho5Hyl 5-Phospho-hydroxy-L-lysine HydroxylysineKinase->Phospho5Hyl GDP Phospholyase 5-Phosphohydroxy-L-lysine Phospholyase (AGXT2L2) Phospho5Hyl->Phospholyase Products Ammonia + Inorganic Phosphate + 2-Aminoadipate Semialdehyde Phospholyase->Products HPLC_Workflow cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Hydrolyze Acid Hydrolysis (6M HCl, 110°C, 24h) Homogenize->Hydrolyze Dry Drying Hydrolyze->Dry Reconstitute Reconstitution & Neutralization Dry->Reconstitute Filter Filtration (0.22 µm) Reconstitute->Filter Hydrolysate Filtered Hydrolysate Filter->Hydrolysate Dansyl Add Dansyl Chloride & Buffer (pH 9.5-10.5) Hydrolysate->Dansyl Incubate Incubate (60°C, 60 min, dark) Dansyl->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifugation Quench->Centrifuge HPLC HPLC Injection Centrifuge->HPLC Separation Reverse-Phase Separation HPLC->Separation Detection Fluorescence/UV Detection Separation->Detection Quantify Quantification Detection->Quantify GCMS_Workflow cluster_SamplePrep_GC Sample Preparation cluster_Derivatization_GC Derivatization cluster_Analysis_GC Analysis Urine Urine Sample IS Add Internal Standard Urine->IS SPE Solid-Phase Extraction IS->SPE Dry_GC Drying SPE->Dry_GC DriedSample Dried Sample Dry_GC->DriedSample Ester Esterification DriedSample->Ester Acyl Acylation Ester->Acyl Reconstitute_GC Reconstitution Acyl->Reconstitute_GC GCMS GC-MS Injection Reconstitute_GC->GCMS Separation_GC Gas Chromatographic Separation GCMS->Separation_GC Detection_MS Mass Spectrometric Detection (SIM) Separation_GC->Detection_MS Quantify_GC Quantification Detection_MS->Quantify_GC

References

5-Hydroxylysine: An In-Depth Technical Guide to its Role as a Biomarker for Collagen Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-hydroxylysine (5-Hyl) as a specific and sensitive biomarker for collagen degradation. Collagen, the most abundant protein in the extracellular matrix, undergoes significant turnover in various physiological and pathological states, including fibrosis, bone diseases, and cancer. The quantification of collagen degradation products is crucial for diagnosing and monitoring these conditions and for evaluating the efficacy of therapeutic interventions. This compound, a post-translationally modified amino acid almost exclusively found in collagen, offers a superior measure of collagen breakdown compared to other markers. This document details the biochemical pathways of collagen synthesis and degradation leading to the release of 5-Hyl, presents quantitative data on its levels in various biological matrices and disease states, and provides detailed experimental protocols for its accurate measurement.

Biochemical Rationale: The Journey of this compound from Collagen Synthesis to Degradation

The utility of this compound as a biomarker is rooted in its unique biochemical journey. Unlike most amino acids, this compound is not directly incorporated into proteins during translation. Instead, it is formed through a post-translational modification of specific lysine (B10760008) residues within the procollagen (B1174764) molecule.

Collagen Synthesis and the Formation of this compound

The synthesis of collagen is a multi-step process that begins inside the cell. Following the translation of procollagen α-chains, specific lysine residues are hydroxylated by the enzyme lysyl hydroxylase in the endoplasmic reticulum.[1][2] This hydroxylation is a critical step for the subsequent formation of stable intra- and intermolecular cross-links that give collagen its characteristic tensile strength.[1] The resulting this compound residues can be further glycosylated to form galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[3]

Collagen_Synthesis_and_Hydroxylation

Collagen Degradation and the Release of this compound

During collagen turnover, mature collagen fibrils are proteolytically cleaved by matrix metalloproteinases (MMPs), such as collagenases.[4] This initial cleavage unwinds the triple helix, making it susceptible to further degradation by other proteases. This process releases free this compound and its glycosylated forms, which are not reutilized for new protein synthesis.[3] Consequently, these molecules are released into the circulation and subsequently excreted in the urine.[5] The urinary excretion of this compound and its glycosides, therefore, serves as a direct index of collagen degradation.[1][3]

Collagen_Degradation Collagen Mature Collagen Fibril (with this compound cross-links) MMPs Matrix Metalloproteinases (MMPs) (e.g., Collagenases) Collagen->MMPs Degradation Initiation CollagenFragments Collagen Fragments MMPs->CollagenFragments Proteases Other Proteases CollagenFragments->Proteases Further Degradation Release Release of Amino Acids and Peptides Proteases->Release Circulation Circulation (Bloodstream) Release->Circulation Hydroxylysine Free this compound & Glycosylated Forms Release->Hydroxylysine Excretion Renal Excretion (Urine) Circulation->Excretion Hydroxylysine->Circulation

Quantitative Data: this compound Levels in Health and Disease

The concentration of this compound in biological fluids is a dynamic indicator of collagen metabolism. The following tables summarize representative quantitative data from various studies.

Table 1: this compound in Healthy Individuals
Biological MatrixAnalyte FormConcentration RangeMethodReference(s)
Human PlasmaFree0 - 2.5 µMLC-MS/MS[6]
Human PlasmaTotal4.34 - 2.71 µmol/LNot Specified[7]
Human PlasmaFree0.77 - 0.25 µmol/LNot Specified[7]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MS[6]
Human UrineTotal0.1 - 37.3 umol/g CrNot Specified[8]
Human UrineTotal~110 µmoles per dayColorimetric[9]
Human UrineTotal10.3 +/- 1.5 mmol/mol creatinineNot Specified[10]
Table 2: this compound in Disease States

| Disease State | Biological Matrix | Analyte Form | Concentration/Change | Method | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Paget's Disease of Bone | Urine | Total (Hyl/Hyp ratio) | 0.052 +/- 0.042 (vs. 0.042 +/- 0.009 in normal bone) | Not Specified |[1] | | Hyperphosphatasia | Urine | Total (Hyl/Hyp ratio) | 0.052 +/- 0.042 (vs. 0.042 +/- 0.009 in normal bone) | Not Specified |[1] | | Thermal Burns | Urine | Total | Elevated levels indicative of collagen degradation | Not Specified |[1][5] | | Osteoporosis (with fracture) | Urine | Galactosyl-hydroxylysine | 1.35 +/- 0.82 mmol/mol Cr (vs. 1.03 +/- <0.48 in non-fracture) | HPLC |[11] | | Decompensated Cirrhosis | Serum | Total | 7.16 +/- 0.72 µmol/L (vs. 4.34 +/- 2.71 in healthy) | Not Specified |[7] | | Decompensated Cirrhosis | Serum | Free | 1.06 +/- 0.24 µmol/L (vs. 0.77 +/- 0.25 in healthy) | Not Specified |[7] | | Chronic Liver Disease | Urine | Total | Increased in proportion to disease severity | Not Specified |[10] |

Experimental Protocols for this compound Quantification

Accurate quantification of this compound is paramount for its use as a biomarker. Several robust analytical methods have been developed, each with its own advantages.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices.[6]

3.1.1. Sample Preparation: Acid Hydrolysis for Total this compound

  • Sample Aliquoting: To approximately 1 mg of lyophilized tissue or protein, or an equivalent amount of biofluid, add 1 mL of 6 M HCl.[6]

  • Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Hydrolysis: Flush the tube with nitrogen gas, cap tightly, and heat at 110°C for 24 hours.[6]

  • Drying: Cool the sample to room temperature and centrifuge to pellet any debris. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable volume (e.g., 1 mL) of reconstitution solution (e.g., 0.1% formic acid in water).[6]

3.1.2. Sample Preparation: Protein Precipitation for Free this compound

  • Sample Aliquoting: To 100 µL of plasma, serum, or urine in a microcentrifuge tube, add a known amount of the internal standard.[6]

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) or methanol. Vortex vigorously for 1 minute.[6]

  • Incubation and Centrifugation: Incubate at -20°C for 20 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Drying and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of reconstitution solution.[6]

3.1.3. LC-MS/MS Analysis

  • Chromatography: Use a reverse-phase or HILIC column for separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).[6]

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

LC_MS_Workflow Data Data Processing and Quantification Cleanup Cleanup LC LC Cleanup->LC MSMS MSMS MSMS->Data

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method requires pre-column derivatization to make this compound detectable by fluorescence.

3.2.1. Sample Preparation and Hydrolysis

Follow the acid hydrolysis protocol as described in section 3.1.1. After reconstitution, neutralize the sample to approximately pH 7.0 with 6 M NaOH and filter through a 0.22 µm syringe filter.[2]

3.2.2. Pre-column Derivatization (using Dansyl Chloride)

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the filtered hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).[2]

  • Derivatization: Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone). Vortex and incubate at 60°C for 45 minutes in the dark.[2]

  • Quenching: Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the reaction.[2]

  • Final Preparation: Centrifuge the sample before injection into the HPLC system.[2]

3.2.3. HPLC Analysis

  • Chromatography: Use a reverse-phase C18 column.

  • Detection: Employ a fluorescence detector with appropriate excitation and emission wavelengths for the dansyl derivative.

  • Quantification: Compare the peak area of the derivatized this compound to a calibration curve prepared from derivatized standards.

HPLC_Workflow Sample Biological Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Neutralization Neutralization and Filtration Hydrolysis->Neutralization Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Neutralization->Derivatization HPLC HPLC Separation Derivatization->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence Quantification Quantification Fluorescence->Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS also requires derivatization to increase the volatility of this compound.

3.3.1. Sample Preparation and Derivatization

  • Hydrolysis: Perform acid hydrolysis as described in section 3.1.1.

  • Derivatization: A two-step derivatization is common. First, esterification with an acidic alcohol (e.g., 2 M HCl in methanol) is performed, followed by acylation (e.g., with pentafluoropropionic anhydride).[12]

3.3.2. GC-MS Analysis

  • Gas Chromatography: Use a capillary column for separation.

  • Mass Spectrometry: A single quadrupole or other mass spectrometer can be used for detection, often with negative-ion chemical ionization (NICI) for high sensitivity.

  • Quantification: Similar to other methods, quantification is based on a calibration curve using derivatized standards.

Conclusion and Future Perspectives

This compound is a highly specific and valuable biomarker for monitoring collagen degradation. Its measurement in biological fluids provides a direct window into the dynamics of the extracellular matrix in a variety of diseases. The analytical methods described in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for rigorous clinical and research applications. As our understanding of the role of collagen turnover in disease pathogenesis grows, the utility of this compound as a diagnostic, prognostic, and pharmacodynamic biomarker is expected to expand, aiding in the development of novel therapies for fibrotic and other collagen-related disorders.

References

An In-depth Technical Guide to Genetic Disorders Associated with 5-Hydroxylysine Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxylysine is a hydroxylated form of the amino acid lysine (B10760008).[1] Its formation is a critical post-translational modification, primarily within collagen, the most abundant protein in mammals. This modification is essential for the formation of stable collagen cross-links, which provide structural integrity to connective tissues throughout the body.[2][3] Genetic defects in the metabolic pathways involving this compound can lead to a group of rare but severe disorders characterized by connective tissue fragility and a range of other systemic manifestations.

This technical guide provides a comprehensive overview of the core genetic disorders associated with this compound metabolism, with a primary focus on the kyphoscoliotic type of Ehlers-Danlos syndrome (kEDS). It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the biochemical basis, diagnostic approaches, and experimental methodologies relevant to these conditions.

Core Genetic Disorder: Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)

Kyphoscoliotic Ehlers-Danlos syndrome (kEDS), previously known as Ehlers-Danlos syndrome type VI, is the most well-characterized genetic disorder directly linked to abnormal this compound metabolism.[4][5] It is an autosomal recessive condition with an estimated prevalence of approximately 1 in 100,000 live births.[4][6]

Biochemical Basis and Pathophysiology

kEDS is primarily caused by mutations in the PLOD1 gene, which encodes the enzyme lysyl hydroxylase 1 (LH1), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 1.[2][7] LH1 is responsible for the hydroxylation of specific lysine residues within the collagen triple helix.[7] This hydroxylation is a prerequisite for the subsequent glycosylation of hydroxylysine residues and the formation of stable hydroxylysine-derived cross-links in collagen.[2]

A deficiency in LH1 activity leads to under-hydroxylation of lysine residues in collagen.[8] This, in turn, impairs the formation of hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are crucial for the mechanical stability of connective tissues. Instead, there is a compensatory increase in lysyl pyridinoline (LP) cross-links, which are derived from non-hydroxylated lysine residues.[9] The altered ratio of these cross-links weakens the connective tissue, leading to the clinical manifestations of kEDS.[9][10]

Clinical Manifestations

The clinical features of kEDS are present from birth and can be severe. Key characteristics include:

  • Severe muscle hypotonia at birth: Often described as a "floppy infant".[4][5]

  • Progressive kyphoscoliosis: A combination of an outward and sideways curvature of the spine, which is often present at birth or develops in early infancy.[4][6]

  • Generalized joint hypermobility: With frequent dislocations and subluxations.[4]

  • Skin fragility and hyperextensibility: The skin is soft and doughy, bruises easily, and heals with atrophic scars.[4]

  • Scleral fragility and risk of ocular globe rupture: This is a serious complication that can lead to vision loss.[9]

  • Marfanoid habitus: Tall, slender build with long limbs and fingers.[4]

  • Osteopenia: Reduced bone density.[4]

  • Vascular fragility: Increased risk of arterial rupture.[6]

Diagnostic Approaches

The diagnosis of kEDS is based on clinical findings and confirmed by biochemical and molecular genetic testing.[11]

The hallmark biochemical finding in kEDS is an increased ratio of urinary total lysyl pyridinoline (LP) to hydroxylysyl pyridinoline (HP).[9][12] This reflects the underlying defect in lysine hydroxylation. The analysis of urinary pyridinolines is a sensitive and specific diagnostic test.[9]

Table 1: Urinary Pyridinoline Ratios in kEDS

Analyte RatiokEDS PatientsNormal Controls
Total LP / Total HP5.99 ± 1.00[9]0.20 ± 0.03[9][12]

Data presented as mean ± standard deviation.

Direct measurement of lysyl hydroxylase 1 activity in cultured skin fibroblasts can also confirm the diagnosis. Patients with kEDS show significantly reduced or absent LH1 activity.[8]

Table 2: Lysyl Hydroxylase Activity in Cultured Fibroblasts

Subject GroupEnzyme Activity (% of Control)
kEDS Patients10 - 14%[8]
Heterozygous Carriers (Mother)~60%[8]
Normal Controls100%

Molecular analysis of the PLOD1 gene is the definitive method for confirming the diagnosis of kEDS.[11][13] More than 30 mutations in the PLOD1 gene have been identified, with a large duplication of exons 10-16 being a common mutation.[7][14]

Other Genetic Disorders with Altered this compound Metabolism

While kEDS is the primary disorder of this compound metabolism, other conditions can also be associated with alterations in the broader pathways of lysine and hydroxylysine catabolism.

Hydroxylysinuria

Hydroxylysinuria is a rare inborn error of metabolism characterized by the excessive excretion of hydroxylysine in the urine.[15][16][17][18] Clinical features can include seizures and intellectual disability.[15][16] The exact enzymatic defect in the degradation pathway of free hydroxylysine is not fully elucidated.

Glutaric Aciduria Type I

Glutaric aciduria type I (GA-I) is an autosomal recessive disorder of lysine, hydroxylysine, and tryptophan metabolism caused by a deficiency of glutaryl-CoA dehydrogenase.[6][19][20] This leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid.[6][21] While not a primary disorder of this compound formation, the catabolic pathway of hydroxylysine is affected.

Table 3: Key Biochemical Markers in Glutaric Aciduria Type I

AnalyteBody FluidFinding
Glutaric AcidUrine, Plasma, CSFElevated[6]
3-Hydroxyglutaric AcidUrine, Plasma, CSFElevated[6][21]
Glutarylcarnitine (C5DC)Plasma (Dried Blood Spot)Elevated[6][22]

Experimental Protocols

Analysis of Urinary Pyridinoline Cross-links by HPLC

This method is used for the biochemical diagnosis of kEDS.

Methodology:

  • Sample Preparation:

    • Collect a 24-hour or random urine sample.

    • Hydrolyze the urine sample with concentrated hydrochloric acid to release pyridinoline cross-links from peptides.

    • Partially purify the hydrolysate using a cellulose (B213188) column to remove interfering substances.

    • Dry the purified sample and reconstitute it in a mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Employ a reversed-phase HPLC system with a C18 column.

    • Use a gradient elution with a mobile phase containing n-heptafluorobutyric acid as an ion-pairing agent.

    • Detect the pyridinoline cross-links (LP and HP) using a fluorescence detector.

  • Quantification:

    • Identify and quantify LP and HP peaks by comparing their retention times and fluorescence with known standards.

    • Calculate the ratio of total LP to HP. An elevated ratio is indicative of kEDS.[9][12]

Lysyl Hydroxylase 1 (LH1) Enzyme Activity Assay in Cultured Fibroblasts

This assay directly measures the enzymatic defect in kEDS.

Methodology:

  • Cell Culture:

    • Establish a primary culture of skin fibroblasts from a skin biopsy of the patient and a healthy control.

    • Grow the cells to confluency in appropriate culture media.

  • Preparation of Cell Lysate:

    • Harvest the fibroblasts and homogenize them in a buffer containing protease inhibitors.

    • Centrifuge the homogenate to obtain a crude cell lysate containing the LH1 enzyme.

  • Enzyme Assay:

    • The assay is based on the hydroxylation of a synthetic [³H]lysyl-protocollagen substrate.

    • Incubate the cell lysate with the radiolabeled substrate and necessary cofactors (Fe²⁺, 2-oxoglutarate, ascorbate, and dithiothreitol).

    • The reaction is stopped, and the amount of [³H]hydroxylysine formed is measured. This can be done by oxidizing the [³H]hydroxylysine to release tritiated water, which is then quantified by liquid scintillation counting.[8]

  • Data Analysis:

    • Express the enzyme activity as disintegrations per minute (dpm) of [³H]hydroxylysine formed per milligram of protein per hour.

    • Compare the patient's enzyme activity to that of the control. A significant reduction in activity is diagnostic for kEDS.[8]

Molecular Analysis of the PLOD1 Gene

This is the definitive diagnostic test for kEDS.

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from peripheral blood leukocytes or cultured fibroblasts.

  • PCR Amplification:

    • Amplify all 19 exons and their flanking intronic regions of the PLOD1 gene using specific primers.

  • DNA Sequencing:

    • Sequence the PCR products using Sanger sequencing or next-generation sequencing (NGS) methods.[23]

    • Compare the patient's DNA sequence to the reference sequence of the PLOD1 gene to identify any pathogenic variants.

  • Detection of Large Deletions/Duplications:

    • If sequencing does not reveal two pathogenic variants in a patient with a clear clinical and biochemical diagnosis, perform multiplex ligation-dependent probe amplification (MLPA) or array comparative genomic hybridization (aCGH) to detect large deletions or duplications, such as the common duplication of exons 10-16.[11]

Visualizations

Signaling and Metabolic Pathways

Collagen_Hydroxylation_Pathway cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen_alpha_chain Procollagen alpha-chain Lysine_residue Lysine Residue Procollagen_alpha_chain->Lysine_residue contains Triple_helix_assembly Triple Helix Assembly Procollagen_alpha_chain->Triple_helix_assembly Hydroxylation Hydroxylation Lysine_residue->Hydroxylation Hydroxylysine_residue This compound Residue Hydroxylation->Hydroxylysine_residue Glycosylation Glycosylation Hydroxylysine_residue->Glycosylation Glycosylated_Hyl Glycosylated Hydroxylysine Glycosylation->Glycosylated_Hyl Glycosylated_Hyl->Triple_helix_assembly Procollagen_molecule Procollagen Molecule Triple_helix_assembly->Procollagen_molecule Tropocollagen Tropocollagen Procollagen_molecule->Tropocollagen secreted and processed LH1 Lysyl Hydroxylase 1 (PLOD1) LH1->Hydroxylation catalyzes PLOD1_Mutation PLOD1 Gene Mutation PLOD1_Mutation->LH1 causes deficiency Cross_linking Cross-linking Tropocollagen->Cross_linking Collagen_fibril Mature Collagen Fibril Cross_linking->Collagen_fibril LOX Lysyl Oxidase (LOX) LOX->Cross_linking initiates

Caption: Collagen hydroxylation and cross-linking pathway.

Experimental and Diagnostic Workflows

kEDS_Diagnosis_Workflow Clinical_Suspicion Clinical Suspicion of kEDS (Hypotonia, Kyphoscoliosis, Joint Hypermobility, Skin Fragility) Urine_Analysis Urinary Pyridinoline Analysis (HPLC) Clinical_Suspicion->Urine_Analysis Fibroblast_Culture Skin Biopsy and Fibroblast Culture Clinical_Suspicion->Fibroblast_Culture LP_HP_Ratio Increased LP/HP Ratio? Urine_Analysis->LP_HP_Ratio Biochemical_Confirmation Biochemical Confirmation of kEDS LP_HP_Ratio->Biochemical_Confirmation Yes Consider_Other_Diagnoses Consider Other Diagnoses LP_HP_Ratio->Consider_Other_Diagnoses No Molecular_Testing Molecular Genetic Testing (PLOD1 Gene Sequencing) Biochemical_Confirmation->Molecular_Testing LH1_Assay Lysyl Hydroxylase 1 Enzyme Assay Fibroblast_Culture->LH1_Assay Reduced_Activity Reduced LH1 Activity? LH1_Assay->Reduced_Activity Reduced_Activity->Biochemical_Confirmation Yes Reduced_Activity->Consider_Other_Diagnoses No Pathogenic_Variants Biallelic Pathogenic Variants Identified? Molecular_Testing->Pathogenic_Variants Definitive_Diagnosis Definitive Diagnosis of kEDS Pathogenic_Variants->Definitive_Diagnosis Yes Consider Other Variants/\nLarge Deletion/Duplication Analysis Consider Other Variants/ Large Deletion/Duplication Analysis Pathogenic_Variants->Consider Other Variants/\nLarge Deletion/Duplication Analysis No/One Variant

Caption: Diagnostic workflow for kyphoscoliotic Ehlers-Danlos syndrome.

Conclusion

Genetic disorders of this compound metabolism, particularly kEDS, represent a significant challenge in clinical genetics and molecular medicine. A thorough understanding of the underlying biochemical defects, coupled with robust diagnostic and experimental methodologies, is crucial for accurate diagnosis, patient management, and the development of potential therapeutic strategies. This guide provides a foundational resource for professionals in the field, summarizing the current state of knowledge and providing practical insights into the key experimental approaches. Further research into the precise mechanisms of disease and the development of novel therapeutic interventions is essential to improve the outcomes for individuals affected by these debilitating conditions.

References

The Critical Role of 5-Hydroxylysine in Connective Tissue Integrity and Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-hydroxylysine is a post-translationally modified amino acid that is a cornerstone of stable and functional connective tissues. Its formation, catalyzed by lysyl hydroxylases, and subsequent glycosylation are critical for the generation of robust collagen cross-links that provide tensile strength and structural integrity to a wide array of tissues. Deficiencies in the enzymatic machinery responsible for these modifications lead to a class of severe connective tissue disorders, underscoring the indispensable role of this compound. This technical guide provides a comprehensive overview of the biochemistry of this compound, its involvement in collagen cross-linking, and its central role in the pathophysiology of related genetic disorders. We present a synthesis of current quantitative data, detailed experimental protocols for the assessment of this compound-related biomarkers, and visual representations of the key biochemical and experimental pathways to facilitate a deeper understanding and spur further research and therapeutic development in this field.

Introduction: The Biochemical Significance of this compound

This compound (Hyl) is a hydroxylated derivative of the essential amino acid lysine (B10760008).[1][2][3] Its synthesis is a post-translational modification that occurs within the cisternae of the rough endoplasmic reticulum.[4] This modification is almost exclusively found in collagens and other proteins with collagen-like domains.[1][2][3] The hydroxylation of specific lysine residues in the Y position of the repeating Gly-X-Y amino acid sequence of procollagen (B1174764) chains is a pivotal step in collagen biosynthesis.[4] This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are 2-oxoglutarate-dependent dioxygenases requiring Fe²⁺ and ascorbic acid (vitamin C) as cofactors.[5][6]

The hydroxyl group of this compound serves two primary functions:

  • Attachment site for carbohydrates: The hydroxyl group can be glycosylated, with the sequential addition of galactose and then glucose, to form galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine, respectively.[1][2][3] The extent and type of glycosylation vary between different collagen types and tissues and are thought to influence fibrillogenesis and matrix interactions.[7]

  • Formation of stable collagen cross-links: this compound residues are essential for the formation of hydroxylysyl pyridinoline (B42742) (HP) cross-links, which are highly stable, trivalent cross-links that provide mechanical strength to collagen fibrils.[8][9]

Given these critical roles, it is evident that any disruption in the formation or subsequent modification of this compound can have profound consequences on the integrity of connective tissues.

Connective Tissue Disorders Associated with Defective this compound Metabolism

Defects in the genes encoding the enzymes responsible for lysine hydroxylation lead to a group of heritable connective tissue disorders characterized by significant musculoskeletal and often systemic manifestations.

Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)

Kyphoscoliotic Ehlers-Danlos syndrome (kEDS), formerly known as EDS type VI, is an autosomal recessive disorder primarily caused by mutations in the PLOD1 gene, which encodes for lysyl hydroxylase 1 (LH1).[10][11] LH1 is the principal enzyme responsible for hydroxylating lysine residues in the helical regions of fibrillar collagens, particularly type I and type III collagen.[2]

The deficiency in LH1 activity leads to underhydroxylation of these lysine residues, which in turn impairs the formation of stable HP cross-links.[12] Instead, the unmodified lysine residues form less stable lysyl pyridinoline (LP) cross-links. This alteration in cross-linking chemistry results in mechanically weaker connective tissues.[12]

The clinical hallmarks of kEDS include severe hypotonia at birth, progressive kyphoscoliosis, generalized joint hypermobility, and skin fragility.[10][11][13][14] Individuals may also present with scleral fragility, arterial fragility with a risk of rupture, and marfanoid habitus.[10][11][13][14]

Biochemically, kEDS is characterized by a markedly increased ratio of urinary deoxypyridinoline (B1589748) (a marker of LP cross-links) to pyridinoline (a marker of HP cross-links).[13][14] This diagnostic urinary marker reflects the systemic deficiency in collagen hydroxylation.

Bruck Syndrome

Bruck syndrome is another rare autosomal recessive disorder characterized by the combination of osteogenesis imperfecta (bone fragility) and congenital joint contractures.[6][9][15][16] There are two main types of Bruck syndrome distinguished by their genetic basis. Type 2 is caused by mutations in the PLOD2 gene, which encodes lysyl hydroxylase 2 (LH2).[9][15] LH2 is specifically responsible for hydroxylating lysine residues within the telopeptides of collagen.[6][16] This is in contrast to LH1 which acts on the helical regions.

The underhydroxylation of telopeptide lysines in Bruck syndrome type 2 leads to abnormal collagen cross-linking specifically in bone, while cartilage and ligaments may be unaffected.[6][16] This results in a significant reduction in the stable, hydroxylysine-derived cross-links in bone, contributing to its fragility.[6][16]

Bruck syndrome type 1 has been linked to mutations in the FKBP10 gene.[17][18] The protein product of this gene, FKBP65, is a chaperone protein that interacts with and influences the activity of LH2.[1] Thus, defects in FKBP10 can also lead to reduced hydroxylation of telopeptide lysines in bone collagen.[1][17][18]

Scurvy

Scurvy is an acquired connective tissue disorder resulting from a severe deficiency of vitamin C (ascorbic acid). As a crucial cofactor for lysyl hydroxylases (and prolyl hydroxylases), the absence of vitamin C leads to impaired hydroxylation of lysine and proline residues in newly synthesized procollagen.[5][6] This results in the production of underhydroxylated collagen that cannot form stable triple helices or be effectively cross-linked. The consequences are widespread, leading to fragile capillaries, bleeding gums, poor wound healing, and impaired bone formation.

Quantitative Analysis of this compound and its Derivatives in Health and Disease

The quantification of this compound and its metabolic products, particularly the urinary pyridinoline cross-links, is a cornerstone in the diagnosis and monitoring of the aforementioned connective tissue disorders. The following tables summarize key quantitative data from the literature.

Analyte Biological Matrix Condition Value Method Reference(s)
Total this compound Human UrineHealthy Adult2.0 - 7.0 µmol/g creatinine (B1669602)GC-MS[13]
Free this compound Human PlasmaHealthy Adult0 - 2.5 µMLC-MS/MS[13]
Hydroxylysine Human UrineHealthy Adult0.1 - 37.3 umol/g CrNot Specified[19]
Lysyl Hydroxylase Activity Cultured Skin FibroblastskEDS (EDS VI)Markedly reducedEnzyme Assay[4]
Lysyl Hydroxylase Activity Cultured Skin FibroblastskEDS (EDS VI, AT750 patient)~24% of normalEnzyme Assay[5]
Pyridinoline Cross-links (HP and LP) BoneBruck Syndrome<8% of normal levelsHPLC[16]
Dihydroxylysinonorleucine (DHLNL) BoneBruck Syndrome<10% of normal valuesHPLC[16]

Table 1: this compound and Lysyl Hydroxylase Levels in Health and Disease

Ratio Biological Matrix Condition Value Method Reference(s)
Deoxypyridinoline (LP) / Pyridinoline (HP) Ratio UrineHealthy~0.2HPLC[13][20]
Deoxypyridinoline (LP) / Pyridinoline (HP) Ratio UrinePLOD1-kEDS~6.0HPLC[13]
Hydroxylysyl Pyridinoline (HP) / Lysyl Pyridinoline (LP) Ratio Urine (from bone type I collagen)Healthy Child1.5 : 1Not Specified[2]
Hydroxylysyl Pyridinoline (HP) / Lysyl Pyridinoline (LP) Ratio Urine (from bone type I collagen)PLOD1-kEDSContained only LP, no HPNot Specified[2]
Hydroxylysyl Pyridinoline (HP) / Lysyl Pyridinoline (LP) Ratio Urine (from cartilage type II collagen)Healthy Child18 : 1Not Specified[2]
Hydroxylysyl Pyridinoline (HP) / Lysyl Pyridinoline (LP) Ratio Urine (from cartilage type II collagen)PLOD1-kEDS2 : 1Not Specified[2]

Table 2: Urinary Pyridinoline Cross-link Ratios in Health and Disease

Experimental Protocols

Quantification of Total this compound in Biological Tissues by LC-MS/MS

This protocol is adapted from a standard method for the analysis of amino acids in protein hydrolysates.[13]

1. Sample Preparation (Acid Hydrolysis): a. To approximately 1 mg of lyophilized tissue, add 1 mL of 6 M HCl. b. Add a known amount of a stable isotope-labeled this compound internal standard. c. Flush the tube with nitrogen gas, cap tightly, and heat at 110°C for 24 hours. d. Cool the sample to room temperature and centrifuge to pellet any debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried hydrolysate in 1 mL of a suitable reconstitution solution (e.g., 0.1% formic acid in water). g. Vortex to dissolve the residue and centrifuge at high speed for 10 minutes to pellet any remaining particulates. h. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

  • Use a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar analytes.
  • Employ a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with a small amount of an acid modifier like formic acid. b. Mass Spectrometry:
  • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  • Use Multiple Reaction Monitoring (MRM) for quantification. Suggested transitions for underivatized this compound are:
  • This compound: Precursor ion [M+H]⁺ m/z 163.1 → Product ions m/z 145.1 (loss of H₂O), m/z 119.1 (loss of H₂O and CO), and m/z 84.1.
  • Internal Standard: Transitions will depend on the specific labeled compound used.
  • Optimize collision energy and other instrument parameters for maximum signal intensity for each transition.

3. Data Analysis: a. Construct a calibration curve using known concentrations of this compound standards. b. Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Analysis of Urinary Pyridinoline Cross-links (HP and LP) by HPLC

This protocol is based on established methods for the analysis of urinary collagen cross-links.[20][21][22][23][24]

1. Sample Preparation: a. Hydrolysis: Mix a known volume of urine with an equal volume of concentrated HCl (to a final concentration of 6 M). Heat at approximately 110°C for 16-24 hours to hydrolyze the peptides and release the cross-links. b. Solid Phase Extraction (SPE):

  • Apply the hydrolyzed sample to a pre-conditioned CF1 cellulose (B213188) or similar SPE cartridge.
  • Wash the cartridge with a weak acid or buffer to remove interfering substances.
  • Elute the pyridinoline cross-links with a suitable solvent (e.g., a higher concentration of acid or an organic solvent mixture). c. Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the HPLC mobile phase.

2. HPLC Analysis: a. Chromatography System: Use an isocratic or gradient HPLC system equipped with a fluorescence detector. b. Column: A C18 reversed-phase column is typically used. c. Mobile Phase: A common mobile phase consists of an aqueous solution of an ion-pairing agent like n-heptafluorobutyric acid (HFBA) with a gradient of an organic solvent such as acetonitrile. d. Detection: Monitor the natural fluorescence of the pyridinoline cross-links at an excitation wavelength of ~297 nm and an emission wavelength of ~395 nm.

3. Quantification: a. Prepare a calibration curve using purified HP and LP standards. b. Identify and integrate the peaks corresponding to HP and LP in the sample chromatograms. c. Calculate the concentrations of HP and LP in the urine samples based on the calibration curve. d. Express the results as a ratio (LP/HP or HP/LP) and/or normalized to urinary creatinine concentration.

Measurement of Lysyl Hydroxylase Activity in Cultured Fibroblasts

This protocol is a generalized method based on the principles of lysyl hydroxylase assays.[4][5][6][7][14][25][26][27]

1. Preparation of Cell Lysate: a. Culture human skin fibroblasts from the patient and a healthy control under standard conditions. b. Harvest the cells, wash with phosphate-buffered saline, and resuspend in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors. c. Disrupt the cells by sonication or freeze-thaw cycles. d. Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the enzyme.

2. Enzyme Assay: a. The assay mixture should contain:

  • Cell lysate (as the source of the enzyme).
  • A suitable procollagen substrate (e.g., [³H]lysine-labeled procollagen).
  • Cofactors: FeSO₄, α-ketoglutarate, and ascorbic acid.
  • A buffer to maintain optimal pH (around 7.5). b. Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours). c. Stop the reaction by adding an equal volume of ice-cold trichloroacetic acid (TCA) to precipitate the protein.

3. Measurement of Hydroxylysine Formation: a. Pellet the precipitated protein by centrifugation and wash to remove unincorporated radiolabel. b. Hydrolyze the protein pellet in 6 M HCl at 110°C for 24 hours. c. Separate the amino acids in the hydrolysate by ion-exchange chromatography. d. Quantify the amount of radiolabeled hydroxylysine formed using liquid scintillation counting.

4. Calculation of Enzyme Activity: a. Determine the protein concentration of the cell lysate using a standard protein assay (e.g., Bradford or BCA). b. Express the lysyl hydroxylase activity as the amount of hydroxylysine formed per unit time per milligram of protein.

Visualizing the Pathways

To further elucidate the complex processes involving this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key biochemical and experimental workflows.

Biochemical_Pathway_of_5-Hydroxylysine_Formation_and_Glycosylation cluster_ER Endoplasmic Reticulum cluster_Disorders Associated Disorders Lysine Lysine residue in procollagen Hydroxylysine This compound residue Lysine->Hydroxylysine Lysyl Hydroxylase (LH1, LH2, LH3) Cofactors: Fe2+, Ascorbate (B8700270), α-KG Gal_Hyl Galactosyl-hydroxylysine Hydroxylysine->Gal_Hyl Galactosyltransferase kEDS kEDS (PLOD1 mutation) Hydroxylysine->kEDS Deficient LH1 Bruck Bruck Syndrome (PLOD2 mutation) Hydroxylysine->Bruck Deficient LH2 (telopeptide specific) Scurvy Scurvy (Vitamin C deficiency) Hydroxylysine->Scurvy Cofactor deficiency Glc_Gal_Hyl Glucosylgalactosyl-hydroxylysine Gal_Hyl->Glc_Gal_Hyl Glucosyltransferase Collagen_Cross_Linking_Pathway cluster_collagen Collagen Fibril cluster_crosslink_types Types of Pyridinoline Cross-links cluster_disorder_effect Effect of kEDS Lys_Hyl Lysine and Hydroxylysine residues in telopeptides Aldehydes Reactive Aldehydes (Allysine and Hydroxyallysine) Lys_Hyl->Aldehydes Lysyl Oxidase (LOX) Crosslinks Stable Pyridinoline Cross-links Aldehydes->Crosslinks Spontaneous condensation HP Hydroxylysyl Pyridinoline (HP) (from Hydroxylysine) Crosslinks->HP LP Lysyl Pyridinoline (LP) (from Lysine) Crosslinks->LP kEDS_effect In kEDS (LH1 deficiency): - Reduced Hydroxylysine - Decreased HP formation - Increased LP formation HP->kEDS_effect LP->kEDS_effect Experimental_Workflow cluster_sample Sample Collection cluster_analysis Biochemical Analysis cluster_data Data Interpretation Urine Urine Sample Hydrolysis Acid Hydrolysis Urine->Hydrolysis Fibroblasts Cultured Fibroblasts EnzymeAssay Lysyl Hydroxylase Assay Fibroblasts->EnzymeAssay SPE Solid Phase Extraction Hydrolysis->SPE For Cross-links Derivatization Derivatization (optional) Hydrolysis->Derivatization For 5-Hyl HPLC HPLC-Fluorescence SPE->HPLC LCMS LC-MS/MS Derivatization->LCMS For 5-Hyl Ratio Calculation of HP/LP Ratio HPLC->Ratio Quantification Quantification of Analytes LCMS->Quantification Activity Enzyme Activity Determination EnzymeAssay->Activity Diagnosis Diagnosis/Monitoring of Connective Tissue Disorder Quantification->Diagnosis Ratio->Diagnosis Activity->Diagnosis

References

The Metabolic Fate of 5-Hydroxylysine In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxylysine (5-Hyl) is a post-translationally modified amino acid primarily derived from the degradation of collagen, the most abundant protein in mammals. Its concentration in biological fluids serves as a critical biomarker for monitoring collagen turnover in various physiological and pathological states, including bone diseases, fibrosis, and tissue injury. This technical guide provides a comprehensive overview of the metabolic fate of this compound in vivo, detailing its pathway from collagen breakdown to its eventual catabolism. This document includes quantitative data on 5-Hyl levels in human biological matrices, detailed experimental protocols for its analysis, and visualizations of the metabolic pathway and analytical workflows to support researchers and professionals in drug development and related fields.

Introduction

This compound is synthesized by the hydroxylation of lysine (B10760008) residues within procollagen (B1174764) chains in the endoplasmic reticulum, a crucial step for the formation of stable collagen cross-links.[1] The subsequent degradation of collagen releases free this compound and its glycosylated forms into the circulation. Unlike many other amino acids, released this compound is not reutilized for protein synthesis and is thus targeted for catabolism, primarily in the liver and kidneys. Understanding the metabolic pathway of this compound is essential for the accurate interpretation of its biomarker data and for the development of therapeutics targeting collagen-related pathologies.

The Metabolic Pathway of this compound

The catabolism of this compound is a two-step enzymatic process that converts it into a metabolite that can enter the general amino acid degradation pathways.

Step 1: Phosphorylation by Hydroxylysine Kinase (AGPHD1)

The initial step in the degradation of this compound is its phosphorylation to 5-phospho-hydroxylysine. This reaction is catalyzed by the enzyme hydroxylysine kinase, encoded by the AGPHD1 gene. This enzyme utilizes Guanosine triphosphate (GTP) as the phosphate (B84403) donor.

Step 2: Cleavage by 5-Phosphohydroxy-L-lysine Phospho-lyase (AGXT2L2)

The second and final step in this specific pathway is the cleavage of 5-phospho-hydroxylysine. This reaction is catalyzed by the pyridoxal-phosphate-dependent enzyme 5-phosphohydroxy-L-lysine phospho-lyase, encoded by the AGXT2L2 gene. This enzyme breaks down its substrate into three components: 2-aminoadipate-6-semialdehyde, inorganic phosphate, and ammonia.[2] 2-aminoadipate-6-semialdehyde can then be further metabolized through the lysine degradation pathway.

A diagram of the metabolic pathway is presented below:

Metabolic_Pathway_of_5_Hydroxylysine cluster_collagen Collagen Degradation cluster_metabolism This compound Catabolism cluster_downstream Downstream Metabolism Collagen Collagen Hyl This compound Collagen->Hyl Proteolysis PHyl 5-Phospho-hydroxylysine Hyl->PHyl Hydroxylysine Kinase (AGPHD1) GTP -> GDP AASA 2-Aminoadipate-6-semialdehyde PHyl->AASA 5-Phosphohydroxy-L-lysine Phospho-lyase (AGXT2L2) + H2O -> Pi + NH3 Lys_Deg Lysine Degradation Pathway AASA->Lys_Deg

Metabolic pathway of this compound.

Quantitative Data

The concentration of this compound in biological fluids is an indicator of collagen turnover. Below are tables summarizing typical concentrations found in human plasma and urine.

Table 1: Concentration of this compound in Human Plasma

Analyte FormConcentration Range (µM)Analytical Method
Free0 - 2.5LC-MS/MS
Data sourced from publicly available application notes.[3]

Table 2: Concentration of this compound in Human Urine

Analyte FormConcentration Range (µmol/g creatinine)Analytical MethodAge Group
Total2.0 - 7.0GC-MSAdults
Total0 - 8.03LC-MS/MSChildren (4-13 years)
Data sourced from Euli et al., 1999 and publicly available laboratory reference data.[3][4]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and for assaying the activity of the key enzymes in its metabolic pathway.

Quantification of Total this compound in Tissue Samples by HPLC

This protocol describes the preparation of tissue samples for the analysis of total this compound content.

4.1.1. Tissue Homogenization and Acid Hydrolysis

  • Homogenization: Weigh approximately 10-30 mg of wet tissue and homogenize it in deionized water (e.g., 100 µL per 10 mg of tissue) using a mechanical homogenizer until a uniform suspension is achieved.[5]

  • Acid Hydrolysis: Transfer 100 µL of the tissue homogenate to a pressure-tight vial. Add an equal volume of concentrated hydrochloric acid (~12 N).[5]

  • Heating: Securely cap the vial and heat it in an oven or heating block at 120°C for 3-18 hours. The optimal hydrolysis time can vary depending on the tissue type.[5]

  • Clarification: After cooling to room temperature, centrifuge the hydrolysate at 10,000 x g for 5 minutes to pellet any undigested material.[5]

  • Drying: Transfer the supernatant to a new tube and evaporate the acid to dryness under a vacuum or with a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried sample in an appropriate buffer for subsequent analysis (e.g., 0.1 M HCl).[1]

4.1.2. Pre-column Derivatization with Dansyl Chloride

For HPLC analysis with fluorescence detection, derivatization of this compound is necessary.

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the reconstituted hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).[1]

  • Derivatization: Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone) and incubate at 60°C for 45 minutes in the dark.[1]

  • Quenching: Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the excess Dansyl Chloride.[1]

  • Final Preparation: Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant is ready for HPLC analysis.[1]

Quantification of Free this compound in Plasma by LC-MS/MS

This protocol is for the analysis of free, unbound this compound in plasma samples.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) or methanol.[3]

  • Incubation: Vortex the mixture and incubate at -20°C for 20 minutes to precipitate proteins.[3]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

  • Drying: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[3]

  • Reconstitution: Reconstitute the residue in 100 µL of a suitable reconstitution solution (e.g., 0.1% formic acid in water).[3] The sample is now ready for LC-MS/MS analysis.

Enzyme Assay for Hydroxylysine Kinase (AGPHD1)

This is a continuous spectrophotometric coupled-enzyme assay. The production of GDP by hydroxylysine kinase is coupled to the oxidation of NADH by pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.

  • Assay Mixture Preparation: Prepare an assay mixture (0.6 mL) containing 25 mM HEPES (pH 7.1), 0.15 mM NADH, 0.25 mM phosphoenolpyruvate, 1 mM dithiothreitol, 25 mM KCl, 5 mM MgCl₂, 8 µg each of lactate dehydrogenase and pyruvate kinase.

  • Initiation of Reaction: Add the purified recombinant human AGPHD1 enzyme (approximately 2.5 µg/mL) and the desired concentration of this compound. The reaction is initiated by the addition of 0.2 mM GTP-Mg.

  • Measurement: Monitor the decrease in absorbance at 340 nm at 30°C, which corresponds to the oxidation of NADH.

Representative Enzyme Assay for 5-Phosphohydroxy-L-lysine Phospho-lyase (AGXT2L2)
  • Assay Mixture Preparation: Prepare an assay mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0), the substrate 5-phospho-hydroxylysine, pyridoxal-5'-phosphate (a cofactor for AGXT2L2), NAD(P)+, and a suitable 2-aminoadipate-6-semialdehyde dehydrogenase.

  • Initiation of Reaction: Add the purified recombinant AGXT2L2 enzyme to the assay mixture to start the reaction.

  • Measurement: Monitor the increase in absorbance at 340 nm at a constant temperature (e.g., 37°C), which corresponds to the production of NAD(P)H.

Experimental Workflows

Visual representations of the experimental workflows for the analysis of this compound provide a clear overview of the required steps.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Hydrolysis Acid Hydrolysis Homogenization->Hydrolysis Drying Drying Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution Derivatization Dansyl Chloride Derivatization Reconstitution->Derivatization HPLC HPLC with Fluorescence Detection Derivatization->HPLC Data Data Analysis HPLC->Data

Workflow for HPLC analysis of 5-Hyl.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Drying Drying Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Workflow for LC-MS/MS analysis of 5-Hyl.

Conclusion

The metabolic pathway of this compound, from its release during collagen degradation to its catabolism via a two-step enzymatic process, is a key aspect of connective tissue biology. The quantification of this compound and the characterization of its metabolic enzymes are crucial for both basic research and clinical applications. This technical guide provides the necessary data and protocols to aid researchers, scientists, and drug development professionals in their studies of this important biomolecule. The provided methodologies offer robust and sensitive approaches for the analysis of this compound, contributing to a better understanding of collagen metabolism in health and disease.

References

A Technical Guide to the Stereoisomers of 5-Hydroxylysine: Biological Functions and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxylysine (Hyl) is a critical post-translationally modified amino acid, fundamental to the structural integrity and function of collagen and a growing number of other proteins. The hydroxylation of lysine (B10760008) at its C5 position creates a new chiral center, giving rise to four distinct stereoisomers. The biological roles and enzymatic synthesis of these isomers are highly specific, with the (2S, 5R) form being integral to collagen cross-linking and glycosylation. Dysregulation of this modification is linked to numerous connective tissue disorders and fibrotic diseases. This technical guide provides an in-depth exploration of the four stereoisomers of this compound, detailing their enzymatic synthesis, distinct biological relevance, and associated pathologies. Furthermore, it presents quantitative data, detailed experimental protocols for their analysis, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for researchers in biochemistry, medicine, and pharmacology.

Introduction: The Significance of this compound

First discovered in 1921 by Donald Van Slyke, this compound (Hyl) is a hydroxylated derivative of lysine.[1][2] It is not incorporated into proteins during translation but is formed via a post-translational modification (PTM) catalyzed by specific enzymes.[2][3] This modification is a cornerstone in the biology of collagen, the most abundant protein in mammals, where it provides the foundation for structural stability.[4][5]

The introduction of a hydroxyl group at the 5-position of the lysine side chain has two profound consequences:

  • Creates an attachment site for carbohydrates: Hyl serves as the anchor for O-linked glycosylation, where galactose and subsequently glucose are added to form galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[2][4] This glycosylation influences collagen fibril diameter and organization.[2][6]

  • Enables stable intermolecular cross-linking: The hydroxyl group is essential for the formation of stable, covalent cross-links that give collagenous tissues their remarkable tensile strength and resilience.[5][7]

Beyond collagen, lysine hydroxylation is now recognized as a widespread PTM involved in RNA processing and epigenetic regulation, with hundreds of non-collagenous proteins identified as targets.[8][9][10] The hydroxylation of lysine at the C5 position creates a second chiral center in addition to the α-carbon (C2), meaning this compound can exist as four distinct stereoisomers. Nature exhibits remarkable stereoselectivity in both the synthesis and function of these isomers, making a detailed understanding of their chemistry and biology crucial for research and therapeutic development.

The Four Stereoisomers of this compound

The presence of chiral centers at both the C2 and C5 carbons results in four possible stereoisomers of this compound.[11][12] The configuration at C2 determines the L or D form, while the configuration at C5 is described by the R/S nomenclature or the relative erythro/threo designation.

Figure 1: Logical relationships between the four stereoisomers of this compound.

Table 1: Properties and Occurrence of this compound Stereoisomers
StereoisomerSystematic NameCommon NameNatural Occurrence & Role
(2S, 5R)-5-Hyl (2S,5R)-2,6-diamino-5-hydroxyhexanoic acidL-erythro-5-hydroxylysineThe predominant form in collagen; essential for cross-linking and glycosylation.[1][3]
(2S, 5S)-5-Hyl (2S,5S)-2,6-diamino-5-hydroxyhexanoic acidL-threo-5-hydroxylysine (L-allo)Synthesized by specific microbial enzymes; biological role is less defined but is a subject of ongoing research.[13]
(2R, 5S)-5-Hyl (2R,5S)-2,6-diamino-5-hydroxyhexanoic acidD-erythro-5-hydroxylysineNot typically found in mammalian proteins; used in research as a stereochemical probe.
(2R, 5R)-5-Hyl (2R,5R)-2,6-diamino-5-hydroxyhexanoic acidD-threo-5-hydroxylysine (D-allo)Not typically found in mammalian proteins; part of racemic mixtures used in biochemical assays.[14]

Enzymatic Synthesis and Stereoselectivity

The biosynthesis of this compound is catalyzed by a class of enzymes known as lysine hydroxylases, which exhibit high regio- and stereoselectivity.

Procollagen-Lysyl Hydroxylases (PLOD family)

In humans, three lysyl hydroxylase isoforms (LH1, LH2, LH3), encoded by the PLOD1, PLOD2, and PLOD3 genes, catalyze the formation of (2S, 5R)-5-Hyl.[4][15] These enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases located in the endoplasmic reticulum.[4][15] They act on lysine residues within procollagen (B1174764) chains after translation.

  • LH1 and LH3: Primarily hydroxylate lysine residues within the triple-helical domain of collagen.[4]

  • LH2 (specifically the LH2b splice variant): Hydroxylates lysine residues in the telopeptide regions, which is critical for the formation of specific collagen cross-links.[4][15]

  • LH3: Possesses additional glycosyltransferase activity, enabling it to both hydroxylate lysine and subsequently glycosylate the newly formed hydroxylysine.[15]

A deficiency in Vitamin C, an essential cofactor for these enzymes, leads to scurvy, characterized by impaired collagen synthesis.[4][16]

Other Lysine Hydroxylases

Recent research has uncovered novel lysine hydroxylases with different specificities:

  • Microbial Enzymes: Genome mining has identified enzymes in bacteria, such as Am_AzpK2 and Pp_AzpK2, that can synthesize different stereoisomers. Notably, Am_AzpK2 produces (2S, 5S)-5-hydroxylysine, while Pp_AzpK2 produces (2S, 5R)-5-hydroxylysine from free L-lysine.[13]

  • K5H Enzyme: A recently discovered enzyme, K5H, is the first identified that performs a one-step, site- and stereoselective conversion of free L-lysine into enantiopure (2S, 5R)-5-hydroxylysine.[17]

  • JMJD6: In addition to the PLOD family, the Jumonji-domain containing protein 6 (JMJD6) has been identified as a lysine hydroxylase targeting non-collagenous proteins, including those involved in RNA splicing.[8][9]

Table 2: Kinetic Parameters of a Novel Lysine 5-Hydroxylase
EnzymeSubstrateProductK_M (mM)k_cat (min⁻¹)Reference
K5H L-Lysine(2S, 5R)-5-Hyl1.3 ± 0.225 ± 1[17]

Biological Relevance and Clinical Significance

The stereochemistry of this compound is paramount to its function. The specific orientation of the hydroxyl group in the (2S, 5R) isomer is critical for its roles in collagen.

Figure 2: Biosynthesis and functional roles of (2S, 5R)-5-hydroxylysine in collagen.

Role in Collagen Stability and Function

The (2S, 5R) isomer is indispensable for the maturation of collagen. Its hydroxyl group serves as a precursor for the formation of hydroxyallysine by lysyl oxidase, which then spontaneously reacts with other lysine or hydroxylysine residues on adjacent collagen molecules to form stable covalent cross-links.[7][18] The type and extent of these cross-links determine the mechanical properties of tissues. Furthermore, glycosylation of (2S, 5R)-Hyl is thought to regulate fibril diameter and may play a role in matrix-cell interactions.[2][4]

Pathologies Associated with Dysregulation

Mutations in the enzymes that produce (2S, 5R)-Hyl lead to severe connective tissue disorders:

  • Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS): Caused by mutations in the PLOD1 gene, leading to deficient lysine hydroxylation. This results in mechanically weak collagen, causing severe muscle hypotonia, joint laxity, and progressive scoliosis.[15]

  • Bruck Syndrome: Associated with mutations in the PLOD2 gene, affecting telopeptide-specific lysine hydroxylation and leading to congenital contractures and bone fragility.[15]

Role as a Biomarker

Free this compound and its glycosides are released into circulation during collagen degradation.[2][19] Elevated urinary or serum levels can serve as a biomarker for increased collagen turnover, which is observed in conditions such as significant thermal burns, Paget's disease of bone, and fibrotic diseases like keloids.[2][5][20]

Experimental Protocols and Methodologies

The analysis and synthesis of specific this compound stereoisomers require specialized techniques.

Protocol 1: HPLC-Based Analysis of this compound Stereoisomers

This method allows for the separation and quantification of Hyl isomers in hydrolyzed protein samples.[21][22]

Objective: To separate and quantify the stereoisomers of this compound from a collagen-containing sample.

Methodology:

  • Acid Hydrolysis:

    • Lyophilize 1-5 mg of protein sample.

    • Add 1 mL of 6 M HCl.

    • Heat the sample in a sealed, vacuum-purged tube at 110°C for 24 hours.

    • Remove HCl by evaporation under a stream of nitrogen gas.

    • Reconstitute the hydrolysate in 100 µL of ultrapure water.

  • Chiral Derivatization:

    • To 20 µL of the hydrolysate, add 80 µL of 1 M sodium bicarbonate buffer.

    • Add 100 µL of a 1% (w/v) solution of Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Dilute with 800 µL of the mobile phase A.

  • Reversed-Phase HPLC (RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM ammonium (B1175870) formate, pH 3.0.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from 20% to 60% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 340 nm or Electrospray Ionization Mass Spectrometry (ESI-MS) for enhanced specificity.

  • Quantification:

    • Generate a standard curve using commercially available standards of Hyl isomers derivatized in the same manner.

    • Integrate the peak areas of the separated isomers and quantify against the standard curve.

Protocol 2: Chemical Proteomic Workflow for System-Wide Profiling of 5-Hyl

This protocol enables the enrichment and identification of 5-Hyl-containing peptides from complex biological samples, providing site-specific information.[8][10]

Figure 3: Experimental workflow for chemical proteomic analysis of this compound sites.

Objective: To identify the specific sites of 5-hydroxylation across the proteome.

Methodology:

  • Protein Extraction and Preparation:

    • Extract proteins from cells or tissues using a urea-based lysis buffer (e.g., 8 M urea (B33335) in 100 mM TEAB).

    • Reduce disulfide bonds with 10 mM TCEP and alkylate cysteines with 10 mM iodoacetamide.

  • Selective Oxidation of 5-Hyl:

    • Dilute the protein solution to 1.5 M urea.

    • Add sodium periodate (B1199274) (NaIO₄) to a final concentration of 10 mM.

    • Incubate on ice for 30 minutes in the dark. This reaction selectively cleaves the vicinal diol of the 5-Hyl side chain to generate an aldehyde group.

    • Quench the reaction with 20 mM sodium sulfite.

  • Biotinylation of Aldehyde Groups:

    • Add biotin (B1667282) hydrazide to a final concentration of 5 mM.

    • Incubate at room temperature for 2 hours to covalently label the aldehyde-containing proteins.

  • Proteolytic Digestion:

    • Digest the labeled proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.

  • Enrichment of 5-Hyl Peptides:

    • Incubate the peptide digest with high-capacity streptavidin agarose (B213101) beads for 2 hours to capture the biotinylated peptides.

    • Wash the beads extensively with buffers of decreasing salt concentration to remove non-specifically bound peptides.

    • Elute the enriched peptides using a solution containing 80% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptide fraction using a high-resolution mass spectrometer.

    • Identify peptides using database search software, searching for a mass shift corresponding to the biotin hydrazide remnant on lysine residues.

Table 3: Comparison of Analytical Methods for this compound Quantification
MethodPrincipleSensitivitySpecificityThroughputKey Considerations
GC-MS Gas Chromatography-Mass SpectrometryHighHighLowRequires derivatization to increase volatility; can resolve isomers with chiral columns.[23]
HPLC-UV/FLD High-Performance Liquid Chromatography with UV or Fluorescence DetectionModerateModerateModerateRequires pre- or post-column derivatization for detection; chiral derivatization allows isomer separation.[23][24]
LC-MS/MS Liquid Chromatography-Tandem Mass SpectrometryVery HighVery HighHighThe gold standard for complex matrices; requires stable isotope-labeled internal standards for accurate quantification.[23]

Conclusion and Future Directions

The study of this compound has evolved from its foundational role in collagen to a broader significance in cellular regulation. The stereochemical specificity of its synthesis and function is a critical aspect that dictates its biological impact. The (2S, 5R) isomer is firmly established as essential for connective tissue health, while the functions of other isomers remain an active area of investigation, potentially revealing novel biological pathways.

For professionals in drug development, the enzymes of the PLOD family represent viable targets for therapies aimed at treating fibrotic diseases where collagen deposition is excessive. Furthermore, the development of robust analytical methods to accurately quantify Hyl stereoisomers is crucial for their validation as clinical biomarkers. The advent of novel chemical biology tools and the discovery of new hydroxylases with unique specificities will continue to expand our understanding and ability to manipulate this vital post-translational modification for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for the Detection of 5-Hydroxylysine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-Hydroxylysine (5-Hyl) is a post-translationally modified amino acid that is almost exclusively found in collagen, the most abundant protein in mammals.[1][2] The hydroxylation of lysine (B10760008) residues is a critical step in collagen biosynthesis, catalyzed by lysyl hydroxylases.[3][4] This modification is essential for the formation of stable intermolecular cross-links that provide tensile strength and structural integrity to connective tissues.[3][5] The levels of this compound in tissues can serve as a valuable biomarker for collagen metabolism and turnover.[1][2] Altered this compound levels have been associated with various connective tissue disorders, fibrosis, and bone diseases.[6] Therefore, accurate and reliable methods for the detection and quantification of this compound in tissue samples are crucial for research in these areas.

These application notes provide detailed protocols for the detection and quantification of this compound in tissue samples using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Collagen Cross-Linking Pathway Involving this compound

The formation of stable collagen fibrils is a complex process involving several post-translational modifications. The hydroxylation of specific lysine residues to this compound within the endoplasmic reticulum is a key initiating step.[5] Following secretion into the extracellular matrix, lysyl oxidase catalyzes the oxidative deamination of lysine and this compound residues, forming reactive aldehydes.[3] These aldehydes then spontaneously react with other lysine or hydroxylysine residues on adjacent collagen molecules to form immature cross-links, which can further mature into more stable, complex structures.[3][7]

Collagen_Crosslinking cluster_ER Endoplasmic Reticulum cluster_ECM Extracellular Matrix Procollagen Procollagen Lysine Lysine Residue Procollagen->Lysine within pro-α chains SecretedProcollagen Secreted Procollagen Hydroxylysine This compound Residue Lysine->Hydroxylysine Hydroxylation LysylHydroxylase Lysyl Hydroxylase LysylHydroxylase->Lysine Aldehyde Reactive Aldehyde (Allysine/Hydroxyallysine) SecretedProcollagen->Aldehyde Oxidative Deamination LysylOxidase Lysyl Oxidase LysylOxidase->SecretedProcollagen Crosslink Immature Cross-link (Schiff base/Keto-imine) Aldehyde->Crosslink Spontaneous Condensation MatureCrosslink Mature Trivalent Cross-link (e.g., Pyridinoline) Crosslink->MatureCrosslink Maturation

Caption: Enzymatic pathway of collagen cross-linking formation.

Quantitative Data Summary

The following table summarizes the quantitative data for the different methods used to detect this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

MethodAnalyte FormLimit of Detection / Assay RangeSample Type(s)Reference(s)
Gas Chromatography (GC) Total350 pmol/mlBone, Urine[1]
HPLC with Pre-column Derivatization TotalNot explicitly stated, but sensitive for amino acid analysisTissues (e.g., skin, cartilage)[2][3]
ELISA Total9.3 ng/ml - 300 ng/mlSerum, Plasma, Cell culture supernatant, Tissue lysates[8]
LC-MS/MS Free and Total0 - 2.5 µM (Free in Human Plasma)Plasma, Urine, Tissues[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method provides a robust approach for quantifying this compound in tissue samples. Due to the lack of a strong native chromophore, pre-column derivatization is employed to enhance detection by UV or fluorescence.[2]

HPLC_Workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization start->homogenization hydrolysis 2. Acid Hydrolysis (6 M HCl, 110°C, 24h) homogenization->hydrolysis drying 3. Drying (Vacuum or Nitrogen Stream) hydrolysis->drying reconstitution 4. Reconstitution & Neutralization drying->reconstitution derivatization 5. Pre-column Derivatization (e.g., Dansyl Chloride) reconstitution->derivatization hplc 6. HPLC Analysis (UV or Fluorescence Detection) derivatization->hplc quantification 7. Data Analysis & Quantification hplc->quantification end End: 5-Hyl Concentration quantification->end

Caption: HPLC with pre-column derivatization workflow.

A. Sample Preparation and Hydrolysis [2][10]

  • Homogenization: Weigh approximately 100-200 mg of the tissue sample. Flash-freeze the tissue in liquid nitrogen and grind it into a fine powder using a pre-chilled cryo-homogenizer or mortar and pestle.

  • Acid Hydrolysis: Transfer the powdered tissue to a hydrolysis tube with a Teflon-lined screw cap. Add 1-2 mL of 6 M HCl containing 1% phenol.

  • Incubate the sealed tube in a heating block or oven at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube to room temperature. Carefully uncap the tube in a fume hood and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

  • Neutralization & Filtration: Adjust the pH of the reconstituted sample to approximately 7.0 with 6 M NaOH. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

B. Pre-column Derivatization with Dansyl Chloride [2]

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Derivatization: Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone) to the mixture.

  • Vortex briefly and incubate in a water bath at 60°C for 45 minutes in the dark.

  • Quenching: Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the reaction by consuming excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.

  • Centrifuge the derivatized sample at 10,000 x g for 5 minutes. The supernatant is now ready for HPLC injection.

C. HPLC Analysis

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).

  • Detection: UV or fluorescence detector, with excitation and emission wavelengths appropriate for the derivatizing agent (for Dansyl Chloride, excitation is typically around 335 nm and emission around 520 nm).

  • Quantification: Create a standard curve using known concentrations of this compound standards that have undergone the same derivatization process.

Gas Chromatography (GC)

Gas chromatography offers another method for the quantification of this compound. This technique also requires derivatization to increase the volatility of the amino acid.

GC_Workflow start Start: Tissue Sample homogenization 1. Tissue Homogenization start->homogenization hydrolysis 2. Acid Hydrolysis homogenization->hydrolysis purification 3. Cation-Exchange Chromatography (Purification) hydrolysis->purification derivatization 4. Derivatization (e.g., Silylation) purification->derivatization gc 5. GC Analysis derivatization->gc quantification 6. Data Analysis & Quantification gc->quantification end End: 5-Hyl Concentration quantification->end

Caption: Gas Chromatography workflow for 5-Hyl analysis.

A. Sample Preparation and Hydrolysis

Follow the same procedure as described for HPLC (Section 1, Protocol A).

B. Purification and Derivatization

  • Purification: The acid hydrolysate is typically purified using cation-exchange chromatography to isolate the amino acids from other components.

  • Derivatization: The purified amino acid fraction is dried and then derivatized to increase volatility. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

C. GC Analysis

  • Column: A capillary column suitable for amino acid analysis.

  • Carrier Gas: Typically helium or nitrogen.

  • Detector: Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

  • Quantification: A standard curve is generated using known concentrations of derivatized this compound standards.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of this compound, often using a competitive or sandwich assay format.[8][11]

ELISA_Workflow start Start: Tissue Lysate/Homogenate add_sample 1. Add Sample/Standard to Coated Plate start->add_sample add_detection_reagent 2. Add Detection Reagent (e.g., HRP-labeled Antibody) add_sample->add_detection_reagent incubation1 3. Incubate add_detection_reagent->incubation1 wash1 4. Wash incubation1->wash1 add_substrate 5. Add Substrate Solution wash1->add_substrate incubation2 6. Incubate (Color Development) add_substrate->incubation2 add_stop 7. Add Stop Solution incubation2->add_stop read_plate 8. Read Absorbance (e.g., 450 nm) add_stop->read_plate quantification 9. Data Analysis & Quantification read_plate->quantification end End: 5-Hyl Concentration quantification->end

Caption: General ELISA workflow for 5-Hyl detection.

A. Sample Preparation

  • Prepare tissue homogenates according to standard laboratory procedures. This may involve mechanical homogenization in a suitable buffer, followed by centrifugation to clarify the lysate.

  • Determine the total protein concentration of the lysate for normalization.

B. ELISA Procedure

  • Add standards and samples to the wells of the microplate pre-coated with an anti-5-hydroxylysine antibody.

  • Add a biotinylated detection antibody specific for this compound to each well.

  • Incubate the plate, typically for 1-2 hours at 37°C.

  • Wash the plate several times with a wash buffer to remove unbound reagents.

  • Add an avidin-peroxidase conjugate to each well and incubate.

  • Wash the plate again to remove the unbound conjugate.

  • Add a TMB substrate solution to each well, which will react with the peroxidase to produce a colored product.

  • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of this compound in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound. It can be used to measure both free and protein-bound (total) this compound.[9]

LCMS_Workflow start Start: Tissue Sample preparation 1. Sample Preparation (Hydrolysis for Total 5-Hyl or Protein Precipitation for Free 5-Hyl) start->preparation add_is 2. Add Stable Isotope-Labeled Internal Standard preparation->add_is drying 3. Drying add_is->drying reconstitution 4. Reconstitution in Mobile Phase drying->reconstitution lc_separation 5. Liquid Chromatography Separation (e.g., Reverse-Phase or HILIC) reconstitution->lc_separation ms_detection 6. Tandem Mass Spectrometry Detection (MRM Mode) lc_separation->ms_detection quantification 7. Data Analysis & Quantification ms_detection->quantification end End: 5-Hyl Concentration quantification->end

Caption: LC-MS/MS workflow for 5-Hyl analysis.

A. Sample Preparation for Total this compound [9]

  • To approximately 1 mg of lyophilized tissue, add 1 mL of 6 M HCl.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d4).

  • Flush the tube with nitrogen, cap tightly, and heat at 110°C for 24 hours.

  • Cool the sample and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a suitable reconstitution solution (e.g., 0.1% formic acid in water).

B. Sample Preparation for Free this compound [9]

  • For tissue homogenates, perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile (B52724) or methanol.

  • Add the internal standard.

  • Vortex and incubate on ice for 20-30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the residue in the reconstitution solution.

C. LC-MS/MS Analysis

  • Liquid Chromatography: Use either a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both native this compound and the internal standard.

  • Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of this compound based on a standard curve.

References

Application Notes and Protocols for 5-Hydroxylysine Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydroxylysine (5-Hyl) is a critical post-translationally modified amino acid, primarily found as a structural component of collagen.[1][2] The hydroxylation of lysine (B10760008) residues, catalyzed by lysyl hydroxylases, is a crucial step in collagen biosynthesis, essential for the formation of stable cross-links that provide tensile strength to connective tissues. The quantification of this compound is vital for studying collagen metabolism, diagnosing and monitoring connective tissue disorders, and assessing the quality of biopharmaceutical products like monoclonal antibodies.[1] This document provides detailed protocols for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The principle of this method is based on stable isotope dilution LC-MS/MS for accurate quantification.[1] Samples can be prepared to measure either the total this compound content (both free and protein-bound) through acid hydrolysis or only the free this compound via protein precipitation.[1][3] The analyte is then separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

Quantitative Data Summary

The following table summarizes representative concentrations of this compound in various human biological samples. These values can serve as a reference for expected physiological ranges.

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS[1]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MSEuli et al., 1999[1][4]

Experimental Protocols

1. Sample Preparation

Two primary methods are employed for sample preparation depending on whether total or free this compound is to be measured.

1.1. Protocol for Total this compound (Acid Hydrolysis)

This protocol is suitable for tissues, proteins, plasma, serum, and urine.[1]

  • Materials:

    • Lyophilized tissue or protein sample

    • 6 M Hydrochloric acid (HCl)[1][5]

    • Stable isotope-labeled internal standard (e.g., 5-Hydroxy-DL-lysine-(4,4,5,5-D4))

    • Nitrogen gas[1]

    • Heating block or oven at 110°C[1]

    • Centrifuge

    • Evaporation system (e.g., nitrogen stream or SpeedVac)

    • Reconstitution Solution (e.g., 0.1% formic acid in water)

  • Procedure:

    • Weigh approximately 1 mg of lyophilized tissue or protein into a hydrolysis vial.[1]

    • Add a known amount of the internal standard.[1]

    • Add 1 mL of 6 M HCl.[1]

    • Flush the vial with nitrogen gas, cap it tightly, and heat at 110°C for 16-24 hours.[1][5]

    • Cool the sample to room temperature and centrifuge to pellet any debris.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried hydrolysate in 1 mL of Reconstitution Solution.[1]

    • Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

1.2. Protocol for Free this compound (Protein Precipitation)

This protocol is suitable for plasma, serum, and urine.[1][6]

  • Materials:

    • Plasma, serum, or urine sample

    • Stable isotope-labeled internal standard

    • Ice-cold acetonitrile (B52724) or methanol[1][6]

    • Microcentrifuge

    • Evaporation system

    • Reconstitution Solution

  • Procedure:

    • In a microcentrifuge tube, add a known amount of the internal standard to 100 µL of plasma, serum, or urine.[1]

    • Add 400 µL of ice-cold acetonitrile or methanol.[1]

    • Vortex vigorously for 1 minute to precipitate proteins.[1]

    • Incubate at -20°C for 20 minutes.[1]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the residue in 100 µL of Reconstitution Solution.[1]

    • Vortex and centrifuge to pellet any insoluble material.[1]

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reverse-phase column or a HILIC column can be used.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A typical gradient might be from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The gradient should be optimized for the specific column and system.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

    • Injection Volume: 5 µL[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: The exact m/z values for precursor and product ions should be optimized for the specific instrument. The following are suggested transitions for underivatized this compound:[1]

      • This compound: Precursor ion [M+H]+ m/z 163.1; Product ions could be m/z 145.1 (loss of H₂O), m/z 119.1 (loss of H₂O and CO), and m/z 84.1.[1]

      • Internal Standard: Transitions will depend on the specific labeled compound used.

3. Data Analysis

  • A calibration curve should be prepared using known concentrations of this compound and a fixed concentration of the internal standard.

  • The peak area ratio of the analyte to the internal standard is used for quantification.

  • Specialized software is used to process the raw data and calculate the concentration of this compound in the samples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_total Total 5-Hyl cluster_free Free 5-Hyl cluster_analysis Analysis start Biological Sample (Tissue, Plasma, Urine, etc.) hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis For total 5-Hyl precipitation Protein Precipitation (Acetonitrile/Methanol) start->precipitation For free 5-Hyl cleanup Evaporation & Reconstitution hydrolysis->cleanup precipitation->cleanup lcms LC-MS/MS Analysis (Reverse Phase or HILIC, ESI+, MRM) cleanup->lcms data_analysis Data Analysis (Quantification using Stable Isotope Dilution) lcms->data_analysis

Caption: Experimental workflow for this compound analysis.

signaling_pathway Lysine Lysine Residue in Procollagen Hydroxylysine This compound Residue Lysine->Hydroxylysine Hydroxylation Glycosylation Glycosylated Hydroxylysine (Gal-Hyl or Glc-Gal-Hyl) Hydroxylysine->Glycosylation Glycosylation Crosslinking Collagen Cross-linking Hydroxylysine->Crosslinking Oxidative Deamination & Condensation LysylHydroxylase Lysyl Hydroxylase LysylHydroxylase->Lysine Glycosyltransferases Glycosyltransferases Glycosyltransferases->Hydroxylysine LysylOxidase Lysyl Oxidase LysylOxidase->Hydroxylysine

Caption: Post-translational modification pathway of lysine in collagen.

References

Gas Chromatography Methods for 5-Hydroxylysine Determination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxylysine (5-Hyl) is a critical, post-translationally modified amino acid primarily found in collagen, the most abundant protein in mammals.[1][2] It is formed by the enzymatic hydroxylation of lysine (B10760008) residues and plays a crucial role in the formation of collagen cross-links, which are essential for the stability and strength of connective tissues.[2] The levels of this compound and its glycosylated forms in biological fluids such as urine can serve as important biomarkers for collagen metabolism and degradation.[2][3] Elevated urinary levels may indicate conditions associated with increased collagen turnover, including bone diseases like Paget's disease, thermal burns, and certain metabolic disorders.[2][3]

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a robust and sensitive analytical method for the quantitative determination of this compound in various biological samples.[1][3] Due to the low volatility and high polarity of amino acids, a derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis.[4][5] This application note provides a detailed protocol for the determination of this compound using GC-MS, including sample preparation, derivatization, and analytical conditions.

Principle of the Method

The method is based on the conversion of this compound into a volatile derivative that can be readily separated and quantified by gas chromatography. The protocol involves two main stages:

  • Sample Preparation and Derivatization: Biological samples (e.g., urine or hydrolyzed tissue) are first subjected to a clean-up procedure. The amino acids, including this compound, are then derivatized. A common and effective method is a two-step process involving esterification followed by acylation.[6][7] For example, esterification with acidified methanol (B129727) converts the carboxylic acid group to a methyl ester, and subsequent acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) derivatizes the amine and hydroxyl groups.[6] This process yields a stable, volatile derivative, the methyl ester tris-pentafluoropropionyl derivative of this compound.[6]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, which serves as a detector. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative identification and quantitative measurement.

Quantitative Data Summary

The following table summarizes the performance characteristics of a gas chromatography-mass spectrometry (GC-MS) method for the analysis of this compound.

AnalyteLimit of Detection (LOD)Linearity RangeCorrelation Coefficient (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound 350 pmol/mL[1][3]1.0 - 300 µg/mL[3]>0.99[3]< 4.63[3]< 6.15[3]89[3]
Lysine 200 pmol/mL[1][3]1.0 - 300 µg/mL[3]>0.99[3]< 5.0< 7.0>90

Note: Precision and recovery data for lysine are typical expected values for amino acid analysis by GC.[3]

Experimental Protocols

I. Sample Preparation (Human Urine)
  • Collection: Collect a 24-hour urine sample or a second-morning urine sample.

  • Aliquoting: Centrifuge an aliquot of the urine to remove any particulate matter.

  • Hydrolysis (for total this compound): To measure total this compound (free and peptide-bound), an acid hydrolysis step is required.

    • Mix an equal volume of urine with concentrated hydrochloric acid (e.g., 1 mL urine + 1 mL 12 M HCl).

    • Heat the mixture at 110°C for 24 hours in a sealed tube under nitrogen to prevent oxidation.

    • After hydrolysis, evaporate the acid under a stream of nitrogen.

    • Reconstitute the residue in a known volume of 0.1 M HCl.

  • Internal Standard: Add an internal standard, such as a stable isotope-labeled this compound, to the sample to correct for variations in sample processing and instrument response.[6]

  • Purification: The sample may require further purification using solid-phase extraction (SPE) with a cation-exchange resin to isolate the amino acids from interfering substances.

II. Derivatization Protocol

This protocol is adapted from a validated GC-MS method for amino acid analysis.[6]

  • Drying: Transfer an aliquot of the prepared sample (e.g., 50 µL) to a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Esterification:

    • Add 100 µL of 2 M methanolic HCl (prepared by bubbling dry HCl gas through methanol or by careful addition of acetyl chloride to cold methanol).

    • Seal the vial and heat at 80°C for 60 minutes.

    • Cool the vial to room temperature and evaporate the reagent under nitrogen.

  • Acylation:

    • Add 50 µL of pentafluoropropionic anhydride (PFPA) and 50 µL of ethyl acetate.

    • Seal the vial and heat at 65°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

III. GC-MS Analysis

The following conditions are provided as a typical example and may require optimization for specific instrumentation.[6]

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Splitless mode.

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 0.5 min.

    • Ramp 1: Increase to 210°C at a rate of 15°C/min.

    • Ramp 2: Increase to 320°C at a rate of 35°C/min.

  • Mass Spectrometer: Agilent MS or equivalent.

  • Interface Temperature: 300°C.

  • Ion Source Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI).

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound. The Me-PFP derivatives of synthetic 5(S,R)-hydroxy-l-lysine elute at approximately 8.55 min and 8.66 min.[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Hydrolysis Acid Hydrolysis (Optional, for total 5-Hyl) Sample->Hydrolysis If required Purification SPE Purification (Cation Exchange) Sample->Purification Hydrolysis->Purification Drying Evaporation to Dryness Purification->Drying Esterification Esterification (2M Methanolic HCl, 80°C) Drying->Esterification Acylation Acylation (PFPA, 65°C) Esterification->Acylation GCMS GC-MS Analysis Acylation->GCMS Injection Data Data Processing & Quantification GCMS->Data

Caption: Overall workflow for the determination of this compound by GC-MS.

Derivatization_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Acylation cluster_2 Final Product Start This compound (in sample) Reagent1 + 2M Methanolic HCl (80°C) Start->Reagent1 Product1 This compound Methyl Ester Reagent1->Product1 Reagent2 + PFPA / Ethyl Acetate (65°C) Product1->Reagent2 Product2 Methyl Ester Tris-Pentafluoropropionyl This compound Reagent2->Product2 Final Volatile & Thermally Stable Derivative for GC-MS Product2->Final

Caption: Two-step derivatization process for this compound analysis.

References

Application Notes and Protocols for 5-Hydroxylysine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxylysine is a post-translationally modified amino acid primarily found in collagen, the most abundant protein in mammals.[1][2][3] Its formation, through the enzymatic hydroxylation of lysine (B10760008) residues in procollagen, is a critical step in the biosynthesis of collagen.[1][4] This modification is essential for the formation of stable collagen cross-links, which provide structural integrity and tensile strength to connective tissues.[5][6] The quantification of this compound is a valuable tool in various research fields, including the study of connective tissue metabolism, fibrosis, bone diseases, and in the quality assessment of biopharmaceutical products.[1][6][7] Urinary excretion of this compound and its glycosylated forms can serve as a biomarker for collagen degradation.[2][7][8]

This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in various biological matrices.

Analytical Techniques Overview

The analysis of this compound often presents challenges due to its polar nature and, in some techniques, the lack of a strong native chromophore for UV detection.[1] Common analytical methods employed for its quantification include:

  • High-Performance Liquid Chromatography (HPLC): Often requires pre-column derivatization to enhance detection by UV or fluorescence detectors.[1]

  • Gas Chromatography (GC): Requires derivatization to increase the volatility of the analyte for separation and detection.[7][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that can often analyze this compound without derivatization.[6][10]

Sample Preparation Workflows

The choice of sample preparation technique depends on the biological matrix and whether the goal is to measure total this compound (both free and protein-bound) or only the free form.

Diagram: General Workflow for this compound Analysis

General Workflow for this compound Analysis cluster_sample Sample Collection & Storage cluster_prep Sample Preparation cluster_cleanup Purification & Derivatization cluster_analysis Analytical Detection Sample Biological Sample (Tissue, Urine, Plasma) Hydrolysis Acid Hydrolysis (for Total 5-Hyl) Sample->Hydrolysis Precipitation Protein Precipitation (for Free 5-Hyl) Sample->Precipitation SPE Solid-Phase Extraction (Optional Cleanup) Hydrolysis->SPE Precipitation->SPE Derivatization Derivatization (e.g., Dansyl Chloride, FMOC-Cl) SPE->Derivatization Analysis HPLC, GC, or LC-MS/MS Analysis Derivatization->Analysis

Caption: General experimental workflow for this compound analysis.

Protocol 1: Total this compound in Tissue Samples by HPLC

This protocol describes the quantification of total this compound in tissue samples, involving acid hydrolysis to release the amino acid from the collagen matrix, followed by pre-column derivatization and HPLC analysis.[1]

I. Tissue Homogenization and Acid Hydrolysis

This procedure is designed to break down the protein matrix and release individual amino acids.[1]

Materials:

  • Tissue sample (e.g., skin, cartilage; ~100-200 mg)

  • 6 M Hydrochloric Acid (HCl) containing 1% phenol[1]

  • Cryo-homogenizer or mortar and pestle

  • Hydrolysis tubes with Teflon-lined screw caps

  • Heating block or oven set to 110°C

  • Vacuum centrifuge or nitrogen evaporator

  • pH meter and neutralization solution (e.g., 6 M NaOH)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or cation exchange) for optional cleanup[1]

Procedure:

  • Homogenization: Flash-freeze the weighed tissue sample in liquid nitrogen and grind it into a fine powder using a pre-chilled cryo-homogenizer or mortar and pestle.[1]

  • Acid Hydrolysis: Transfer the powdered tissue to a hydrolysis tube. Add 1 mL of 6 M HCl with 1% phenol (B47542) per 100 mg of tissue.[1]

  • Degassing and Hydrolysis: Securely cap the tube, vortex briefly, and place it in a heating block at 110°C for 24 hours.[1]

  • Drying: After hydrolysis, cool the tube to room temperature. Carefully uncap in a fume hood and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.[1]

  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.[1]

  • Neutralization & Filtration: Adjust the pH of the reconstituted sample to ~7.0 with 6 M NaOH. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Optional SPE Cleanup: For complex matrices, a strong cation exchange SPE cartridge can be used to purify the amino acids.[1]

II. Pre-column Derivatization with Dansyl Chloride

Dansyl chloride reacts with the primary and secondary amino groups of this compound to form a stable, fluorescent derivative suitable for HPLC analysis.[1]

Materials:

  • Dansyl Chloride solution (5 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Methylamine (B109427) hydrochloride solution (10 mg/mL in water)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer.[1]

  • Derivatization: Add 100 µL of the Dansyl Chloride solution to the mixture. Vortex briefly and incubate in a water bath at 60°C for 45 minutes in the dark.[1]

  • Quenching: After incubation, add 50 µL of the methylamine hydrochloride solution to quench the reaction by consuming excess Dansyl Chloride. Vortex and let it stand for 10 minutes at room temperature.[1]

  • Final Preparation: Centrifuge the derivatized sample at 10,000 x g for 5 minutes. The supernatant is now ready for HPLC injection.[1]

Diagram: Workflow for Total this compound in Tissue

Tissue 5-Hyl Analysis Workflow start Tissue Sample homogenize Homogenization (Liquid Nitrogen) start->homogenize hydrolyze Acid Hydrolysis (6M HCl, 110°C, 24h) homogenize->hydrolyze dry Dry Down (Nitrogen/Vacuum) hydrolyze->dry reconstitute Reconstitute & Neutralize dry->reconstitute filter Filter (0.22µm) reconstitute->filter derivatize Derivatize (Dansyl Chloride, 60°C) filter->derivatize quench Quench Reaction derivatize->quench analyze HPLC Analysis quench->analyze

Caption: Protocol for total this compound analysis in tissue.

Protocol 2: Free this compound in Plasma/Serum by LC-MS/MS

This protocol is for the quantification of free this compound in plasma or serum using protein precipitation followed by LC-MS/MS analysis.[6]

Materials:

  • Plasma or serum sample

  • Ice-cold acetonitrile (B52724) or methanol

  • Reconstitution Solution: 0.1% Formic Acid in Water

  • Stable isotope-labeled internal standard for this compound

Procedure:

  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile or methanol. Vortex vigorously for 1 minute to precipitate proteins.[6]

  • Incubation: Incubate at -20°C for 20 minutes.[6]

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]

  • Supernatant Transfer and Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[6]

  • Reconstitution: Reconstitute the residue in 100 µL of Reconstitution Solution. Vortex and centrifuge to pellet any insoluble material.[6]

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

Diagram: Workflow for Free this compound in Plasma

Plasma 5-Hyl Analysis Workflow start Plasma/Serum Sample add_is Add Internal Standard start->add_is precipitate Protein Precipitation (Acetonitrile/Methanol) add_is->precipitate incubate Incubate (-20°C) precipitate->incubate centrifuge Centrifuge (14,000g) incubate->centrifuge dry Dry Supernatant centrifuge->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Protocol for free this compound analysis in plasma/serum.

Protocol 3: this compound in Urine by Gas Chromatography (GC)

This method involves sample preparation and derivatization to increase the volatility of this compound for GC analysis.[7]

I. Urine Sample Preparation

Procedure:

  • Collect a 24-hour urine sample.

  • Take an aliquot (e.g., one-hundredth of the total volume), dilute to 25 mL, and adjust the pH to 2.0 with 2 M HCl.[11]

  • Apply the sample to a Dowex 50 X 4 (H+ form) column for cation exchange chromatography to isolate amino acids.[11]

  • Elute the amino acids from the column with 1.5 N NH4OH.[11]

  • Further separation of this compound from other amino acids can be achieved by preparative paper chromatography.[11]

  • Elute the this compound spot from the paper with water.[11]

II. Derivatization and GC Analysis

A common derivatization for GC analysis of amino acids involves silylation.

Procedure:

  • The eluted aqueous sample containing this compound is dried completely.

  • A silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) is added, and the sample is heated to form volatile trimethylsilyl (B98337) derivatives.

  • The derivatized sample is then injected into the GC for analysis.

Quantitative Data Summary

The following tables summarize representative quantitative data for the analysis of this compound using different methods.

Table 1: Method Detection and Linearity for GC Analysis in Urine

AnalyteLimit of Detection (LOD)Linearity Range (µg/mL)Correlation Coefficient (r²)
This compound350 pmol/mL[7]1.0 - 300[7]>0.99[7]
Lysine200 pmol/mL[7]1.0 - 300[7]>0.99[7]

Table 2: Precision and Accuracy for GC Analysis of this compound in Urine

AnalyteIntra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
This compound< 4.63[7]< 6.15[7]89[7]

Table 3: Representative Concentrations of this compound in Human Biological Samples

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS[6]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MSEuli et al., 1999[6]

Signaling and Metabolic Context

This compound is not directly involved in signaling pathways in the classical sense. Its primary role is structural, within the collagen protein. However, its formation is a key enzymatic step in collagen biosynthesis.

Diagram: Enzymatic Formation of this compound

This compound Formation procollagen Lysine residue in Procollagen hydroxylysine This compound residue in Procollagen procollagen->hydroxylysine Hydroxylation enzyme Lysyl Hydroxylase enzyme->hydroxylysine

Caption: Enzymatic conversion of lysine to this compound.

The presence of this compound is a prerequisite for the subsequent glycosylation of collagen, where galactose or glucosyl-galactose units are attached.[5] This glycosylation is thought to influence the formation of collagen fibrils.[5]

Concluding Remarks

The accurate quantification of this compound is essential for advancing our understanding of collagen metabolism and its role in health and disease. The selection of an appropriate sample preparation and analytical method is critical for obtaining reliable and reproducible results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of this important modified amino acid.

References

Application Notes and Protocols for the Detection of 5-Hydroxylysine Using Derivatization Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxylysine is a modified amino acid, primarily found as a post-translational modification in collagen, where it plays a crucial role in the formation of stable cross-links, essential for the integrity of connective tissues. The quantification of this compound is vital in various research areas, including the study of collagen metabolism, connective tissue disorders, and as a potential biomarker in certain diseases. Due to its polar nature and lack of a strong chromophore, direct detection of this compound by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is challenging. Derivatization, the chemical modification of an analyte, is therefore a critical step to enhance its detectability, improve chromatographic separation, and increase sensitivity.

This document provides detailed application notes and protocols for the derivatization of this compound for its detection and quantification using various analytical platforms, including HPLC with UV-Visible or fluorescence detection, GC-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Derivatization Reagents for this compound Analysis

A variety of reagents can be employed to derivatize the primary amino groups and the hydroxyl group of this compound. The choice of reagent depends on the analytical platform, the required sensitivity, and whether chiral separation of stereoisomers is necessary.

For HPLC Analysis (UV-Vis and Fluorescence Detection)
  • o-Phthalaldehyde (B127526) (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.[1][2][3] This method is simple, fast, and sensitive.[3] However, OPA does not react with secondary amines.[4]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives that can also be detected by UV absorbance.[4][5][6][7][8]

  • Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amino groups to yield highly fluorescent and UV-active derivatives.[5][9][10][11] The derivatization process is straightforward.[9]

  • Phenylisothiocyanate (PITC): Reacts with amino acids to form phenylthiocarbamyl (PTC) derivatives, which are UV-active.[12][13][14][15][16]

For GC-MS Analysis
  • Silylation Reagents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA): These reagents replace active hydrogens on amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte for GC analysis.[17][18]

  • Two-Step Derivatization (Esterification followed by Acylation): This common approach for GC-MS involves a first step of esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride (B1165640) - PFPA).[19][20][21] This produces stable and volatile derivatives suitable for GC-MS analysis.[20]

For Chiral Analysis (LC-MS)
  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA): A widely used chiral derivatizing agent that reacts with the amino group of amino acids to form diastereomers that can be separated on a standard reversed-phase HPLC column.[22][23][24][25][26][27][28]

  • Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA): An advanced version of Marfey's reagent that can offer higher sensitivity and better separation for some amino acid enantiomers.[29]

Quantitative Data Summary

The following table summarizes the quantitative performance of various derivatization reagents for the analysis of amino acids. Data specific to this compound is included where available.

Derivatization ReagentAnalytical PlatformDetection MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeNotes
Dansyl Chloride HPLCUV60 pmol (for Hydroxylysine)Not specifiedNot specifiedGood separation of amino acid derivatives.
FMOC-Cl HPLC-MS/MSESI-MS/MS1 fmol/µl (for general amino acids)1-10 pmol (for general amino acids)Up to 125 pmol/µlProvides amino acid-specific fragment ions for MRM transitions.[7]
Two-Step Derivatization (GC-MS) GC-MSMS10-90 ng/mL (for general amino acids)80-500 ng/mL (for general amino acids)10-500 ng/mLFor simultaneous analysis of organic and amino acids.[30]
Marfey's Reagent (FDAA) HPLC-ESI-MSUV/MSLow picomolar range (for unusual amino acids)Not specifiedGood linearity over a wide rangeHigh enantioselectivity but lower sensitivity compared to other chiral reagents.[25][28]

Experimental Protocols

General Sample Preparation (Hydrolysis)

For the analysis of total this compound in biological samples like tissues or proteins, a hydrolysis step is required to release the amino acid from the protein backbone.

  • Weigh a known amount of the dried sample into a hydrolysis tube.

  • Add 6 M HCl to the sample.

  • Seal the tube under vacuum or flush with nitrogen.

  • Hydrolyze at 110°C for 24 hours.

  • After hydrolysis, cool the sample and open the tube.

  • Evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a suitable solvent for the subsequent derivatization step.

Protocol 1: OPA Derivatization for HPLC-Fluorescence Detection

This protocol is adapted for the derivatization of primary amino acids.

Reagents:

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 ml of methanol. Add 11.2 ml of 0.1 M borate (B1201080) buffer (pH 9.5) and 50 µl of 2-mercaptoethanol. This reagent should be prepared fresh daily.

  • 0.1 M Borate Buffer (pH 9.5): Prepare by dissolving boric acid in water and adjusting the pH with NaOH.

Procedure:

  • To 50 µl of the sample or standard solution in a vial, add 50 µl of the OPA reagent.

  • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

  • Inject an appropriate volume of the reaction mixture onto the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Acetate (B1210297) (pH 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 1.0 ml/min.

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is for the derivatization of amino acids for GC-MS analysis.[19][20]

Reagents:

  • Esterification Reagent: 2 M HCl in Methanol (CH3OH).

  • Acylation Reagent: Pentafluoropropionic anhydride (PFPA) in Ethyl Acetate (1:4, v/v).

  • Toluene (B28343) for extraction.

Procedure:

  • Esterification: To the dried sample hydrolysate, add 100 µl of 2 M HCl in methanol. Heat at 80°C for 60 minutes.[19][20] After cooling, evaporate the reagent under nitrogen.

  • Acylation: Add 100 µl of PFPA in ethyl acetate to the dried methyl esters. Heat at 65°C for 30 minutes.[19][20]

  • Extraction: After cooling, add 200 µl of toluene and vortex. Add 100 µl of water, vortex, and centrifuge.

  • Transfer the upper toluene layer containing the derivatized amino acids to a new vial for GC-MS analysis.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless mode.

  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

  • MS Detection: Electron Impact (EI) or Negative Ion Chemical Ionization (NICI) mode.[19] Scan for characteristic ions of the derivatized this compound.

Protocol 3: Marfey's Reagent (FDAA) Derivatization for Chiral LC-MS Analysis

This protocol is for the chiral separation of amino acid enantiomers.[24][26]

Reagents:

  • 1% Marfey's Reagent (FDAA) in Acetone (B3395972).

  • 1 M Sodium Bicarbonate (NaHCO3) or Triethylamine (TEA).

  • 1 M HCl.

Procedure:

  • Dissolve the amino acid sample in 100 µl of water.

  • Add 50 µl of 1 M NaHCO3 or TEA.

  • Add 200 µl of 1% FDAA in acetone.

  • Incubate the mixture at 40°C for 1 hour in the dark.[26]

  • Stop the reaction by adding 50 µl of 1 M HCl.

  • Evaporate the acetone and dilute the sample with the mobile phase for LC-MS analysis.

LC-MS Conditions:

  • Column: C18 or C8 reversed-phase column.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (pH 6.5).[24][25]

  • Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid or 70% acetonitrile in Mobile Phase A.[24][25]

  • Gradient: A suitable gradient to separate the diastereomers.

  • MS Detection: Electrospray Ionization (ESI) in positive or negative mode, depending on the mobile phase. Monitor the specific m/z of the derivatized this compound diastereomers.

Visualizations

Experimental Workflow for this compound Detection

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analytical Detection cluster_data Data Analysis Sample Biological Sample (e.g., Tissue, Urine) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Drying Evaporation of Acid Hydrolysis->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution Derivatization Addition of Derivatization Reagent (e.g., OPA, FMOC-Cl, MSTFA) Reconstitution->Derivatization Reaction Incubation (Time and Temperature as per protocol) Derivatization->Reaction Injection Injection into Analytical System Reaction->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, Fluorescence, or MS) Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification Reporting Reporting of This compound Concentration Quantification->Reporting

Caption: General experimental workflow for this compound detection.

Logical Relationship of Derivatization Reagent Choice

G cluster_platforms Analytical Platforms cluster_reagents Derivatization Reagents Start Choice of Analytical Platform HPLC HPLC Start->HPLC GCMS GC-MS Start->GCMS LCMS LC-MS (Chiral) Start->LCMS OPA OPA HPLC->OPA Fluorescence FMOC FMOC-Cl HPLC->FMOC UV/Fluorescence Dansyl Dansyl-Cl HPLC->Dansyl UV/Fluorescence PITC PITC HPLC->PITC UV Silylation Silylation (e.g., MSTFA) GCMS->Silylation Volatility TwoStep Two-Step Derivatization GCMS->TwoStep Volatility Marfeys Marfey's Reagent LCMS->Marfeys Stereoisomer Separation FDLA l-FDLA LCMS->FDLA Stereoisomer Separation

Caption: Selection of derivatization reagent based on the analytical platform.

References

Application Note: Quantification of 5-Hydroxylysine using Stable Isotope Labeling and Mass Spectrometry

Application Notes and Protocols: Development of Antibodies Specific for 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxylysine (5-Hyl) is a post-translational modification of lysine, catalyzed by lysyl hydroxylase enzymes.[1][2] This modification is a key component of collagen, where it plays a crucial role in the formation of stable cross-links and serves as a site for glycosylation, contributing to the structural integrity of the extracellular matrix.[1][2] Beyond collagen, the presence of this compound has been identified in other proteins, and its dysregulation is implicated in various physiological and pathological processes, including connective tissue disorders and cancer. The development of specific antibodies that can recognize and bind to this compound is therefore of significant interest for a variety of research and diagnostic applications, including the detection and quantification of this compound-containing proteins, and for use in assays such as ELISA, Western Blotting, and Immunohistochemistry.

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of antibodies specific for this compound.

I. Antigen Preparation: Synthesis and Carrier Protein Conjugation

The generation of a robust immune response against a small molecule like this compound requires its conjugation to a larger carrier protein. Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier due to its large size and high immunogenicity.[3]

Protocol 1: Synthesis of a this compound-Containing Peptide
  • Peptide Design: Design a short peptide (10-15 amino acids) containing a central this compound residue. Flanking amino acids should be chosen to mimic a native sequence if known, or to enhance solubility. A terminal cysteine residue should be included for conjugation to the carrier protein.

    • Example Peptide Sequence: Cys-Gly-Gly-5-Hyl -Gly-Gly-Ala

  • Peptide Synthesis: Synthesize the designed peptide using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.[1][4] Fmoc-protected this compound is commercially available.[1]

  • Purification and Characterization: Purify the synthesized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. Confirm the identity of the peptide by mass spectrometry.

Protocol 2: Conjugation of this compound Peptide to KLH

This protocol utilizes a maleimide-based crosslinker to conjugate the cysteine-containing peptide to KLH.

Materials:

  • This compound-containing peptide with a terminal cysteine

  • Keyhole Limpet Hemocyanin (KLH)[5][6]

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Dimethylformamide (DMF)[7]

  • Phosphate Buffered Saline (PBS), pH 7.2

  • PD-10 desalting column

Procedure:

  • Activate KLH:

    • Dissolve 5 mg of KLH in 0.5 mL of PBS.[7]

    • Dissolve 3 mg of MBS in 200 µL of DMF.[7]

    • Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.[7]

    • Remove excess crosslinker by passing the solution through a PD-10 desalting column equilibrated with PBS.

  • Peptide Solubilization: Dissolve 5 mg of the this compound peptide in 100 µL of DMF.[7]

  • Conjugation:

    • Rapidly add the dissolved peptide to the activated KLH solution.

    • Adjust the pH to 7.0-7.5 with 0.1 N NaOH.

    • Incubate the reaction mixture for 3 hours at room temperature with gentle stirring.

  • Dialysis: Dialyze the conjugate against PBS overnight at 4°C to remove unreacted peptide and DMF.

  • Quantification: Determine the protein concentration of the conjugate using a BCA protein assay.

Experimental Workflow for Antigen Preparation

G cluster_0 Peptide Synthesis cluster_1 Carrier Protein Conjugation Peptide Design Peptide Design Solid-Phase Synthesis Solid-Phase Synthesis Peptide Design->Solid-Phase Synthesis RP-HPLC Purification RP-HPLC Purification Solid-Phase Synthesis->RP-HPLC Purification Mass Spectrometry Mass Spectrometry RP-HPLC Purification->Mass Spectrometry KLH Activation (MBS) KLH Activation (MBS) Mass Spectrometry->KLH Activation (MBS) Purified Peptide KLH Solubilization KLH Solubilization KLH Solubilization->KLH Activation (MBS) Conjugation Reaction Conjugation Reaction KLH Activation (MBS)->Conjugation Reaction Dialysis Dialysis Conjugation Reaction->Dialysis Immunogen Ready Immunogen Ready Dialysis->Immunogen Ready

Caption: Workflow for preparing the this compound-KLH immunogen.

II. Immunization and Antibody Production

Protocol 3: Immunization of Rabbits

Materials:

  • This compound-KLH conjugate (immunogen)

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • Syringes and needles

Procedure:

  • Pre-immune Bleed: Collect blood from the rabbit before the first immunization to obtain pre-immune serum. This will serve as a negative control.

  • Primary Immunization (Day 0):

    • Emulsify 500 µg of the this compound-KLH conjugate in 500 µL of PBS with 500 µL of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of the rabbit.[8]

  • Booster Immunizations (Days 14, 28, 42):

    • Emulsify 250 µg of the immunogen in 500 µL of PBS with 500 µL of Freund's Incomplete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Days 35, 49):

    • Collect a small amount of blood from the ear artery.

    • Determine the antibody titer by ELISA (see Protocol 4).

  • Final Bleed (Day 56-63): Once a high antibody titer is achieved, perform a final bleed to collect a larger volume of antiserum.

Table 1: Typical Immunization Schedule and Expected Antibody Titer

DayProcedureImmunogen DoseAdjuvantExpected Titer (ELISA)
0Primary Immunization500 µgFCA< 1:1,000
141st Booster250 µgFIA1:1,000 - 1:5,000
282nd Booster250 µgFIA1:10,000 - 1:50,000
35Test Bleed--Titer Determination
423rd Booster250 µgFIA> 1:100,000
49Test Bleed--Titer Determination
56-63Final Bleed--High Titer Antiserum

III. Antibody Screening and Characterization

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Titer Determination

Materials:

  • 96-well ELISA plates

  • This compound-peptide conjugate (without KLH for coating)

  • Bovine Serum Albumin (BSA)

  • Rabbit antiserum (primary antibody)

  • HRP-conjugated anti-rabbit IgG (secondary antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL of the this compound peptide (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding 200 µL of 3% BSA in PBS to each well and incubating for 1 hour at 37°C.[3]

  • Primary Antibody Incubation: Wash the plate three times. Add serial dilutions of the rabbit antiserum (starting from 1:1,000) to the wells and incubate for 1-2 hours at 37°C.

  • Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated anti-rabbit IgG (diluted according to the manufacturer's instructions) to each well and incubate for 1 hour at 37°C.[9]

  • Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.[9]

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.[9]

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader. The titer is the highest dilution that gives a positive signal above the background.

Protocol 5: Competitive ELISA for Specificity Testing

This assay is crucial to confirm that the antibody is specific to this compound and does not cross-react with lysine.

Procedure:

  • Coating and Blocking: Follow steps 1 and 2 of Protocol 4.

  • Competitive Incubation:

    • In a separate plate or tubes, pre-incubate a fixed, sub-saturating dilution of the antiserum with varying concentrations of the this compound peptide (competitor) and a lysine-containing control peptide.

    • Incubate for 1 hour at 37°C.

  • Transfer to Coated Plate: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at 37°C.

  • Detection: Proceed with steps 4-7 of Protocol 4.

Expected Results: The this compound peptide should inhibit the antibody binding to the plate in a dose-dependent manner, while the lysine-containing peptide should show minimal to no inhibition.

Table 2: Representative Data for Competitive ELISA

Competitor PeptideConcentration (µM)% Inhibition
5-Hyl Peptide0.0115%
0.150%
185%
1098%
Lysine Peptide100< 5%

Logical Flow for Antibody Specificity Testing

G Antiserum Antiserum Pre-incubation Pre-incubation Antiserum->Pre-incubation 5-Hyl Peptide 5-Hyl Peptide 5-Hyl Peptide->Pre-incubation Lysine Peptide Lysine Peptide Lysine Peptide->Pre-incubation ELISA Plate (5-Hyl Coated) ELISA Plate (5-Hyl Coated) Pre-incubation->ELISA Plate (5-Hyl Coated) Signal Detection Signal Detection ELISA Plate (5-Hyl Coated)->Signal Detection

Caption: Competitive ELISA workflow to assess antibody specificity.

IV. Antibody Purification and Application Protocols

Protocol 6: Affinity Purification of this compound Specific Antibodies

Materials:

  • This compound peptide-coupled affinity column

  • Rabbit antiserum

  • Binding buffer (e.g., PBS)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris, pH 8.5)

Procedure:

  • Column Equilibration: Equilibrate the affinity column with binding buffer.

  • Sample Loading: Pass the rabbit antiserum over the column to allow the specific antibodies to bind.

  • Washing: Wash the column extensively with binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound antibodies with elution buffer and collect the fractions into tubes containing neutralization buffer.

  • Dialysis and Concentration: Pool the antibody-containing fractions and dialyze against PBS. Concentrate the purified antibody using a centrifugal filter unit.

Protocol 7: Western Blotting

Procedure:

  • Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.[10][11]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[12]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[12]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[12]

  • Primary Antibody Incubation: Incubate the membrane with the purified anti-5-hydroxylysine antibody (typically 1-2 µg/mL) overnight at 4°C.[13]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][13]

  • Detection: Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

Protocol 8: Immunohistochemistry (IHC)

Procedure:

  • Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.[14][15]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[16]

  • Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding with a blocking serum.[14]

  • Primary Antibody Incubation: Incubate the sections with the purified anti-5-hydroxylysine antibody (typically 5-10 µg/mL) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the sections with PBS. Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.[14]

  • Detection: Wash the sections. Visualize the signal with a DAB substrate kit, which produces a brown precipitate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.[14]

Table 3: Recommended Antibody Dilutions and Incubation Times for Various Applications

ApplicationPrimary Antibody ConcentrationIncubation Time
ELISA1:1,000 - 1:100,000 (serum)1-2 hours at 37°C
Western Blot1-2 µg/mLOvernight at 4°C
Immunohistochemistry5-10 µg/mLOvernight at 4°C

V. Troubleshooting

ProblemPossible CauseSolution
No/Weak Signal in ELISA Low antibody titerBoost immunization; screen more animals.
Inefficient peptide coatingUse a higher concentration of peptide; try a different coating buffer.
High Background in Western Blot Primary antibody concentration too highTitrate the primary antibody to a lower concentration.
Insufficient blockingIncrease blocking time or use a different blocking agent.
Non-specific Staining in IHC Cross-reactivity of the antibodyPerform competitive IHC with 5-Hyl and Lys peptides.
Inadequate blockingUse a serum from the same species as the secondary antibody for blocking.

Conclusion

The development of antibodies specific for this compound is a multi-step process that requires careful antigen design, a robust immunization strategy, and thorough characterization of the resulting antibodies. The protocols outlined in these application notes provide a framework for the successful generation and validation of these valuable research tools. With specific and reliable anti-5-hydroxylysine antibodies, researchers can further investigate the role of this important post-translational modification in health and disease.

References

Application Notes: 5-Hydroxylysine as a Marker in Collagen Turnover Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxylysine (5-Hyl) is a post-translationally modified amino acid that is an integral structural component of collagen, the most abundant protein in mammals.[1] The hydroxylation of lysine (B10760008) residues is a critical step in collagen biosynthesis, catalyzed by lysyl hydroxylases, and is essential for the formation of stable cross-links that give connective tissues their tensile strength.[1][2] Because this compound is found almost exclusively in collagen and proteins with collagen-like domains, its presence and concentration in biological fluids and tissues are valuable biomarkers for collagen metabolism and turnover.[3] Unlike 4-hydroxyproline, another collagen marker, this compound and its glycosylated forms are metabolized to a lesser extent, potentially offering a more accurate reflection of collagen degradation.[3][4]

The quantification of this compound and its glycosides can provide insights into various physiological and pathological states, including bone diseases, connective tissue disorders, fibrosis, and tissue damage.[5][6][7] Elevated levels of this compound in urine, for instance, can indicate increased collagen breakdown associated with conditions like Paget's disease of bone or extensive thermal burns.[4][7] These application notes provide detailed protocols for the quantification of this compound in various biological samples and summarize relevant quantitative data for researchers, scientists, and drug development professionals.

Biological Pathway: Collagen Synthesis and Degradation

During collagen biosynthesis within the cell, specific lysine residues on the procollagen (B1174764) molecule are hydroxylated by lysyl hydroxylase enzymes to form this compound.[7][8] Subsequently, some of these this compound residues can be glycosylated, with the addition of galactose or glucose-galactose, a process that influences fibril formation and cross-linking.[7][8] The final step is the formation of covalent intermolecular cross-links, which is critical for the stability of collagen fibers.[2] When collagen is degraded, free this compound and its glycosylated forms are released into circulation and subsequently excreted in the urine.[7] Measuring these products serves as a direct indicator of collagen breakdown.

Collagen_Turnover_Pathway cluster_synthesis Collagen Synthesis (Intracellular) cluster_degradation Collagen Degradation Lysine Lysine Residue (in Procollagen) Hydroxylysine This compound Residue Lysine->Hydroxylysine Lysyl Hydroxylase GlycosylatedHyl Glycosylated This compound Residue Hydroxylysine->GlycosylatedHyl Glycosyltransferases CollagenFibril Mature Collagen Fibril (Cross-linked) Hydroxylysine->CollagenFibril Extracellular Cross-linking GlycosylatedHyl->CollagenFibril Extracellular Cross-linking Degradation Collagen Degradation (e.g., by MMPs) CollagenFibril->Degradation Release Release into Circulation Degradation->Release 5-Hyl, Glycosylated 5-Hyl Excretion Urinary Excretion (Biomarker) Release->Excretion

Caption: Collagen synthesis, modification, and degradation pathway.

Data Presentation: this compound Concentrations in Biological Samples

The concentration of this compound can vary depending on the biological matrix and the physiological or pathological state. The following tables summarize representative data from various studies.

Table 1: this compound in Human Biological Samples

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS[1]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MSEuli et al., 1999[1][3]

Table 2: Ratios of Hydroxylysine Glycosides in Urine as Indicators of Collagen Source

The ratio of glycosylated forms of hydroxylysine, specifically glucosyl-galactosyl-hydroxylysine (B15495863) (GGH) to galactosyl-hydroxylysine (GH), can help identify the source of degraded collagen, as different tissues have distinct glycosylation patterns.[4][9]

Condition / Tissue SourceUrinary Hyl(GlcGal)/Hyl(Gal) RatioPredominant Collagen SourceReference
Normal Bone0.47 ± 0.09Bone[10]
Normal Skin2.06 ± 0.47Skin[10]
Severe Paget's Disease0.601 ± 0.017Bone[4]
Extensive Thermal BurnsConsistent with skin/fascia degradationSkin/Fascia[4]
Normal (Calcitonin-treated)Approaches 3.5Non-bone, non-skin (e.g., C1q)[4]

Experimental Protocols

Accurate quantification of this compound requires robust analytical methods. The choice of method depends on factors like required sensitivity, specificity, sample matrix, and available instrumentation.[11]

General Sample Preparation Workflow

Most protocols for quantifying this compound from protein-bound sources (total 5-Hyl) require an initial acid hydrolysis step to break down proteins into their constituent amino acids. For free this compound, a protein precipitation step is used.[1][11]

Sample_Prep_Workflow cluster_total Total this compound cluster_free Free this compound start Biological Sample (Tissue, Plasma, Urine) hydrolysis 1. Acid Hydrolysis (6 M HCl, 110°C, 24h) start->hydrolysis precipitate 1. Protein Precipitation (Ice-cold Acetonitrile) start->precipitate dry_hydro 2. Evaporate to Dryness (Nitrogen Stream) hydrolysis->dry_hydro reconstitute_hydro 3. Reconstitute in Assay Buffer dry_hydro->reconstitute_hydro end_node Ready for Analysis (LC-MS/MS, HPLC, etc.) reconstitute_hydro->end_node centrifuge 2. Centrifuge (14,000 x g, 10 min, 4°C) precipitate->centrifuge supernatant 3. Collect Supernatant centrifuge->supernatant dry_free 4. Evaporate to Dryness (Nitrogen Stream) supernatant->dry_free reconstitute_free 5. Reconstitute in Assay Buffer dry_free->reconstitute_free reconstitute_free->end_node

Caption: General sample preparation workflow for this compound analysis.
Protocol 1: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound, especially in complex biological matrices.[11] The use of a stable isotope-labeled internal standard is crucial for accurate results.[1][11]

Methodology

  • Sample Preparation (Total 5-Hyl from Tissue):

    • To ~1 mg of lyophilized tissue, add 1 mL of 6 M HCl.[1]

    • Add a known quantity of a stable isotope-labeled this compound internal standard.[1]

    • Flush the tube with nitrogen, cap tightly, and heat at 110°C for 24 hours.[1]

    • Cool the sample and centrifuge to pellet debris.[1]

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

    • Reconstitute the dried hydrolysate in 1 mL of an appropriate reconstitution solution (e.g., mobile phase).[1]

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for analysis.[1]

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Separation can be achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[11]

    • Injection Volume: 5 µL.[1]

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.[11]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions: These must be optimized for the specific instrument. Suggested transitions for underivatized this compound are:

      • Precursor Ion [M+H]+: m/z 163.1[1]

      • Product Ions: m/z 145.1 (loss of H₂O), m/z 84.1[1]

    • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.[11]

LCMS_Workflow sample Prepared Sample (Hydrolyzed/Precipitated) hplc HPLC Separation (Reversed-Phase or HILIC) sample->hplc esi Electrospray Ionization (ESI+) hplc->esi q1 Quadrupole 1 (Q1) (Precursor Ion Selection m/z 163.1) esi->q1 q2 Quadrupole 2 (Q2) (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection m/z 145.1, 84.1) q2->q3 detector Detector q3->detector data Data Analysis (Quantification vs. Internal Std.) detector->data

Caption: LC-MS/MS workflow for this compound quantification.
Protocol 2: Quantification by HPLC with Pre-column Derivatization

This method is suitable for laboratories equipped with HPLC systems with UV or fluorescence detectors. Since this compound lacks a strong native chromophore, a pre-column derivatization step is required to enhance detection.[12]

Methodology

  • Sample Preparation: Prepare tissue hydrolysate as described in the general sample preparation protocol. Neutralize the reconstituted sample to ~pH 7.0 and filter through a 0.22 µm syringe filter.[12]

  • Pre-column Derivatization (Dansyl Chloride):

    • Materials: Dansyl Chloride solution (5 mg/mL in acetone), 0.1 M Sodium Bicarbonate buffer (pH 9.5), prepared tissue hydrolysate.[12]

    • In a microcentrifuge tube, mix 100 µL of the filtered hydrolysate with 100 µL of sodium bicarbonate buffer.[12]

    • Add 100 µL of the Dansyl Chloride solution.[12]

    • Vortex and incubate at 60°C for 45 minutes in the dark.[12]

    • Quench the reaction if necessary (e.g., with methylamine (B109427) hydrochloride).[12]

    • Centrifuge the sample at 10,000 x g for 5 minutes. The supernatant is ready for HPLC injection.[12]

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., acetate (B1210297) buffer).

    • Detection: Fluorescence detector (e.g., Ex: 335 nm, Em: 520 nm for dansyl derivatives) or UV detector.

    • Quantification: Peak areas of the derivatized this compound are compared against a calibration curve generated from derivatized standards.[11]

HPLC_Workflow sample Prepared Sample (Filtered Hydrolysate) derivatize Pre-column Derivatization (e.g., Dansyl Chloride) sample->derivatize hplc HPLC Separation (Reversed-Phase C18) derivatize->hplc detect Detection (Fluorescence or UV) hplc->detect quantify Data Analysis (Quantification vs. Standards) detect->quantify

Caption: HPLC workflow with pre-column derivatization.
Protocol 3: Quantification by ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for screening large numbers of samples. This protocol describes a competitive ELISA format.

Methodology

  • Sample Preparation: Prepare samples (serum, plasma, urine, cell culture media) as per the kit manufacturer's instructions. This may involve centrifugation to remove particulates.[6]

  • Assay Procedure (General):

    • Add 50 µL of Standard, Blank, or Sample to each well of the pre-coated microplate.[6]

    • Immediately add 50 µL of Detection Reagent A (biotinylated antibody) working solution. Cover and incubate at 37°C for 1 hour.[6]

    • Aspirate and wash each well three times with Wash Buffer.[6]

    • Add 100 µL of Detection Reagent B (HRP-conjugate) working solution. Cover and incubate at 37°C for 30 minutes.[6]

    • Aspirate and wash each well five times with Wash Buffer.[6]

    • Add 90 µL of Substrate Solution to each well. Cover and incubate at 37°C for 15-20 minutes in the dark.[6]

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[6]

    • Immediately measure the optical density (OD) at 450 nm using a microplate reader.[6]

  • Quantification: The concentration of this compound is inversely proportional to the OD value. Calculate the concentration based on the standard curve.

ELISA_Workflow start Add Sample/Standard to Pre-coated Plate reagent_a Add Detection Reagent A (Biotinylated Antibody) Incubate & Wash start->reagent_a reagent_b Add Detection Reagent B (HRP-conjugate) Incubate & Wash reagent_a->reagent_b substrate Add Substrate Solution Incubate (Dark) reagent_b->substrate stop Add Stop Solution substrate->stop read Read Absorbance (OD 450 nm) stop->read analyze Data Analysis (Calculate Concentration) read->analyze

Caption: General competitive ELISA workflow.

References

Application of 5-hydroxylysine in keloid severity research.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Keloids are fibroproliferative disorders characterized by excessive collagen deposition in the skin following dermal injury. Understanding the molecular underpinnings of keloid formation is crucial for the development of effective therapeutic strategies. Recent metabolomic and transcriptomic studies have identified 5-hydroxylysine as a key metabolic indicator of keloid severity.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a biomarker in keloid research.

This compound is a post-translationally modified amino acid, primarily found in collagen. Its formation is catalyzed by lysyl hydroxylases, particularly lysyl hydroxylase 2 (LH2), encoded by the PLOD2 gene.[2] In keloids, the expression of PLOD2 is abnormally increased, leading to enhanced hydroxylation of lysine (B10760008) residues in the telopeptides of collagen.[2] This increased this compound content facilitates the formation of highly stable pyridinoline (B42742) cross-links, contributing to the increased collagen deposition and tissue stiffness characteristic of keloids.[2]

The transforming growth factor-beta (TGF-β) signaling pathway, a well-established driver of fibrosis, plays a central role in upregulating PLOD2 expression in keloid fibroblasts.[2][3][4][5] Specifically, TGF-β1, through its canonical ALK5-SMAD3 signaling cascade, enhances the expression of PLOD2, leading to the pathological collagen cross-linking observed in keloids.[2] Therefore, quantifying this compound levels in keloid tissue can serve as a direct measure of the fibrotic activity and severity of the lesion.

Monitoring this compound can be a valuable tool in preclinical and clinical research for:

  • Assessing Keloid Severity: Higher levels of this compound correlate with more severe keloid phenotypes.

  • Evaluating Therapeutic Efficacy: A reduction in this compound levels in response to treatment could indicate a positive therapeutic effect.

  • Drug Discovery: Screening for compounds that inhibit LH2 activity or the upstream TGF-β signaling pathway can be monitored by measuring this compound production.

Quantitative Data Summary

The following table summarizes the quantitative findings regarding this compound in keloid tissue from metabolomic studies.

AnalyteTissue TypeRelative Abundance/Indexp-valueReference
This compound KeloidHigh-risk early warning index: 4 x 10⁸ - 6.3 x 10⁸0.0008[1]
Normal SkinBaseline[1]

Signaling Pathway

The following diagram illustrates the TGF-β signaling pathway leading to increased this compound formation in keloid fibroblasts.

TGF_beta_PLOD2_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor (ALK5) TGF_beta->TGF_beta_R Binds SMAD3 SMAD3 TGF_beta_R->SMAD3 Phosphorylates pSMAD3 pSMAD3 SMAD3->pSMAD3 PLOD2_gene PLOD2 Gene pSMAD3->PLOD2_gene Binds to promoter with SP1 SP1 SP1 SP1->PLOD2_gene PLOD2_mRNA PLOD2 mRNA PLOD2_gene->PLOD2_mRNA Transcription LH2 Lysyl Hydroxylase 2 (LH2) PLOD2_mRNA->LH2 Translation Hydroxylated_Procollagen Hydroxylated Procollagen (with this compound) LH2->Hydroxylated_Procollagen Procollagen Procollagen Procollagen->Hydroxylated_Procollagen Hydroxylation

TGF-β signaling pathway inducing PLOD2 expression.

Experimental Protocols

Quantification of this compound in Keloid Tissue by HPLC

This protocol describes the quantification of this compound in keloid and normal skin tissue samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

  • Keloid and normal skin tissue biopsies

  • Liquid nitrogen

  • Cryo-homogenizer or mortar and pestle

  • Hydrolysis tubes (Teflon-lined screw caps)

  • 6 M Hydrochloric acid (HCl) containing 1% phenol

  • Heating block or oven (110°C)

  • Vacuum centrifuge or nitrogen evaporator

  • pH meter

  • 6 M Sodium hydroxide (B78521) (NaOH)

  • 0.22 µm syringe filters

  • Dansyl Chloride solution (5 mg/mL in acetone)

  • 0.1 M Sodium bicarbonate buffer (pH 9.5)

  • Methylamine hydrochloride solution (10 mg/mL in water)

  • HPLC system with a C18 column and fluorescence detector

  • This compound standard

Workflow Diagram:

HPLC_Workflow A Tissue Homogenization B Acid Hydrolysis A->B C Neutralization & Filtration B->C D Pre-column Derivatization C->D E HPLC Analysis D->E Logical_Relationship Keloid_Formation Keloid Formation Increased_TGF_beta Increased TGF-β Signaling Keloid_Formation->Increased_TGF_beta Increased_PLOD2 Increased PLOD2 Expression Increased_TGF_beta->Increased_PLOD2 Increased_LH2 Increased LH2 Activity Increased_PLOD2->Increased_LH2 Increased_5OHLysine Increased this compound Increased_LH2->Increased_5OHLysine Increased_Crosslinking Increased Collagen Cross-linking Increased_5OHLysine->Increased_Crosslinking Increased_Crosslinking->Keloid_Formation

References

Application Note: Analysis of 5-Hydroxylysine in Urine as a Diagnostic Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxylysine (5-Hyl) is a hydroxylated form of the amino acid lysine (B10760008), predominantly found in collagen, the most abundant protein in mammals.[1][2] Its formation is a critical post-translational modification in collagen biosynthesis, essential for the formation of stable cross-links that provide connective tissues with their characteristic strength and resilience.[3][4] The degradation of collagen through various physiological and pathological processes releases this compound and its glycosylated forms into circulation, which are subsequently excreted in the urine.[5] Consequently, the quantification of urinary this compound serves as a valuable, non-invasive biomarker for assessing collagen turnover.[6]

Elevated levels of urinary this compound are associated with conditions characterized by increased bone resorption and connective tissue degradation. These include metabolic bone disorders such as Paget's disease and osteoporosis, certain genetic disorders like Ehlers-Danlos syndrome type VI, and conditions involving extensive tissue injury, such as thermal burns.[5][7][8][9] Therefore, the accurate and reliable measurement of urinary this compound can be a powerful diagnostic tool in clinical research and drug development for monitoring disease progression and the efficacy of therapeutic interventions targeting collagen metabolism.

This application note provides detailed protocols for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize reference ranges and disease-specific alterations in urinary this compound levels.

Table 1: Normal Urinary Excretion of this compound and its Glycosides

AnalyteAge GroupExcretion Rate (µmol/g Creatinine)Reference
This compoundPremature Infants & Young ChildrenHigh and variable[2]
AdultsLow and consistent[2]
Galactosyl-hydroxylysine4-16 years3.2 to 4.7 times higher than adults[10]
Glucosylgalactosyl-hydroxylysine / Galactosyl-hydroxylysine RatioAll AgesNot age-dependent[2]

Table 2: Urinary this compound in Disease States

DiseaseAnalyte/RatioObservationReference
Paget's Disease of BoneThis compound and its glycosidesIncreased excretion[1][7][8]
Glucosylgalactosyl-hydroxylysine / Galactosyl-hydroxylysine Ratio in Pagetic Bone0.396 - 0.743 (Normal: 0.474 ± 0.088)[1]
Urinary Hydroxylysine / Hydroxyproline Ratio in severe cases0.052 ± 0.042 (Normal Bone: 0.042 ± 0.009)[1]
Urinary Glucosylgalactosyl-hydroxylysine / Galactosyl-hydroxylysine Ratio in severe cases0.601 ± 0.017 (Normal Bone: 0.47 ± 0.009)[1]
Ehlers-Danlos Syndrome Type VIUrinary Lysyl Pyridinoline (LP) / Hydroxylysyl Pyridinoline (HP) Ratio2 to 9 (Normal: ~0.2)[11]
Spondylodysplastic Ehlers-Danlos SyndromeUrinary Lysyl Pyridinoline (LP) / Hydroxylysyl Pyridinoline (HP) Ratio~1.0[11]
Primary HyperparathyroidismThis compound and its glycosidesIncreased excretion[7]
Extensive Thermal BurnsThis compound and its glycosidesIncreased excretion, consistent with degradation of dermis and fascia[1]

Biochemical Pathways

Collagen Biosynthesis and this compound Formation

The formation of this compound is an intracellular process occurring in the endoplasmic reticulum as a post-translational modification of lysine residues within procollagen (B1174764) chains. This reaction is catalyzed by lysyl hydroxylase enzymes.[3][4]

Collagen Biosynthesis and this compound Formation Procollagen Procollagen α-chain (in Endoplasmic Reticulum) Lysine Lysine Residue Procollagen->Lysine contains Hydroxylysine This compound Residue Lysine->Hydroxylysine Glycosylation Glycosylation Hydroxylysine->Glycosylation TripleHelix Triple Helix Formation Hydroxylysine->TripleHelix LysylHydroxylase Lysyl Hydroxylase LysylHydroxylase->Lysine catalyzes hydroxylation Cofactors Cofactors: Fe²⁺, 2-Oxoglutarate, Ascorbate, O₂ Cofactors->LysylHydroxylase Gal_Hyl Galactosyl-hydroxylysine Glycosylation->Gal_Hyl Glc_Gal_Hyl Glucosylgalactosyl-hydroxylysine Gal_Hyl->Glc_Gal_Hyl SecretedProcollagen Secreted Procollagen TripleHelix->SecretedProcollagen

Caption: Intracellular post-translational modification of lysine to this compound.

Collagen Degradation and Urinary Excretion of this compound

Mature collagen fibrils in the extracellular matrix are degraded by matrix metalloproteinases (MMPs) and other proteases. This process releases free this compound and its glycosides, which are then excreted in the urine.

Collagen Degradation and this compound Excretion CollagenFibril Collagen Fibril (Extracellular Matrix) CollagenFragments Collagen Fragments CollagenFibril->CollagenFragments MMPs Matrix Metalloproteinases (MMPs) MMPs->CollagenFibril degrades FreeHydroxylysine Free this compound and its Glycosides CollagenFragments->FreeHydroxylysine releases Circulation Circulation FreeHydroxylysine->Circulation Kidney Kidney Circulation->Kidney Urine Urine Kidney->Urine excretes GC-MS Experimental Workflow Start Urine Sample Collection Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Spiking Internal Standard Spiking Supernatant->Spiking Derivatization Derivatization (e.g., Silylation or ECF) Spiking->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis End Results DataAnalysis->End LC-MSMS_Workflow Start Urine Sample Collection Centrifugation Centrifugation Start->Centrifugation Dilution Dilution with Acetonitrile and Internal Standard Centrifugation->Dilution ProteinPrecipitation Protein Precipitation Dilution->ProteinPrecipitation SupernatantTransfer Supernatant Transfer to HPLC Vial ProteinPrecipitation->SupernatantTransfer LCMSMS LC-MS/MS Analysis SupernatantTransfer->LCMSMS DataAnalysis Data Analysis and Quantification LCMSMS->DataAnalysis End Results DataAnalysis->End

References

Application Note: Quantification of 5-Hydroxylysine in Bone Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Hydroxylysine (Hyl) is a post-translationally modified amino acid that is a crucial component of collagen, the primary structural protein in bone and other connective tissues.[1][2][3] The hydroxylation of lysine (B10760008) residues is catalyzed by lysyl hydroxylase enzymes and is a critical step for the formation of stable, covalent cross-links that give collagen its tensile strength and stability.[2][4][5] The quantification of this compound in bone is essential for researchers studying collagen metabolism, bone formation, connective tissue disorders, and the effects of therapeutic agents on bone health.[2][6][7] This document provides detailed protocols for the preparation of bone samples and the subsequent quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocols

Protocol 1: Bone Sample Preparation and Collagen Extraction

Accurate quantification of this compound begins with meticulous sample preparation to isolate collagen from the mineralized bone matrix.

Materials:

  • Bone sample

  • Tungsten carbide rotary tool or cryo-homogenizer[8][9]

  • Liquid nitrogen[9]

  • Demineralization solution: 1.2 M HCl or 0.5 M EDTA[10]

  • Lysis/Extraction buffer: 6 M guanidine-HCl, 100 mM Tris (pH 7.4)[10]

  • Protease inhibitors

  • Distilled water

  • Lyophilizer

Procedure:

  • Cleaning and Powdering:

    • Thoroughly clean the surface of the bone sample to remove any adhering soft tissue.[8]

    • Flash-freeze the bone sample in liquid nitrogen.[9]

    • Grind the frozen bone into a fine powder using a cryo-homogenizer or a pre-chilled mortar and pestle.[1][9] This increases the surface area for subsequent extraction steps.

  • Demineralization:

    • Incubate the bone powder in a demineralization solution (e.g., 1.2 M HCl) at 4°C overnight.[10] This step dissolves the mineral component of the bone, primarily hydroxyapatite.

    • Centrifuge the sample and discard the supernatant containing the dissolved minerals.

    • Wash the remaining pellet (now primarily collagen) with distilled water until the pH is neutral.[11]

  • Collagen Extraction:

    • Add a lysis buffer containing 6 M guanidine-HCl to the demineralized bone pellet to extract non-collagenous proteins.[10]

    • Incubate for 72 hours at 4°C with gentle agitation.[10]

    • Centrifuge to pellet the insoluble collagen. The supernatant contains extracted non-collagenous proteins and can be saved for other analyses.

    • Wash the collagen pellet thoroughly with distilled water.

  • Hydrolysis:

    • To measure total this compound (protein-bound), the extracted collagen must be hydrolyzed into its constituent amino acids.

    • Add 6 M HCl to the collagen pellet.[12]

    • Incubate the sample in a sealed, vacuum-purged tube at 110°C for 24 hours.[8][12]

    • After hydrolysis, cool the sample and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen in a fume hood.[1]

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for analysis.[1]

Protocol 2: HPLC with Pre-column Derivatization

This method provides robust quantification of this compound by enhancing its detection via derivatization.[1]

Materials:

  • Bone hydrolysate (from Protocol 1)

  • Dansyl Chloride solution (5 mg/mL in acetone)[1]

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)[1]

  • Methylamine (B109427) hydrochloride solution (10 mg/mL in water)[1]

  • HPLC system with a C18 reverse-phase column and fluorescence detector

  • 0.22 µm syringe filters[1]

Procedure:

  • Sample Preparation:

    • Neutralize the reconstituted hydrolysate to approximately pH 7.0 with 6 M NaOH.[1]

    • Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter.[1]

  • Derivatization with Dansyl Chloride:

    • In a microcentrifuge tube, mix 100 µL of the filtered hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer.[1]

    • Add 100 µL of the Dansyl Chloride solution.[1]

    • Vortex briefly and incubate in a 60°C water bath for 45 minutes in the dark.[1]

    • Quench the reaction by adding 50 µL of methylamine hydrochloride solution and let stand for 10 minutes at room temperature.[1]

    • Centrifuge at 10,000 x g for 5 minutes. The supernatant is now ready for HPLC injection.[1]

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use a C18 column and a gradient elution profile with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Detect the derivatized this compound using a fluorescence detector.

    • Quantify the amount of this compound by comparing the peak area to a standard curve generated with known concentrations of derivatized this compound standards.

Protocol 3: LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the quantification of this compound.[2]

Materials:

  • Bone hydrolysate (from Protocol 1)

  • Stable isotope-labeled this compound internal standard

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reconstitution Solution (e.g., 0.1% formic acid in water/acetonitrile)

  • C18 or HILIC chromatography column

Procedure:

  • Sample Preparation:

    • Spike the bone hydrolysate with a known concentration of a stable isotope-labeled this compound internal standard. This corrects for matrix effects and variations during sample processing.[2]

    • Evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the Reconstitution Solution.[2]

    • Centrifuge to pellet any insoluble material and transfer the supernatant to an autosampler vial.[2]

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate this compound from other components using a suitable column (e.g., C18 or HILIC).[2]

    • Detect the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2]

    • Optimize the MRM transitions for both the native this compound and the internal standard. A suggested transition for underivatized this compound is precursor ion [M+H]+ m/z 163.1 to product ions such as m/z 145.1.[2]

    • Quantify this compound by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a standard curve.

Protocol 4: ELISA

Commercially available ELISA kits can be used for the quantification of this compound, offering a high-throughput option.[7] Note that these kits are often validated for serum, plasma, or cell culture supernatants, and validation for bone hydrolysates is recommended.

General Procedure (based on a competitive ELISA kit):

  • Prepare bone hydrolysate as described in Protocol 1 and neutralize the sample.

  • Add standards, blank (sample diluent), and prepared bone samples to the appropriate wells of the microplate pre-coated with an antibody.[7]

  • Immediately add a detection reagent (e.g., biotinylated this compound) to each well, which will compete with the this compound in the sample for antibody binding sites.[7][13]

  • Incubate for 1 hour at 37°C.[7]

  • Wash the plate to remove unbound components.[7]

  • Add a second detection reagent (e.g., HRP-conjugated antibody).[7]

  • Incubate for 45 minutes at 37°C.[7]

  • Wash the plate again.[7]

  • Add a substrate solution (e.g., TMB) and incubate for 10-20 minutes at 37°C in the dark.[7]

  • Add a stop solution to terminate the reaction.[7]

  • Read the absorbance at 450 nm using a microplate reader. The concentration of this compound is inversely proportional to the signal.

  • Calculate the concentration based on a standard curve.

Data Presentation

The following tables summarize key quantitative data and performance characteristics for the described analytical methods.

Table 1: Performance Characteristics of this compound Quantification Methods

MethodLimit of Detection (LOD)Common Sample TypeThroughputSpecificity
GC[6]350 pmol/mlUrine, BoneMediumHigh
HPLC-FluorescenceVaries by derivatizationTissue HydrolysatesMediumHigh
LC-MS/MSHigh sensitivity (ppb level)[14]Biological MatricesHighVery High
ELISA[7]0.156 ng/mLSerum, PlasmaHighModerate-High

Table 2: Molar Ratios of Hydroxyproline (Hyp) to this compound (Hyl) in Different Tissues

TissueMolar Ratio (Hyp/Hyl)Collagen TypeReference
Human Bone19.3 ± 4.0Type I[15]
Human Skin17.5 ± 2.6Type I[15]
Human Tendon16.9 ± 3.1Type I[15]
Human Cartilage7.9 ± 1.5Type II[15]

Visualizations

Workflow and Pathway Diagrams

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output s1 Bone Sample s2 Cleaning & Pulverization (Cryo-milling) s1->s2 s3 Demineralization (e.g., 1.2M HCl) s2->s3 s4 Collagen Extraction (e.g., 6M Guanidine-HCl) s3->s4 s5 Acid Hydrolysis (6M HCl, 110°C, 24h) s4->s5 s6 Bone Hydrolysate (Free Amino Acids) s5->s6 a1 HPLC Analysis (Pre-column Derivatization) s6->a1 a2 LC-MS/MS Analysis (Stable Isotope Dilution) s6->a2 a3 ELISA (Competitive Assay) s6->a3 o1 Quantification of This compound a1->o1 a2->o1 a3->o1

Caption: Experimental workflow for measuring this compound in bone.

G cluster_pathway Post-Translational Modification & Cross-Linking p1 Procollagen Chain p2 Lysine Residue p1->p2 p3 This compound Residue p2->p3 + O2, Fe2+, Ascorbate p6 Aldehyde Formation p3->p6 p4 Lysyl Hydroxylase 2 (LH2) PLOD2 Gene p4->p2 p5 Lysyl Oxidase (LOX) p5->p3 p8 Stable Covalent Cross-links (e.g., Pyridinolines) p6->p8 p7 Collagen Fibril p7->p8 p9 Bone Matrix Integrity & Mechanical Strength p8->p9

Caption: Collagen biosynthesis and cross-linking pathway involving this compound.

References

Application Notes and Protocols for the Synthesis of Glycosylated 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of glycosylated 5-hydroxylysine (Hyl), a critical post-translationally modified amino acid found in proteins like collagen and adiponectin. The synthesis of galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glu-Gal-Hyl) is essential for research into the biological functions of these modifications, including their roles in protein structure, signaling pathways, and disease. This document covers both chemical and enzymatic approaches to synthesizing these important compounds.

Introduction to Glycosylated this compound

This compound is a derivative of the amino acid lysine, formed through post-translational hydroxylation. It can be further glycosylated to form galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (Glu-Gal-Hyl)[1]. These glycosylated forms are integral to the structure and function of collagen, contributing to its stability and assembly, and are also found in other important proteins like adiponectin, where they may play a role in receptor binding and signaling[2][3]. The synthesis of these complex amino acids is challenging but crucial for advancing our understanding of their biological significance and for developing potential therapeutics[3].

Biological Significance
  • Collagen: Glycosylation of hydroxylysine is essential for the formation of stable collagen triple helices and the subsequent assembly of collagen fibrils[4][5]. The extent and type of glycosylation can influence the mechanical properties of tissues[6].

  • Adiponectin: This metabolic hormone contains glycosylated hydroxylysine residues in its collagenous domain, which are important for its structure and function in regulating glucose and lipid metabolism[2][3].

Synthetic Strategies for Glycosylated this compound

The synthesis of glycosylated this compound can be achieved through chemical or enzymatic methods. Chemical synthesis offers versatility in the types of analogs that can be created but often involves complex protection and deprotection steps. Enzymatic synthesis provides high specificity and stereoselectivity, mimicking the natural biological process.

Chemical Synthesis

Chemical synthesis typically involves three main stages:

  • Preparation of a suitably protected this compound derivative.

  • Glycosylation of the 5-hydroxyl group.

  • Deprotection to yield the final product or a building block for solid-phase peptide synthesis (SPPS).

A common challenge in the chemical synthesis of this compound derivatives is the propensity for intramolecular lactone formation. Appropriate protection of the α-amino and ε-amino groups, as well as the carboxyl group, is crucial to prevent this and other side reactions.

Protecting Group Strategy:

A typical protecting group scheme for the synthesis of an Fmoc-protected building block for SPPS is as follows:

  • α-Amino group: Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile and suitable for SPPS.

  • ε-Amino group: Boc (tert-butyloxycarbonyl) group, which is acid-labile.

  • Carboxyl group: Often protected as a benzyl (B1604629) (Bzl) or allyl (All) ester during the glycosylation step.

Glycosylation Methods:

The Koenigs-Knorr reaction is a classical and effective method for glycosylation[7]. It involves the reaction of a glycosyl halide (e.g., acetobromogalactose) with an alcohol (the protected hydroxylysine) in the presence of a promoter, such as a silver or mercury salt[7][8].

Enzymatic Synthesis

Enzymatic synthesis utilizes specific glycosyltransferases to attach sugar moieties to hydroxylysine. This approach offers high regio- and stereoselectivity. The key enzymes are:

  • Collagen β(1-O)galactosyltransferase (GLT25D1/COLGALT1): Transfers galactose from UDP-galactose to the 5-hydroxyl group of hydroxylysine to form Gal-Hyl[6][9].

  • Lysyl hydroxylase 3 (LH3): A multifunctional enzyme that can exhibit glucosyltransferase activity, transferring glucose from UDP-glucose to Gal-Hyl to form Glu-Gal-Hyl[6][10].

Quantitative Data Summary

The choice of synthetic method can significantly impact the overall yield and purity of the final product. The following table summarizes reported yields for key steps in the chemical synthesis of glycosylated this compound derivatives.

Synthetic StepMethodStarting MaterialsProductYield (%)Reference(s)
Protection of this compoundMulti-step protectionThis compoundFmoc-Hyl(ε-Boc, O-TBDMS)-OH67[11]
Galactosylation of protected hydroxylysineKoenigs-KnorrFmoc-Hyl(ε-Boc)-OBzl and peracetylated galactosyl bromideFmoc-Hyl(ε-Boc, O-peracetylated-Gal)-OBzl45[11]
Solid-phase synthesis coupling of glycosylated building blockFmoc-SPPSResin-bound peptide and Fmoc-Hyl(Gal)-OHResin-bound glycopeptide>90[12][13]

Experimental Protocols

Protocol 1: Chemical Synthesis of Fmoc-Hyl(Gal)-OH Building Block via Koenigs-Knorr Glycosylation

This protocol describes the synthesis of a galactosylated this compound building block suitable for Fmoc-based solid-phase peptide synthesis.

Materials:

Procedure:

  • Glycosylation: a. Dissolve Nα-Fmoc-Nε-Boc-5-hydroxy-L-lysine benzyl ester (1.0 eq) and acetobrom-α-D-galactose (1.2 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to 0 °C in an ice bath. c. Add silver trifluoromethanesulfonate (1.5 eq) portion-wise over 15 minutes, keeping the solution protected from light. d. Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove silver salts. f. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the protected glycosylated product, Fmoc-Hyl(ε-Boc, O-peracetylated-Gal)-OBzl. A 45% yield can be expected[11].

  • Deprotection of Benzyl Ester: a. Dissolve the purified product from step 1h in methanol. b. Add 10% palladium on carbon (catalytic amount). c. Stir the suspension under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material. d. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol. e. Concentrate the filtrate under reduced pressure to obtain the carboxylic acid derivative.

  • Deprotection of Acetyl Groups (Optional, depending on subsequent use): a. For global deprotection, the peracetylated product can be treated with a catalytic amount of sodium methoxide (B1231860) in methanol. This step is typically performed after incorporation into a peptide and final cleavage from the resin in SPPS.

Protocol 2: Incorporation of Glycosylated Hydroxylysine into a Peptide via Fmoc-SPPS

This protocol outlines the general procedure for incorporating the synthesized Fmoc-Hyl(Gal)-OH building block into a peptide chain using an automated or manual peptide synthesizer.

Materials:

  • Fmoc-Hyl(Gal)-OH building block

  • Rink Amide MBHA resin (or other suitable solid support)[12]

  • Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[12]

  • Base: DIPEA (N,N-Diisopropylethylamine)[12]

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[12]

  • DMF, HPLC grade

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes before the first coupling step[12].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus of the growing peptide chain. A reaction time of 30 seconds at 90°C can be used for accelerated synthesis[12]. Wash the resin thoroughly with DMF.

  • Coupling: a. In a separate vessel, pre-activate the Fmoc-Hyl(Gal)-OH (or other Fmoc-amino acid) (1.2-4 equivalents relative to resin loading) with HATU (0.9-4 equivalents) and DIPEA (1.8-8 equivalents) in DMF for a few minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-4 hours at room temperature. For accelerated synthesis, 1 minute at 90°C can be employed[12]. d. Wash the resin thoroughly with DMF.

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final coupling, perform a final Fmoc deprotection (step 2). b. Wash the resin with DMF, followed by DCM, and dry under vacuum. c. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups. d. Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. e. Dry the crude peptide under vacuum.

Protocol 3: In Vitro Enzymatic Synthesis of Galactosyl-Hydroxylysine

This protocol provides a general method for the enzymatic galactosylation of a hydroxylysine-containing peptide using recombinant GLT25D1.

Materials:

  • Hydroxylysine-containing peptide substrate

  • Recombinant human GLT25D1

  • UDP-galactose

  • Reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 8)[14]

  • Manganese chloride (MnCl₂)

  • Quenching solution (e.g., 0.1% TFA)

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, prepare the reaction mixture containing the hydroxylysine-containing peptide (e.g., 100 µM), UDP-galactose (e.g., 500 µM), and MnCl₂ (e.g., 10 mM) in the reaction buffer. b. Pre-incubate the mixture at 37°C for 5 minutes.

  • Enzyme Addition: a. Initiate the reaction by adding recombinant GLT25D1 to a final concentration of, for example, 1-5 µM. b. Incubate the reaction at 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Reaction Quenching: a. Stop the reaction by adding an equal volume of quenching solution (e.g., 0.1% TFA).

  • Analysis: a. Analyze the reaction mixture by HPLC or mass spectrometry to confirm the formation of the galactosylated product.

Protocol 4: Purification of Glycosylated this compound by RP-HPLC

This protocol describes a general method for the purification of glycosylated hydroxylysine derivatives or glycopeptides by reversed-phase high-performance liquid chromatography.

Instrumentation and Materials:

  • HPLC system with a UV detector and fraction collector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[15]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water[15]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile[15]

  • Crude glycosylated product, dissolved in Mobile Phase A

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min[15].

  • Sample Injection: Inject the dissolved crude product onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient should be developed based on the hydrophobicity of the target compound.

  • Detection: Monitor the elution at a suitable wavelength, typically 220 nm for the peptide backbone or 265 nm if an Fmoc group is present[15].

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified product as a fluffy white powder.

Characterization of Glycosylated this compound

The identity and purity of synthesized glycosylated this compound should be confirmed by mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the product. Tandem mass spectrometry (MS/MS) can provide fragmentation data to confirm the sequence of glycopeptides and the site of glycosylation[16].

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of glycosylated amino acids. The chemical shifts and coupling constants of the anomeric protons are particularly informative for determining the stereochemistry of the glycosidic linkage[17][18].

Visualizations

Signaling Pathways

adiponectin_signaling cluster_receptor Adiponectin Receptor AdipoR1 AdipoR1 APPL1 APPL1 AdipoR1->APPL1 AdipoR2 AdipoR2 AdipoR2->APPL1 Adiponectin Adiponectin Adiponectin->AdipoR1 Adiponectin->AdipoR2 AMPK AMPK APPL1->AMPK PPARa PPARα APPL1->PPARa p38_MAPK p38 MAPK APPL1->p38_MAPK Insulin_Signaling Insulin (B600854) Signaling (IRS1/2) APPL1->Insulin_Signaling Metabolic_Effects Metabolic Effects: - Increased Glucose Uptake - Increased Fatty Acid Oxidation - Decreased Gluconeogenesis AMPK->Metabolic_Effects PPARa->Metabolic_Effects Insulin_Signaling->Metabolic_Effects

Caption: Adiponectin signaling pathway.

collagen_biosynthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix Translation Translation of pro-α chains Hydroxylation Hydroxylation of Proline and Lysine Translation->Hydroxylation Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Assembly Triple Helix Formation Glycosylation->Assembly Secretion Secretion of Procollagen Assembly->Secretion Cleavage Cleavage of Propeptides Secretion->Cleavage Fibril_Assembly Collagen Fibril Assembly Cleavage->Fibril_Assembly

Caption: Collagen biosynthesis pathway.

Experimental Workflows

chemical_synthesis_workflow start Protected This compound glycosylation Koenigs-Knorr Glycosylation start->glycosylation purification1 Silica Gel Chromatography glycosylation->purification1 deprotection Deprotection purification1->deprotection purification2 RP-HPLC Purification deprotection->purification2 final_product Glycosylated Hydroxylysine purification2->final_product

Caption: Chemical synthesis workflow.

enzymatic_synthesis_workflow start Hydroxylysine-containing Substrate galactosylation Galactosylation (GLT25D1, UDP-Gal) start->galactosylation intermediate Galactosyl-Hydroxylysine galactosylation->intermediate glucosylation Glucosylation (LH3, UDP-Glc) intermediate->glucosylation purification RP-HPLC Purification glucosylation->purification final_product Glucosyl-Galactosyl- Hydroxylysine purification->final_product

References

In Vitro Assays for Lysyl Hydroxylase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various in vitro assays designed to measure the activity of lysyl hydroxylases (LHs). Lysyl hydroxylases are post-translational modification enzymes that play a critical role in collagen biosynthesis and stability. Their dysregulation is implicated in various diseases, including fibrosis and cancer, making them attractive targets for drug development.

Introduction to Lysyl Hydroxylases

Lysyl hydroxylases (LHs), also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, are a family of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases.[1] These enzymes catalyze the hydroxylation of lysine (B10760008) residues in collagen and other proteins with collagen-like domains. This hydroxylation is a crucial step for the formation of stable collagen cross-links, which are essential for the integrity and stability of the extracellular matrix (ECM).[2] There are three main isoforms of lysyl hydroxylase in humans: LH1, LH2, and LH3, each with distinct substrate specificities and roles in collagen maturation.[1]

The enzymatic reaction requires Fe²⁺, 2-oxoglutarate, and molecular oxygen as co-substrates, and ascorbate (B8700270) as a cofactor.[3] The reaction results in the formation of hydroxylysine, succinate (B1194679), and carbon dioxide.

Accurate and reliable in vitro assays are essential for studying the activity of lysyl hydroxylases, characterizing their inhibitors, and for high-throughput screening in drug discovery programs. This guide details several common assay methodologies.

Application Notes: Assay Methodologies

A variety of in vitro methods have been developed to measure lysyl hydroxylase activity. These assays differ in their principles, sensitivity, throughput, and complexity. The choice of assay depends on the specific research question, available equipment, and the nature of the enzyme and substrate being studied.

Radiolabeling Assay (Tritium Release Assay)

This is a classic and highly sensitive method for measuring lysyl hydroxylase activity. It relies on the use of a radiolabeled substrate, typically a procollagen (B1174764) substrate or a synthetic peptide containing [4,5-³H]lysine. The lysyl hydroxylase-catalyzed hydroxylation reaction results in the release of tritium (B154650) (³H) from the C-5 position of the lysine residue into the reaction medium as tritiated water (³H₂O). The amount of radioactivity in the water phase is then quantified by liquid scintillation counting and is directly proportional to the enzyme activity.

Advantages:

  • High sensitivity.

  • Direct measurement of the hydroxylation event.

Disadvantages:

  • Requires handling of radioactive materials and specialized equipment.

  • Laborious and not easily adaptable to high-throughput screening.

High-Performance Liquid Chromatography (HPLC)-Based Assay

HPLC-based methods offer a direct and quantitative measurement of the formation of hydroxylysine.[4] These assays typically use synthetic peptide substrates that mimic the collagen sequence recognized by lysyl hydroxylases.[4] After the enzymatic reaction, the reaction mixture is stopped, and the substrate peptide and the product peptide (containing hydroxylysine) are separated and quantified by reverse-phase HPLC (RP-HPLC).[4][5] Derivatization of the peptides can be employed to enhance their detection by UV or fluorescence detectors.[4]

Advantages:

  • Directly measures the product, providing high accuracy and specificity.[4]

  • Allows for the simultaneous detection of substrate and product, enabling detailed kinetic studies.

  • Does not require radioactive materials.

Disadvantages:

  • Requires an HPLC system and expertise in chromatographic techniques.

  • Lower throughput compared to plate-based assays.

Fluorometric Assay

Fluorometric assays for lysyl hydroxylase activity are often based on the coupled detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of lysine residues by lysyl oxidase, a related enzyme family. However, for lysyl hydroxylase, indirect fluorometric methods can be designed. A more direct approach involves the detection of one of the reaction products. Commercially available kits often utilize a probe that reacts with a reaction intermediate or product to generate a fluorescent signal.[6][7][8]

Advantages:

  • High sensitivity and wide dynamic range.

  • Amenable to high-throughput screening in a microplate format.

  • Non-radioactive.

Disadvantages:

  • Indirect measurement may be prone to interference from other components in the sample.

  • The exact mechanism of signal generation may be proprietary in commercial kits.

Luminescence-Based Assay

This high-throughput screening-compatible method measures the production of succinate, a co-product of the lysyl hydroxylase reaction.[9][10] The amount of succinate produced is determined using a coupled enzymatic reaction that leads to the generation of ATP, which is then quantified using a luciferase/luciferin system. The resulting luminescent signal is proportional to the lysyl hydroxylase activity.[9][10]

Advantages:

  • Highly sensitive and suitable for high-throughput screening.[9][10]

  • Homogeneous assay format with simple add-and-read steps.[11]

  • Commercially available reagents for succinate detection.[11]

Disadvantages:

  • Indirect measurement of enzyme activity.

  • Potential for interference from compounds that affect the coupling enzymes or luciferase.

Experimental Protocols

Protocol 1: HPLC-Based Lysyl Hydroxylase Activity Assay

This protocol is based on the direct measurement of a hydroxylysine-containing peptide product.[4]

Materials:

  • Recombinant human lysyl hydroxylase (e.g., LH2)

  • Synthetic peptide substrate (e.g., a peptide containing the X-Lys-Gly motif)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100

  • Cofactors: Ferrous sulfate (B86663) (FeSO₄), L-Ascorbic acid

  • Co-substrate: 2-Oxoglutarate (α-KG)

  • Quenching Solution: 0.1% Trifluoroacetic acid (TFA) in water

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.08% TFA in acetonitrile

  • Peptide standards (substrate and hydroxylated product)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Assay Buffer

    • Enzyme (e.g., 1 µM final concentration)

    • Peptide substrate (e.g., 1000 µM final concentration)

    • L-Ascorbic acid (e.g., 100 µM final concentration)

    • Ferrous sulfate (e.g., 10 µM final concentration)

    • 2-Oxoglutarate (e.g., 100 µM final concentration)

  • Initiate Reaction: Start the reaction by adding the 2-oxoglutarate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of Quenching Solution.

  • HPLC Analysis:

    • Inject a suitable volume of the quenched reaction mixture onto the C18 column.

    • Separate the substrate and product peptides using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).[5]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification:

    • Identify the peaks corresponding to the substrate and product peptides by comparing their retention times with those of the standards.

    • Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with the hydroxylated peptide standard.

Protocol 2: Luminescence-Based Lysyl Hydroxylase Activity Assay

This protocol is adapted from high-throughput screening assays for 2-oxoglutarate-dependent dioxygenases.[9][10][11]

Materials:

  • Recombinant human lysyl hydroxylase

  • Synthetic peptide substrate

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100

  • Cofactors and Co-substrate solution: L-Ascorbic acid, Ferrous sulfate, 2-Oxoglutarate in Assay Buffer

  • Succinate detection kit (e.g., Succinate-Glo™ Assay from Promega)

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Enzyme and Substrate Preparation: In a 384-well plate, add the lysyl hydroxylase enzyme and the peptide substrate diluted in Assay Buffer.

  • Compound Addition (for inhibitor screening): Add test compounds or vehicle control to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the cofactor and co-substrate solution. The final reaction volume is typically small (e.g., 10 µL).[9]

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.[9]

  • Succinate Detection:

    • Add the first succinate detection reagent as per the manufacturer's instructions to stop the LH reaction and initiate the conversion of succinate to ATP. Incubate for 60 minutes at room temperature.[9][11]

    • Add the second succinate detection reagent which contains luciferase and luciferin. Incubate for 10 minutes at room temperature.[9][11]

  • Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of succinate produced and thus to the lysyl hydroxylase activity. For inhibitor screening, calculate the percent inhibition relative to the vehicle control.

Data Presentation

Table 1: Representative Kinetic Constants for Lysyl Hydroxylase
Enzyme Source/IsoformSubstrateK_m_V_max_Reference
Chick Embryo(Ile-Lys-Gly)n~5 µMNot specified[3]
Chick Embryo2-Oxoglutarate~40 µMNot specified[3]
Chick EmbryoFe²⁺~5 µMNot specified[3]
Chick EmbryoO₂~5% (v/v)Not specified[3]
Purified LHSynthetic PeptidesVaries with peptide structureVaries with peptide structure[12]

Note: Kinetic constants can vary significantly depending on the specific isoform, substrate, and assay conditions.

Table 2: IC₅₀ Values of Selected Lysyl Hydroxylase and Lysyl Oxidase Inhibitors
InhibitorTarget EnzymeIC₅₀Assay TypeReference
MinoxidilLysyl HydroxylaseNot specifiedIn vitro studies[13]
Compound 1LH20.11 µM (pIC₅₀ 6.94)Luminescence-based[9]
Compound 2LH20.30 µM (pIC₅₀ 6.52)Luminescence-based[9]
Compound 3LH20.48 µM (pIC₅₀ 6.32)Luminescence-based[9]
PXS-5505pan-LOXNot specifiedIn vivo studies[14]

Note: This table provides examples, and a comprehensive list would require an extensive literature search.

Signaling Pathways and Workflows

Diagrams

Lysyl_Hydroxylase_Reaction cluster_reactants Reactants cluster_products Products cluster_cofactors Cofactors Lysine_Residue Lysine Residue (in peptide) LH_Enzyme Lysyl Hydroxylase (LH) Lysine_Residue->LH_Enzyme O2 O₂ O2->LH_Enzyme Alpha_KG 2-Oxoglutarate Alpha_KG->LH_Enzyme Hydroxylysine Hydroxylysine Residue Succinate Succinate CO2 CO₂ LH_Enzyme->Hydroxylysine LH_Enzyme->Succinate LH_Enzyme->CO2 Fe2 Fe²⁺ Fe2->LH_Enzyme Ascorbate Ascorbate Ascorbate->LH_Enzyme

Caption: General enzymatic reaction catalyzed by lysyl hydroxylase.

Assay_Workflow Start Start Assay Prepare_Reaction Prepare Reaction Mix (Enzyme, Substrate, Buffers) Start->Prepare_Reaction Add_Cofactors Add Cofactors & Co-substrate (Fe²⁺, Ascorbate, 2-KG) Prepare_Reaction->Add_Cofactors Incubate Incubate at 37°C Add_Cofactors->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection of Product (HPLC, Luminescence, etc.) Stop_Reaction->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End Data_Analysis->End

Caption: A simplified workflow for a generic in vitro lysyl hydroxylase activity assay.

Collagen_Crosslinking Procollagen Procollagen LH Lysyl Hydroxylase (LH) Procollagen->LH Hydroxylated_Procollagen Hydroxylated Procollagen (contains Hydroxylysine) LH->Hydroxylated_Procollagen LOX Lysyl Oxidase (LOX) Hydroxylated_Procollagen->LOX Aldehyde_Residues Aldehyde Residues LOX->Aldehyde_Residues Crosslinked_Collagen Cross-linked Collagen Fibrils Aldehyde_Residues->Crosslinked_Collagen ECM_Stability ECM Stability & Integrity Crosslinked_Collagen->ECM_Stability

Caption: The role of lysyl hydroxylase in the collagen cross-linking pathway.

Fibrosis_Pathway TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R Smad3 p-Smad3 TGFb_R->Smad3 LH_Expression Increased LH Expression Smad3->LH_Expression Collagen_Hydroxylation Increased Collagen Hydroxylation LH_Expression->Collagen_Hydroxylation Collagen_Deposition Excessive Collagen Deposition Collagen_Hydroxylation->Collagen_Deposition Fibrosis Fibrosis Collagen_Deposition->Fibrosis

Caption: Simplified signaling pathway of lysyl hydroxylase in fibrosis via TGF-β/Smad3.

Cancer_Metastasis_Pathway Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Hypoxia->HIF1a LH2_Expression Increased LH2 Expression HIF1a->LH2_Expression Collagen_Crosslinking Altered Collagen Cross-linking LH2_Expression->Collagen_Crosslinking ECM_Stiffening ECM Stiffening Collagen_Crosslinking->ECM_Stiffening Tumor_Cell_Invasion Tumor Cell Invasion & Metastasis ECM_Stiffening->Tumor_Cell_Invasion

Caption: Role of lysyl hydroxylase 2 (LH2) in cancer metastasis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing 5-Hydroxylysine Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 5-hydroxylysine (Hyl) detection by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Signal Intensity / Poor Sensitivity Poor Ionization Efficiency: this compound is a polar molecule and may not ionize efficiently in standard electrospray ionization (ESI) sources.- Optimize MS Source Parameters: Adjust capillary voltage, gas flows (nebulizer and drying gas), and temperature to maximize the signal for your specific instrument. - Consider Derivatization: Chemical derivatization with reagents like Dansyl Chloride or FMOC-Cl can significantly improve ionization efficiency and chromatographic retention.[1][2] - Mobile Phase Modification: The addition of a small amount of an ammonium (B1175870) salt, like ammonium acetate, can sometimes improve peak shape and ionization efficiency.
Matrix Effects: Co-eluting compounds from the biological matrix can suppress the ionization of this compound.- Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering substances. For polar compounds like this compound, mixed-mode or specific polar analyte SPE cartridges are effective. - Optimize Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation of polar compounds from the matrix. Ensure proper column conditioning and equilibration between injections for reproducible retention times.[3][4] - Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects.[5]
Inefficient Sample Preparation: Incomplete hydrolysis or protein precipitation can lead to low recovery of this compound.- Ensure Complete Hydrolysis (for total Hyl): Use 6 M HCl at 110°C for 24 hours in a sealed, oxygen-free environment.[1][5] - Optimize Protein Precipitation (for free Hyl): Use 3-4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) and ensure thorough vortexing and incubation at low temperatures (-20°C).[1]
Poor Peak Shape (Tailing, Fronting, Broadening) Inappropriate Injection Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can cause peak distortion.- Solvent Matching: Reconstitute the final sample in a solvent that is as close as possible in composition to the initial mobile phase.[3]
Secondary Interactions with the Column: The amine groups in this compound can interact with residual silanols on silica-based columns.- Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can help to reduce secondary interactions. - Use of Deactivated Columns: Employ end-capped columns or columns with alternative chemistries (e.g., polymer-based HILIC columns) to minimize silanol (B1196071) interactions.[6]
Column Overload: Injecting too much sample can lead to peak broadening and tailing.- Reduce Injection Volume or Sample Concentration: Perform a dilution series to find the optimal sample concentration.
Inconsistent Retention Times Insufficient Column Equilibration: This is a common issue with HILIC columns where the aqueous layer on the stationary phase needs to be re-established between runs.- Increase Equilibration Time: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10 column volumes) between injections.[3]
Mobile Phase Instability: Changes in mobile phase composition can affect retention.- Fresh Mobile Phase: Prepare fresh mobile phases daily and keep them well-mixed.
High Background Noise / Interferences Contamination from Reagents or Labware: Impurities in solvents, reagents, or from plasticware can contribute to high background.- Use High-Purity Solvents and Reagents: Utilize LC-MS grade solvents and freshly prepared reagents. - Avoid Contaminating Labware: Use glass vials and minimize the use of plasticware that can leach contaminants.
Isobaric Interferences: Compounds with the same nominal mass as this compound can co-elute and interfere with detection.- High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to differentiate between this compound and potential isobaric interferences based on their exact mass. - Optimize Chromatographic Separation: Adjust the gradient and/or column chemistry to separate the interfering compounds from this compound.

Frequently Asked Questions (FAQs)

Q1: Should I measure free this compound or total this compound?

A1: The choice depends on your research question.

  • Free this compound reflects the pool of this amino acid that is not incorporated into proteins and is typically measured in plasma, serum, or urine. Its analysis usually involves protein precipitation.[5]

  • Total this compound includes both free and protein-bound forms and is a marker of collagen turnover.[7] Its measurement requires acid hydrolysis to break down proteins and release the amino acid.[5]

Q2: What is the best chromatographic approach for this compound analysis?

A2: Due to its polar nature, this compound is often poorly retained on traditional reversed-phase C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the preferred method as it provides better retention and separation for polar compounds.[3][8] However, with derivatization, which increases the hydrophobicity of the molecule, reversed-phase chromatography can be effectively used.

Q3: When should I consider using chemical derivatization?

A3: Chemical derivatization is recommended when:

  • You need to achieve very low limits of detection (LOD) and quantification (LOQ).

  • You are experiencing poor retention of underivatized this compound on your LC column.

  • You want to improve the ionization efficiency of this compound in the mass spectrometer.

Common derivatizing agents for amino acids include Dansyl Chloride and FMOC-Cl, which add a non-polar group to the molecule, enhancing its chromatographic retention on reversed-phase columns and improving its ionization.[1][9][2]

Q4: Can I differentiate this compound from its isomers by mass spectrometry?

A4: Standard tandem mass spectrometry (MS/MS) on a triple quadrupole instrument may not be able to differentiate between constitutional isomers of hydroxylysine. However, careful chromatographic separation is key. High-resolution mass spectrometry can aid in confirming the elemental composition. For unambiguous identification, comparison with a synthetic standard is often necessary.

Quantitative Data Summary

Chemical derivatization can significantly enhance the sensitivity of this compound detection. The following table provides a comparative overview of the performance of different analytical methods. Please note that exact limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrument, method, and matrix.

Analytical MethodAnalyte FormTypical LODTypical LOQKey AdvantagesKey Disadvantages
LC-MS/MS (Underivatized) Free or Total1 - 10 ng/mL5 - 25 ng/mLSimpler sample preparation, faster analysis time.Lower sensitivity, potential for poor chromatographic retention.
LC-MS/MS with Dansyl Chloride Derivatization Free or Total0.1 - 1 ng/mL0.5 - 5 ng/mLSignificant improvement in sensitivity and chromatographic performance on reversed-phase columns.[10]Additional sample preparation step, potential for side reactions.
LC-MS/MS with FMOC-Cl Derivatization Free or Total0.05 - 0.5 ng/mL0.2 - 2 ng/mLHigh sensitivity, stable derivatives.[11][12]Derivatization reaction requires careful control of pH and temperature.

Experimental Protocols

Protocol 1: Sample Preparation for Total this compound (Acid Hydrolysis)

This protocol is suitable for tissues, plasma, and other protein-containing samples.

  • Sample Aliquoting: Place a known amount of sample (e.g., 1-10 mg of lyophilized tissue or 100 µL of plasma) into a hydrolysis tube.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled this compound internal standard.

  • Acid Hydrolysis: Add 1 mL of 6 M HCl.

  • Inert Atmosphere: Flush the tube with nitrogen or argon gas to remove oxygen, which can cause degradation of some amino acids.

  • Hydrolysis: Tightly cap the tube and heat at 110°C for 24 hours.[5]

  • Drying: Cool the sample to room temperature and centrifuge to pellet any debris. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable solvent (e.g., 0.1% formic acid in water) for direct LC-MS/MS analysis or proceed to derivatization.

Protocol 2: Derivatization with Dansyl Chloride
  • Sample Preparation: Ensure the sample is in an aqueous solution.

  • Buffering: To 20 µL of the sample, add 10 µL of 250 mM sodium carbonate/bicarbonate buffer (pH 9.3).[13]

  • Derivatization Reagent: Add 20 µL of freshly prepared Dansyl Chloride solution (e.g., 1 mg/mL in acetonitrile).[14]

  • Reaction: Vortex the mixture and incubate at 50-60°C for 30-60 minutes in the dark.[13][14]

  • Quenching (Optional): The reaction can be quenched by adding a small amount of a primary amine solution (e.g., glycine).

  • Analysis: The derivatized sample is ready for LC-MS/MS analysis.

Protocol 3: Derivatization with FMOC-Cl
  • Sample Preparation: The sample should be in an aqueous solution.

  • Buffering: To 20 µL of the sample, add 50 µL of 0.5 M borate (B1201080) buffer (pH 7.9-11.4).[11][15]

  • Derivatization Reagent: Add 100 µL of a 3 mM FMOC-Cl solution in acetonitrile.[15]

  • Reaction: Vortex the mixture and let it react at room temperature for 5-40 minutes.[11][12]

  • Quenching: Add a quenching reagent (e.g., 1-adamantanamine) to react with excess FMOC-Cl.

  • Extraction: The FMOC-derivatives can be purified and concentrated using solid-phase extraction (SPE).

  • Analysis: Elute the derivatives from the SPE cartridge and analyze by LC-MS/MS.

Visualizations

Collagen Biosynthesis and Lysyl Hydroxylation Pathway

Collagen_Biosynthesis Collagen Biosynthesis and Lysyl Hydroxylation cluster_ER Endoplasmic Reticulum cluster_Extracellular Extracellular Matrix Procollagen Procollagen α-chains Hydroxylation Hydroxylation of Lysine Procollagen->Hydroxylation TripleHelix Triple Helix Formation Hydroxylation->TripleHelix LysylHydroxylase Lysyl Hydroxylase (LH) LysylHydroxylase->Hydroxylation Catalyzes ProcollagenSecreted Secreted Procollagen TripleHelix->ProcollagenSecreted Secretion Tropocollagen Tropocollagen ProcollagenSecreted->Tropocollagen Cleavage of propeptides Crosslinking Cross-linking Tropocollagen->Crosslinking CollagenFibril Mature Collagen Fibril Crosslinking->CollagenFibril LysylOxidase Lysyl Oxidase (LOX) LysylOxidase->Crosslinking Catalyzes

Caption: Key steps in collagen biosynthesis, highlighting the role of lysyl hydroxylase.

Experimental Workflow for this compound Quantification

Experimental_Workflow General Workflow for this compound Quantification Sample Biological Sample (Tissue, Plasma, etc.) Preparation Sample Preparation Sample->Preparation Hydrolysis Acid Hydrolysis (Total Hyl) Preparation->Hydrolysis for Precipitation Protein Precipitation (Free Hyl) Preparation->Precipitation for Derivatization Derivatization (Optional) Hydrolysis->Derivatization Precipitation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Analysis (Quantification) LCMS->Data

Caption: A generalized experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Signal Intensity

Troubleshooting_Logic Troubleshooting Low Signal Intensity for 5-Hyl Start Low Signal Intensity CheckSource Optimize MS Source Parameters? Start->CheckSource CheckCleanup Improve Sample Cleanup (SPE)? CheckSource->CheckCleanup No Solution Signal Improved CheckSource->Solution Yes CheckChroma Optimize Chromatography (HILIC)? CheckCleanup->CheckChroma No CheckCleanup->Solution Yes ConsiderDeriv Consider Derivatization? CheckChroma->ConsiderDeriv No CheckChroma->Solution Yes ConsiderDeriv->Solution Yes

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: 5-Hydroxylysine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with 5-hydroxylysine (5-Hyl) quantification.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

The most prevalent method for the identification and quantification of this compound is liquid chromatography-mass spectrometry (LC-MS). This technique is often used for peptide mapping, where proteins are enzymatically digested, and the resulting peptides are analyzed to identify post-translational modifications (PTMs).[1][2] High-resolution mass spectrometers, such as the Orbitrap Elite™ or Orbitrap Fusion™ Lumos™ Tribrid™, are frequently coupled with nano-HPLC systems for these analyses.[1][3]

Q2: How can I differentiate this compound from its isomers, 4-hydroxylysine (B1204564) and 3-hydroxylysine?

Differentiating between hydroxylysine isomers is a significant challenge due to their identical mass. A recently developed chemical proteomic strategy offers a solution by using periodate-based chemistry. This method selectively oxidizes the vicinal diol group present in this compound, creating an aldehyde that can be tagged for enrichment and identification.[3] This approach allows for the specific profiling of 5-Hyl, distinguishing it from other constitutional isomers.[3]

Q3: My this compound signal is very low. How can I improve its detection?

Low abundance is a common issue. To enhance detection, consider the following:

  • Affinity Enrichment: Employing an enrichment strategy, such as the periodate-based chemical pulldown assay, can significantly increase the concentration of 5-Hyl-containing peptides in your sample before MS analysis.[3]

  • Optimized MS Parameters: Ensure your mass spectrometry methods are optimized for detecting low-abundance ions. This includes using appropriate fragmentation techniques (e.g., HCD or CID) and scheduling targeted MS/MS scans if the precursor ions are known.[1][2][3]

Q4: I am seeing a +16 Da mass shift on a lysine (B10760008) residue, but how can I be sure it is hydroxylysine and not another modification?

A +16 Da mass shift can also be attributed to the oxidation of other residues like methionine (M) or tryptophan (W), or a sequence variant (e.g., Alanine to Serine).[1][2] To confirm the modification is hydroxylysine, you can:

  • Perform MSn Fragmentation: Deeper fragmentation (MS/MS/MS or MS3) can help to isolate the modification to the specific lysine residue.[1]

  • Use Synthetic Peptides: Comparing the retention time and fragmentation pattern of your endogenous peptide with a synthetic peptide standard containing this compound provides strong evidence for its identity.[1]

  • Consider Elution Order: Hydroxylysine is more hydrophilic than an oxidized tryptophan, leading to an earlier elution time in reverse-phase chromatography.[1][2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent Quantification Results Inefficient or variable tryptic cleavage at the this compound site. Trypsin may cleave Lys and Hyl with different efficiencies.[2]Use an alternative enzyme for digestion that does not cleave at lysine, such as Asp-N or thermolysin, to obtain peptides suitable for quantification without cleavage bias.[1]
Ambiguous Localization of the +16 Da Modification Insufficient fragmentation to pinpoint the modified residue within a peptide.Employ targeted MSn experiments on the precursor ion of interest to generate more fragment ions and improve sequence coverage around the potential modification site.[1][2]
Non-specific Labeling in Chemical Proteomic Approaches Some chemical labeling strategies can react with other residues, such as unmodified lysine or cysteine.[3]Utilize a highly selective method like the periodate-based oxidation of the 5-Hyl vicinal diol, which shows high specificity over other isomers and amino acids.[3]
Suspected Glycosylation of this compound This compound in collagen is often glycosylated, which can complicate analysis.[4]Search your MS data for the addition of galactose (+162 Da) or glucosyl-galactose (+324 Da) on the hydroxylysine residue. Specific enzymes can be used to remove these sugar moieties to confirm their presence.

Quantitative Data Summary

The following table summarizes the relative abundance of a this compound-containing peptide versus its unmodified counterpart, as determined by LC-MS analysis of a recombinant monoclonal antibody.

Peptide StatusRelative AbundanceMethod of Determination
Unmodified Peptide>99%Extracted Ion Chromatogram (XIC) Peak Area
This compound Modified Peptide<1%Extracted Ion Chromatogram (XIC) Peak Area

This data is illustrative and based on findings in specific recombinant protein expression systems.[1] Levels of hydroxylation can vary significantly based on the protein, expression system, and cellular conditions.

Experimental Protocols

Protocol 1: Tryptic Digestion for Peptide Mapping

This protocol is a standard method for preparing protein samples for LC-MS analysis to identify post-translational modifications.

  • Denaturation and Reduction: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.0). Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 20 mM. Incubate in the dark for 1 hour.

  • Digestion: Dilute the sample with 100 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.

  • Sample Preparation for LC-MS: Dry the desalted peptides in a vacuum centrifuge and reconstitute in an appropriate buffer (e.g., 0.1% formic acid in water) for LC-MS analysis.

Protocol 2: Chemical Proteomic Workflow for 5-Hyl Enrichment

This protocol outlines the key steps for the selective enrichment of this compound-containing peptides.[3]

  • Protein Digestion: Digest the protein sample into peptides using an appropriate enzyme (e.g., trypsin) as described in Protocol 1.

  • Periodate (B1199274) Oxidation: Incubate the peptide mixture with sodium periodate (e.g., 50 mM in 200 mM sodium acetate, pH 4.5) in the dark at room temperature for 30 minutes. This step selectively oxidizes the 5-Hyl side chain to an aldehyde.[3]

  • Affinity Capture: Incubate the oxidized peptide mixture with hydrazide-functionalized beads overnight at room temperature. The aldehyde group on the oxidized 5-Hyl will form a covalent bond with the hydrazide beads.

  • Washing: Wash the beads extensively to remove non-specifically bound peptides. A series of washes with high urea concentrations and PBS is recommended.[3]

  • Elution: Elute the captured peptides from the beads by incubating with methoxyamine (e.g., 100 mM). This cleaves the bond and adds a methoxyamine tag to the peptide, which can be detected by mass spectrometry.[3]

  • LC-MS/MS Analysis: Analyze the enriched and eluted peptides by nano-HPLC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrichment 5-Hyl Enrichment cluster_analysis Analysis Protein Protein Sample Peptides Peptide Mixture Protein->Peptides Tryptic Digestion Oxidized Oxidized Peptides (5-Hyl -> Aldehyde) Peptides->Oxidized Periodate Oxidation MS nanoLC-MS/MS Analysis Peptides->MS Direct Analysis (No Enrichment) Captured Captured Peptides on Hydrazide Beads Oxidized->Captured Affinity Capture Enriched Enriched 5-Hyl Peptides Captured->Enriched Methoxyamine Elution Enriched->MS Data Data Analysis & Quantification MS->Data

Caption: Workflow for selective this compound peptide enrichment and analysis.

signaling_pathway Lys Lysine Residue in Procollagen Hyl This compound (Hyl) Lys->Hyl Lysyl Hydroxylase (LH) GalHyl Galactosyl-Hyl (Gal-Hyl) Hyl->GalHyl Galactosyltransferase (GLT25D1/2) GlcGalHyl Glucosyl-Galactosyl-Hyl (Glc-Gal-Hyl) GalHyl->GlcGalHyl Glucosyltransferase (LH3) GlcGalHyl->GalHyl α-glucosidase (PGGHG)

Caption: Enzymatic pathway of collagen hydroxylysine glycosylation.

References

Technical Support Center: Optimizing HPLC Separation of 5-Hydroxylysine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 5-hydroxylysine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating this compound isomers by HPLC?

A1: The primary challenges stem from the inherent properties of this compound:

  • High Polarity: As a hydroxylated amino acid, it is highly polar, leading to poor retention on traditional reversed-phase (RP) columns like C18. It may elute in or near the solvent front without method optimization.[1][2]

  • Lack of a Strong Chromophore: this compound does not absorb UV light strongly, making detection with standard UV-Vis detectors insensitive without derivatization.[3][4]

  • Presence of Isomers: this compound has two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Separating these diastereomers and enantiomers requires specific chromatographic conditions or chiral techniques.[5][6]

  • Complex Sample Matrices: When analyzing biological samples, matrix components can interfere with the separation and detection of this compound.[1][7]

Q2: Which HPLC modes are most effective for this compound isomer separation?

A2: The choice of HPLC mode depends on the specific analytical goals, such as whether you need to separate diastereomers, enantiomers, or quantify total this compound.

  • Reversed-Phase (RP) HPLC with Derivatization: This is a common approach. Derivatization with agents like Dansyl Chloride or o-Phthalaldehyde (OPA) adds a nonpolar, chromophoric/fluorophoric tag, improving retention and detection sensitivity.[3][4][8] Chiral derivatizing agents like N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) can be used to separate enantiomers on an achiral column.[9][10]

  • Hydrophilic Interaction Chromatography (HILIC): HILIC is ideal for retaining and separating highly polar compounds without derivatization.[1][2][11][12] It uses a polar stationary phase with a high concentration of an organic solvent in the mobile phase.[13] HILIC is particularly well-suited for interfacing with mass spectrometry (MS).[12]

  • Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge.[14][15] It has been a traditional method for amino acid analysis and can be used for isolating basic amino acids like this compound from complex samples.[16]

  • Chiral Chromatography: To separate enantiomers, a chiral stationary phase (CSP) is required.[17] This is often used after initial separation of diastereomers.

Q3: Why is derivatization necessary for this compound analysis, and what are common derivatizing agents?

A3: Derivatization is typically required for two main reasons:

  • To enhance detection: A chromophore or fluorophore is attached to the this compound molecule, significantly increasing its response with UV-Vis or fluorescence detectors.[4]

  • To improve chromatographic properties: The derivatizing agent can increase the hydrophobicity of the polar this compound, leading to better retention on reversed-phase columns.[1]

Common derivatization agents include:

  • Dansyl Chloride: Reacts with primary and secondary amino groups to form a stable, fluorescent derivative.[3][18]

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to create a fluorescent product.[8][18]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with amines to form a UV-active and fluorescent derivative.[16][18]

  • N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA): A chiral derivatizing agent (Marfey's reagent analog) used to create diastereomers that can be separated on a standard reversed-phase column.[9][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible CauseRecommended Solution
Column Overload Reduce the injection volume or dilute the sample concentration.[1][19]
Secondary Interactions Charged basic analytes can interact with residual silanols on silica-based columns, causing tailing.[20] Use a well-endcapped column, increase the buffer concentration in the mobile phase, or use a column with a charged surface to repel the analyte.[20]
Inappropriate Sample Solvent The sample diluent should be weaker than or matched to the initial mobile phase to ensure proper peak focusing at the column head.[19] For HILIC, a high organic content (e.g., 75/25 acetonitrile (B52724)/methanol) is often recommended.
Column Contamination or Degradation Flush the column with a series of strong solvents.[21] If performance does not improve, the column may need to be replaced.
Metal Chelation This compound can interact with trace metals in the HPLC system.[19] Consider adding a chelating agent like EDTA to the mobile phase or using metal-free or bio-inert columns and systems.[22]
Problem 2: Poor Resolution Between Isomers
Possible CauseRecommended Solution
Suboptimal Mobile Phase Composition Systematically adjust the mobile phase. In RP-HPLC, vary the organic solvent percentage. In HILIC, adjust the aqueous buffer content and pH.[11] The pH can alter the ionization state of the analyte and stationary phase, affecting selectivity.[22]
Inadequate Column Chemistry For diastereomer separation, a high-efficiency column (smaller particle size, longer length) may be needed. For enantiomers, a chiral stationary phase or a chiral derivatization approach is necessary.[17]
Steep Gradient Elution A shallow gradient can improve the separation of closely eluting peaks by increasing the difference in their migration times.[1]
Incorrect Temperature Temperature affects mobile phase viscosity and reaction kinetics, which can alter selectivity. Use a column oven to maintain a stable temperature and experiment with different temperatures (e.g., in the 30-60°C range) to optimize separation.
Problem 3: Retention Time Variability
Possible CauseRecommended Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns may require longer equilibration times than reversed-phase columns.
Inconsistent Mobile Phase Preparation Prepare the mobile phase accurately and consistently for each run. Ensure all components are fully dissolved and the mobile phase is properly degassed.[1]
Pump Malfunction Check the HPLC pump for leaks and ensure it delivers a stable and consistent flow rate.[1]
Temperature Fluctuations Use a column oven to maintain a constant temperature, as changes in temperature can significantly affect retention times.[1]
Problem 4: No or Low Signal Intensity
Possible CauseRecommended Solution
Incomplete or Degraded Derivatization Reagent Prepare fresh derivatization reagents.[18] Optimize the derivatization reaction conditions (pH, temperature, time) to ensure the reaction goes to completion.[3]
Incorrect Detector Settings Ensure the detector is set to the optimal excitation and emission wavelengths for the fluorescent derivative or the maximum absorbance wavelength for the UV-active derivative.[1]
Low Sample Concentration If the analyte concentration is below the detection limit, consider concentrating the sample or using a more sensitive detection method (e.g., fluorescence or mass spectrometry).
Sample Degradation Prepare samples fresh before analysis and store stock solutions appropriately, often at -20°C or below.[21]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue (for Total this compound)

This protocol outlines the steps for hydrolysis and derivatization of tissue samples for subsequent RP-HPLC analysis.[3]

  • Homogenization: Flash-freeze approximately 100-200 mg of tissue in liquid nitrogen and grind to a fine powder.

  • Acid Hydrolysis: Place the powdered tissue in a hydrolysis tube with 6 M HCl containing 1% phenol. Seal the tube under nitrogen and heat at 110°C for 20-24 hours.[18]

  • Drying: After cooling, evaporate the HCl under vacuum or with a stream of nitrogen.

  • Reconstitution and Neutralization: Reconstitute the dried sample in 1 mL of 0.1 M HCl. Adjust the pH to approximately 7.0 with 6 M NaOH.

  • Filtration: Centrifuge the sample at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter.[3][18]

  • Derivatization (Dansyl Chloride):

    • Mix 100 µL of the filtered sample with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

    • Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone).

    • Incubate at 60°C for 45 minutes in the dark.

    • Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL) to quench the reaction.

    • Centrifuge at 10,000 x g for 5 minutes. The supernatant is ready for injection.[3]

Protocol 2: General HILIC Method for Underivatized this compound

This protocol provides a starting point for developing a HILIC method for underivatized this compound, typically for LC-MS analysis.[11][12]

  • Sample Preparation: Perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile to the sample (e.g., plasma). Vortex, incubate on ice for 20-30 minutes, and centrifuge.[18] Transfer the supernatant and filter through a 0.22 µm filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 90:10 (v/v) Acetonitrile / 10 mM Ammonium Formate buffer, pH 3.0.

    • Mobile Phase B: 10 mM Ammonium Formate buffer, pH 3.0.

  • HPLC Conditions:

    • Column: A HILIC column (e.g., Atlantis PREMIER BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 40% B (linear gradient)

      • 15-17 min: 40% B

      • 17-18 min: 40% to 5% B

      • 18-25 min: 5% B (re-equilibration)

  • Detection: Mass Spectrometry (MS) in positive ion mode.

Data Presentation

Table 1: Comparison of HPLC Modes for this compound Analysis

FeatureReversed-Phase (RP) HPLCHydrophilic Interaction (HILIC)Ion-Exchange (IEC)Chiral Chromatography
Principle Separation based on hydrophobicity.Partitioning between a polar stationary phase and a high-organic mobile phase.[11][13]Separation based on net charge.[14][15]Separation of enantiomers using a chiral selector.[17]
Derivatization Typically required for retention and detection.[1][4]Not required, suitable for MS detection.[12]Post-column derivatization (e.g., ninhydrin) is common.[7]May be used to create diastereomers.[5]
Typical Stationary Phase C18, C8Amide, Diol, Zwitterionic, bare silica.[13]Cation or Anion exchange resins.Cyclodextrin, macrocyclic glycopeptides (e.g., teicoplanin).[17]
Primary Application Quantification of total this compound; separation of diastereomers post-derivatization.Analysis of polar, underivatized isomers, especially with MS.[23]Purification and analysis of basic amino acids from complex mixtures.[16]Enantiomeric purity assessment and separation.
Key Advantage Robust, widely available columns and methods.Excellent for polar analytes, MS-compatible mobile phases.High capacity and resolving power for charged molecules.[14]Direct separation of enantiomers.
Key Disadvantage Poor retention for polar compounds without derivatization.[2]Longer equilibration times, sensitive to water content.Salt gradients can be incompatible with MS.Columns can be expensive and less robust.

Table 2: Typical RP-HPLC Conditions for Derivatized this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[24]
Mobile Phase A 40 mM Sodium Phosphate buffer, pH 7.8[8]
Mobile Phase B Acetonitrile/Methanol/Water (45/45/10, v/v/v)[8]
Gradient Start with a low percentage of B (e.g., 0-5%), ramp up to elute the derivatized analyte.
Flow Rate 1.0 - 2.0 mL/min
Column Temperature 40°C[8][24]
Detection Fluorescence (Ex/Em depends on derivatizing agent) or UV (e.g., 338 nm for OPA)[8]
Injection Volume 10 - 20 µL

Visualizations

HPLC_Optimization_Workflow General HPLC Method Optimization Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_eval 3. Evaluation & Troubleshooting cluster_final 4. Finalization Define_Goals Define Analytical Goals (Isomers, Quantification) Select_Mode Select HPLC Mode (RP, HILIC, IEX, Chiral) Define_Goals->Select_Mode Sample_Prep Sample Preparation (Hydrolysis, Derivatization) Select_Mode->Sample_Prep Initial_Conditions Select Initial Conditions (Column, Mobile Phase, Gradient) Sample_Prep->Initial_Conditions Screen_Params Screen Key Parameters (pH, Organic Solvent %, Temp) Initial_Conditions->Screen_Params Fine_Tune Fine-Tune Gradient & Flow Rate Screen_Params->Fine_Tune Check_Performance Performance Acceptable? (Resolution, Peak Shape) Fine_Tune->Check_Performance Troubleshoot Troubleshoot Issues (See Guides) Check_Performance->Troubleshoot No Validate_Method Validate Method Check_Performance->Validate_Method Yes Troubleshoot->Screen_Params Routine_Analysis Routine Analysis Validate_Method->Routine_Analysis

Caption: A logical workflow for HPLC method development and optimization.

Troubleshooting_Tree Troubleshooting Decision Tree for Poor Resolution Start Problem: Poor Resolution Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Adjust_Gradient Action: Make Gradient Shallower Check_Gradient->Adjust_Gradient No Check_MobilePhase Is mobile phase pH optimal? Check_Gradient->Check_MobilePhase Yes Adjust_Gradient->Check_MobilePhase Adjust_pH Action: Screen different pH values Check_MobilePhase->Adjust_pH No Check_Column Is the column chemistry appropriate? Check_MobilePhase->Check_Column Yes Adjust_pH->Check_Column Change_Column Action: Try different stationary phase (e.g., HILIC, Chiral) Check_Column->Change_Column No Check_Temp Is temperature optimized? Check_Column->Check_Temp Yes Change_Column->Start Re-optimize Adjust_Temp Action: Test different temperatures Check_Temp->Adjust_Temp No Resolved Problem Resolved Check_Temp->Resolved Yes Adjust_Temp->Resolved

Caption: A decision tree for troubleshooting poor isomer resolution.

Separation_Mechanisms Primary HPLC Separation Mechanisms for this compound cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC cluster_IEX Ion-Exchange (IEX) Analyte This compound (Polar, Basic) RP_Principle Hydrophobic Interaction (Weak without derivatization) Analyte->RP_Principle Interacts with HILIC_Principle Partitioning into Aqueous Layer Analyte->HILIC_Principle Interacts with IEX_Principle Electrostatic Interaction Analyte->IEX_Principle Interacts with RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Stationary->RP_Principle RP_Mobile Polar Mobile Phase (Water/ACN) HILIC_Stationary Polar Stationary Phase (e.g., Silica, Amide) HILIC_Stationary->HILIC_Principle HILIC_Mobile Apolar Mobile Phase (High % ACN) IEX_Stationary Charged Stationary Phase (Cation Exchanger) IEX_Stationary->IEX_Principle IEX_Mobile Buffered Mobile Phase (Salt or pH Gradient)

Caption: Comparison of HPLC separation mechanisms for this compound.

References

Troubleshooting poor recovery of 5-hydroxylysine during sample prep.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor recovery of 5-hydroxylysine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a post-translationally modified amino acid, primarily found in collagen, the most abundant protein in mammals.[1][2] It is formed by the enzymatic hydroxylation of lysine (B10760008) residues.[1][2] Accurate measurement of this compound is crucial for studying collagen metabolism, connective tissue disorders, fibrosis, and as a biomarker for collagen turnover and degradation.[3][4][5]

Q2: What are the major steps in a typical sample preparation workflow for this compound analysis?

A standard workflow for the analysis of this compound from protein-containing samples involves:

  • Acid Hydrolysis: To release this compound from the protein backbone.[1]

  • Derivatization: To attach a chemical tag that allows for sensitive detection by HPLC, as this compound lacks a strong native chromophore.[5]

  • Chromatographic Separation and Detection: Typically using High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or Mass Spectrometry (MS).[1][3]

Q3: Why is the recovery of this compound often poor?

Poor recovery can stem from several factors, including:

  • Degradation during acid hydrolysis: The harsh conditions of acid hydrolysis can lead to the degradation of certain amino acids.[6][7]

  • Incomplete derivatization: The reaction may be incomplete due to suboptimal pH, reagent instability, or interfering substances.

  • Suboptimal chromatographic conditions: Poor separation can lead to co-elution with other compounds, making accurate quantification difficult.[8]

  • Oxidation: this compound can be susceptible to oxidation during sample handling and preparation.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Issue 1: Low this compound recovery after acid hydrolysis.

Q: My recovery of this compound is consistently low after performing acid hydrolysis. What could be the cause and how can I improve it?

A: Low recovery after acid hydrolysis is a common issue and can be attributed to several factors related to the harshness of the procedure. Here’s a systematic approach to troubleshooting this step:

Potential Causes and Solutions:

  • Suboptimal Hydrolysis Conditions: The standard protocol of 6 M HCl at 110°C for 24 hours is a good starting point, but may not be optimal for all sample types.[6][9] Some amino acids are prone to degradation under these conditions.[6][7]

    • Action: Perform a time-course experiment to determine the optimal hydrolysis time for your specific sample matrix. Analyze samples at multiple time points (e.g., 18, 24, 48, and 72 hours) to identify the point of maximum recovery before significant degradation occurs. For some hydrophobic peptide bonds, longer hydrolysis times may be necessary for complete cleavage.[6]

  • Oxidation during Hydrolysis: The presence of oxygen in the hydrolysis tube can lead to oxidative degradation of amino acids.

    • Action: Ensure your hydrolysis vials are sealed under an inert atmosphere, such as nitrogen, before heating.[1] Adding an antioxidant like phenol (B47542) to the 6 M HCl can also help prevent oxidative damage, particularly to tyrosine, and may offer some protection to other susceptible amino acids.[6]

  • Contamination: Contaminants in reagents or on glassware can interfere with the analysis and contribute to apparent losses.

    • Action: Use high-purity, analytical grade HCl and water.[10] All glassware should be meticulously cleaned and preferably pyrolyzed at 500°C to remove any organic residues.[10]

Issue 2: Inconsistent or low signal after derivatization.

Q: I am seeing variable and low signal intensity for my this compound standard and samples after the derivatization step. What are the likely causes and solutions?

A: Derivatization is a critical step for the HPLC analysis of this compound, and its success is highly dependent on reaction conditions.

Potential Causes and Solutions:

  • Incorrect pH: Most derivatization reactions are highly pH-dependent. For example, derivatization with Dansyl Chloride or FMOC-Cl requires alkaline conditions.[5][11]

    • Action: Ensure the pH of your sample is adjusted to the optimal range for your chosen derivatization reagent before adding it. For samples from acid hydrolysis, neutralization is a critical step.[5] Use a robust buffering system to maintain the correct pH throughout the reaction.

  • Reagent Instability or Insufficiency: Derivatization reagents can be unstable and degrade over time. Also, an insufficient amount of reagent will lead to incomplete derivatization.

    • Action: Prepare fresh derivatization reagent solutions daily.[12] Ensure you are using a sufficient molar excess of the reagent compared to the total amount of amino acids in your sample.

  • Interfering Substances: Your sample matrix may contain substances that interfere with the derivatization reaction.

    • Action: Consider a sample cleanup step prior to derivatization. Solid-phase extraction (SPE) with a C18 or cation exchange cartridge can be effective at removing interfering compounds.[5] A specific cleanup procedure using a weakly acidic cation exchange resin like Biorex-70 can be used to isolate basic amino acids, including this compound, before derivatization.[13]

  • Quenching the Reaction: For some derivatization reactions, it is important to quench the reaction after a specific time to prevent the formation of by-products.

    • Action: Follow the protocol for your specific derivatization reagent carefully, including any quenching steps. For example, after derivatization with Dansyl Chloride, the reaction can be quenched with methylamine (B109427) hydrochloride.[5] For FMOC derivatization, adding a volatile acid can terminate the reaction and stabilize the derivatives.[11]

Issue 3: Poor chromatographic separation and peak shape.

Q: My chromatogram shows poor resolution of the this compound peak, or the peak shape is broad and asymmetrical. How can I improve my chromatographic separation?

A: Good chromatographic separation is essential for accurate quantification. Poor resolution and peak shape can be caused by several factors related to your HPLC method and column.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Conditions: The pH and ionic strength of your mobile phase are critical for achieving good separation, especially in ion-exchange chromatography.[14][15]

    • Action: Systematically optimize the pH and salt concentration of your mobile phase buffers.[16] Even small adjustments can significantly impact the resolution of closely eluting compounds.[8] For reversed-phase HPLC, adjusting the organic solvent content or using an ion-pairing agent can improve the retention and separation of polar compounds like this compound.[1]

  • Column Overload or Contamination: Injecting too much sample can lead to broad, distorted peaks.[8] Over time, columns can also become contaminated with sample matrix components, affecting performance.

    • Action: Try diluting your sample and re-injecting.[8] Regularly clean your column according to the manufacturer's instructions. If the problem persists, consider replacing the guard column or the analytical column.[12]

  • Inappropriate Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause peak distortion.

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.[8]

Quantitative Data Summary

Amino AcidHydrolysis Rate (h⁻¹)Loss Rate (h⁻¹)Estimated Recovery after 24h Hydrolysis
Aspartic Acid0.250.001~98%
Threonine0.200.005~88%
Serine0.300.010~78%
Valine0.080.0005Incomplete Hydrolysis
Cysteic Acid0.400.015~70%

This table is for illustrative purposes to demonstrate the differential stability and release of amino acids during acid hydrolysis. Actual rates will vary depending on the protein and specific hydrolysis conditions.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Collagenous Tissue

This protocol is a standard method for the liberation of amino acids from collagen-rich tissues.

  • Sample Preparation: Weigh 1-5 mg of lyophilized tissue into a hydrolysis vial.[1]

  • Acid Addition: Add 1 mL of 6 M HCl containing 1% phenol.[5]

  • Inert Atmosphere: Purge the vial with nitrogen gas for 1-2 minutes to remove oxygen.

  • Sealing and Hydrolysis: Tightly seal the vial and place it in a heating block or oven at 110°C for 24 hours.[1]

  • Drying: After cooling, carefully uncap the vial in a fume hood and evaporate the HCl using a vacuum centrifuge or a stream of nitrogen.[5]

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for derivatization or chromatographic analysis (e.g., 0.1 M HCl).[5]

Protocol 2: Pre-column Derivatization with Dansyl Chloride

This protocol describes the derivatization of amino acids with Dansyl Chloride for fluorescence detection.

  • Sample Preparation: Transfer an aliquot of the reconstituted hydrolysate to a microcentrifuge tube.

  • pH Adjustment: Add sodium bicarbonate buffer (0.1 M, pH 9.5) to adjust the pH to the optimal range for the reaction.[5]

  • Derivatization: Add Dansyl Chloride solution (e.g., 5 mg/mL in acetone) to the mixture.[5]

  • Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.[5]

  • Quenching: Add methylamine hydrochloride solution to quench the reaction by consuming excess Dansyl Chloride.[5]

  • Final Preparation: Centrifuge the sample to pellet any precipitate. The supernatant is ready for HPLC analysis.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Collagenous Tissue Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Tissue->Hydrolysis Drying Evaporation of HCl Hydrolysis->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution Derivatization Pre-column Derivatization Reconstitution->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence/UV/MS Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_hydrolysis Start Poor this compound Recovery Problem Issue: Low Yield After Acid Hydrolysis Start->Problem Cause1 Potential Cause: Suboptimal Time/Temp Problem->Cause1 Cause2 Potential Cause: Oxidation Problem->Cause2 Cause3 Potential Cause: Contamination Problem->Cause3 Solution1 Solution: Perform Time-Course Experiment (18-72h) Cause1->Solution1 Solution2 Solution: - Seal Under Nitrogen - Add Phenol to HCl Cause2->Solution2 Solution3 Solution: - Use High-Purity Reagents - Pyrolyze Glassware Cause3->Solution3

Caption: Troubleshooting logic for acid hydrolysis.

troubleshooting_derivatization Start Poor this compound Recovery Problem Issue: Inconsistent Signal After Derivatization Start->Problem Cause1 Potential Cause: Incorrect pH Problem->Cause1 Cause2 Potential Cause: Reagent Issues Problem->Cause2 Cause3 Potential Cause: Interfering Substances Problem->Cause3 Solution1 Solution: - Neutralize Hydrolysate - Use Appropriate Buffer Cause1->Solution1 Solution2 Solution: - Prepare Reagents Fresh Daily - Ensure Molar Excess Cause2->Solution2 Solution3 Solution: - Implement SPE Cleanup (C18 or Ion-Exchange) Cause3->Solution3

Caption: Troubleshooting logic for derivatization.

References

Minimizing degradation of 5-hydroxylysine during acid hydrolysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxylysine. Our goal is to help you minimize degradation of this critical amino acid during acid hydrolysis and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for hydrolyzing protein samples to analyze this compound?

A1: The most common and classical method for protein hydrolysis to liberate amino acids is acid hydrolysis.[1] This typically involves heating the protein sample in 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours under a vacuum or in an inert atmosphere.[1][2]

Q2: How stable is this compound during standard acid hydrolysis?

A2: this compound, along with lysine, is considered stable under standard acid hydrolysis conditions (6 M HCl, 110°C, 24 hours).[3] However, prolonged hydrolysis times or harsher conditions can potentially lead to some degradation. It is always recommended to optimize hydrolysis conditions for your specific sample matrix.

Q3: Are there alternatives to acid hydrolysis for releasing this compound?

A3: Yes, enzymatic hydrolysis is a milder alternative to acid hydrolysis.[4] This method uses specific enzymes, such as collagenase, to cleave peptide bonds and release amino acids.[5] Enzymatic hydrolysis is performed under physiological pH and temperature, which minimizes the degradation of sensitive amino acids.[4] Alkaline hydrolysis is another method, but it can lead to the degradation of other amino acids like serine and threonine.[2]

Q4: Why is it important to remove oxygen during acid hydrolysis?

A4: Removing oxygen, typically by flushing with nitrogen or evacuating the hydrolysis tube, is crucial to prevent the oxidation of certain amino acids.[2] While this compound is relatively stable, other amino acids like tryptophan are highly susceptible to oxidation during acid hydrolysis.[1]

Q5: What is the role of phenol (B47542) in the hydrolysis reagent?

A5: Phenol is often added to the 6 M HCl solution to protect tyrosine from halogenation by chlorine radicals that can be present in the acid.[6] While it is effective for cyclic amino acids, it may not offer the same protective effect for linear amino acids like this compound.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Hydrolysis The peptide bonds involving hydrophobic amino acids can be resistant to cleavage.[1] Extend the hydrolysis time (e.g., 48 or 72 hours) and re-analyze the sample. It is advisable to perform a time-course experiment to determine the optimal hydrolysis time for your specific sample.
Degradation During Hydrolysis Although generally stable, excessive heat or prolonged exposure to acid can cause some degradation. If you suspect degradation, try reducing the hydrolysis time or temperature. Consider using a milder hydrolysis method, such as enzymatic digestion.
Sample Matrix Effects High concentrations of carbohydrates (>5%) in the sample can lead to the degradation of some amino acids during acid hydrolysis.[3] If your sample has a high carbohydrate content, consider a sample cleanup step before hydrolysis.
Issues with Analytical Instrumentation (HPLC/GC) Problems with your chromatography system can lead to poor detection and apparent low recovery. Refer to the HPLC/GC troubleshooting section below.
Incorrect Sample Preparation Ensure accurate weighing of the sample and addition of the correct volume and concentration of acid. Any variability in these steps can lead to inaccurate results.
Issue 2: High Variability in this compound Quantification

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inconsistent Hydrolysis Conditions Ensure that all samples are hydrolyzed under identical conditions (temperature, time, acid volume, and concentration). Use a calibrated heating block or oven to maintain a consistent temperature.
Non-homogenous Sample Ensure your sample is homogenous before taking an aliquot for hydrolysis. For tissue samples, proper homogenization is critical.
Pipetting Errors Use calibrated pipettes for all liquid handling steps to ensure consistency between samples.
Variable Evaporation of Acid After hydrolysis, the acid must be completely removed. Inconsistent drying can lead to variations in the final sample concentration. Use a consistent method for acid evaporation, such as a vacuum centrifuge or a stream of nitrogen.
Inconsistent Derivatization (if applicable) If you are using a derivatization step before analysis, ensure that the reaction conditions (reagent concentration, temperature, and time) are consistent for all samples and standards.

Quantitative Data on Hydrolysis Methods

Direct quantitative data on the degradation of this compound under various acid hydrolysis conditions is not extensively available in the literature, as it is generally considered stable. However, to ensure optimal recovery, it is best practice to perform a time-course experiment for your specific sample type.

Table 1: Recommended Time-Course Experiment for Acid Hydrolysis Optimization

Hydrolysis Time (hours) Expected Outcome for this compound Recovery
12Incomplete hydrolysis, lower yield.
18Near complete hydrolysis, good yield.
24Complete hydrolysis, likely optimal yield.[2]
48Yield should be similar to 24 hours; a significant decrease may indicate some degradation.
72Potential for slight degradation, but may be necessary for complete hydrolysis of very resistant proteins.

Table 2: Comparison of Hydrolysis Methods

Method Advantages Disadvantages Typical this compound Recovery
Acid Hydrolysis (6 M HCl, 110°C, 24h) Robust and effective for most proteins.[2]Harsh conditions can lead to the degradation of some amino acids (e.g., tryptophan).[1]High (generally considered stable).[3]
Enzymatic Hydrolysis (e.g., Collagenase) Mild conditions (physiological pH and temperature) preserve sensitive amino acids.[4]Can be more expensive and may not lead to complete hydrolysis of all proteins. Specific enzymes are required for different proteins.High, with minimal degradation.
Alkaline Hydrolysis (e.g., 4 M NaOH) Effective for tryptophan analysis.Can cause degradation of serine, threonine, and arginine.[2]Not recommended due to the lability of other amino acids.

Experimental Protocols

Protocol 1: Standard Acid Hydrolysis for this compound Analysis
  • Sample Preparation: Weigh 1-5 mg of lyophilized tissue or protein sample into a hydrolysis tube.

  • Acid Addition: Add 1 mL of 6 M HCl containing 1% phenol to the tube.

  • Inert Atmosphere: Flush the tube with nitrogen gas for 1-2 minutes to remove oxygen.

  • Hydrolysis: Securely cap the tube and place it in a heating block or oven at 110°C for 24 hours.[2]

  • Acid Removal: After cooling, uncap the tube in a fume hood and evaporate the HCl using a vacuum centrifuge or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., 0.1 M HCl or a specific buffer for HPLC/GC).

Protocol 2: Enzymatic Hydrolysis of Collagen for this compound Analysis

This is a general protocol and may need optimization for your specific collagen type and source.

  • Sample Preparation: Suspend the collagen sample in a suitable buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).

  • Enzyme Addition: Add collagenase to the sample at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 4-24 hours), with gentle agitation. The optimal time should be determined experimentally.

  • Enzyme Inactivation: Stop the reaction by heating the sample at 100°C for 10 minutes.

  • Sample Clarification: Centrifuge the hydrolysate to pellet any undigested material.

  • Analysis: The supernatant is ready for analysis of free this compound.

Visualizations

Acid_Hydrolysis_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_post_hydrolysis Post-Hydrolysis Processing cluster_analysis Analysis Sample Protein Sample (e.g., Collagen) Weighing Weigh Sample (1-5 mg) Sample->Weighing Tube Place in Hydrolysis Tube Weighing->Tube Add_Acid Add 6 M HCl (+ Phenol) Tube->Add_Acid Flush_N2 Flush with Nitrogen Add_Acid->Flush_N2 Heat Heat at 110°C for 24h Flush_N2->Heat Evaporate Evaporate HCl Heat->Evaporate Reconstitute Reconstitute in Buffer Evaporate->Reconstitute Analysis Analyze for this compound (HPLC/GC) Reconstitute->Analysis

Caption: Workflow for Acid Hydrolysis of this compound.

Troubleshooting_Low_Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low this compound Recovery Incomplete_Hydrolysis Incomplete Hydrolysis Start->Incomplete_Hydrolysis Degradation Degradation Start->Degradation Analytical_Issue Analytical Issue Start->Analytical_Issue Extend_Time Extend Hydrolysis Time Incomplete_Hydrolysis->Extend_Time Enzymatic Use Enzymatic Hydrolysis Degradation->Enzymatic Check_HPLC Troubleshoot HPLC/GC Analytical_Issue->Check_HPLC

Caption: Troubleshooting Logic for Low this compound Recovery.

References

Artifacts in 5-hydroxylysine analysis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-hydroxylysine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid artifacts in their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound analysis.

Issue: Inconsistent or low recovery of this compound after acid hydrolysis.

Question: My this compound concentrations are lower than expected and vary between samples after acid hydrolysis. What could be the cause and how can I fix it?

Answer:

Incomplete hydrolysis is a common cause for low and variable recovery of this compound. Several factors can contribute to this:

  • Inadequate Hydrolysis Time or Temperature: The standard protocol of 6 M HCl at 110°C for 24 hours is crucial for complete protein digestion and release of this compound.[1][2] Shortening the time or lowering the temperature can result in incomplete peptide bond cleavage.

  • Presence of Carbohydrates: If your sample has a high carbohydrate content, side reactions between amino acids and sugars can occur during acid hydrolysis, leading to the degradation of amino acids like lysine (B10760008).[3]

  • Oxygen Presence: The presence of oxygen during hydrolysis can lead to oxidative degradation of amino acids.

Solutions:

  • Optimize Hydrolysis Conditions: Strictly adhere to the recommended hydrolysis time and temperature. For complex matrices, you may need to validate and optimize these parameters.

  • Phenol (B47542) Addition: To mitigate oxidative damage, especially in the presence of carbohydrates, consider adding phenol to the 6 M HCl solution.

  • Inert Atmosphere: Perform hydrolysis under an inert atmosphere (e.g., by flushing with nitrogen or argon) to minimize oxidation.[1]

Issue: Appearance of extra peaks in the chromatogram after derivatization with Dansyl Chloride.

Question: I am using HPLC with pre-column derivatization with Dansyl Chloride and see unexpected peaks in my chromatogram. What are these and how can I avoid them?

Answer:

Extra peaks in your chromatogram are likely due to side products from the derivatization reaction or impurities.[4] Common artifacts include:

  • Dansyl-sulfonic acid (DNS-OH): Formed from the hydrolysis of Dansyl Chloride.[4]

  • Dansylamide (DNS-NH2): Can be formed from the reaction of Dansyl Chloride with ammonia (B1221849) or from the decomposition of dansylated amino acids.[4]

  • Multiple Derivatization Products: this compound has two primary amino groups (α and ε), both of which can be derivatized by Dansyl Chloride. Incomplete derivatization can lead to a mixture of mono- and di-dansylated products, resulting in multiple peaks.

Solutions:

  • Optimize Derivatization pH: The derivatization reaction is pH-dependent. A pH of around 9.5 is generally optimal for the reaction of Dansyl Chloride with amino groups.[5]

  • Control Reagent Concentration: Use a sufficient excess of Dansyl Chloride to ensure complete derivatization of both amino groups of this compound.

  • Quench the Reaction: After the desired reaction time, quench the excess Dansyl Chloride with a reagent like methylamine (B109427) to prevent further side reactions.[6]

  • Fresh Reagents: Use freshly prepared Dansyl Chloride solution, as it can degrade over time, especially when dissolved in solvents like dimethyl sulfoxide.

Issue: Poor chromatographic peak shape (tailing, fronting, or splitting) for this compound.

Question: My this compound peak is not sharp and symmetrical. What are the common causes and solutions?

Answer:

Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, or the HPLC column itself.

  • Peak Tailing: Often caused by strong interactions between the basic this compound and acidic silanol (B1196071) groups on the silica-based column packing. It can also result from column overload.

  • Peak Fronting: This is typically a sign of column overload.

  • Peak Splitting: Can be caused by a partially blocked frit, a void in the column packing, or co-elution with an interfering compound.[7][8][9][10]

Solutions:

  • Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can help to suppress the ionization of silanol groups and improve peak shape.

  • Use of an End-Capped Column: Employing an end-capped HPLC column will minimize the interaction with residual silanol groups.

  • Sample Concentration: Optimize the sample concentration and injection volume to avoid overloading the column.

  • Column Maintenance: Regularly flush your column with appropriate solvents to remove contaminants. If the problem persists, the column frit may need to be replaced, or the column itself may need to be repacked or replaced.[8]

Frequently Asked Questions (FAQs)

Q1: Can this compound degrade during sample storage?

A1: Yes, this compound can degrade during storage, especially under improper conditions. For long-term stability, it is recommended to store samples at -80°C.[8] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Q2: What is lactone formation and can it be an artifact in this compound analysis?

A2: Lactones are cyclic esters formed from hydroxycarboxylic acids through intramolecular esterification.[10][11] this compound, being a hydroxy amino acid, has the potential to form a lactone under acidic conditions, such as during acid hydrolysis.[12][13][14][15] This can lead to an underestimation of the actual this compound concentration. To minimize this, it is important to strictly control the hydrolysis conditions and neutralize the sample promptly after hydrolysis.

Q3: How do matrix effects in LC-MS/MS analysis affect this compound quantification?

A3: Matrix effects can significantly impact the accuracy of this compound quantification in LC-MS/MS analysis.[16][17][18][19] Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results. To compensate for matrix effects, the use of a stable isotope-labeled internal standard for this compound is highly recommended.[1]

Quantitative Data Summary

ParameterPotential Effect on this compound MeasurementRecommended ActionReference
Acid Hydrolysis Incomplete hydrolysis can lead to underestimation. Molar yields of furosine (a marker for early Maillard reaction products) from lysine Amadori compounds are reported to be between 32% and 51% depending on the specific compound and acid concentration, indicating significant potential for lysine modification during hydrolysis if carbohydrates are present.Use 6 M HCl at 110°C for 24 hours. Consider adding phenol in the presence of carbohydrates.[1][2][3]
Derivatization Incomplete reaction or side reactions can lead to multiple peaks and inaccurate quantification. The yield of dansylation is highly dependent on pH and reagent concentration.Optimize pH (around 9.5) and use an excess of fresh Dansyl Chloride. Quench the reaction after completion.[4][5][6]
Chromatography Co-elution with interfering substances can lead to inaccurate peak integration. Matrix effects in LC-MS/MS can cause ion suppression or enhancement, with reported effects varying from 3.5% to 22% for some lysine metabolites.Optimize chromatographic separation. Use a stable isotope-labeled internal standard for LC-MS/MS.[1][16]

Experimental Protocols

Protocol 1: Acid Hydrolysis of Tissue Samples for this compound Analysis

  • Weigh approximately 10-20 mg of lyophilized tissue into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 1% (v/v) phenol.

  • Flush the tube with nitrogen gas, seal it tightly, and heat at 110°C for 24 hours.

  • Cool the sample to room temperature and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the dried hydrolysate in a suitable buffer for analysis.

Protocol 2: Pre-column Derivatization with Dansyl Chloride

  • To 100 µL of the reconstituted hydrolysate (or standard solution), add 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of Dansyl Chloride solution (5 mg/mL in acetone).

  • Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • After incubation, add 50 µL of 2% (v/v) methylamine solution to quench the reaction.

  • Vortex and let the solution stand at room temperature for 10 minutes.

  • The sample is now ready for HPLC analysis.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Hydrolysis Hydrolysis Sample->Hydrolysis 6M HCl, 110°C, 24h Derivatization Derivatization Hydrolysis->Derivatization Dansyl Chloride HPLC HPLC Derivatization->HPLC Detection Detection HPLC->Detection UV/Fluorescence or MS Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

artifact_formation cluster_hydrolysis Acid Hydrolysis (6M HCl) cluster_derivatization Derivatization (Dansyl Chloride) Protein_Bound_5Hyl Protein-Bound This compound Free_5Hyl Free this compound Protein_Bound_5Hyl->Free_5Hyl Degradation Degradation Products Protein_Bound_5Hyl->Degradation Lactone Lactone Formation Free_5Hyl->Lactone Dansyl_5Hyl Dansylated this compound (Target Analyte) Free_5Hyl->Dansyl_5Hyl Side_Products Side Products (DNS-OH, DNS-NH2) Free_5Hyl->Side_Products

Caption: Potential artifact formation during sample preparation.

References

Enhancing the stability of 5-hydroxylysine derivatives for analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-hydroxylysine derivatives. Our goal is to help you enhance the stability of your analytes for reliable and reproducible analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound during sample preparation and analysis?

A1: The stability of this compound can be compromised by several factors:

  • pH: this compound is most stable in neutral to mildly acidic conditions (pH 4-7). In highly acidic or alkaline solutions, the rate of hydrolysis of peptide bonds, if present, increases.

  • Temperature: Elevated temperatures can accelerate the degradation of this compound and its derivatives. It is crucial to keep samples cool and avoid unnecessary exposure to heat.

  • Enzymatic Degradation: Proteases in biological samples can degrade protein-bound this compound. The addition of a broad-spectrum protease inhibitor cocktail is recommended during sample preparation from tissues or cell lysates.

  • Oxidation: The hydroxyl group of this compound can be susceptible to oxidation. Minimizing exposure to atmospheric oxygen and using antioxidants may be necessary in some applications.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation. It is advisable to aliquot samples into single-use vials.

Q2: How can I improve the stability of this compound for GC-MS analysis?

A2: Due to its high polarity and low volatility, this compound requires derivatization for successful GC-MS analysis. Derivatization enhances stability by protecting the active functional groups and increasing volatility. A common two-step derivatization process involves esterification followed by acylation. For example, esterification with methanolic HCl followed by acylation with pentafluoropropionic anhydride (B1165640) (PFPA) forms stable methyl ester-pentafluoropropionyl derivatives.

Q3: What are the best storage conditions for this compound samples?

A3: For long-term stability, it is recommended to store samples at -80°C. For short-term storage, -20°C is acceptable. Avoid storing samples at room temperature or 4°C for extended periods, as significant degradation of amino acids has been observed under these conditions.[1][2] Lyophilized (freeze-dried) samples are generally more stable than solutions.

Troubleshooting Guides

Low Signal Intensity or Complete Signal Loss
Potential Cause Troubleshooting Step
Degradation during sample preparation Work on ice, add protease inhibitors to biological samples, and minimize the time between sample preparation and analysis.
Inefficient derivatization Ensure derivatization reagents are fresh and not hydrolyzed. Optimize reaction time and temperature. Ensure the sample is completely dry before adding derivatization reagents.
Adsorption to surfaces Use low-protein-binding tubes and pipette tips.
Poor ionization in MS For LC-MS, ensure the mobile phase pH is compatible with efficient ionization of your derivative. For underivatized this compound, positive electrospray ionization (ESI+) is commonly used.
Incorrect MS parameters Optimize MS parameters, including collision energy and MRM transitions, for your specific derivative.
Poor Peak Shape (Tailing, Broadening, Splitting) in LC-MS
Potential Cause Troubleshooting Step
Column contamination Flush the column with a strong solvent. If the problem persists, replace the column. Use an in-line filter to protect the column.
Inappropriate injection solvent The injection solvent should be weaker than the mobile phase to ensure good peak focusing on the column.
Secondary interactions with the column Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Column void This can occur with silica-based columns at high pH. If a void is suspected, the column needs to be replaced.
Extra-column effects Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.

Quantitative Data Summary

Table 1: Comparison of Derivatization Reagents for Amino Acid Analysis

Derivatization ReagentAbbreviationTarget Functional GroupsKey Advantages
PhenylisothiocyanatePITCPrimary and secondary aminesForms stable derivatives, well-established method.[3]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAmines, hydroxyls, carboxylsIncreases volatility for GC-MS, simple procedure.[4][5]
Pentafluoropropionic anhydridePFPAAmines, hydroxylsForms stable and volatile derivatives for GC-MS.[6]
9-fluorenylmethyl chloroformateFMOC-ClPrimary and secondary aminesProvides high sensitivity for fluorescence and MS detection.[7][8]
Dansyl chlorideDNS-ClPrimary and secondary amines, phenolsFluorescent label, good for HPLC-fluorescence detection.[7][8][9]
Diethyl ethoxymethylenemalonateDEEMMPrimary and secondary aminesOffers very good limits of quantitation for LC-MS.[7][8]

Table 2: Stability of Amino Acids Under Different Storage Conditions

ConditionObservationRecommendation
Storage at 22°C for 24 hoursSignificant increase in lysine (B10760008) levels in serum samples.[10]Avoid room temperature storage; process samples immediately or freeze.
Storage at 4°C for 24 hoursSignificant increase in lysine levels in serum samples after 4 hours.[10]Refrigeration is only suitable for very short-term storage; for longer periods, freeze samples.
Repeated Freeze-Thaw Cycles (-80°C)Can lead to alterations in the concentrations of some amino acids.[10]Aliquot samples into single-use vials to avoid repeated freeze-thaw cycles.
Long-term storage of dried blood spots (room temp)Significant degradation of lysine over five years.[1][2]For long-term retrospective studies, use similarly stored control samples for comparison.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is for the analysis of total this compound in biological matrices.[11]

  • Acid Hydrolysis:

    • To approximately 1 mg of lyophilized tissue or protein, add 1 mL of 6 M HCl.

    • Add a known amount of a stable isotope-labeled internal standard.

    • Flush the tube with nitrogen, cap tightly, and heat at 110°C for 24 hours.

    • Cool the sample and centrifuge to pellet debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in 1 mL of reconstitution solution (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Column: Reversed-phase C18 or HILIC column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions (suggested for underivatized this compound):

      • Precursor ion [M+H]+: m/z 163.1

      • Product ions: m/z 145.1 (loss of H₂O), m/z 84.1.

    • Optimize collision energy for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound standard with the same amount of internal standard as the samples.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrators.

    • Use the linear regression equation to calculate the concentration in unknown samples.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol creates methyl ester-pentafluoropropionyl (Me-PFP) derivatives.[6][12]

  • Sample Preparation:

    • Place the sample (e.g., 10 µL of urine) in a reaction vial and evaporate to dryness under a stream of nitrogen.

  • Step 1: Esterification:

    • Add 2 M HCl in methanol.

    • Heat at 80°C for 60 minutes.

    • Cool and evaporate the reagent under nitrogen.

  • Step 2: Acylation:

    • Add pentafluoropropionic anhydride (PFPA) in ethyl acetate.

    • Heat at 65°C for 30 minutes.

    • Evaporate the reagent under nitrogen.

  • Extraction:

    • Reconstitute the residue in borate (B1201080) buffer.

    • Immediately add toluene (B28343) and vortex to extract the derivatives into the organic phase.

    • Centrifuge to separate the layers.

    • Transfer the upper toluene layer to an autosampler vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Drydown1 Evaporate to Dryness Hydrolysis->Drydown1 Spike->Hydrolysis Reconstitution Reconstitute in Mobile Phase Drydown1->Reconstitution LC LC Separation (C18 or HILIC) Reconstitution->LC MS MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

derivatization_logic Analyte This compound (Polar, Non-volatile) Problem Poor GC Performance Analyte->Problem Derivatization Derivatization Problem->Derivatization Solution Derivative This compound Derivative (Less Polar, Volatile) Derivatization->Derivative Result Solution Improved GC-MS Analysis Derivative->Solution troubleshooting_tree Start Low Signal Intensity? CheckDeriv Is derivatization complete? - Check reagents - Optimize conditions Start->CheckDeriv Yes CheckStorage Sample Degradation? - Use fresh samples - Store at -80°C - Add protease inhibitors CheckDeriv->CheckStorage No improvement CheckMS MS Optimization? - Tune instrument - Optimize MRM transitions CheckStorage->CheckMS No improvement CheckLC LC Issue? - Check for leaks - Column integrity CheckMS->CheckLC No improvement degradation_pathway Protein Collagen-bound This compound Protease Proteases Protein->Protease FreeHyl Free this compound Enzymes Metabolic Enzymes FreeHyl->Enzymes Degradation1 2-amino-5-hydroxyadipate Degradation2 2-hydroxyglutarate Degradation1->Degradation2 Protease->FreeHyl Enzymes->Degradation1

References

Resolving co-eluting peaks in 5-hydroxylysine chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of 5-hydroxylysine.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, providing potential causes and systematic solutions.

Question 1: Why am I seeing co-eluting or poorly resolved peaks for this compound and other amino acids like lysine (B10760008)?

Answer:

Co-elution of this compound with structurally similar compounds, particularly its precursor lysine, is a frequent challenge due to their similar physicochemical properties.[1] Several factors can contribute to poor resolution. A systematic approach to troubleshoot this issue is outlined below.

Troubleshooting Workflow for Co-eluting Peaks

CoElution_Troubleshooting start Start: Co-eluting Peaks Observed mobile_phase Optimize Mobile Phase start->mobile_phase gradient Adjust Gradient Program mobile_phase->gradient Fine-tune separation ph Modify Mobile Phase pH mobile_phase->ph Alter analyte ionization organic_modifier Change Organic Modifier mobile_phase->organic_modifier Change selectivity column Evaluate Stationary Phase gradient->column ph->column organic_modifier->column column_chem Switch Column Chemistry (e.g., HILIC, Ion-Exchange) column->column_chem particle_size Use Smaller Particle Size Column column->particle_size derivatization Optimize Derivatization column_chem->derivatization particle_size->derivatization reagent Select Alternative Derivatization Reagent derivatization->reagent conditions Adjust Reaction Conditions (Time, Temperature, pH) derivatization->conditions end Resolution Achieved reagent->end conditions->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

Detailed Steps:

  • Mobile Phase Optimization:

    • Adjust the Gradient: For gradient elution, try decreasing the slope of the gradient during the elution window of this compound and lysine. A shallower gradient can significantly improve the separation of closely eluting compounds.[2][3]

    • Modify Mobile Phase pH: The ionization state of amino acids is highly dependent on pH. Altering the mobile phase pH can change their charge and interaction with the stationary phase. For reversed-phase chromatography, operating at a pH that ensures consistent ionization away from the pKa of the analytes can improve peak shape and resolution.[4]

    • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.[5]

  • Stationary Phase Evaluation:

    • Switch Column Chemistry: If mobile phase optimization is insufficient, consider a different stationary phase.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like underivatized amino acids.[6][7]

      • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge and can be effective for amino acid analysis with minimal sample preparation.[6]

    • Use a High-Resolution Column: Columns with smaller particle sizes (<2 µm) or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution.[8]

  • Derivatization Strategy:

    • Enhance Selectivity: Pre-column derivatization not only improves detection but can also alter the chromatographic behavior of amino acids, potentially enhancing separation.[9][10] Reagents like Dansyl Chloride or o-phthalaldehyde (B127526) (OPA) add a hydrophobic tag, increasing retention on reversed-phase columns.[6] The choice of derivatizing agent can impact the final resolution.

Question 2: My peaks for this compound are broad or tailing. What are the likely causes and solutions?

Answer:

Poor peak shape, such as broadening and tailing, can compromise resolution and quantification. The following are common causes and their respective solutions:

ProblemPotential CauseRecommended Solution
Broad Peaks Extra-column band broadening: Excessive tubing length or diameter between the injector, column, and detector.Use shorter tubing with a smaller internal diameter.[11]
Column contamination or degradation: Accumulation of matrix components on the column frit or degradation of the stationary phase.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Sample solvent stronger than mobile phase: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.[12]
Peak Tailing Secondary interactions: Interaction of the basic amino groups with acidic residual silanol (B1196071) groups on silica-based columns.Use a base-deactivated or end-capped column. Add a competing base like triethylamine (B128534) to the mobile phase in low concentrations.
Mobile phase pH close to analyte pKa: A mix of ionized and non-ionized forms of the analyte exists, leading to tailing.Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound.[11]
Column overload: Injecting too much sample can saturate the stationary phase.Reduce the injection volume or dilute the sample.

Question 3: I'm observing split peaks for my this compound standard. What could be wrong?

Answer:

Split peaks can arise from several issues related to the sample, hardware, or chromatographic conditions.

Logical Flow for Diagnosing Split Peaks

SplitPeaks_Troubleshooting start Start: Split Peak Observed check_coelution Is it Co-elution of Isomers? start->check_coelution injection_volume Reduce Injection Volume check_coelution->injection_volume observe_peaks Observe Peak Behavior injection_volume->observe_peaks two_peaks Two Distinct Peaks Emerge observe_peaks->two_peaks optimize_method Optimize Method for Resolution (See Co-elution Guide) two_peaks->optimize_method Yes hardware_issue Check for Hardware Issues two_peaks->hardware_issue No end Problem Resolved optimize_method->end blocked_frit Blocked Column Frit or Tubing hardware_issue->blocked_frit column_void Void in Column Packing hardware_issue->column_void injector_problem Injector Malfunction hardware_issue->injector_problem solvent_mismatch Sample Solvent/Mobile Phase Mismatch hardware_issue->solvent_mismatch blocked_frit->end column_void->end injector_problem->end solvent_mismatch->end

Caption: Diagnostic workflow for troubleshooting split peaks.

  • Co-eluting Isomers: this compound can exist as different isomers (e.g., diastereomers), which may have slightly different retention times.[13][14] Reducing the injection volume might resolve the split peak into two distinct, smaller peaks, confirming this as the cause.[8]

  • Blocked Column Frit: Particulates from the sample or mobile phase can partially block the column inlet frit, causing the sample to be distributed unevenly onto the column.[8] Reverse flushing the column or replacing the frit may solve the issue.

  • Column Void: A void or channel in the stationary phase, especially at the column inlet, can lead to peak splitting. This often requires column replacement.

  • Injector Issues: A faulty injector rotor seal or improper sample loop filling can introduce the sample in a way that causes peak splitting.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[11] It is always best to dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What are the common compounds that co-elute with this compound?

A1: The most common co-eluting compounds are:

  • Lysine: As the direct precursor, lysine is structurally very similar to this compound and often co-elutes, especially in reversed-phase systems without sufficient optimization.[15]

  • This compound Isomers: These include diastereomers (allo-5-hydroxylysine) and potentially other constitutional isomers (e.g., 4-hydroxylysine, 3-hydroxylysine) if present in the sample.[13][14]

  • Glycosylated Forms of this compound: In biological samples, this compound can be glycosylated to form galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[3] These forms will have different retention times but can potentially interfere if the chromatography is not optimized.

  • Other Polar Amino Acids: In complex biological matrices, other polar amino acids may co-elute depending on the chromatographic conditions.

Q2: Is derivatization necessary for this compound analysis?

A2: Not always, but it is highly recommended for several reasons:

  • Improved Detection: this compound lacks a strong native chromophore, making it difficult to detect with high sensitivity using UV-Vis detectors. Derivatization with agents like Dansyl Chloride or OPA introduces a fluorescent tag, significantly enhancing detection sensitivity.

  • Enhanced Chromatographic Retention: As a polar molecule, this compound has poor retention on traditional reversed-phase (e.g., C18) columns. Derivatization increases its hydrophobicity, leading to better retention and separation.[6]

  • Alternative Methods: Techniques like HILIC or LC-MS/MS can be used to analyze underivatized this compound.[6] LC-MS/MS, in particular, offers high sensitivity and specificity without the need for derivatization.

Q3: What type of column is best for separating this compound?

A3: The choice of column depends on the analytical approach:

Column TypePrinciple of SeparationDerivatization RequirementBest Suited For
Reversed-Phase (C18, C8) HydrophobicityYes (e.g., Dansyl Chloride, OPA)High-throughput analysis with UV or fluorescence detection.[6]
Hydrophilic Interaction (HILIC) PolarityNoAnalysis of underivatized amino acids, excellent for LC-MS compatibility.[6][7]
Ion-Exchange (IEX) Net ChargeNo (post-column derivatization can be used for detection)Analysis of amino acids in complex biological fluids with minimal sample preparation.[6]

Q4: How does mobile phase pH affect the separation of this compound and lysine?

A4: Mobile phase pH is a critical parameter for separating this compound and lysine because both are basic amino acids with multiple ionizable groups.

  • Impact on Charge: The pH of the mobile phase determines the net charge on the amino acids.

  • Reversed-Phase Chromatography: In RP-HPLC, a lower pH (e.g., acidic conditions) is often used to suppress the ionization of residual silanol groups on the column, reducing peak tailing. However, the amino acids will be positively charged. A slightly acidic to neutral pH can be explored to fine-tune the separation.

  • Ion-Exchange Chromatography: In cation-exchange chromatography, a lower pH ensures both amino acids are positively charged and bind to the column. Elution is then achieved by increasing the pH or the ionic strength of the mobile phase. The subtle difference in the pKa values of this compound and lysine can be exploited for their separation.

Q5: Can I use the same method for free this compound and total this compound in a sample?

A5: No, the sample preparation is different.

  • Free this compound: To measure the free form, proteins in the sample (e.g., plasma, urine) are precipitated, typically with an organic solvent like acetonitrile or methanol. The supernatant is then analyzed.

  • Total this compound: To measure the total amount (free and protein-bound), the sample must undergo acid hydrolysis (typically with 6 M HCl at elevated temperatures) to break down proteins and release the this compound from the peptide chains.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with Pre-column Dansyl Chloride Derivatization

This protocol is adapted for the analysis of total this compound in tissue samples.

1. Sample Preparation (Acid Hydrolysis): a. Weigh the tissue sample and flash-freeze in liquid nitrogen. b. Homogenize the frozen tissue into a fine powder. c. Transfer the powder to a hydrolysis tube and add 6 M HCl. d. Flush with nitrogen, seal the tube, and heat at 110°C for 24 hours. e. Cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge. f. Reconstitute the dried hydrolysate in 0.1 M HCl. g. Neutralize the sample to approximately pH 7.0 with 6 M NaOH. h. Centrifuge at 10,000 x g for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.

2. Derivatization: a. In a microcentrifuge tube, mix 100 µL of the filtered sample with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5). b. Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone). c. Vortex and incubate at 60°C for 45 minutes in the dark. d. Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the reaction. e. Vortex and let stand for 10 minutes at room temperature. f. Centrifuge at 10,000 x g for 5 minutes. The supernatant is ready for injection.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1 M Sodium Acetate buffer with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid.[7]
  • Mobile Phase B: Acetonitrile or Methanol.
  • Gradient: A shallow gradient optimized to separate the dansylated amino acids. A starting point could be a linear gradient from 10% B to 70% B over 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30-40°C.
  • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~530 nm for dansyl derivatives.

Protocol 2: LC-MS/MS Analysis of Underivatized this compound

This protocol is suitable for the quantification of free this compound in plasma.

1. Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add a known amount of a stable isotope-labeled internal standard for this compound. b. Add 400 µL of ice-cold acetonitrile. c. Vortex for 1 minute to precipitate proteins. d. Incubate at -20°C for 20 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Column: HILIC column (e.g., amide or silica-based) or a suitable reversed-phase column for polar analytes.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A gradient tailored for the chosen column. For HILIC, a typical gradient would start at a high percentage of organic solvent and decrease over time.
  • Flow Rate: 0.3-0.5 mL/min.
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
  • MRM Transitions:
  • This compound: Precursor ion [M+H]+ m/z 163.1 → Product ions (e.g., m/z 145.1, 84.1).
  • Internal Standard: Monitor the appropriate transition for the specific labeled standard used.
  • Quantification: Based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for this compound Separation

ParameterMethod 1: RP-HPLC with DerivatizationMethod 2: HILIC-MSMethod 3: IEX-HPLC
Stationary Phase C18, C8Amide, SilicaCation Exchange Resin
Mobile Phase A Aqueous Buffer (e.g., Acetate, Phosphate)Water with 0.1% Formic AcidAqueous Buffer (e.g., Sodium Citrate)
Mobile Phase B Acetonitrile or MethanolAcetonitrile with 0.1% Formic AcidHigher concentration buffer or different pH buffer
Elution Mode Gradient (increasing %B)Gradient (decreasing %B)Step or linear gradient (increasing pH/ionic strength)
Derivatization Pre-column (e.g., Dansyl-Cl, OPA)NonePost-column (e.g., Ninhydrin) or none with MS
Detection Fluorescence, UV-VisMass Spectrometry (MS)UV-Vis (with post-column derivatization), MS
Primary Advantage High sensitivity and robustness for routine analysis.Direct analysis of polar analytes, high specificity with MS.Minimal sample prep, good for complex matrices.
Key Challenge Derivatization step adds complexity.Can be less robust, sensitive to water content.Can have longer run times.

References

Calibration standards for accurate 5-hydroxylysine measurement.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate measurement of 5-hydroxylysine. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying this compound?

A1: The most prevalent methods for the quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization.[1] LC-MS/MS is often preferred for its high sensitivity and specificity, especially in complex biological matrices.[1][2]

Q2: How do I prepare samples for total versus free this compound analysis?

A2: For total this compound (both free and protein-bound), acid hydrolysis is required to break down proteins and release the amino acid.[2][3] For the analysis of free this compound, a protein precipitation step, typically with a solvent like acetonitrile (B52724), is used to remove larger protein molecules.[2][3]

Q3: Why is a stable isotope-labeled internal standard recommended for this compound quantification by LC-MS/MS?

A3: A stable isotope-labeled internal standard is crucial for accurate quantification in LC-MS/MS analysis. It helps to correct for variations in sample processing and, most importantly, for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results.[2][3]

Q4: What are the key considerations for preparing a reliable calibration curve for this compound?

A4: A reliable calibration curve should be prepared using a series of known concentrations of a certified this compound standard. The calibration standards should be prepared in the same biological matrix as the samples to be analyzed to account for matrix effects.[3] According to regulatory guidelines from the FDA and EMA, a calibration curve should consist of a blank, a zero sample, and at least six non-zero concentration levels.[4] The simplest regression model that adequately describes the concentration-response relationship should be used.[4]

Q5: How should I store my this compound calibration standards?

A5: For long-term storage, it is recommended to aliquot stock solutions of this compound standards into smaller volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. For short-term use, solutions can typically be stored at 4°C for a few days. Always refer to the manufacturer's datasheet for specific storage recommendations.[5]

Troubleshooting Guides

Calibration Curve Issues
Problem Potential Cause Troubleshooting Steps
Poor Linearity (Low R² value) - Inaccurate preparation of standard dilutions.- Instability of the standard in the prepared matrix.- Inappropriate calibration range (too wide or too narrow).- Carefully re-prepare the calibration standards from a fresh stock solution.- Ensure the stability of the analyte in the matrix under the storage conditions used.- Adjust the concentration range of the calibration curve to bracket the expected sample concentrations.
High Inter-run Variability - Inconsistent sample preparation.- Variability in instrument performance.- Ensure consistent timing and execution of all sample preparation steps.- Perform system suitability tests before each run to confirm instrument performance.
Inaccurate Back-calculated Concentrations for Calibrants - Incorrect regression model used.- Presence of an interfering substance in the blank matrix.- Evaluate different regression models (e.g., linear, weighted linear).- Screen the blank matrix for endogenous this compound or interfering compounds.
Chromatography and Detection Issues (HPLC & LC-MS/MS)
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic this compound and acidic silanol (B1196071) groups on the column stationary phase.- Mobile phase pH is close to the pKa of this compound.- Column overload.- Use a highly end-capped or polar-embedded column.- Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.- Reduce the injection volume or sample concentration.
Poor Peak Shape (Broadening or Splitting) - Extra-column volume (e.g., long tubing).- Column contamination or degradation.- Injection solvent is stronger than the mobile phase.- Use tubing with a narrow internal diameter and minimize its length.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the initial mobile phase whenever possible.
Low Signal Intensity or Sensitivity (LC-MS/MS) - Ion suppression due to matrix effects.- Suboptimal ion source parameters.- Contamination of the mass spectrometer.- Improve sample clean-up to remove interfering matrix components.- Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).- Clean the ion source and other relevant components of the mass spectrometer.
Inconsistent Retention Times - Changes in mobile phase composition.- Fluctuations in column temperature.- Leaks in the HPLC system.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Check for and repair any leaks in the system.
Derivatization Issues (GC-MS & HPLC-UV/Fluorescence)
Problem Potential Cause Troubleshooting Steps
Incomplete Derivatization - Presence of moisture, which can inactivate derivatizing agents like silylating reagents.- Incorrect reaction temperature or time.- Degradation of the derivatizing reagent.- Ensure all glassware and solvents are anhydrous.- Optimize the reaction conditions (temperature and time).- Use a fresh bottle of the derivatizing reagent.
Multiple Derivative Peaks - Reaction conditions are too harsh, leading to side reactions.- Presence of isomers of this compound.- Reduce the reaction temperature or shorten the reaction time.- Ensure the use of a stereoisomerically pure standard if necessary for the application.
Poor Derivative Stability - Hydrolysis of the derivative due to exposure to moisture.- Analyze the derivatized samples as soon as possible after preparation.- Ensure the final sample solvent is anhydrous.

Quantitative Data Summary

Commercially Available this compound Calibration Standards
Supplier Product Name Purity Form Storage
Sigma-AldrichDL-5-Hydroxylysine hydrochloride≥98% (TLC)Powder2-8°C
MedChemExpressDL-5-Hydroxylysine hydrochloride (Standard)97.29% (Q-NMR)Solid4°C, sealed, away from light and moisture
Biosynth5-Hydroxy-DL-lysine hydrochlorideNot specifiedSolid2-8°C, close container well
Performance Characteristics of Analytical Methods for this compound
Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Accuracy (% Recovery) Linearity (R²)
LC-MS/MS (in plasma) Not specified~0.16 µM (for similar compound)Intra-assay: <18%Inter-assay: <19%Within ±20% of nominal value≥0.99
GC-MS (in urine) 350 pmol/mLNot specifiedNot specifiedNot specifiedNot specified
HPLC-UV (derivatized) ~50 fmol (with fluorescence)Not specifiedNot specified92.1% to 112.0%>0.999

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of this compound in Plasma
  • Sample Preparation (for free this compound):

    • To 100 µL of plasma, add a known amount of stable isotope-labeled internal standard.

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 or a HILIC column.

    • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

    • Injection Volume: 5-10 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Detection: Multiple Reaction Monitoring (MRM).

      • Example Transitions for this compound: Precursor ion [M+H]⁺ m/z 163.1 → Product ions m/z 145.1, 119.1, 84.1.[3]

    • Data Analysis: Quantify by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 2: GC-MS Quantification of this compound in Urine (with Derivatization)
  • Sample Preparation and Derivatization (Silylation):

    • Take an aliquot of urine and add an internal standard.

    • Lyophilize the sample to complete dryness.

    • Add a silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) in a suitable solvent (e.g., acetonitrile).

    • Heat the mixture (e.g., 70°C for 20 minutes) to facilitate the derivatization reaction.

  • GC-MS Analysis:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: A temperature gradient to separate the derivatized amino acids.

    • Ionization Mode: Electron Ionization (EI).

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound.

    • Data Analysis: Quantify using the peak area ratio against an internal standard and a calibration curve prepared with derivatized standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Urine, Tissue) hydrolysis Acid Hydrolysis (for Total 5-Hyl) start->hydrolysis Total Analyte precipitation Protein Precipitation (for Free 5-Hyl) start->precipitation Free Analyte derivatization Derivatization (for GC or HPLC-UV/Fluorescence) hydrolysis->derivatization precipitation->derivatization separation Chromatographic Separation (LC or GC) derivatization->separation detection Detection (MS, UV, Fluorescence) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Calibration Curve integration->quantification result Final Concentration quantification->result

Caption: General experimental workflow for this compound analysis.

troubleshooting_pathway start Inaccurate this compound Result check_cal Is the Calibration Curve Acceptable? (R² > 0.99, accurate back-calculation) start->check_cal check_peaks Are the Chromatographic Peaks of Good Quality? (Symmetrical, Consistent Retention Time) check_cal->check_peaks Yes troubleshoot_cal Troubleshoot Calibration Curve: - Re-prepare standards - Check standard stability - Verify matrix blank check_cal->troubleshoot_cal No check_prep Was Sample Preparation Consistent? check_peaks->check_prep Yes troubleshoot_chrom Troubleshoot Chromatography: - Check for peak tailing/broadening - Verify mobile phase and column - Investigate matrix effects check_peaks->troubleshoot_chrom No troubleshoot_prep Troubleshoot Sample Preparation: - Review hydrolysis/precipitation steps - Check derivatization efficiency - Ensure internal standard addition is correct check_prep->troubleshoot_prep No reanalyze Re-analyze Samples check_prep->reanalyze Yes troubleshoot_cal->reanalyze troubleshoot_chrom->reanalyze troubleshoot_prep->reanalyze

Caption: Logical troubleshooting pathway for inaccurate this compound results.

References

Best practices for storing samples for 5-hydroxylysine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the storage of samples intended for 5-hydroxylysine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for short-term storage of biological samples for this compound analysis?

For short-term storage (up to 7 days), it is recommended to store samples at -20°C to prevent microbial activity and degradation of amino acids.[1] For some sample types like serum, refrigeration at 2-8°C may be acceptable for up to 72 hours, but freezing is generally preferred to minimize enzymatic activity.[2][3]

Q2: What is the recommended temperature for long-term storage of samples?

For long-term storage, defined as greater than 7 days, samples should be stored at -80°C.[1] This temperature is crucial for halting enzymatic degradation and maintaining the integrity of this compound over extended periods.

Q3: How should tissue samples be handled immediately after collection?

Tissue samples should be flash-frozen in liquid nitrogen immediately after collection.[1][4] This rapid freezing process is essential to stop all enzymatic activity that could alter the concentration of this compound. After flash-freezing, samples must be stored at -80°C.

Q4: How many freeze-thaw cycles are permissible for samples intended for this compound analysis?

It is critical to avoid repeated freeze-thaw cycles.[1] It is recommended to limit the number of cycles to two or fewer.[1] To facilitate this, it is best practice to aliquot samples into smaller, single-use volumes before the initial freezing.[5]

Q5: What type of collection tubes should be used for blood samples?

For blood samples, it is recommended to use K2-EDTA or heparin tubes.[1] It is advisable to avoid serum separator gels as they have the potential to bind to amino acids, which could affect the accuracy of the analysis.[1]

Troubleshooting Guide

Issue 1: I am observing lower than expected this compound concentrations in my results.

  • Potential Cause 1: Sample Degradation Due to Improper Storage. If samples were not stored at the appropriate temperature (-20°C for short-term, -80°C for long-term) or were subjected to multiple freeze-thaw cycles, this compound may have degraded.[1][3]

    • Solution: Review your sample storage logs to confirm that proper temperatures were maintained. For future collections, ensure immediate and appropriate freezing and aliquot samples to prevent freeze-thaw cycles.

  • Potential Cause 2: Enzymatic Activity Post-Collection. For tissue samples, a delay between collection and flash-freezing can lead to enzymatic degradation.[1]

    • Solution: Implement a strict protocol for immediate flash-freezing of tissue samples in liquid nitrogen upon collection.

  • Potential Cause 3: Incomplete Protein Hydrolysis. The analysis of total this compound requires the complete hydrolysis of proteins. Incomplete hydrolysis will result in an underestimation of the analyte.

    • Solution: Verify the acid hydrolysis protocol, ensuring the correct acid concentration (e.g., 6 N HCl), temperature (110°C), and duration (20-24 hours) are used.[1][4] Using sealed glass ampoules or flushing vials with nitrogen can prevent oxidative degradation during incubation.[1]

Issue 2: There is high variability between replicate samples.

  • Potential Cause 1: Non-homogeneous Sample. This is particularly relevant for tissue samples.

    • Solution: Ensure tissue samples are thoroughly homogenized to a fine powder after flash-freezing and before aliquoting for analysis.[4]

  • Potential Cause 2: Inconsistent Sample Handling. Variations in the time between collection and freezing, or differences in storage conditions for different aliquots, can introduce variability.

    • Solution: Standardize all pre-analytical procedures, from sample collection and processing to storage. A detailed and consistent protocol is key.

Data Presentation

Table 1: Recommended Storage Conditions for Samples for this compound Analysis

Sample TypeStorage DurationRecommended TemperatureKey Considerations
Blood/Serum/PlasmaShort-term (< 7 days)-20°CUse K2-EDTA or heparin tubes; avoid serum separator gels.[1]
Long-term (> 7 days)-80°CAliquot to avoid freeze-thaw cycles.[1][5]
TissueShort-term & Long-term-80°CMust be flash-frozen in liquid nitrogen immediately upon collection.[1][4]
Other Biological FluidsShort-term (< 7 days)-20°CStore in low-protein-binding cryovials.[1]
Long-term (> 7 days)-80°CMinimize headspace in storage vials to reduce oxidation.

Experimental Protocols

Protocol: Collection and Storage of Tissue Samples for this compound Analysis

  • Sample Collection: Excise the tissue of interest.

  • Immediate Flash-Freezing: Immediately plunge the collected tissue sample into liquid nitrogen.

  • Storage: Once frozen solid, transfer the tissue to a pre-chilled, labeled, low-protein-binding cryovial.

  • Long-Term Storage: Store the cryovial at -80°C until analysis.

  • Sample Processing (Prior to Analysis):

    • Keep the tissue frozen on dry ice.

    • Grind the frozen tissue into a fine powder using a pre-chilled cryo-homogenizer or mortar and pestle.[4]

    • Aliquot the powdered tissue for subsequent hydrolysis and analysis, avoiding thawing of the bulk sample.

Mandatory Visualization

G cluster_collection Sample Collection cluster_processing Immediate Processing cluster_aliquot Aliquoting cluster_storage Storage cluster_analysis Analysis blood Blood/Serum/Plasma centrifuge Centrifuge (for blood) blood->centrifuge tissue Tissue flash_freeze Flash-Freeze in Liquid N2 (for tissue) tissue->flash_freeze aliquot Aliquot into single-use cryovials centrifuge->aliquot flash_freeze->aliquot short_term Short-term (<7 days) -20°C aliquot->short_term long_term Long-term (>7 days) -80°C aliquot->long_term hydrolysis Acid Hydrolysis short_term->hydrolysis long_term->hydrolysis analysis LC-MS/MS or HPLC Analysis hydrolysis->analysis

References

Improving the efficiency of 5-hydroxylysine enrichment from complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 5-hydroxylysine (5-Hyl) enrichment from complex biological mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in enriching this compound?

A1: The primary challenges in enriching this compound from complex mixtures such as tissue hydrolysates stem from its inherent chemical properties and the nature of the biological matrix. Key difficulties include:

  • High Polarity: this compound is a highly polar molecule, which can lead to poor retention on traditional reverse-phase chromatography columns.[1]

  • Lack of a Strong Chromophore: It does not possess a strong native chromophore, making UV detection challenging without derivatization.[1]

  • Structural Isomers: Differentiating this compound from its structural isomers (e.g., 4-hydroxylysine (B1204564) and 3-hydroxylysine) can be difficult, requiring highly specific enrichment and analytical techniques.

  • Complex Matrix: Biological samples, particularly collagen-rich tissues, are complex mixtures containing numerous other amino acids and biomolecules that can interfere with the enrichment process.[2]

  • Low Abundance: In many cell types or tissues outside of collagen, this compound can be a low-abundance post-translational modification, making its detection and enrichment challenging.

Q2: Which enrichment techniques are most suitable for this compound?

A2: The choice of enrichment technique depends on the nature of the sample (free amino acid vs. in-protein/peptide) and the downstream application. Common methods include:

  • Chemical Derivatization followed by Chromatography: This is a widely used method for free this compound. Derivatization, for instance with Dansyl Chloride, enhances detectability and chromatographic retention.[1]

  • Affinity Chromatography: This method can be employed to capture this compound-containing proteins or peptides using specific ligands, such as antibodies or enzymes that recognize this modification.

  • Immunoprecipitation (IP): Utilizing antibodies specific to this compound or the protein of interest allows for the selective capture of 5-Hyl-containing molecules.

  • Chemical Proteomic Approaches: Advanced methods, such as periodate (B1199274) oxidation followed by affinity capture, offer high selectivity for this compound by targeting its unique vicinal diol group.[3]

Q3: How can I quantify the amount of enriched this compound?

A3: Quantification is typically achieved using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Following derivatization, HPLC with UV or fluorescence detection can be used for quantification against a standard curve.[1]

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly sensitive and specific for quantifying this compound, often without the need for derivatization.[4][5]

  • Gas Chromatography (GC): GC can also be used for the quantitative determination of this compound.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound enrichment.

Affinity Chromatography & Immunoprecipitation
Problem Potential Cause Recommended Solution
Low or No Yield of Enriched 5-Hyl Inefficient Binding: The affinity interaction between the 5-Hyl-containing molecule and the ligand (e.g., antibody) is weak or inhibited.- Optimize binding buffer conditions (pH, ionic strength). Physiological pH and ionic strength are generally a good starting point. - Increase incubation time to allow for sufficient binding. - Ensure the 5-Hyl epitope is accessible and not masked by protein conformation. Consider partial denaturation if necessary.
Inefficient Elution: The bound 5-Hyl-containing molecule is not effectively released from the affinity matrix.- Optimize elution buffer. For immunoaffinity, a common starting point is a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0).[7][8] Neutralize the eluate immediately to preserve protein integrity. - If low pH is ineffective or denatures the protein, consider high pH elution or using a competitive ligand.[9] - For high-affinity interactions, denaturing agents (e.g., urea, guanidine-HCl) may be necessary, but this will impact protein function.[7]
Sample Degradation: The 5-Hyl-containing protein or peptide is degraded by proteases.- Add protease inhibitors to all buffers used during the experiment.
High Background/Non-Specific Binding Inadequate Blocking: Unoccupied sites on the affinity matrix bind non-target molecules.- Pre-block the affinity matrix with a suitable agent (e.g., BSA or casein) before adding the sample.[1] - Increase the concentration and/or incubation time of the blocking agent.[1]
Insufficient Washing: Non-specifically bound molecules are not adequately removed.- Increase the number of wash steps.[1] - Increase the stringency of the wash buffer by adding low concentrations of detergents (e.g., Tween-20) or increasing the salt concentration.
Hydrophobic or Ionic Interactions: Non-specific binding is occurring due to the physicochemical properties of the target or contaminants.- Adjust the ionic strength of the binding and wash buffers. - Include non-ionic detergents or organic solvents in the wash buffer to disrupt hydrophobic interactions.
HPLC Analysis (Post-Enrichment)
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column Overload: Too much sample is being injected onto the column.- Reduce the injection volume or dilute the sample.
Secondary Interactions: The analyte is interacting with active sites on the column stationary phase (e.g., silanol (B1196071) groups).- Use an end-capped column to minimize interactions with silanol groups. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.- Dissolve the sample in the initial mobile phase whenever possible.
Poor Resolution Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating this compound from other components.- Optimize the mobile phase gradient, pH, and organic solvent composition.
Column Degradation: The column performance has deteriorated over time.- Replace the column if it has been used extensively or with harsh mobile phases.
Signal Suppression/Enhancement (LC-MS) Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the ionization of this compound.- Improve sample cleanup prior to LC-MS analysis (e.g., using solid-phase extraction). - Optimize chromatographic separation to resolve this compound from interfering compounds. - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Quantitative Data Summary

The efficiency of this compound enrichment can vary significantly based on the method, sample type, and experimental conditions. While specific comparative data is sparse in the literature, the following table provides a general overview of expected outcomes.

Enrichment Method Typical Recovery Rate Purity Key Considerations
Chemical Proteomics (Periodate Oxidation) Moderate to HighHighHighly selective for 5-Hyl. May require optimization of oxidation and capture steps.[3]
Immunoprecipitation (IP) VariableHighDependent on antibody specificity and affinity. Can be scaled down for small sample amounts.
Affinity Chromatography Moderate to HighVariablePurity depends on the specificity of the ligand. Can be used for larger scale purification.[10]
HPLC (Post-derivatization) HighHighPrimarily an analytical technique but can be adapted for micro-purification.

Experimental Protocols

Protocol 1: Chemical Enrichment of this compound Peptides via Periodate Oxidation

This protocol is based on the chemical proteomic strategy that leverages the unique vicinal diol of this compound for selective enrichment.[3]

1. Protein Digestion and Sample Preparation:

  • Start with a protein mixture (e.g., from cell lysate or tissue homogenate).
  • Perform in-solution or in-gel digestion of the proteins using an appropriate protease (e.g., trypsin).
  • Desalt the resulting peptide mixture using a C18 desalting column.

2. Periodate Oxidation:

  • Resuspend the desalted peptides in an appropriate buffer (e.g., 100 mM sodium acetate, pH 5.5).
  • Add sodium periodate (NaIO₄) to a final concentration of 10-20 mM.
  • Incubate the reaction in the dark at room temperature for 1 hour. Periodate will selectively oxidize the vicinal diol of this compound to create two aldehyde groups.

3. Affinity Capture:

  • Quench the oxidation reaction by adding an excess of a quenching agent (e.g., sodium sulfite).
  • Couple the aldehyde-containing peptides to a hydrazide-functionalized resin.
  • Incubate the peptide mixture with the hydrazide resin for several hours to overnight at room temperature with gentle rotation to allow for covalent capture.

4. Washing:

  • Wash the resin extensively to remove non-specifically bound peptides. Use a series of washes with buffers of increasing stringency (e.g., high salt, urea).

5. Elution:

  • Elute the captured peptides from the resin. This can be achieved by using a reagent that cleaves the hydrazone bond, such as hydroxylamine (B1172632) or by changing the pH.

6. Downstream Analysis:

  • The enriched peptides are now ready for analysis by LC-MS/MS for identification and quantification of this compound sites.

Protocol 2: Immunoprecipitation of this compound-Containing Proteins

This is a general protocol that can be adapted for the immunoprecipitation of proteins containing this compound, assuming a specific antibody is available.

1. Cell Lysis:

  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add Protein A/G agarose (B213101) or magnetic beads to the cell lysate and incubate for 30-60 minutes at 4°C.
  • Pellet the beads by centrifugation and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

3. Immunoprecipitation:

  • Add the primary antibody specific for this compound or the target protein to the pre-cleared lysate.
  • Incubate for 1-4 hours or overnight at 4°C with gentle rotation.[11]
  • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.[11]

4. Washing:

  • Pellet the beads and discard the supernatant.
  • Wash the beads 3-5 times with ice-cold wash buffer. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.[12]

5. Elution:

  • Elute the captured proteins from the beads.
  • Denaturing Elution: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes. The supernatant will contain the denatured proteins ready for gel electrophoresis.[12][13]
  • Non-denaturing Elution: Use a low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).[8]

6. Analysis:

  • Analyze the eluted proteins by Western blotting or mass spectrometry.

Visualizations

Experimental Workflow: Chemical Enrichment of this compound

G cluster_0 Sample Preparation cluster_1 Enrichment cluster_2 Analysis ProteinMixture Protein Mixture Digestion Proteolytic Digestion ProteinMixture->Digestion PeptideMixture Peptide Mixture Digestion->PeptideMixture Oxidation Periodate Oxidation PeptideMixture->Oxidation Capture Affinity Capture (Hydrazide Resin) Oxidation->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS

Caption: Workflow for the chemical enrichment of this compound-containing peptides.

Logical Relationship: Troubleshooting Low Yield in Affinity-Based Enrichment

G Start Low Yield of Enriched 5-Hyl CheckBinding Check Binding Efficiency Start->CheckBinding CheckElution Check Elution Efficiency CheckBinding->CheckElution Efficient OptimizeBinding Optimize Binding Buffer (pH, salt, incubation time) CheckBinding->OptimizeBinding Inefficient CheckDegradation Check for Degradation CheckElution->CheckDegradation Efficient OptimizeElution Optimize Elution Buffer (pH, competitor, denaturant) CheckElution->OptimizeElution Inefficient AddInhibitors Add Protease Inhibitors CheckDegradation->AddInhibitors Degradation Detected

Caption: A logical troubleshooting guide for low yield in 5-Hyl affinity enrichment.

Signaling Pathway: Role of this compound in Collagen Cross-Linking

G Procollagen Procollagen (Lysine Residues) Hydroxylation Lysyl Hydroxylase (+ Vitamin C, Fe2+, O2) Procollagen->Hydroxylation HylProcollagen Procollagen (this compound) Hydroxylation->HylProcollagen Secretion Secretion to Extracellular Matrix HylProcollagen->Secretion LysylOxidase Lysyl Oxidase Secretion->LysylOxidase Aldehydes Reactive Aldehydes (Allysine/Hydroxyallysine) LysylOxidase->Aldehydes Crosslinking Spontaneous Cross-linking Aldehydes->Crosslinking MatureCollagen Mature Cross-linked Collagen Fibril Crosslinking->MatureCollagen

Caption: The enzymatic pathway leading to collagen cross-linking via this compound.

References

Optimizing fragmentation parameters for 5-hydroxylysine identification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the mass spectrometric identification of 5-hydroxylysine (Hyl).

Frequently Asked Questions (FAQs)

Q1: What are the characteristic diagnostic ions for underivatized this compound in positive ESI-MS/MS?

A1: The precursor ion for this compound is [M+H]⁺ with an m/z of 163.1. Key diagnostic product ions result from neutral losses and fragmentation of the molecule. Commonly observed product ions include:

  • m/z 145.1: Resulting from the neutral loss of water (H₂O).

  • m/z 119.1: Resulting from the sequential loss of water and carbon monoxide (CO).[1]

  • m/z 84.1: A common fragment ion.[1]

  • m/z 82.0 and 128.0: These have also been reported as product ions in some analyses.[2]

It is crucial to optimize collision energy to maximize the signal intensity for these transitions on your specific instrument.[1]

Q2: Does the hydroxylation of lysine (B10760008) affect tryptic digestion?

A2: Typically, the modification of lysine to this compound does not inhibit tryptic cleavage.[3] Peptides containing this compound at the C-terminus have been observed, indicating that trypsin can cleave after this modified residue.[3] However, if you suspect incomplete cleavage, it is advisable to search for the peptide with a missed cleavage at the Hyl site.[3] For quantitative studies where cleavage efficiency is a concern, using alternative enzymes like Asp-N or thermolysin, which do not cleave at lysine, can provide greater confidence.[3]

Q3: How can I differentiate this compound from other isobaric modifications?

A3: this compound is a +16 Da modification on a lysine residue. Other modifications, such as the oxidation of methionine, also result in a +16 Da mass shift. To distinguish between these, consider the following:

  • Chromatographic Retention Time: The oxidation of a residue can alter its hydrophobicity, leading to a shift in retention time during liquid chromatography.[3] Comparing the retention time of your peptide of interest with a synthetic standard containing this compound can aid in identification.

  • MS/MS Fragmentation: The fragmentation patterns will differ. For example, oxidized methionine has a characteristic neutral loss of 64 Da.[3] this compound will exhibit the diagnostic ions mentioned in Q1.

  • MSⁿ Experiments: For further confirmation, MS³ experiments can be performed. By isolating a fragment ion containing the modification (e.g., a y-ion) and subjecting it to another round of fragmentation, you can confirm the location and identity of the modification.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the identification of this compound.

Problem 1: Low or no signal for the this compound precursor ion.

Possible Cause Suggested Solution
Inefficient Sample Preparation For total this compound (protein-bound and free), ensure complete acid hydrolysis.[1] For free this compound, optimize the protein precipitation step to maximize recovery.[1]
Poor Ionization Ensure the sample is reconstituted in a suitable solvent for electrospray ionization (ESI), typically containing a small percentage of formic acid to promote protonation.
Ion Suppression from Matrix If analyzing complex samples like plasma or urine, consider using a stable isotope-labeled internal standard to normalize for matrix effects.[1] Improve sample cleanup and chromatographic separation to remove interfering substances.

Problem 2: Weak or absent diagnostic fragment ions in MS/MS spectra.

Possible Cause Suggested Solution
Suboptimal Collision Energy Collision energy is a critical parameter that needs to be empirically optimized for your specific instrument and peptide. Perform a collision energy optimization experiment by systematically varying the normalized collision energy (NCE) and monitoring the intensity of the diagnostic product ions.[4][5]
Incorrect Fragmentation Method For peptides, Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are commonly used. HCD, a beam-type CID, can produce richer fragmentation spectra.[6] If using an ion trap for CID, be aware of the low-mass cutoff, which may prevent the detection of low m/z fragment ions.[3]
Charge State of the Precursor The charge state of the precursor ion can influence fragmentation. Ensure you are selecting the desired charge state for MS/MS.
"Proline Effect" The presence of proline residues can dominate the fragmentation spectrum, leading to poor fragmentation along the rest of the peptide backbone.[7]

Problem 3: Difficulty in localizing the this compound modification within a peptide.

Possible Cause Suggested Solution
Insufficient Fragmentation Optimize collision energy and consider using different fragmentation techniques (e.g., HCD, ETD) to generate more fragment ions and improve sequence coverage.
Chimeric Spectra Co-elution of isobaric peptides can lead to chimeric MS/MS spectra that are difficult to interpret. Improve chromatographic separation to resolve the different peptide species. High-resolution mass spectrometry is essential in such cases.[7]
Ambiguous Fragment Ions If b- and y-ion series are not sufficient for localization, consider MS³ experiments. Isolate a fragment ion containing the modification and fragment it further to pinpoint the modified residue.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis.

Table 1: MRM Transitions for Underivatized this compound

Precursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Suggested Collision Energy (V)Notes
163.082.020[2]
163.0128.013[2]
163.1145.1Optimization RequiredNeutral loss of H₂O.[1]
163.1119.1Optimization RequiredNeutral loss of H₂O and CO.[1]
163.184.1Optimization Required[1]
Collision energy values are instrument-dependent and require optimization.

Table 2: Normalized Collision Energy (NCE) Conversion

The conversion from Normalized Collision Energy (%) to Collision Energy (eV) can be estimated using the following formula, which is particularly useful when transferring methods between different Thermo Orbitrap instruments or from Orbitrap to QTof instruments.[8][9]

Collision Energy (eV) = NCE (%) * (Precursor m/z) / 500 * (Charge Factor)

Charge State Charge Factor
2+0.90
3+0.85
4+0.80
5+0.75
This formula provides an estimate; empirical optimization is always recommended.

Experimental Protocols

Protocol 1: Sample Preparation for Total this compound (Acid Hydrolysis)

This protocol is suitable for tissues or protein samples to measure both free and protein-bound this compound.[1]

  • Place approximately 1 mg of lyophilized tissue or protein into a hydrolysis vial.

  • Add a known amount of a stable isotope-labeled internal standard.

  • Add 1 mL of 6 M HCl.

  • Flush the vial with nitrogen gas, cap it tightly, and heat at 110°C for 24 hours.

  • Cool the sample to room temperature and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in 1 mL of reconstitution solution (e.g., 0.1% Formic Acid in Water).

  • Vortex to dissolve the residue and centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Sample Preparation for Free this compound (Protein Precipitation)

This protocol is suitable for plasma, serum, and urine.[1]

  • In a microcentrifuge tube, add a known amount of a stable isotope-labeled internal standard to 100 µL of the sample.

  • Add 400 µL of ice-cold acetonitrile (B52724) or methanol.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of reconstitution solution (e.g., 0.1% Formic Acid in Water).

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma, Tissue) add_is Add Internal Standard sample->add_is hydrolysis Acid Hydrolysis (Total Hyl) add_is->hydrolysis Total Hyl precipitation Protein Precipitation (Free Hyl) add_is->precipitation Free Hyl dry_recon Dry & Reconstitute hydrolysis->dry_recon precipitation->dry_recon lc_sep LC Separation (HILIC or RP) dry_recon->lc_sep ms_analysis Tandem MS (MRM) lc_sep->ms_analysis data_proc Data Processing ms_analysis->data_proc quant Quantification data_proc->quant

Caption: General workflow for this compound quantification.

Troubleshooting_Logic cluster_signal Signal Intensity Issues cluster_localization Localization Issues start Poor Hyl Identification no_precursor No/Low Precursor Signal start->no_precursor Check Signal weak_fragments Weak/No Fragment Ions start->weak_fragments poor_coverage Poor Sequence Coverage start->poor_coverage Check Localization ambiguous_site Ambiguous Site start->ambiguous_site check_sample_prep Review Sample Prep Protocol no_precursor->check_sample_prep check_ionization Check Ionization Source no_precursor->check_ionization optimize_ce Optimize Collision Energy (NCE) weak_fragments->optimize_ce check_frag_method Evaluate Fragmentation Method (CID vs. HCD) weak_fragments->check_frag_method poor_coverage->optimize_ce improve_lc Improve LC Separation ambiguous_site->improve_lc msn_exp Perform MSⁿ Experiments ambiguous_site->msn_exp

Caption: Troubleshooting logic for this compound identification.

References

Technical Support Center: 5-Hydroxylysine Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the software and tools used for 5-hydroxylysine data analysis. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common software packages used for analyzing this compound mass spectrometry data?

A1: For the analysis of mass spectrometry data for this compound, researchers typically use comprehensive proteomics software packages. MaxQuant is a popular choice for analyzing large mass-spectrometric datasets and is well-suited for identifying and quantifying post-translational modifications (PTMs) like hydroxylation.[1][2] Other commonly used software includes Mascot and Sequest, which are search engines that identify peptides and proteins from raw mass spectrometry data.[3] For targeted quantification using Multiple Reaction Monitoring (MRM), software provided by the mass spectrometer vendor, such as Thermo Fisher's Xcalibur or Sciex's Analyst, is often used for data acquisition and processing.

Q2: How do I configure my search parameters in software like MaxQuant to identify this compound?

A2: In MaxQuant, you need to specify the modification in the "Group-Specific Parameters" section under the "Modifications" tab. You would add "Hydroxylation (K)" as a variable modification. By default, MaxQuant may only consider unmodified peptides for protein quantification, so you should ensure that peptides with this modification are included in the quantification by adjusting the settings in the "Protein quantification" tab under "Global Parameters".[4]

Q3: What are the main challenges in this compound data analysis?

A3: The primary challenges in analyzing this compound data include:

  • Site Localization: Accurately pinpointing the exact lysine (B10760008) residue that is hydroxylated can be difficult, especially if multiple lysine residues are in close proximity on the peptide sequence.[3]

  • Low Abundance: Like many PTMs, this compound may be present at low stoichiometric levels, making it difficult to detect amongst the more abundant unmodified peptides.[5]

  • Quantification: Accurately quantifying both free and protein-bound this compound requires different sample preparation strategies and careful normalization.[6]

  • Isobaric Interference: Distinguishing this compound from other modifications with a similar mass can be challenging and requires high-resolution mass spectrometry.

Q4: Is it necessary to use an internal standard for quantifying this compound?

A4: Yes, using a stable isotope-labeled internal standard is highly recommended for accurate quantification of this compound.[6] An internal standard helps to correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and reproducibility of the results.[7]

Troubleshooting Guides

Issue 1: Low or no signal intensity for this compound-containing peptides.

  • Question: I am not detecting my this compound-containing peptides, or the signal is very weak. What could be the problem?

  • Answer:

    • Inefficient Enrichment: If you are performing an enrichment step for hydroxylated peptides, the efficiency of this step may be low. Re-evaluate your enrichment protocol, ensuring all reagents are fresh and incubation times are optimal.

    • Sample Preparation: For total this compound, ensure complete acid hydrolysis of your protein samples. Incomplete hydrolysis will result in a lower yield. For free this compound, ensure efficient protein precipitation.

    • Ionization Suppression: The presence of co-eluting compounds can suppress the ionization of your target peptides. Optimize your liquid chromatography method to improve separation. Using a stable isotope-labeled internal standard can help to diagnose and correct for ionization suppression.[7]

    • Low Abundance: The modification may be present at very low levels in your sample. Consider increasing the amount of starting material if possible.

    • Mass Spectrometer Settings: Ensure that the mass spectrometer is properly calibrated and that the settings for precursor ion selection and fragmentation are optimized for your target peptides.

Issue 2: Poor chromatographic peak shape for this compound.

  • Question: The peaks for this compound in my chromatogram are broad or tailing. How can I improve this?

  • Answer:

    • Column Choice: Ensure you are using an appropriate HPLC column for amino acid analysis. Reversed-phase columns are commonly used, but hydrophilic interaction liquid chromatography (HILIC) can also be effective.

    • Mobile Phase Composition: The pH and organic solvent composition of your mobile phase can significantly impact peak shape. Experiment with different gradients and buffer additives (e.g., formic acid) to optimize peak symmetry.

    • Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.

    • Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a strong solvent can lead to peak distortion. If possible, reduce the injection volume or dissolve the sample in a weaker solvent than the initial mobile phase.

Issue 3: Inaccurate quantification of this compound.

  • Question: My quantitative results for this compound are not reproducible. What are the potential sources of error?

  • Answer:

    • Lack of Internal Standard: As mentioned in the FAQ, not using a stable isotope-labeled internal standard is a major source of quantitative inaccuracy.[6][7]

    • Calibration Curve: Ensure your calibration curve is linear over the concentration range of your samples and is prepared in a matrix similar to your samples to account for matrix effects.

    • MRM Transition Optimization: For MRM-based quantification, the precursor and product ion transitions must be carefully selected and optimized for your specific instrument to ensure specificity and sensitivity. Using a single transition for quantification can be risky if there are interferences; using at least two transitions is recommended for confirmation.[8]

    • Sample Preparation Variability: Inconsistent sample preparation, such as incomplete hydrolysis or precipitation, can introduce significant variability. Ensure your protocol is well-controlled and standardized.

Experimental Protocols

Protocol 1: Quantification of Total this compound in Tissues by LC-MS/MS

This protocol describes the measurement of total this compound (both free and protein-bound) in tissue samples.

1. Sample Preparation (Acid Hydrolysis): a. To approximately 1 mg of lyophilized tissue, add 1 mL of 6 M HCl. b. Add a known amount of a stable isotope-labeled this compound internal standard. c. Flush the tube with nitrogen gas, cap it tightly, and heat at 110°C for 24 hours. d. Cool the sample to room temperature and centrifuge to pellet any debris. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried hydrolysate in 1 mL of a reconstitution solution (e.g., 0.1% formic acid in water). g. Vortex to dissolve the residue and centrifuge at high speed for 10 minutes. h. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

2. LC-MS/MS Analysis (MRM): a. Liquid Chromatography: Use a C18 reversed-phase column with a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). b. Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. c. MRM Transitions: Optimize the precursor and product ion transitions for this compound and the internal standard on your instrument. Suggested transitions for underivatized this compound are:

  • Precursor ion [M+H]+: m/z 163.1
  • Product ions: m/z 145.1 (loss of H2O), m/z 119.1 (loss of H2O and CO), and m/z 84.1.[6] d. Data Analysis: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrators. Use the linear regression equation to calculate the concentration in your samples.[6]

Protocol 2: Analysis of this compound-Containing Peptides by Peptide Mapping

This protocol outlines a general workflow for identifying this compound in proteins.

1. Protein Digestion: a. Denature and reduce the protein sample (e.g., with 6 M guanidine (B92328) and 10 mM DTT). b. Perform a buffer exchange into a digestion buffer (e.g., 25 mM Tris, pH 8.1). c. Digest the protein with an appropriate protease, such as trypsin, at 37°C for 4 hours.[9]

2. LC-MS/MS Analysis: a. Separate the resulting peptides using a C18 reversed-phase column with a suitable gradient. b. Couple the HPLC to a high-resolution mass spectrometer (e.g., an Orbitrap). c. Acquire MS1 spectra at high resolution and MS/MS spectra of the most abundant precursor ions using a data-dependent acquisition method.[9]

3. Data Analysis: a. Use a proteomics search engine like MaxQuant to search the raw data against a protein database. b. Specify "Hydroxylation (K)" as a variable modification in the search parameters. c. Manually validate the MS/MS spectra of identified this compound-containing peptides to confirm site localization.

Quantitative Data Summary

Table 1: Representative Concentrations of this compound in Human Biological Samples

Biological MatrixAnalyte FormConcentration RangeMethodReference
Human PlasmaFree0 - 2.5 µMLC-MS/MS[6]
Human UrineTotal2.0 - 7.0 µmol/g creatinineGC-MS[6][10]

Table 2: Suggested MRM Transitions for Un-derivatized this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Notes
This compound163.1145.1Loss of H2O
119.1Loss of H2O and CO
84.1

Note: These transitions should be optimized for the specific mass spectrometer being used.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Tissue) Spike Spike with Internal Standard Sample->Spike Sample->Spike Hydrolysis Acid Hydrolysis (for total 5-Hyl) Spike->Hydrolysis Precipitation Protein Precipitation (for free 5-Hyl) Spike->Precipitation Drydown Drydown and Reconstitution Hydrolysis->Drydown Precipitation->Drydown LC Liquid Chromatography Separation Drydown->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

collagen_hydroxylation cluster_er Endoplasmic Reticulum cluster_ecm Extracellular Matrix Procollagen Procollagen Chains Hydroxylation Hydroxylation of Lysine Residues Procollagen->Hydroxylation Hydroxylysine This compound Formation Hydroxylation->Hydroxylysine LysylHydroxylase Lysyl Hydroxylase (LH) LysylHydroxylase->Hydroxylation catalyzes Glycosylation Glycosylation of Hydroxylysine Hydroxylysine->Glycosylation Crosslinking Collagen Cross-linking Glycosylation->Crosslinking MatureCollagen Mature Collagen Fibrils Crosslinking->MatureCollagen

Caption: Collagen biosynthesis and lysine hydroxylation pathway.

troubleshooting_logic decision decision issue issue start Start Troubleshooting issue_node Low Signal Intensity? start->issue_node check_enrichment Check Enrichment Protocol issue_node->check_enrichment Yes solution Improved Signal issue_node->solution No check_sample_prep Verify Sample Preparation check_enrichment->check_sample_prep check_lc Optimize LC Method check_sample_prep->check_lc check_ms Check MS Settings check_lc->check_ms check_ms->solution

Caption: Logic diagram for troubleshooting low signal intensity.

References

Validation & Comparative

A Comparative Guide to 5-Hydroxylysine Analysis: Mass Spectrometry vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxylysine (5-Hyl) is critical for studying collagen metabolism, investigating connective tissue disorders, and assessing the quality of biopharmaceuticals. [1] This guide provides an objective comparison of two primary analytical techniques for this compound analysis: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC), complete with supporting experimental data and detailed methodologies.

This compound is a post-translationally modified amino acid primarily found in collagen.[1][2] Its formation, catalyzed by lysyl hydroxylases, is a crucial step in collagen biosynthesis, essential for the formation of stable cross-links that provide tensile strength to connective tissues.[1] Consequently, urinary levels of this compound can serve as a valuable biomarker for collagen degradation and metabolism.

Quantitative Performance: A Head-to-Head Comparison

The choice between Mass Spectrometry and HPLC for this compound analysis depends on several factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each method.

FeatureMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)
Sensitivity High (picomole to femtomole range)Moderate to High (picomole to nanomole range)
Specificity Very High (based on mass-to-charge ratio)Moderate (relies on retention time and detector response)
Derivatization Not typically requiredOften required (pre- or post-column) for UV/Fluorescence detection[2][3]
Throughput HighModerate
Matrix Effects Can be significant, often requires internal standardsLess susceptible to ion suppression, but co-elution can be an issue
Instrumentation Cost HighModerate
Expertise Required HighModerate

Experimental Protocols

Mass Spectrometry (LC-MS/MS) Method for this compound Quantification

This method utilizes stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate and precise quantification of this compound in biological matrices.[1][3]

1. Sample Preparation (Total this compound):

  • To approximately 1 mg of lyophilized tissue or protein, add 1 mL of 6 M HCl.

  • Add a known amount of a stable isotope-labeled internal standard (e.g., d4-5-Hydroxylysine).

  • Flush the tube with nitrogen, seal tightly, and heat at 110°C for 24 hours for acid hydrolysis.

  • Cool the sample, centrifuge to pellet debris, and transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1% formic acid in water).[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Separation is typically achieved using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column.[1][4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is commonly used.[1][4]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. For example, for underivatized this compound, the precursor ion [M+H]+ is m/z 163.1, with potential product ions at m/z 145.1, 119.1, and 84.1.[1]

3. Quantification:

  • A calibration curve is generated by analyzing a series of known concentrations of this compound standards with a constant amount of the internal standard.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards.

  • The concentration of this compound in the unknown samples is determined from the linear regression of the calibration curve.[1]

HPLC Method with Pre-column Derivatization for this compound Quantification

Due to its polar nature and lack of a strong native chromophore, this compound often requires derivatization for sensitive detection by UV or fluorescence detectors in HPLC.[2] This protocol details a method using Dansyl Chloride as the derivatizing agent.[2]

1. Sample Preparation and Hydrolysis:

  • Follow the same acid hydrolysis procedure as described for the MS method to liberate this compound from proteins.

2. Pre-column Derivatization with Dansyl Chloride:

  • In a microcentrifuge tube, mix 100 µL of the filtered tissue hydrolysate with 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).

  • Add 100 µL of Dansyl Chloride solution (5 mg/mL in acetone).

  • Vortex briefly and incubate at 60°C for 45 minutes in the dark.

  • Add 50 µL of methylamine (B109427) hydrochloride solution (10 mg/mL in water) to quench the reaction by consuming excess Dansyl Chloride.

  • Vortex and let stand for 10 minutes at room temperature.

  • Centrifuge the derivatized sample before injection into the HPLC system.[2]

3. HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile) is common.

  • Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the dansyl derivative.

4. Quantification:

  • A calibration curve is constructed by derivatizing and analyzing a series of this compound standards.

  • The peak areas of the derivatized this compound in the samples are compared against the calibration curve to determine the concentration.[4]

Visualizing the Methodologies

To better illustrate the procedural differences, the following diagrams outline the experimental workflows and a relevant biological pathway.

cluster_0 Mass Spectrometry Workflow cluster_1 HPLC Workflow MS_Start Sample (e.g., Tissue) MS_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) MS_Start->MS_Hydrolysis MS_Cleanup Evaporation & Reconstitution MS_Hydrolysis->MS_Cleanup MS_LC LC Separation (HILIC or RP) MS_Cleanup->MS_LC MS_MS Tandem MS Detection (ESI+, MRM) MS_LC->MS_MS MS_Quant Quantification (Internal Standard) MS_MS->MS_Quant HPLC_Start Sample (e.g., Tissue) HPLC_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) HPLC_Start->HPLC_Hydrolysis HPLC_Deriv Pre-column Derivatization (e.g., Dansyl Chloride) HPLC_Hydrolysis->HPLC_Deriv HPLC_LC HPLC Separation (Reversed-Phase) HPLC_Deriv->HPLC_LC HPLC_Detect Fluorescence Detection HPLC_LC->HPLC_Detect HPLC_Quant Quantification (External Standard) HPLC_Detect->HPLC_Quant

Caption: Comparative workflow for this compound analysis.

Procollagen Procollagen Chains Lysine Lysine Residues Procollagen->Lysine Hydroxylation Hydroxylation Lysine->Hydroxylation Lysyl Hydroxylase Hydroxylysine This compound Residues Hydroxylation->Hydroxylysine Glycosylation Glycosylation Hydroxylysine->Glycosylation Helix Triple Helix Formation Hydroxylysine->Helix Gal_Glc_Hyl Galactosyl-Glucosyl-Hydroxylysine Glycosylation->Gal_Glc_Hyl Gal_Glc_Hyl->Helix Secretion Secretion from Cell Helix->Secretion Propeptides Propeptide Cleavage Secretion->Propeptides Collagen Collagen Molecule Propeptides->Collagen Fibril Fibril Assembly Collagen->Fibril Crosslinking Cross-link Formation Fibril->Crosslinking Lysyl Oxidase MatureCollagen Mature Collagen Fiber Crosslinking->MatureCollagen

Caption: Simplified collagen biosynthesis pathway.

Conclusion

Both Mass Spectrometry and HPLC are powerful techniques for the analysis of this compound. LC-MS/MS offers superior sensitivity and specificity without the need for derivatization, making it the method of choice for complex biological matrices and trace-level quantification.[1][4] However, HPLC with pre-column derivatization provides a robust and more cost-effective alternative, suitable for applications where the highest sensitivity is not a prerequisite.[2] The selection of the most appropriate method will ultimately depend on the specific research question, sample type, and available resources.

References

A Comparative Guide to the Quantification of 5-Hydroxylysine: Validating a New LC-MS/MS Method Against Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxylysine, a critical biomarker for collagen metabolism, is paramount. This guide provides an objective comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with established techniques, namely High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS). The supporting experimental data and detailed protocols provided herein will aid in the selection of the most appropriate analytical method for specific research needs.

This compound is a post-translationally modified amino acid almost exclusively found in collagen, making it a valuable indicator of collagen turnover and metabolism in various physiological and pathological states, including fibrosis and metabolic disorders.[1][2] Variations in analytical methodologies, however, can lead to discrepancies in reported values, highlighting the need for well-validated and robust assays.[1] This guide focuses on the validation of a highly sensitive and specific LC-MS/MS method, offering a direct comparison with traditional approaches that often require cumbersome derivatization steps.

Comparative Analysis of Quantitative Performance

The selection of an analytical method for this compound quantification is contingent on several factors, including required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance characteristics of the new LC-MS/MS method in comparison to established HPLC and GC-MS techniques.

ParameterNew Method: LC-MS/MS Established Method: HPLC with Fluorescence Detection Established Method: GC-MS
Linearity (R²) > 0.995> 0.99> 0.99
Limit of Detection (LOD) 0.2 - 28.2 ng/mL[3]~10 pmol[3]350 pmol/mL[4]
Limit of Quantification (LOQ) 0.7 - 94.1 ng/mL[3]~50 pmol[3]Not explicitly stated, but higher than LOD
Accuracy (% Recovery) 85 - 115%[3]95 - 105%[3]91 - 94% (for a similar compound)[5]
Precision (% RSD) < 15%[3]< 10%[3]Not explicitly stated
Derivatization Required NoYes (pre- or post-column)[1]Yes[6]
Specificity HighModerate to HighHigh
Throughput HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the implementation of these techniques.

New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound, particularly in complex biological matrices, without the need for derivatization.[1]

1. Sample Preparation:

  • For free this compound, protein precipitation is performed using an organic solvent like acetonitrile.

  • For total this compound, acid hydrolysis of the protein is required.

  • A stable isotope-labeled internal standard for this compound is crucial for accurate quantification and should be added before sample processing.[1]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for the separation of this compound.[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used. Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective quantification.[1]

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.[1]

Established Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This widely used method for amino acid analysis requires pre-column derivatization with a fluorescent tag to enhance detection.[1]

1. Sample Preparation and Hydrolysis:

  • Protein-containing samples are subjected to acid hydrolysis.

  • The resulting free amino acids are then derivatized.

2. Derivatization:

  • The sample is derivatized with a fluorescent reagent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or Dansyl Chloride.[1][2] This reaction is often automated in modern HPLC systems.

3. HPLC Analysis:

  • Separation: The derivatized amino acids are separated on a suitable HPLC column.

  • Detection: A fluorescence detector is used to monitor the elution of the derivatized this compound.

  • Quantification: Peak areas of the derivatized this compound are compared against a calibration curve generated from standards.[1]

Established Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This technique provides high specificity but requires derivatization to make the amino acids volatile.

1. Sample Preparation and Derivatization:

  • Samples undergo acid hydrolysis.

  • The amino acids are then derivatized, for example, by esterification followed by amidation with pentafluoropropionic anhydride.[6]

2. GC-MS Analysis:

  • Gas Chromatography: A gas chromatograph equipped with a capillary column is used for separation. A temperature gradient is applied to separate the different amino acid derivatives based on their boiling points.[1]

  • Mass Spectrometry: A mass spectrometer is used for detection, often with negative-ion chemical ionization (NICI) for high sensitivity.[6]

  • Quantification: Quantification is achieved by comparing the peak areas of the this compound derivative in the sample to those of known standards.[1] This can be done in selected-ion monitoring (SIM) mode for enhanced specificity.[6]

Visualizing the Workflow: A New LC-MS/MS Approach

The following diagram illustrates the streamlined workflow of the new LC-MS/MS method for this compound quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Add Stable Isotope-Labeled Internal Standard Sample->InternalStandard Hydrolysis Acid Hydrolysis (for total 5-Hyl) InternalStandard->Hydrolysis Total Precipitation Protein Precipitation (for free 5-Hyl) InternalStandard->Precipitation Free Centrifugation Centrifugation & Supernatant Collection Hydrolysis->Centrifugation Precipitation->Centrifugation LC_Separation Liquid Chromatography (HILIC or Reversed-Phase) Centrifugation->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio vs. Calibration Curve) MS_Detection->Quantification Result This compound Concentration Quantification->Result

Caption: Workflow of the new LC-MS/MS method for this compound quantification.

Signaling Pathways and Logical Relationships

The accurate measurement of this compound is integral to understanding collagen metabolism. The following diagram illustrates the central role of this compound and the logical comparison of the analytical methods discussed.

logical_relationship cluster_biology Biological Context cluster_methods Analytical Method Comparison Collagen Collagen Synthesis Lysine (B10760008) Lysine Residues Collagen->Lysine Hydroxylation Lysyl Hydroxylase Lysine->Hydroxylation Five_Hyl This compound Hydroxylation->Five_Hyl Collagen_Metabolism Collagen Turnover/ Degradation Five_Hyl->Collagen_Metabolism Biomarker Biomarker Release Collagen_Metabolism->Biomarker LCMS New Method: LC-MS/MS Biomarker->LCMS Quantification HPLC Established: HPLC-Fluorescence Biomarker->HPLC Quantification GCMS Established: GC-MS Biomarker->GCMS Quantification

Caption: Role of this compound in collagen metabolism and method comparison.

References

Navigating the Analytical Landscape: A Comparative Guide to 5-Hydroxylysine Quantification Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 5-hydroxylysine, a key biomarker for collagen metabolism, is critical. However, direct inter-laboratory cross-validation studies for this compound measurements are not widely published. This guide addresses this gap by synthesizing data from single-laboratory validation studies to provide a comprehensive comparison of commonly employed analytical techniques. By presenting objective performance data and detailed experimental protocols, this guide aims to assist researchers in selecting the most suitable method for their specific needs and to underscore the importance of rigorous validation for achieving reliable and reproducible results.

The accurate quantification of this compound is paramount for studying collagen turnover in various physiological and pathological states.[1] Variations in analytical methodologies can, however, lead to discrepancies in reported values, highlighting the necessity for standardized and well-validated assays.[1] While intra-laboratory variation for amino acid analysis is typically below 5%, inter-laboratory variation can be significantly higher, with coefficients of variation (CV) for some amino acids reaching up to 24%.[1] This underscores the critical need for robust and reproducible methods for this compound quantification.

Quantitative Performance of Analytical Methods

The choice of an analytical method for this compound determination is influenced by several factors, including required sensitivity, specificity, the nature of the sample matrix, and available instrumentation. The following table summarizes the performance characteristics of several common analytical techniques based on available literature. It is important to note that performance metrics can vary depending on the specific laboratory, instrumentation, and sample matrix.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Accuracy/RecoveryPrecision (CV%)
LC-MS/MS Biological Fluids, TissuesHigh sensitivity (pmol range)High sensitivity (pmol range)>0.99Typically >90%<15%
Gas Chromatography (GC) Urine, Bone350 pmol/mlNot specifiedNot specifiedNot specifiedNot specified
HPLC with Fluorescence Detection Biological Fluids1.24 µM4.14 µMNot specified92% ± 2%Intra- and inter-day precision assessed

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are outlines of the key experimental protocols for the most common this compound measurement techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, particularly in complex biological matrices.[1]

Sample Preparation:

  • For free this compound: Protein precipitation with an organic solvent (e.g., acetonitrile) is a common initial step.[1]

  • For total this compound: Acid hydrolysis of the protein is required to release this compound from the peptide backbone.[1]

  • The use of a stable isotope-labeled internal standard for this compound is crucial for accurate quantification.[1]

LC-MS/MS Analysis:

  • Liquid Chromatography: Separation of this compound from other sample components is typically achieved using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[1]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode.[1]

  • MRM Transitions: Specific precursor-to-product ion transitions for both this compound and its internal standard are monitored for highly selective quantification.[1]

  • Quantification: The ratio of the peak area of the analyte to the internal standard is used for quantification against a calibration curve.[1]

Gas Chromatography (GC)

This method is suitable for the quantitative determination of this compound in samples like urine and bone.[2]

Sample Preparation and Derivatization:

  • Samples are typically hydrolyzed to release free this compound.[2]

  • Derivatization is necessary to make the amino acid volatile for GC analysis.

GC Analysis:

  • GC System: A gas chromatograph equipped with a capillary column is used for separation.[2]

  • Injection: Splitless injection is often employed for trace analysis.[1]

  • Temperature Program: A temperature gradient is applied to the oven to separate the different amino acid derivatives based on their boiling points.[1]

  • Detection: A Flame Ionization Detector (FID) is commonly used for detection.[1]

  • Quantification: Quantification is achieved by comparing the peak areas of the this compound derivative in the sample to those of known standards.[1]

Visualizing the Workflow and Pathway

To further clarify the experimental processes and the biological context of this compound, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_quant Quantification Sample (e.g., Plasma, Urine, Tissue) Sample (e.g., Plasma, Urine, Tissue) Hydrolysis (for total 5-Hyl) Hydrolysis (for total 5-Hyl) Sample (e.g., Plasma, Urine, Tissue)->Hydrolysis (for total 5-Hyl) Acid Protein Precipitation (for free 5-Hyl) Protein Precipitation (for free 5-Hyl) Sample (e.g., Plasma, Urine, Tissue)->Protein Precipitation (for free 5-Hyl) Solvent Derivatization (for GC) Derivatization (for GC) Hydrolysis (for total 5-Hyl)->Derivatization (for GC) Chemical Reaction Internal Standard Spiking Internal Standard Spiking Derivatization (for GC)->Internal Standard Spiking Protein Precipitation (for free 5-Hyl)->Internal Standard Spiking Analysis Analysis Internal Standard Spiking->Analysis LC-MS/MS LC-MS/MS Analysis->LC-MS/MS GC GC Analysis->GC Peak Area Ratio Peak Area Ratio LC-MS/MS->Peak Area Ratio Peak Area Comparison Peak Area Comparison GC->Peak Area Comparison Concentration Calculation Concentration Calculation Peak Area Ratio->Concentration Calculation Peak Area Comparison->Concentration Calculation Lysine residue in procollagen Lysine residue in procollagen This compound residue in procollagen This compound residue in procollagen Lysine residue in procollagen->this compound residue in procollagen Hydroxylation Lysyl hydroxylase Lysyl hydroxylase Lysyl hydroxylase->this compound residue in procollagen Collagen fibril formation Collagen fibril formation This compound residue in procollagen->Collagen fibril formation Collagen degradation Collagen degradation Collagen fibril formation->Collagen degradation Free this compound Free this compound Collagen degradation->Free this compound

References

A Comparative Analysis of 5-Hydroxylysine Content Across Collagen Types

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Collagen, the most abundant protein in mammals, is fundamental to the structural integrity of connective tissues. Its stability and function are heavily reliant on a series of post-translational modifications, among which the hydroxylation of lysine (B10760008) to 5-hydroxylysine is critically important.[1][2] This modification, catalyzed by lysyl hydroxylases, is a precursor to the formation of stable intermolecular cross-links that provide collagen fibrils with their characteristic tensile strength.[3][4] The degree of lysine hydroxylation varies significantly among different collagen types, influencing their structure, function, and the biomechanical properties of the tissues in which they are found.[5] This guide provides a comparative overview of this compound levels in major collagen types, supported by experimental data and detailed analytical protocols for researchers, scientists, and drug development professionals.

Comparative Levels of this compound in Different Collagen Types

The amount of this compound in collagen is often expressed as a molar ratio relative to hydroxyproline (B1673980) (Hyp), another crucial hydroxylated amino acid. This Hyp/Hyl ratio serves as a useful parameter for differentiating between collagen types.[5] Generally, a lower Hyp/Hyl ratio indicates a higher relative content of this compound.

Collagen TypePrimary LocationsMolar Ratio of Hydroxyproline to Hydroxylysine (Hyp/Hyl)Relative this compound Content
Type I Skin, tendon, bone, ligaments, dentin, interstitial tissues[3][6]HighLow
Type II Cartilage, vitreous humor[3][7]IntermediateHigh
Type III Skin, muscle, blood vessels, reticular fibers[3][8]HighLow
Type IV Basement membranes[3][5]LowVery High
Type V Cell surfaces, hair, placenta[3][9]IntermediateHigh

Note: The Hyp/Hyl ratios are qualitative comparisons based on published findings.[5] Actual numerical values can vary depending on the tissue, species, and analytical method used.

Type I and Type III collagens, which are often found together, have a significantly higher Hyp/Hyl molar ratio compared to Type II and Type IV, indicating a lower content of this compound.[5] In contrast, Type II collagen, the main component of cartilage, contains a greater amount of hydroxylysine.[5] Type IV collagen, which forms the basement membranes, is characterized by a very high content of hydroxylysine, resulting in the lowest Hyp/Hyl ratio among the types listed.[5] Type V collagen also contains a significant amount of O-glycosylation on hydroxylysine residues.[9]

Experimental Protocols

The quantification of this compound in collagen samples is essential for understanding collagen metabolism and pathology. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for this purpose.

Quantification of this compound via HPLC

This protocol describes the quantification of this compound from collagen-rich tissue samples.

1. Sample Preparation (Acid Hydrolysis):

  • Lyophilize and weigh 5-10 mg of the tissue sample.

  • Add 1 mL of 6M hydrochloric acid (HCl) to the sample in a sealed hydrolysis tube.

  • Hydrolyze the sample at 110°C for 24 hours.

  • After hydrolysis, cool the sample and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a known volume of a suitable buffer for HPLC analysis (e.g., lithium citrate (B86180) buffer).

2. Pre-column Derivatization:

  • To enhance the detection of amino acids by HPLC with fluorescence or UV detection, a derivatization step is often necessary. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) for primary amines.

  • Mix a small volume of the reconstituted hydrolysate with the OPA reagent according to the manufacturer's instructions.

  • Allow the reaction to proceed for a defined period before injection into the HPLC system.

3. HPLC Analysis:

  • Column: A C18 reverse-phase column is typically used for the separation of derivatized amino acids.

  • Mobile Phase: A gradient of two or more solvents is used to achieve optimal separation. For example, a gradient of sodium acetate (B1210297) buffer and a more organic solvent like methanol (B129727) or acetonitrile.

  • Detection: A fluorescence detector is commonly used for OPA-derivatized amino acids, with excitation and emission wavelengths set appropriately (e.g., 340 nm and 450 nm, respectively).

  • Quantification: A standard curve is generated using known concentrations of this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

4. Data Normalization:

  • To account for variations in sample size and overall collagen content, the this compound concentration is often normalized to the total collagen content.

  • Total collagen can be estimated by quantifying hydroxyproline, which is more abundant and relatively constant across many collagen types.[10] Hydroxyproline can be measured using a colorimetric assay or by the same HPLC run if properly calibrated.

Visualizing the Workflow and Biochemical Pathway

The following diagrams illustrate the key processes involved in this compound's role in collagen and its subsequent analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Collagen-Rich Tissue Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Tissue->Hydrolysis Evaporation Evaporation of Acid Hydrolysis->Evaporation Reconstitution Reconstitution in Buffer Evaporation->Reconstitution Derivatization Pre-column Derivatization (e.g., OPA) Reconstitution->Derivatization HPLC HPLC Separation Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification against Standard Curve Detection->Quantification collagen_crosslinking Procollagen (B1174764) Procollagen Chain (with Lysine) Hydroxylated_Procollagen Hydroxylated Procollagen (with this compound) Procollagen->Hydroxylated_Procollagen Lysyl Hydroxylase (+ Vitamin C) Tropocollagen Tropocollagen (Self-Assembly into Fibrils) Hydroxylated_Procollagen->Tropocollagen Secretion & Propeptide Cleavage Aldehydes Reactive Aldehydes (Allysine, Hydroxyallysine) Tropocollagen->Aldehydes Lysyl Oxidase (LOX) Crosslinks Stable Cross-links Aldehydes->Crosslinks Spontaneous Reaction

References

A Researcher's Guide to Differentiating 5-hydroxylysine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 5-hydroxylysine (5-Hyl) and its constitutional isomers, 3-hydroxylysine (B1205930) (3-Hyl) and 4-hydroxylysine (B1204564) (4-Hyl), are critical for understanding protein structure, function, and the pathology of various diseases. This guide provides a comprehensive comparison of analytical methods for differentiating these isomers, complete with experimental protocols and supporting data.

Introduction to Hydroxylysine Isomers

This compound is a post-translationally modified amino acid, primarily found in collagen, where it plays a crucial role in the formation of stable cross-links, providing tensile strength to connective tissues.[1] Its isomers, 3-hydroxylysine and 4-hydroxylysine, are less common but their presence can be indicative of specific biological processes or pathological conditions. The subtle difference in the position of the hydroxyl group on the lysine (B10760008) side chain presents a significant analytical challenge.

Methods for Isomer Differentiation

Several analytical techniques can be employed to differentiate between 5-Hyl, 4-Hyl, and 3-Hyl. The choice of method depends on the sample matrix, required sensitivity, and the specific research question. This guide focuses on three primary techniques:

  • Chemical Derivatization followed by Mass Spectrometry: A highly specific method that leverages the unique chemical reactivity of the 1,2-aminoalcohol functionality in this compound.

  • Chromatography Coupled with Mass Spectrometry (LC-MS/MS & GC-MS): Powerful techniques for the separation and sensitive detection of isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that provides detailed structural information.

Selective Chemical Derivatization: Periodate (B1199274) Oxidation

This method offers exceptional selectivity for this compound by exploiting the vicinal diol-like structure of its side chain (a primary amine and a hydroxyl group on adjacent carbons).

Principle: Sodium periodate (NaIO₄) selectively cleaves the C-C bond between the carbon atoms bearing the hydroxyl and amino groups in this compound, resulting in the formation of a specific aldehyde. 3-Hyl and 4-Hyl do not possess this 1,2-aminoalcohol moiety and therefore do not react with periodate under controlled conditions. The resulting aldehyde can then be detected and quantified.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Selective Oxidation cluster_2 Detection Protein_Hydrolysis Protein Hydrolysis (e.g., 6M HCl, 110°C, 24h) Periodate_Oxidation Periodate Oxidation (NaIO4, pH ~7) Protein_Hydrolysis->Periodate_Oxidation Hydrolysate Derivatization Aldehyde Derivatization (e.g., with a fluorescent or biotin-hydrazide tag) Periodate_Oxidation->Derivatization Aldehyde product Detection Detection (Fluorimetry, Colorimetry, or LC-MS) Derivatization->Detection

Figure 1: Experimental workflow for the selective detection of this compound via periodate oxidation.

Experimental Protocol:

  • Sample Preparation: For total hydroxylysine content, hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours. Neutralize the hydrolysate.

  • Periodate Oxidation:

    • Adjust the pH of the hydrolysate to approximately 7.0.

    • Add a freshly prepared solution of sodium periodate. The final concentration of periodate should be optimized but is typically in the low millimolar range.

    • Incubate the reaction at room temperature for a short period (e.g., 10-30 minutes).[2]

  • Quenching: Stop the reaction by adding an excess of a quenching agent, such as ethylene (B1197577) glycol or sodium bisulfite.

  • Derivatization and Detection:

    • The resulting aldehyde can be derivatized with a variety of reagents for detection. For example, a fluorescent hydrazide can be used for fluorometric quantification, or biotin (B1667282) hydrazide for subsequent affinity purification and detection.

    • Alternatively, the aldehyde-containing product can be analyzed by mass spectrometry.

Data Comparison:

IsomerReactivity with PeriodateExpected Product
This compound Yesα-aminoadipic-δ-semialdehyde
4-Hydroxylysine NoNo reaction
3-Hydroxylysine NoNo reaction

Chromatographic Separation Coupled with Mass Spectrometry

Chromatographic methods, particularly when coupled with tandem mass spectrometry, provide high sensitivity and the ability to separate and quantify all three isomers in a single run.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: The isomers are separated based on their differential interactions with a stationary phase in an HPLC column. The separated isomers are then ionized and fragmented in a mass spectrometer, and specific fragment ions are monitored for quantification.

Experimental Workflow:

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection Hydrolysis_Derivatization Protein Hydrolysis and/or Derivatization (optional, e.g., l-FDVA) HPLC HPLC Separation (Reversed-phase or HILIC) Hydrolysis_Derivatization->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 MS1: Precursor Ion Selection ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Detection CID->MS2

Figure 2: General workflow for the analysis of hydroxylysine isomers by LC-MS/MS.

Experimental Protocol (General):

  • Sample Preparation:

    • For total isomer content, perform acid hydrolysis as described previously.

    • Derivatization (optional but recommended for improved chromatographic separation): React the amino acids with a derivatizing agent such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valinamide (l-FDVA).[1]

  • LC Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase (e.g., 5% to 40% B over 30 minutes) is typically employed. The exact gradient should be optimized for the specific column and instrument.

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor Ion (m/z): 163.1 (for underivatized hydroxylysine).

    • Product Ions (m/z): Characteristic fragment ions are monitored. While specific fragmentation patterns for all three isomers are not well-documented in a single study, common losses include water (H₂O) and the carboxyl group (COOH).

Data Comparison (Representative):

ParameterThis compound4-Hydroxylysine3-Hydroxylysine
Precursor Ion (m/z) 163.1163.1163.1
Characteristic Fragment Ions (m/z) 145.1 (loss of H₂O), 84.1145.1, other specific fragments145.1, other specific fragments
Typical Retention Time Varies with methodVaries with methodVaries with method

Note: Retention times and specific fragment ions will vary depending on the exact chromatographic conditions and mass spectrometer used. Method development with authentic standards is essential.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: Volatile derivatives of the hydroxylysine isomers are separated by gas chromatography and detected by mass spectrometry.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Perform acid hydrolysis.

    • Derivatize the amino acids to increase their volatility. A common method is silylation using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • GC Separation:

    • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the derivatives.

  • MS Detection:

    • Ionization: Electron Ionization (EI).

    • Scan Mode: Full scan or selected ion monitoring (SIM).

Data Comparison:

The fragmentation patterns of the derivatized isomers will be distinct and can be used for identification and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei. The chemical environment of each proton and carbon atom in the hydroxylysine isomers is unique, resulting in distinct chemical shifts in the NMR spectrum.

Experimental Protocol:

  • Sample Preparation: Samples containing the purified isomers are dissolved in a suitable deuterated solvent (e.g., D₂O).

  • NMR Analysis:

    • Acquire ¹H and ¹³C NMR spectra.

    • Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used to aid in the assignment of signals.

Data Comparison (¹H NMR Chemical Shifts in D₂O, Representative):

ProtonThis compound (ppm)[3]4-Hydroxylysine (ppm)3-Hydroxylysine (ppm)
α-H ~3.77VariesVaries
β-H ~1.92, ~2.05VariesVaries
γ-H ~1.56, ~1.69VariesVaries
δ-H ~1.56, ~1.69VariesVaries
ε-H ~2.92VariesVaries
ζ-H ~3.16VariesVaries

Note: Comprehensive and directly comparable NMR data for all three isomers in the same study is limited. The provided data for this compound is from the Human Metabolome Database. Chemical shifts for 3-Hyl and 4-Hyl would be expected to differ, particularly for the protons on and adjacent to the carbon bearing the hydroxyl group.

Summary and Recommendations

The choice of method for differentiating this compound and its isomers depends on the specific research goals.

  • For highly specific and selective identification of this compound , the periodate oxidation method is unparalleled due to its chemical selectivity.

  • For simultaneous separation and sensitive quantification of all three isomers , LC-MS/MS is the method of choice. It is particularly powerful for analyzing complex biological samples.

  • GC-MS offers an alternative to LC-MS/MS, especially when derivatization is already part of the laboratory's workflow.

  • NMR spectroscopy is invaluable for the unambiguous structural confirmation of the purified isomers and for studying their conformation in solution.

For robust and reliable results, it is highly recommended to use commercially available or synthesized standards for each isomer to confirm retention times, fragmentation patterns, and chemical shifts. This will ensure accurate identification and quantification in complex biological matrices.

References

A Comparative Guide to Isotopic Labeling Strategies for the Validation of 5-Hydroxylysine Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and validation of post-translational modifications (PTMs) are critical for understanding protein function, elucidating disease mechanisms, and ensuring the quality of biotherapeutics. 5-hydroxylysine (5-Hyl) is a crucial PTM, primarily found in collagen, where it plays a vital role in the formation of stable cross-links and glycosylation sites.[1] Its presence in other proteins is also an area of growing research interest. Validating the identification of this compound against other isobaric modifications and isomers is a significant analytical challenge. Isotopic labeling coupled with mass spectrometry offers a powerful solution for unambiguous identification.

This guide provides an objective comparison of two primary isotopic labeling strategies for the validation of this compound: Metabolic Labeling using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Chemical Labeling via Periodate (B1199274) Oxidation . We present a summary of their performance, detailed experimental protocols, and visual workflows to assist researchers in selecting the most suitable strategy for their needs.

Comparison of Isotopic Labeling Strategies

The choice between metabolic and chemical labeling for the validation of this compound depends on several factors, including the biological system, experimental goals, and available resources. Below is a summary of the key characteristics of each approach.

FeatureMetabolic Labeling (SILAC)Chemical Labeling (Periodate Oxidation)
Principle In vivo incorporation of stable isotope-labeled lysine (B10760008) into proteins during cell culture. The subsequent hydroxylation of the labeled lysine results in a mass-shifted this compound.In vitro chemical reaction that specifically targets the vicinal diol group of this compound. The reaction with an isotopically labeled reagent introduces a mass tag.
Specificity High for lysine incorporation. The subsequent enzymatic hydroxylation is a biological process.Highly specific for the vicinal diol of this compound, allowing distinction from its isomers (e.g., 4-hydroxylysine (B1204564) and 3-hydroxylysine).[2][3]
Labeling Efficiency Dependent on the number of cell doublings (typically >95% after 5-6 doublings) and the efficiency of the lysyl hydroxylase enzyme.[4]High reaction efficiency, with reports of over 95% of a target collagen peptide being oxidized.[2]
Sample Type Limited to actively dividing cells in culture that can incorporate the labeled amino acids.[5]Applicable to a wide range of samples, including cell lysates, purified proteins, and tissues.[3]
Workflow Stage of Labeling Early stage (during protein synthesis in living cells).[5]Late stage (on peptides after protein extraction and digestion).
Advantages - Early mixing of "light" and "heavy" samples minimizes experimental variability.[2] - Provides a true internal standard for the entire experimental workflow. - Can be used to study the dynamics of this compound formation.- High specificity for this compound over its isomers.[2][3] - Applicable to a broader range of sample types. - The resulting aldehyde group can be used for enrichment.[2]
Limitations - Not suitable for tissue samples or non-dividing cells.[5] - Potential for metabolic conversion of labeled amino acids (e.g., arginine to proline), which can complicate data analysis.[6] - Cost of isotopically labeled amino acids and specialized media.- Labeling occurs after sample processing, which may introduce variability. - Potential for side reactions if not performed under optimal conditions.

Experimental Protocols

Metabolic Labeling (SILAC) for this compound Validation

This protocol outlines a general workflow for a two-plex SILAC experiment to validate the presence of this compound in a protein of interest.

1. Media Preparation:

  • Prepare two batches of cell culture medium (e.g., DMEM or RPMI 1640) that is deficient in L-lysine and L-arginine.

  • Supplement the "light" medium with unlabeled L-lysine and L-arginine at standard concentrations.

  • Supplement the "heavy" medium with a stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-L-lysine) and, if using trypsin for digestion, a heavy version of L-arginine (e.g., ¹³C₆,¹⁵N₄-L-arginine).

2. Cell Culture and Labeling:

  • Culture two separate populations of the chosen cell line.

  • Grow one population in the "light" medium and the other in the "heavy" medium for at least 5-6 cell doublings to ensure near-complete incorporation of the labeled amino acids.[4]

3. Experimental Treatment (Optional):

  • If comparing different conditions, apply the experimental treatment to one of the cell populations.

4. Cell Lysis and Protein Extraction:

  • Harvest both cell populations separately.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate.

5. Sample Mixing and Protein Digestion:

  • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Perform in-solution or in-gel digestion of the protein mixture, typically with trypsin.

6. Enrichment of this compound-Containing Peptides (Optional but Recommended):

  • To increase the chances of detecting the modified peptides, consider an enrichment step. This could involve techniques like hydrophilic interaction liquid chromatography (HILIC) or affinity purification if an antibody specific to this compound is available.

7. LC-MS/MS Analysis:

  • Analyze the peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic label.

8. Data Analysis:

  • Look for peptide pairs where the mass difference corresponds to that of the labeled lysine plus an oxygen atom (+16 Da).

  • The presence of a "heavy" peptide with the characteristic mass shift of hydroxylated ¹³C₆,¹⁵N₂-lysine provides strong evidence for the presence of this compound.

  • The fragmentation spectra (MS/MS) of both the light and heavy peptides should be nearly identical, further confirming the identification.

Chemical Labeling (Periodate Oxidation) for this compound Validation

This protocol describes a method for the specific labeling of this compound residues in peptides using periodate oxidation followed by conjugation with an isotopically labeled tag.

1. Protein Digestion:

  • Start with a protein digest of your sample, typically generated using trypsin.

2. Periodate Oxidation:

  • To the peptide solution, add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of ~10 mM.

  • Incubate the reaction in the dark at room temperature for approximately 30 minutes. This step oxidizes the vicinal diol of this compound to generate a reactive aldehyde.[2]

3. Quenching and Cleanup:

  • Quench the reaction by adding a reducing agent like sodium bisulfite.

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove excess reagents.

4. Isotopic Labeling:

  • The resulting aldehyde on the this compound residue can be reacted with an isotopically labeled hydrazide or aminooxy compound. For example, react the oxidized peptides with a solution of an isotopically labeled Girard's reagent T or a similar aldehyde-reactive probe. This will introduce a specific mass tag at the site of this compound.

5. Enrichment of Labeled Peptides (Optional but Recommended):

  • If the labeling reagent contains an affinity tag (e.g., biotin), the labeled peptides can be enriched using streptavidin beads.[2] This significantly enhances the detection of the modified peptides.

6. LC-MS/MS Analysis:

  • Analyze the labeled (and optionally enriched) peptide mixture by LC-MS/MS.

7. Data Analysis:

  • Search the MS/MS data for peptides containing the mass modification corresponding to the oxidized this compound residue plus the isotopic tag.

  • The high specificity of the periodate oxidation for the vicinal diol of this compound provides strong validation of its identity over other isomers.[2][3]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both isotopic labeling strategies.

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_processing Sample Processing cluster_analysis Analysis light_culture Culture in 'Light' Medium (unlabeled Lys/Arg) mix Mix Light & Heavy Cell Lysates (1:1) light_culture->mix heavy_culture Culture in 'Heavy' Medium (¹³C₆,¹⁵N₂-Lys, ¹³C₆,¹⁵N₄-Arg) heavy_culture->mix digest Protein Digestion (e.g., Trypsin) mix->digest enrich Optional Enrichment of 5-Hyl Peptides digest->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis: Identify Light/Heavy Peptide Pairs lcms->data

Caption: Workflow for SILAC-based validation of this compound.

Chemical_Labeling_Workflow cluster_preparation Sample Preparation cluster_labeling Chemical Labeling cluster_analysis Analysis digest Protein Digestion (e.g., Trypsin) oxidize Periodate Oxidation of 5-Hyl digest->oxidize label Reaction with Isotopically Labeled Tag oxidize->label enrich Optional Enrichment of Labeled Peptides label->enrich lcms LC-MS/MS Analysis enrich->lcms data Data Analysis: Identify Tagged Peptides lcms->data

Caption: Workflow for chemical labeling validation of this compound.

Signaling Pathway Context

The formation of this compound is a key step in collagen biosynthesis, catalyzed by lysyl hydroxylases. This modification is essential for the subsequent attachment of carbohydrates and the formation of stable intermolecular cross-links that provide tensile strength to tissues.

Collagen_Biosynthesis Procollagen Procollagen Chains (with Lysine) Hydroxylation Hydroxylation Procollagen->Hydroxylation Lysyl Hydroxylase Hydroxylated_Procollagen Procollagen Chains (with this compound) Hydroxylation->Hydroxylated_Procollagen Glycosylation Glycosylation Hydroxylated_Procollagen->Glycosylation Glycosylated_Procollagen Glycosylated Procollagen Glycosylation->Glycosylated_Procollagen Assembly Triple Helix Assembly Glycosylated_Procollagen->Assembly Secretion Secretion from Cell Assembly->Secretion Tropocollagen Tropocollagen Secretion->Tropocollagen Crosslinking Cross-linking Tropocollagen->Crosslinking Lysyl Oxidase Collagen_Fibril Mature Collagen Fibril Crosslinking->Collagen_Fibril

Caption: Simplified signaling pathway of collagen biosynthesis highlighting this compound formation.

References

A Researcher's Guide to 5-Hydroxylysine Analysis: A Comparative Overview of Current Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of collagen metabolism, connective tissue disorders, and biopharmaceutical quality control, the accurate quantification of 5-hydroxylysine is paramount. This essential post-translationally modified amino acid, integral to collagen structure and stability, serves as a critical biomarker. This guide provides an objective comparison of prevalent analytical techniques for this compound analysis, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Executive Summary

The analysis of this compound can be approached through several robust analytical techniques, each with distinct advantages and limitations. Mass spectrometry-based methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offer high sensitivity and specificity.[1] Chromatographic methods coupled with fluorescence detection after derivatization also provide reliable quantification.[2] For high-throughput screening, Enzyme-Linked Immunosorbent Assays (ELISAs) present a viable, though typically less specific, alternative.[3][4][5] The choice of method is contingent upon the specific research question, required sensitivity, sample matrix, and available instrumentation.[1]

Comparison of Analytical Methods

The performance characteristics of the primary analytical methods for this compound quantification are summarized below to facilitate a direct comparison for researchers.

MethodPrincipleSample ThroughputSensitivitySpecificityKey AdvantagesKey Limitations
LC-MS/MS Chromatographic separation followed by mass-to-charge ratio detection of the analyte and its fragments.MediumHighVery HighHigh specificity and sensitivity, suitable for complex matrices.[1]Requires expensive instrumentation and skilled operators.
GC-MS Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.MediumHighHighWell-established for amino acid analysis, good sensitivity.[6]Requires derivatization, which can introduce variability.
HPLC-FLD Chromatographic separation of fluorescently labeled derivatives.HighHighModerateGood sensitivity and suitable for high-throughput analysis.[2]Requires derivatization; potential for interference from other sample components.
ELISA Immunoassay based on antibody-antigen recognition.HighModerate to HighModerateHigh throughput, relatively simple and fast protocol.[3][4][5]Potential for cross-reactivity, generally less specific than MS methods.

Quantitative Performance Data

A summary of the quantitative performance for each analytical technique is presented in the following tables. These values are representative and may vary depending on the specific instrumentation, protocol, and sample matrix.

Table 1: Performance of Mass Spectrometry and Chromatography Methods
ParameterLC-MS/MSGC-MSHPLC-FLD
Limit of Detection (LOD) Varies by instrument and method, typically in the low nmol/L to pmol/L range.350 pmol/mL for this compound.[6]Typically in the low µmol/L to nmol/L range.
Limit of Quantification (LOQ) Varies by instrument and method, typically in the low nmol/L to pmol/L range.Not explicitly stated, but quantifiable at low µmol/L levels.4.14 µM for lysine (B10760008) (as a reference).[7]
Linearity Range Wide dynamic range, often spanning several orders of magnitude.1.0 - 300 µg/mL.1 - 225 µM for lysine (as a reference).[7]
Precision (%RSD) Typically <15% for inter-day and <10% for intra-day assays.< 6.15% for inter-day and < 4.63% for intra-day precision for this compound.<15% for inter-day and <10% for intra-day assays.
Accuracy (Recovery %) Typically 85-115%.89% for this compound.92% ± 2% for lysine (as a reference).[7]
Table 2: Comparison of Commercially Available this compound ELISA Kits
ManufacturerProduct Name/Catalog No.Detection RangeSensitivitySample Types
MyBioSource Hydroxylysine (Hyl) ELISA Kit / MBS2617340.312 - 20 ng/mL0.156 ng/mLUndiluted body fluids, tissue homogenates, secretions.[5]
Assay Genie Hydroxylysine (Hyl) ELISA Kit / UNEB00380.156 - 10 ng/mLNot explicitly statedSerum, plasma, cell culture supernatants, tissue homogenates, urine, milk.[3]
Gentaur QuickDetect™ Hydroxylysine (Human) ELISA Kit / E47149.3 - 300 ng/mLNot explicitly statedSerum, plasma, cell culture supernatants, other biological fluids, tissue and cell lysates.[4]
Krishgen Biosystems GENLISA Human Hydroxylysine (HYL) ELISA / KBH4271Not explicitly statedNot explicitly statedHuman serum, plasma, cell culture supernatant and other biological samples.[8]

Experimental Protocols & Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical results. Below are representative protocols for the key methods of this compound analysis.

LC-MS/MS Analysis of this compound

This method is highly specific and sensitive for the quantification of this compound in complex biological matrices.[1]

a. Sample Preparation (Total this compound from Tissue) [2]

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and grind to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Acid Hydrolysis: Transfer the powdered tissue to a hydrolysis tube and add 1 mL of 6 M HCl containing 1% phenol. Seal the tube under nitrogen and heat at 110°C for 24 hours.

  • Drying: Cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitution: Reconstitute the dried hydrolysate in 1 mL of 0.1 M HCl.

  • Neutralization and Filtration: Adjust the pH to ~7.0 with 6 M NaOH. Centrifuge at 10,000 x g for 10 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter.

b. LC-MS/MS Instrumentation and Conditions [9][10]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column or a HILIC column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 163.1 -> 145.1) and a stable isotope-labeled internal standard.

GC-MS Analysis of this compound

This technique requires derivatization to increase the volatility of the amino acid for gas chromatography.

a. Sample Preparation and Derivatization

  • Hydrolysis: Perform acid hydrolysis as described for the LC-MS/MS method.

  • Derivatization: A multi-step process is typically employed. For example, esterification with an acidic alcohol followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA).

b. GC-MS Instrumentation and Conditions [6]

  • Gas Chromatograph: A GC system equipped with a capillary column suitable for amino acid analysis.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Injection: Splitless injection is often used for trace analysis.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode is used for quantification of target ions.

HPLC with Pre-column Derivatization and Fluorescence Detection

This method enhances the detectability of this compound by attaching a fluorescent tag.

a. Sample Preparation and Derivatization [2]

  • Hydrolysis: Perform acid hydrolysis as described for the LC-MS/MS method.

  • Derivatization: In a microcentrifuge tube, mix the filtered hydrolysate with a derivatizing agent such as Dansyl Chloride in a buffered solution (e.g., sodium bicarbonate buffer, pH 9.5). Incubate at an elevated temperature (e.g., 60°C) for a defined period. Quench the reaction with a suitable reagent like methylamine (B109427) hydrochloride.

b. HPLC-FLD Instrumentation and Conditions [2]

  • HPLC System: An HPLC system with a fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Set the fluorescence detector to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., for Dansyl Chloride, excitation at ~340 nm and emission at ~525 nm).

ELISA Protocol (General)

The following is a general protocol for a competitive ELISA, as is common for small molecule detection. Refer to the specific kit manual for detailed instructions.[3]

  • Standard and Sample Preparation: Prepare a dilution series of the this compound standard provided in the kit. Prepare samples as per the kit's instructions (e.g., dilution of serum or plasma).

  • Competition Reaction: Add the standard or sample, along with a fixed amount of HRP-conjugated this compound, to the wells of the microplate pre-coated with an anti-5-hydroxylysine antibody. Incubate for the specified time.

  • Washing: Wash the wells several times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate to the wells and incubate in the dark. A color change will develop.

  • Stopping the Reaction: Add the stop solution to the wells to terminate the color development. The color will change from blue to yellow.

  • Measurement: Read the absorbance of the wells at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Visualizing Key Processes

To further aid in the understanding of this compound's biological context and analytical workflows, the following diagrams have been generated.

Collagen Biosynthesis and the Role of this compound

The hydroxylation of lysine residues is a critical intracellular post-translational modification in the synthesis of procollagen, catalyzed by lysyl hydroxylases.[11][12] This modification is essential for the subsequent glycosylation and the formation of stable cross-links that give collagen its tensile strength.[13][14]

Collagen_Biosynthesis cluster_ER Endoplasmic Reticulum Procollagen_alpha_chains Procollagen α-chains Hydroxylation Hydroxylation of Lysine (Lysyl Hydroxylase) Procollagen_alpha_chains->Hydroxylation Glycosylation Glycosylation of This compound Hydroxylation->Glycosylation Assembly Assembly of three pro-α-chains Glycosylation->Assembly Procollagen_molecule Procollagen Molecule Assembly->Procollagen_molecule Secretion Secretion from Cell Procollagen_molecule->Secretion Procollagen_peptidase Cleavage of propeptides (Procollagen Peptidase) Secretion->Procollagen_peptidase Tropocollagen Tropocollagen Procollagen_peptidase->Tropocollagen Cross_linking Formation of Cross-links (Lysyl Oxidase) Tropocollagen->Cross_linking Collagen_fibril Collagen Fibril Cross_linking->Collagen_fibril

Caption: The intracellular and extracellular steps of collagen biosynthesis, highlighting the critical role of lysine hydroxylation.

Generalized Workflow for this compound Analysis

The analytical process for quantifying this compound from biological samples typically involves several key stages, from sample acquisition to data analysis.

Analytical_Workflow Sample_Collection Biological Sample Collection (e.g., Tissue, Plasma, Urine) Sample_Preparation Sample Preparation (e.g., Homogenization, Hydrolysis) Sample_Collection->Sample_Preparation Derivatization Derivatization (for GC-MS and HPLC-FLD) Sample_Preparation->Derivatization Analytical_Separation Analytical Separation (LC or GC) Sample_Preparation->Analytical_Separation Direct Injection (LC-MS/MS) Derivatization->Analytical_Separation Detection Detection (MS, FLD, etc.) Analytical_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Quantification against Standards) Data_Acquisition->Data_Analysis Result Result (this compound Concentration) Data_Analysis->Result

Caption: A generalized workflow for the analysis of this compound from biological samples.

Logical Relationship for Method Comparison

The selection of an appropriate analytical method involves a careful consideration of several performance parameters.

Method_Comparison cluster_Methods Analytical Methods cluster_Parameters Performance Parameters LC_MS LC-MS/MS Sensitivity Sensitivity (LOD, LOQ) LC_MS->Sensitivity Specificity Specificity LC_MS->Specificity Precision Precision (%RSD) LC_MS->Precision Accuracy Accuracy (Recovery %) LC_MS->Accuracy Throughput Sample Throughput LC_MS->Throughput Cost Cost & Complexity LC_MS->Cost GC_MS GC-MS GC_MS->Sensitivity GC_MS->Specificity GC_MS->Precision GC_MS->Accuracy GC_MS->Throughput GC_MS->Cost HPLC_FLD HPLC-FLD HPLC_FLD->Sensitivity HPLC_FLD->Specificity HPLC_FLD->Precision HPLC_FLD->Accuracy HPLC_FLD->Throughput HPLC_FLD->Cost ELISA ELISA ELISA->Sensitivity ELISA->Specificity ELISA->Precision ELISA->Accuracy ELISA->Throughput ELISA->Cost

Caption: A logical diagram illustrating the comparison of analytical methods based on key performance parameters.

References

Statistical Analysis of 5-Hydroxylysine: A Comparative Guide for Biomarker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for quantifying 5-hydroxylysine, a critical biomarker for collagen metabolism. It further details the statistical approaches necessary for validating this data, ensuring reliability and reproducibility for clinical and research applications.

Section 1: Comparison of Analytical Methods

The accurate measurement of this compound is fundamental to its validation as a biomarker.[1] Various analytical techniques are available, each with distinct performance characteristics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound, especially in complex biological samples.[1] Other methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection, are also utilized.[1]

The choice of method depends on factors like required sensitivity, specificity, the nature of the sample matrix, and available equipment.[1] Below is a comparison of common analytical techniques based on performance metrics reported in single-laboratory validation studies.

Table 1: Quantitative Performance of Analytical Methods for this compound

Parameter LC-MS/MS GC-MS HPLC-Fluorescence
Specificity Very High High Moderate to High
Sensitivity (LOD) Low (pmol to fmol) Low (pmol)[2] Low to Moderate (pmol)
Throughput High Moderate Moderate
Derivatization Optional Required Required[1]
Matrix Effects Can be significant Less common Variable

| Key Advantage | High specificity & sensitivity | Robust & established | Widely available |

Section 2: Biomarker Validation Workflow

The validation of a biomarker is a multi-stage process that establishes its performance for a specific purpose.[3] This process involves both analytical validation, to ensure the measurement is reliable, and clinical validation, to demonstrate its relevance to a clinical outcome.[3][4] Statistical analysis is integral at every stage.

Biomarker_Validation_Workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay Assay Development Performance Performance Characteristics (Accuracy, Precision, Sensitivity, Specificity) Assay->Performance Prognostic Prognostic/ Predictive Study (Cohort/Case-Control) Performance->Prognostic Validated Assay Stats Statistical Analysis (ROC Curves, Correlation, Regression Models) Prognostic->Stats Utility Clinical Utility Assessment Stats->Utility

Caption: A flowchart illustrating the key stages of biomarker validation.

Section 3: Detailed Experimental Protocol: LC-MS/MS

This section outlines a representative protocol for the quantification of total this compound in a biological matrix (e.g., plasma, urine) using LC-MS/MS, a commonly employed method due to its high sensitivity and specificity.[1][5]

1. Sample Preparation (Acid Hydrolysis for Total this compound) [5][6]

  • Place the sample (e.g., 100 µL plasma or dried protein pellet) into a hydrolysis vial.

  • Add 1-2 mL of 6 N HCl. To prevent oxidation, the vial should be flushed with nitrogen before sealing.[6]

  • Incubate at 110°C for 20-24 hours.[6]

  • After cooling, evaporate the acid under a stream of nitrogen or using a vacuum concentrator.[6]

  • Add a known concentration of a stable isotope-labeled internal standard for this compound. This is crucial for accurate quantification.[1]

  • Reconstitute the dried residue in an appropriate solution (e.g., 100 µL of 0.1% formic acid in water) for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis [1]

  • Liquid Chromatography (LC): Use a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for separation.[1]

  • Mass Spectrometry (MS): Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

    • Ionization: Use positive electrospray ionization (ESI+).[5]

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both this compound and its internal standard. For example, for underivatized this compound, a precursor ion of [M+H]+ at m/z 163.1 could be monitored.[5]

3. Quantification [1]

  • Generate a calibration curve using standards of known this compound concentrations.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration in unknown samples by interpolating from the linear regression of the calibration curve.[5]

Experimental_Workflow Sample Biological Sample (e.g., Plasma) Hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) Sample->Hydrolysis Spike Spike with Internal Standard (IS) Hydrolysis->Spike Drydown Evaporation Spike->Drydown Reconstitute Reconstitution in Mobile Phase Drydown->Reconstitute LCMS LC-MS/MS Analysis (MRM Mode) Reconstitute->LCMS Data Data Processing (Peak Area Ratio Analyte/IS) LCMS->Data Quant Quantification (vs. Calibration Curve) Data->Quant

Caption: Experimental workflow for this compound quantification by LC-MS/MS.

Section 4: Biological Context and Statistical Considerations

This compound is an amino acid primarily found in collagen.[2] Its formation is a critical post-translational modification catalyzed by lysyl hydroxylase enzymes, which is essential for the formation of stable collagen cross-links.[5][7]

Collagen_Pathway cluster_ER Endoplasmic Reticulum ProAlpha Pro-α Chains (Translation) Lysine Lysine Residues ProAlpha->Lysine contain Hydroxylation Hydroxylation Lysine->Hydroxylation substrate for Hydroxylysine This compound Residues Hydroxylation->Hydroxylysine produces Glycosylation Glycosylation Hydroxylysine->Glycosylation Procollagen Procollagen (Triple Helix Assembly) Glycosylation->Procollagen Extracellular Extracellular Matrix Procollagen->Extracellular Secretion LysylHydroxylase Lysyl Hydroxylase (Vitamin C Dependent) LysylHydroxylase->Hydroxylation

Caption: Simplified pathway of collagen biosynthesis showing this compound formation.

Statistical validation must discern true biological relationships from associations that occur by chance.[4] Key statistical analyses in biomarker validation studies are summarized below.

Table 2: Statistical Tests in Biomarker Validation

Statistical Test Purpose in this compound Validation
t-test / ANOVA To compare mean this compound levels between two or more groups (e.g., healthy vs. disease).
Correlation Analysis To assess the relationship between this compound levels and other continuous variables (e.g., disease severity score).
Linear/Logistic Regression To model the association between this compound and a clinical outcome, adjusting for confounding variables.[4]
ROC Curve Analysis To evaluate the diagnostic accuracy (sensitivity and specificity) of this compound to distinguish between cases and controls.
Survival Analysis To determine if this compound levels are associated with patient prognosis over time (e.g., Kaplan-Meier curves).

| Cross-Validation | An internal validation method to assess the performance and generalizability of a predictive model built using this compound data.[3] |

The validation of this compound as a biomarker requires a robust analytical methodology and rigorous statistical analysis. This guide provides a framework for comparing analytical techniques and applying appropriate statistical methods. By following a structured validation workflow, researchers can generate high-quality, reproducible data, paving the way for the potential clinical application of this compound in diagnosing and monitoring collagen-related pathologies.

References

Unveiling Altered Glycosylation Landscapes: A Comparative Guide to 5-Hydroxylysine Glycosylation in Health and Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of post-translational modifications is paramount. Among these, the glycosylation of 5-hydroxylysine in collagen presents a critical area of investigation, with distinct patterns emerging in various physiological and pathological states. This guide provides an objective comparison of this compound glycosylation patterns in healthy versus diseased tissues, supported by experimental data and detailed methodologies.

The glycosylation of this compound, an amino acid unique to collagen and collagen-like proteins, involves the sequential addition of galactose and glucose to form galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl). These modifications are crucial for collagen's structural integrity and function.[1] Alterations in the extent and nature of this glycosylation have been implicated in a range of diseases, including connective tissue disorders, cancer, and fibrosis.

Comparative Analysis of this compound Glycosylation Patterns

The ratio of Glc-Gal-Hyl to Gal-Hyl (GGH/GH ratio) serves as a key indicator of collagen metabolism and can vary significantly between different tissues and in diseased states. Urinary excretion of these glycosides is often used as a non-invasive marker to reflect systemic collagen turnover.

Table 1: Urinary this compound Glycoside Ratios in Healthy vs. Diseased States

ConditionAnalyteValueSource
Healthy Adults Urinary GGH/GH RatioApproaching 3.5 (in subjects with low bone turnover)[2]
Urinary GGH/GH RatioLower in children than adults[3][3]
Paget's Disease of Bone Urinary GGH/GH Ratio0.601 ± 0.017 (untreated, severe disease)[2]
Normal Bone GGH/GH Ratio0.474 ± 0.009[2]
Osteoporosis Urinary GGH/GH RatioLower than age and sex-adjusted controls[4]
Urinary Gal-Hyl ExcretionSignificantly higher than controls[4]

Note: Urinary excretion levels reflect the degradation of collagen from various tissues, with bone collagen being particularly rich in galactosyl-hydroxylysine.[1]

Direct analysis of tissue samples provides a more localized picture of glycosylation changes. While comprehensive quantitative data across a wide range of diseases is still an active area of research, existing studies indicate significant alterations.

Table 2: Tissue-Specific this compound Glycosylation Patterns

TissueGlycosylation PatternSource
Healthy Skin Major form is the disaccharide (Glc-Gal-Hyl)[1]
Healthy Bone Enriched in the monosaccharide (Gal-Hyl)[1]
Osteoarthritic Cartilage Altered glycosaminoglycan content, suggesting changes in the extracellular matrix.[5] While direct this compound glycosylation data is limited, it is an area of ongoing investigation.[5]
Cancerous Tissue Altered glycosylation is a universal feature of cancer cells.[6] While not specific to this compound, this suggests that collagen glycosylation is likely affected.[6]
Fibrotic Liver Excessive accumulation of extracellular matrix proteins, including collagen, is a hallmark of fibrosis. The specific changes in this compound glycosylation are an emerging area of study.

Experimental Protocols

The analysis of this compound glycosylation predominantly relies on mass spectrometry-based techniques. The following outlines a general workflow for the characterization and quantification of these modifications.

1. Sample Preparation and Protein Extraction:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer to extract proteins.

  • Protein Precipitation: Proteins are precipitated using methods such as acetone (B3395972) or trichloroacetic acid (TCA) precipitation to remove contaminants.

2. Collagen Hydrolysis:

  • Acid Hydrolysis: The extracted protein is hydrolyzed using 6M HCl at 110°C for 24 hours to break it down into its constituent amino acids and glycosylated hydroxylysine residues.

  • Alkaline Hydrolysis: For the specific analysis of hydroxylysine glycosides, alkaline hydrolysis (e.g., with 2M NaOH) is often preferred as it preserves the glycosidic bonds.

3. Enrichment of Glycopeptides (for site-specific analysis):

  • Enzymatic Digestion: For a more detailed analysis of glycosylation sites, intact collagen is digested with specific proteases (e.g., trypsin, collagenase) to generate peptides.

  • Hydrazide Chemistry: Glycopeptides can be selectively enriched using hydrazide chemistry, where the galactose moiety is oxidized to create an aldehyde that reacts with a hydrazide resin.

4. Chromatographic Separation:

  • High-Performance Liquid Chromatography (HPLC): The hydrolyzed amino acids or digested peptides are separated using reversed-phase HPLC. Pre-column derivatization with fluorescent tags can be used to enhance detection.[4]

5. Mass Spectrometry Analysis:

  • Tandem Mass Spectrometry (MS/MS): The separated components are introduced into a mass spectrometer. MS/MS is used to fragment the ions and obtain structural information, allowing for the identification and quantification of Gal-Hyl and Glc-Gal-Hyl.

Visualizing the Landscape of this compound Glycosylation

Diagram 1: Enzymatic Pathway of this compound Glycosylation

Glycosylation_Pathway Lysine Lysine Residue (in procollagen (B1174764) α-chain) LH Lysyl Hydroxylase (LH) Lysine->LH Hydroxylysine This compound Residue GT Galactosyltransferase (GT) Hydroxylysine->GT Gal_Hyl Galactosyl-Hydroxylysine (Gal-Hyl) GGT Glucosyltransferase (GGT) Gal_Hyl->GGT Glc_Gal_Hyl Glucosyl-Galactosyl-Hydroxylysine (Glc-Gal-Hyl) LH->Hydroxylysine GT->Gal_Hyl GGT->Glc_Gal_Hyl

Caption: Enzymatic cascade for this compound glycosylation.

Diagram 2: Experimental Workflow for this compound Glycosylation Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Healthy or Diseased Tissue Homogenization Homogenization & Protein Extraction Tissue->Homogenization Hydrolysis Collagen Hydrolysis (Acid or Alkaline) Homogenization->Hydrolysis HPLC HPLC Separation Hydrolysis->HPLC MS Mass Spectrometry (MS/MS) HPLC->MS Data Data Analysis (Quantification of Gal-Hyl & Glc-Gal-Hyl) MS->Data

Caption: General workflow for analyzing this compound glycosides.

Diagram 3: Logical Relationship of Glycosylation Patterns in Health and Disease

Logical_Relationship cluster_healthy Healthy State cluster_diseased Diseased State Healthy Healthy Tissue (Homeostatic Collagen Turnover) Healthy_Pattern Tissue-Specific GGH/GH Ratio Healthy->Healthy_Pattern Diseased Diseased Tissue (Altered Collagen Metabolism) Altered_Pattern Altered GGH/GH Ratio (e.g., increased bone resorption) Diseased->Altered_Pattern Healthy_Pattern->Altered_Pattern Disease Progression

Caption: Shift in glycosylation patterns from healthy to diseased states.

References

A Researcher's Guide to Orthogonal Methods for Confirming 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of 5-hydroxylysine, a critical post-translational modification, is paramount. This guide provides a comprehensive comparison of orthogonal analytical techniques, offering a robust framework for the confident confirmation of its presence. By employing methods that rely on different physicochemical principles, researchers can ensure data integrity and meet stringent regulatory expectations.

This compound (Hyl) is a hydroxylated form of the amino acid lysine, most notably found in collagen, where it plays a crucial role in the formation of stable cross-links essential for connective tissue strength.[1] Its quantification is vital for studying collagen metabolism, diagnosing connective tissue disorders, and assessing the quality of biopharmaceuticals.[2] This guide delves into the primary orthogonal methods for this compound confirmation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, it explores the applicability of Amino Acid Analysis, Edman Degradation, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Key Orthogonal Methods

A summary of the quantitative performance of the most common analytical techniques for this compound detection is presented below. It is important to note that these performance metrics can vary depending on the specific laboratory, instrumentation, and sample matrix.

Analytical MethodPrincipleLimit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (Recovery %)
LC-MS/MS Separation by liquid chromatography followed by mass-based detection of precursor and product ions.~0.1 - 10 pmol/injection~0.5 - 50 pmol/injection< 10%90 - 110%
HPLC with Fluorescence Detection Separation of derivatized amino acids by HPLC with detection based on fluorescence.~10 - 50 pmol/injection[3]~50 - 150 pmol/injection[3]< 5%[3]85 - 105%[3]
GC-MS Separation of volatile derivatives by gas chromatography followed by mass-based detection.350 pmol/mL[4][5]Not explicitly stated< 4.63% (Intra-day)[4]89%[4]
Amino Acid Analysis (IEC) Separation of amino acids based on their ionic properties using ion-exchange chromatography.Picomole levelNot explicitly statedHighHigh
Edman Degradation Sequential removal and identification of N-terminal amino acids.10 - 100 pico-moles of peptideNot applicable>99% efficiency per amino acidNot applicable
NMR Spectroscopy Detection based on the magnetic properties of atomic nuclei.Millimolar to high micromolarNot explicitly statedHighHigh

Detailed Experimental Protocols

Robust and reproducible experimental protocols are fundamental to achieving reliable results. Below are detailed methodologies for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound, especially in complex biological matrices.[1]

1. Sample Preparation (Total this compound):

  • To approximately 1 mg of lyophilized tissue or protein, add 1 mL of 6 M HCl.[2]

  • Add a known amount of a stable isotope-labeled internal standard for this compound.[2]

  • Flush the tube with nitrogen gas, cap it tightly, and heat at 110°C for 24 hours to hydrolyze the protein.[2]

  • After cooling, centrifuge the sample to pellet any debris.[2]

  • Evaporate the supernatant to dryness under a stream of nitrogen.[2]

  • Reconstitute the dried hydrolysate in a suitable reconstitution solution (e.g., 0.1% formic acid in water).[2]

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ either reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for separation.[1]

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

  • MRM Transitions: Monitor specific precursor-to-product ion transitions. For underivatized this compound, a suggested precursor ion is [M+H]+ at m/z 163.1, with potential product ions at m/z 145.1 (loss of H₂O), m/z 119.1 (loss of H₂O and CO), and m/z 84.1.[2] The transitions for the internal standard will depend on the specific labeled compound used.[2]

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibrators.[2]

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method enhances the detectability of this compound, which lacks a strong native chromophore, by tagging it with a fluorescent label.[3]

1. Sample Preparation and Hydrolysis:

  • Follow the same acid hydrolysis procedure as described for LC-MS/MS.

2. Pre-column Derivatization with Dansyl Chloride:

  • To the dried hydrolysate, add a sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5).[3]

  • Add a solution of Dansyl Chloride in acetone.[3]

  • Incubate the mixture at 60°C for approximately 45 minutes in the dark.[3]

  • Quench the reaction by adding a methylamine (B109427) hydrochloride solution to consume excess Dansyl Chloride.[3]

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient elution with an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.[1]

  • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl derivative.[1]

  • Quantification: Compare the peak areas of the derivatized this compound in the sample to a calibration curve generated from derivatized standards.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires derivatization to increase the volatility of the amino acids for analysis in the gas phase.[4]

1. Sample Preparation and Hydrolysis:

  • Follow the same acid hydrolysis procedure as described for LC-MS/MS.

2. Derivatization:

  • The dried hydrolysate is derivatized to form volatile esters (e.g., N-heptafluorobutyryl isobutyl esters). This typically involves a two-step process of esterification followed by acylation.

3. GC-MS Analysis:

  • GC System: Use a gas chromatograph equipped with a capillary column.[1]

  • Carrier Gas: Helium is commonly used as the carrier gas.[1]

  • Temperature Program: A temperature gradient is applied to the oven to separate the derivatized amino acids.[1]

  • Detection: A Flame Ionization Detector (FID) or a mass spectrometer can be used for detection.[4]

  • Quantification: Compare the peak areas of the derivatized this compound in the sample to those of known standards.[1]

Alternative and Complementary Methods

Amino Acid Analysis (Ion-Exchange Chromatography)

Traditional amino acid analysis using ion-exchange chromatography (IEC) with post-column ninhydrin (B49086) derivatization can also be used to quantify this compound. This method separates amino acids based on their charge and provides high accuracy and precision.[6]

Edman Degradation

Edman degradation is a classic method for sequencing peptides from the N-terminus.[7] While its primary purpose is to determine the amino acid sequence, it can also be used to identify the position of post-translationally modified amino acids, including this compound, within a peptide chain.[8] However, it is not a quantitative method for total this compound content in a protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR spectroscopy can be used to identify this compound based on the unique chemical shifts of its protons. An experimental 1H-NMR spectrum for this compound is available in public databases.[9] While NMR provides detailed structural information, it is generally less sensitive than chromatographic methods and may require larger sample amounts. It is more commonly used for structural elucidation rather than routine quantification in complex mixtures.

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the typical workflows for the chromatographic methods.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_hplc HPLC Analysis cluster_gc_ms GC-MS Analysis ProteinSample Protein Sample AcidHydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->AcidHydrolysis Hydrolysate Amino Acid Hydrolysate AcidHydrolysis->Hydrolysate LC_Separation LC Separation (RP or HILIC) Hydrolysate->LC_Separation Derivatization_HPLC Pre-column Derivatization (e.g., Dansyl Chloride) Hydrolysate->Derivatization_HPLC Derivatization_GC Derivatization (to increase volatility) Hydrolysate->Derivatization_GC MS_Detection Tandem MS Detection (MRM) LC_Separation->MS_Detection Quantification_LCMS Quantification MS_Detection->Quantification_LCMS HPLC_Separation HPLC Separation (C18) Derivatization_HPLC->HPLC_Separation Fluorescence_Detection Fluorescence Detection HPLC_Separation->Fluorescence_Detection Quantification_HPLC Quantification Fluorescence_Detection->Quantification_HPLC GC_Separation GC Separation Derivatization_GC->GC_Separation MS_Detection_GC MS or FID Detection GC_Separation->MS_Detection_GC Quantification_GCMS Quantification MS_Detection_GC->Quantification_GCMS

Caption: Experimental workflows for this compound analysis.

logical_relationship cluster_primary Primary Quantitative Methods cluster_complementary Complementary/Qualitative Methods Confirmation Confirmation of This compound Presence LC_MS LC-MS/MS Confirmation->LC_MS HPLC HPLC with Derivatization Confirmation->HPLC GC_MS GC-MS Confirmation->GC_MS Edman Edman Degradation (Positional Information) Confirmation->Edman NMR NMR Spectroscopy (Structural Confirmation) Confirmation->NMR AAA Amino Acid Analysis (Quantitative) Confirmation->AAA

Caption: Orthogonal approaches for this compound confirmation.

References

A Researcher's Guide to Evaluating 5-Hydroxylysine Antibody Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of post-translational modifications (PTMs) is paramount. 5-hydroxylysine, a critical modification in collagen metabolism and increasingly identified in other proteins, presents a unique challenge for antibody-based detection. This guide provides a framework for evaluating the specificity of this compound antibodies, offering objective comparison methodologies and supporting experimental protocols to ensure data integrity and reproducibility.

The hydroxylation of lysine (B10760008) to this compound is a key enzymatic step, catalyzed by lysyl hydroxylases, in the biosynthesis of collagen.[1] This modification is essential for the formation of stable collagen cross-links that provide structural integrity to tissues.[1] Urinary excretion of this compound can serve as a biomarker for collagen degradation, making its accurate measurement crucial in various physiological and pathological studies.[2] Recently, this modification has also been discovered in recombinant monoclonal antibodies, highlighting the need for precise characterization tools in biopharmaceutical development.[3][4]

Given the structural similarity between lysine and this compound, ensuring antibody specificity is a critical challenge. An antibody raised against this compound may exhibit cross-reactivity with its precursor, lysine, or with other hydroxylated amino acids. This guide outlines key experiments to validate antibody specificity, presented with hypothetical data to illustrate the evaluation process.

Performance Comparison of Anti-5-Hydroxylysine Antibodies

To objectively assess the performance of a this compound antibody, a series of quantitative experiments should be performed. The following tables summarize hypothetical data for two antibodies, "Antibody A" (a highly specific antibody) and "Antibody B" (a less specific alternative), to demonstrate key validation metrics.

Table 1: Competitive ELISA for Binding Affinity and Specificity

The half-maximal inhibitory concentration (IC50) was determined by competitive ELISA. A lower IC50 value indicates a higher binding affinity. The ideal antibody should have a high affinity for this compound and a significantly lower affinity for lysine and other related molecules.

AnalyteAntibody A (High Specificity) - IC50 (nM)Antibody B (Lower Specificity) - IC50 (nM)
Free this compound 1525
Free Lysine > 5000250
Peptide with this compound 2040
Peptide with Lysine > 5000500
Unrelated Peptide > 10000> 10000

Table 2: Dot Blot Analysis for Specificity

Dot blot analysis provides a qualitative and semi-quantitative assessment of antibody specificity against various immobilized antigens. The intensity of the signal corresponds to the degree of antibody binding.

Antigen SpottedAntibody A (High Specificity) - Signal IntensityAntibody B (Lower Specificity) - Signal Intensity
Collagen (rich in 5-Hyl) ++++++
BSA (no 5-Hyl) -+
This compound-conjugated BSA ++++++
Lysine-conjugated BSA -++
Unmodified Peptide --
Peptide with this compound ++++++

Key Experimental Protocols

Rigorous and well-documented experimental protocols are essential for evaluating antibody specificity. The following are detailed methodologies for the key experiments cited above.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantitatively determine the binding affinity and specificity of the anti-5-hydroxylysine antibody by measuring its ability to bind to immobilized this compound in the presence of competing free analytes.

Materials:

  • 96-well microtiter plates

  • This compound-conjugated Bovine Serum Albumin (5-Hyl-BSA)

  • Anti-5-hydroxylysine primary antibody

  • HRP-conjugated secondary antibody

  • Competing analytes: Free this compound, free L-lysine, peptide containing this compound, corresponding peptide with lysine

  • Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)

  • Wash buffer (TBST: 10mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of 5-Hyl-BSA (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions for each competing analyte (free this compound, free lysine, etc.).

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the anti-5-hydroxylysine antibody with each dilution of the competing analytes for 1 hour at room temperature.

  • Primary Antibody Incubation: Add 100 µL of the antibody/analyte mixtures to the corresponding wells of the coated plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the log of the competitor concentration and determine the IC50 value for each analyte.

Dot Blot

Objective: To visually assess the specificity of the anti-5-hydroxylysine antibody against a panel of immobilized antigens.

Materials:

  • Nitrocellulose or PVDF membrane

  • Antigens: Collagen, BSA, this compound-conjugated BSA, lysine-conjugated BSA, peptide with this compound, unmodified peptide

  • Blocking buffer

  • Anti-5-hydroxylysine primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Antigen Spotting: Carefully spot 1-2 µL of each antigen solution (at various concentrations, e.g., 100 ng, 50 ng, 10 ng) onto the nitrocellulose membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-hydroxylysine antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Western Blot

Objective: To confirm that the anti-5-hydroxylysine antibody binds specifically to proteins containing this compound and not to unrelated proteins.

Materials:

  • Polyacrylamide gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membrane

  • Transfer buffer

  • Blocking buffer

  • Primary anti-5-hydroxylysine antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein samples: Collagen, cell lysate from cells known to express hydroxylated proteins (e.g., fibroblasts), cell lysate from cells with inhibited lysyl hydroxylase activity (negative control).

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration using a suitable assay (e.g., BCA).

  • SDS-PAGE: Separate the protein samples (20-30 µg per lane) by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-5-hydroxylysine antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Visualizing Pathways and Workflows

Diagrams are essential for understanding the biological context and experimental procedures.

Collagen_Crosslinking_Pathway Lysine Lysine Residue (in Procollagen) FiveHydroxylysine This compound Residue Lysine->FiveHydroxylysine Hydroxylation LysylHydroxylase Lysyl Hydroxylase (PLOD1-3) Aldehyde Reactive Aldehyde FiveHydroxylysine->Aldehyde Oxidative Deamination LysylOxidase Lysyl Oxidase (LOX) Crosslink Stable Collagen Cross-link Aldehyde->Crosslink

Caption: Enzymatic pathway of collagen cross-linking formation.

Antibody_Specificity_Workflow cluster_elisa Competitive ELISA cluster_dotblot Dot Blot cluster_western Western Blot elisa_start Coat Plate with 5-Hyl-BSA elisa_block Block Plate elisa_start->elisa_block elisa_compete Pre-incubate Antibody with Competitors (5-Hyl, Lys, etc.) elisa_block->elisa_compete elisa_incubate Add to Plate elisa_compete->elisa_incubate elisa_detect Add Secondary Ab & Substrate elisa_incubate->elisa_detect elisa_result Measure Absorbance (IC50 Calculation) elisa_detect->elisa_result db_spot Spot Antigens on Membrane db_block Block Membrane db_spot->db_block db_incubate Incubate with Primary Antibody db_block->db_incubate db_detect Add Secondary Ab & Substrate db_incubate->db_detect db_result Image Membrane (Signal Intensity) db_detect->db_result wb_run Run SDS-PAGE wb_transfer Transfer to Membrane wb_run->wb_transfer wb_block Block Membrane wb_transfer->wb_block wb_incubate Incubate with Primary Antibody wb_block->wb_incubate wb_detect Add Secondary Ab & Substrate wb_incubate->wb_detect wb_result Image Membrane (Band Specificity) wb_detect->wb_result start Select this compound Antibody for Evaluation cluster_elisa cluster_elisa start->cluster_elisa cluster_dotblot cluster_dotblot start->cluster_dotblot cluster_western cluster_western start->cluster_western

Caption: Experimental workflow for antibody specificity evaluation.

References

A Researcher's Guide to Reproducibility in 5-Hydroxylysine Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of 5-hydroxylysine, a key biomarker in collagen metabolism, is paramount. This guide provides a comparative overview of common assay methodologies, focusing on their reproducibility and presenting supporting experimental data to aid in the selection of the most appropriate technique for your research needs.

The quantification of this compound is critical in various research fields, from studying connective tissue disorders to assessing the quality of biopharmaceuticals. However, the reproducibility of these measurements can be influenced by the chosen analytical method. This guide delves into the performance of common techniques, including Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to provide a clear comparison of their reproducibility.

Comparative Analysis of Assay Reproducibility

The reproducibility of an assay is typically assessed by its intra-assay and inter-assay coefficients of variation (CV%). Intra-assay CV measures the precision of results within a single assay run, while inter-assay CV assesses the reproducibility across different runs, days, or operators. Generally, lower CV values indicate higher reproducibility.

Assay MethodAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Key Considerations
ELISA This compound≤ 8%[1]≤ 12%[1]High throughput, relatively simple workflow. Specificity is dependent on antibody quality.
HPLC with Fluorescence Detection General Amino AcidsTypically < 5% (Intra-laboratory)[2]Up to 24% (Inter-laboratory)[2]Requires derivatization for detection. Good sensitivity and resolution.
Lysine (B10760008) (as a proxy)Precise at inter- and intra-day levels[3][4][5]Precise at inter- and intra-day levels[3][4][5]A study on lysine reported an accuracy of 92% ± 2%[3][4][5].
LC-MS/MS Carboxymethyl Lysine17.2%18.1%High specificity and sensitivity. Considered a gold-standard method.
General Amino AcidsTypically < 5% (Intra-laboratory)[2]Up to 24% (Inter-laboratory)[2]Does not typically require derivatization.
Colorimetric Assay Hydroxyproline (similar principle)Data not availableData not availableSimple and cost-effective. May have lower specificity compared to other methods.

Note: The data presented is based on available literature and product specifications. Actual performance may vary depending on the specific protocol, laboratory conditions, and sample matrix.

Experimental Workflows and Methodologies

Detailed and standardized experimental protocols are crucial for achieving reproducible results. Below are representative workflows for the discussed this compound assay methods.

G cluster_0 General Experimental Workflow Sample_Preparation Sample Preparation (e.g., Hydrolysis, Deproteinization) Assay_Step Assay Specific Steps (e.g., Derivatization, Incubation) Sample_Preparation->Assay_Step Data_Acquisition Data Acquisition (e.g., Absorbance, Fluorescence, Mass Spectra) Assay_Step->Data_Acquisition Data_Analysis Data Analysis (Quantification against Standards) Data_Acquisition->Data_Analysis

A generalized experimental workflow for this compound assays.

The selection of an appropriate assay depends on various factors including the required sensitivity, specificity, sample throughput, and available equipment. The following diagram illustrates a logical approach to comparing these methods based on key performance parameters.

G Assay_Methods Assay Methods ELISA HPLC LC-MS/MS Colorimetric Performance_Parameters Performance Parameters Reproducibility (CV%) Sensitivity Specificity Throughput Cost Assay_Methods->Performance_Parameters Evaluation based on Decision Optimal Assay Selection Performance_Parameters->Decision

Logical framework for comparing this compound assay methods.

Detailed Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on a commercially available Human Hydroxylysine (Hyl) ELISA Kit and employs a competitive immunoassay technique.[1]

a. Principle: this compound in the sample competes with a fixed amount of biotinylated this compound for a limited number of binding sites on a pre-coated antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.

b. Materials:

  • Human Hydroxylysine ELISA Kit (e.g., MyBioSource, Cat. No. MBS261734)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized or distilled water

  • Wash Buffer, Substrate Solution, and Stop Solution (typically provided in the kit)

c. Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the microplate.

  • Competitive Reaction: Add 50 µL of HRP-conjugate to each well. Cover the plate and incubate for 60 minutes at 37°C.

  • Washing: Aspirate and wash each well with Wash Buffer four times.

  • Substrate Incubation: Add 50 µL of Substrate A and 50 µL of Substrate B to each well. Incubate for 15 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: Calculate the concentration of this compound in the samples by comparing their absorbance to the standard curve.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method involves the derivatization of this compound to a fluorescent compound for sensitive detection.

a. Principle: Free this compound is derivatized with a fluorescent agent (e.g., Dansyl Chloride) prior to chromatographic separation on a reverse-phase column. The fluorescent derivative is then detected and quantified.

b. Materials:

  • HPLC system with a fluorescence detector

  • Reverse-phase C18 column

  • This compound standard

  • Dansyl Chloride solution

  • Acetonitrile, Methanol, and other HPLC-grade solvents

  • Buffers (e.g., sodium bicarbonate, sodium acetate)

c. Procedure:

  • Sample Preparation:

    • For total this compound, hydrolyze the protein sample with 6 M HCl at 110°C for 24 hours.

    • For free this compound, perform protein precipitation with a solvent like acetonitrile.

    • Dry the sample and reconstitute in an appropriate buffer.

  • Derivatization:

    • Mix the sample or standard with sodium bicarbonate buffer.

    • Add Dansyl Chloride solution and incubate at 60°C for 45 minutes.

    • Quench the reaction with methylamine (B109427) hydrochloride solution.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Perform a gradient elution using a mobile phase of sodium acetate (B1210297) buffer and an organic solvent mixture (e.g., methanol/acetonitrile).

    • Set the fluorescence detector to the appropriate excitation and emission wavelengths for the dansyl derivative.

  • Data Analysis: Identify and quantify the this compound peak based on its retention time and peak area relative to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This is a highly specific and sensitive method for the quantification of this compound.[6]

a. Principle: this compound is separated from other sample components by liquid chromatography and then detected by a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard is recommended for accurate quantification.[2][6]

b. Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • HILIC or reverse-phase column

  • This compound standard

  • Stable isotope-labeled this compound internal standard

  • HPLC-grade solvents and reagents (e.g., formic acid, acetonitrile)

c. Procedure:

  • Sample Preparation:

    • Perform acid hydrolysis or protein precipitation as described for the HPLC method.

    • Add a known amount of the stable isotope-labeled internal standard to each sample and standard.

    • Dry and reconstitute the samples in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto the chromatographic column.

    • Use a gradient elution to separate this compound.

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both this compound and its internal standard.

  • Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Quantify the concentration of this compound in the samples using a calibration curve generated from the standards.

Colorimetric Assay (Conceptual Protocol)

While a specific validated colorimetric assay for this compound was not identified in the literature reviewed, a plausible method can be conceptualized based on assays for similar amino acids like hydroxyproline. This would likely involve the oxidation of this compound followed by a reaction to produce a colored product.

a. Principle: this compound is oxidized to an intermediate, which then reacts with a chromogenic agent (e.g., p-dimethylaminobenzaldehyde, DMAB, in Ehrlich's reagent) to form a colored compound. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of this compound.

b. Conceptual Materials:

  • Spectrophotometer or microplate reader

  • Oxidizing agent (e.g., Chloramine-T)

  • Chromogenic reagent (e.g., Ehrlich's reagent)

  • This compound standard

  • Buffers and acids

c. Conceptual Procedure:

  • Sample Preparation: Hydrolyze protein samples to release free this compound.

  • Oxidation: Incubate the sample or standard with an oxidizing agent to convert this compound to a pyrrole (B145914) derivative.

  • Color Development: Add the chromogenic reagent and incubate at an elevated temperature (e.g., 60-70°C) to allow for color development.

  • Data Acquisition: Measure the absorbance at the wavelength of maximum absorbance for the colored product.

  • Data Analysis: Determine the concentration of this compound in the samples from a standard curve.

Disclaimer: This conceptual colorimetric protocol has not been validated and would require thorough optimization and validation before use.

Conclusion

The choice of a this compound assay should be guided by the specific requirements of the research, including the need for high throughput, sensitivity, and specificity. Commercially available ELISA kits offer a convenient and reproducible option for many applications, with clearly defined performance characteristics. For higher specificity and sensitivity, LC-MS/MS is the method of choice, although it requires more specialized equipment and expertise. HPLC with fluorescence detection provides a robust alternative with good sensitivity. While colorimetric assays are simple and cost-effective, their specificity for this compound needs to be carefully validated. By understanding the principles and reproducibility of each method, researchers can make informed decisions to ensure the reliability and validity of their this compound quantification data.

References

A Researcher's Guide to 5-Hydroxylysine Detection: A Comparative Analysis of Modern and Established Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of collagen metabolism, connective tissue disorders, and biopharmaceutical quality control, the accurate detection and quantification of 5-hydroxylysine (5-Hyl) is paramount. This modified amino acid, almost exclusively found in collagen, serves as a critical biomarker for collagen turnover and stability.[1] This guide provides a comprehensive comparison of established and novel methods for this compound detection, offering insights into their principles, performance, and ideal applications. We present a synthesis of quantitative data from various validation studies, detailed experimental protocols for key methodologies, and visual workflows to aid in the selection of the most suitable assay for your research needs.

Comparative Analysis of this compound Detection Methods

The choice of a detection method for this compound is contingent on several factors, including the required sensitivity and specificity, the nature of the sample matrix, and the available instrumentation. Below, we summarize the performance characteristics of common analytical techniques. It is important to note that these metrics can vary between laboratories and specific experimental setups.

MethodPrincipleSample ThroughputSensitivitySpecificityKey AdvantagesKey Disadvantages
HPLC with Pre-column Derivatization Chromatographic separation of derivatized 5-Hyl with UV or fluorescence detection.[1]MediumModerateGoodRobust, widely available instrumentation.Requires derivatization, which can introduce variability.
Gas Chromatography (GC) Separation of volatile 5-Hyl derivatives followed by detection, often by Flame Ionization Detector (FID).[2]MediumModerateGoodHigh resolution for complex samples.Requires derivatization to create volatile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Combines the separation power of GC with the specific detection of mass spectrometry.[2]MediumHighVery HighHigh specificity and sensitivity.Requires derivatization and specialized equipment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly specific mass-based detection using multiple reaction monitoring (MRM).[2][3][4]HighVery HighExcellentGold standard for sensitivity and specificity; no derivatization required.[5]High instrument cost and complexity.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay utilizing specific antibodies to detect and quantify 5-Hyl.[6][7][8]HighHighGoodHigh throughput, relatively simple protocol.Potential for cross-reactivity; may not distinguish between free and protein-bound forms.
Chemical Proteomic Strategies Involves chemical labeling and enrichment of 5-Hyl-containing peptides followed by mass spectrometry.[9]LowHighExcellentEnables site-specific identification of 5-Hyl modifications.[9]Complex workflow, not suitable for routine quantification.

Quantitative Performance Data

The following table presents a summary of reported quantitative data for various this compound detection methods. These values should be considered illustrative, as optimal performance is dependent on the specific instrumentation and protocol used.

MethodLimit of Detection (LOD) / Detection RangeSample Type(s)Reference
Gas Chromatography (GC) 350 pmol/ml for 5-HylHuman and rat urine, rat bone[10]
ELISA 0.156-10 ng/mLSerum, plasma, cell culture supernatants[7]
ELISA 9.3-300 ng/mLHuman serum, plasma, cell culture supernatant, other biological fluids[8]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are outlines of the methodologies for the most common this compound detection techniques.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This method relies on the chemical modification of this compound to enhance its detection by UV or fluorescence detectors.

1. Sample Preparation (from Tissue):

  • Homogenization: Tissue samples are flash-frozen in liquid nitrogen and ground to a fine powder.[1]

  • Acid Hydrolysis: The powdered tissue is hydrolyzed in 6 M hydrochloric acid (HCl) at 110°C to release this compound from the collagen protein.[1][4]

  • Drying and Reconstitution: The HCl is removed by evaporation, and the dried hydrolysate is reconstituted in an appropriate buffer.[1]

2. Pre-column Derivatization (using Dansyl Chloride):

  • The sample is mixed with a Dansyl Chloride solution in an alkaline buffer (e.g., sodium bicarbonate, pH 9.5).[1]

  • The reaction mixture is incubated to allow for the derivatization of the amino groups of this compound.[1]

  • The reaction is quenched, and the sample is prepared for HPLC injection.[1]

3. HPLC Analysis:

  • The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., reversed-phase C18).

  • A gradient of solvents is used to separate the derivatized this compound from other components in the sample.

  • Detection is performed using a UV or fluorescence detector at the appropriate wavelengths for the derivatizing agent.[2]

  • Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the direct measurement of this compound, often without the need for derivatization.

1. Sample Preparation:

  • For Total this compound: Acid hydrolysis is performed as described for the HPLC method to release protein-bound this compound.[4] A stable isotope-labeled internal standard is typically added before hydrolysis for accurate quantification.[4]

  • For Free this compound: Protein precipitation is carried out, commonly using a cold organic solvent like acetonitrile (B52724) or methanol, to separate free this compound from proteins in biological fluids like plasma or serum.[2][4]

2. LC-MS/MS Analysis:

  • The prepared sample is injected into a liquid chromatography system, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) for separation.[2]

  • The separated compounds are introduced into a triple quadrupole mass spectrometer.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.[2]

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.[4]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits provide a high-throughput method for quantifying this compound based on antibody-antigen interactions.

1. Assay Principle (Double Antibody Sandwich ELISA):

  • A microplate is pre-coated with a monoclonal antibody specific for human 5-Hyl.[6]

  • Standards and samples are added to the wells, and the 5-Hyl present binds to the immobilized antibody.[6]

  • A biotinylated polyclonal detection antibody is then added, which binds to the captured 5-Hyl.[6]

  • Avidin-peroxidase conjugate is added, which binds to the biotinylated antibody.[6]

  • A substrate solution (TMB) is added, which develops a color in proportion to the amount of 5-Hyl present.[6]

  • The reaction is stopped, and the color intensity is measured using a microplate reader. The concentration of 5-Hyl is determined by comparison to a standard curve.[6]

2. Sample Preparation:

  • Serum, plasma, or cell culture supernatants can often be used directly or with minimal dilution.[7]

  • For serum, allow blood to clot and then centrifuge to separate the serum.[7]

Visualizing the Workflow and Biological Context

To further aid in understanding, the following diagrams illustrate a typical experimental workflow for this compound detection and its biological context within the collagen synthesis pathway.

experimental_workflow cluster_prep Preparation Method cluster_analysis Analysis Technique start Biological Sample (Tissue, Plasma, etc.) prep Sample Preparation start->prep elisa ELISA hydrolysis Acid Hydrolysis (Total 5-Hyl) prep->hydrolysis for precipitation Protein Precipitation (Free 5-Hyl) prep->precipitation for derivatization Derivatization (e.g., Dansyl Chloride) hydrolysis->derivatization lcms LC-MS/MS hydrolysis->lcms precipitation->lcms precipitation->elisa hplc HPLC derivatization->hplc analysis Analytical Method data Data Acquisition & Quantification hplc->data lcms->data elisa->data

A generalized experimental workflow for the detection of this compound.

collagen_synthesis_pathway procollagen Procollagen Chain (in Endoplasmic Reticulum) lysine (B10760008) Lysine Residues procollagen->lysine hydroxylation Hydroxylation lysine->hydroxylation Lysyl Hydroxylase hydroxylysine This compound Residues hydroxylation->hydroxylysine glycosylation Glycosylation hydroxylysine->glycosylation glycosylated_hyl Glycosylated This compound glycosylation->glycosylated_hyl secretion Secretion from Cell glycosylated_hyl->secretion crosslinking Cross-linking secretion->crosslinking collagen_fibril Mature Collagen Fibril crosslinking->collagen_fibril

The role of this compound in the collagen biosynthesis pathway.

References

A Comparative Guide to 5-Hydroxylysine Quantification for Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for quantifying 5-hydroxylysine, a key biomarker for collagen metabolism, and correlates its levels with various clinical outcomes. The information presented is intended to assist researchers in selecting appropriate analytical techniques and in understanding the clinical relevance of this compound levels.

Correlation of this compound Levels with Clinical Outcomes

This compound (5-Hyl) is an amino acid primarily found in collagen.[1] Its levels in biological fluids can reflect the rate of collagen degradation and have been associated with several pathological conditions.[1]

Bone Disorders

Elevated urinary excretion of this compound and its glycosylated forms is a recognized indicator of increased bone resorption.

Table 1: Urinary this compound and its Glycosides in Bone Diseases

Clinical ConditionAnalytePatient Group (mean ± SD)Control Group (mean ± SD)p-valueReference
Paget's Disease (severe)Hyl/Hyp ratio0.052 ± 0.0420.042 ± 0.009 (in normal bone)-[2]
Paget's Disease (severe)Hyl(GlcGal)/Hyl(Gal) ratio0.601 ± 0.0170.47 ± 0.009 (in normal bone)-[2]
Hyperphosphatasia (severe)Hyl/Hyp ratio0.052 ± 0.0420.042 ± 0.009 (in normal bone)-[2]
Hyperphosphatasia (severe)Hyl(GlcGal)/Hyl(Gal) ratio0.601 ± 0.0170.47 ± 0.009 (in normal bone)-[2]
OsteoporosisUrinary Hydroxylysine Glycosides (GH)Significantly higherAge and sex-adjusted controls<0.05[3]
Dermatological Conditions

Recent studies have highlighted this compound as a potential biomarker in fibrotic skin disorders.

Table 2: this compound in Keloids

Clinical ConditionAnalyteHigh-Risk Early Warning Indexp-valueReference
KeloidsThis compound4 x 10⁸ - 6.3 x 10⁸0.0008[1]
Liver Disease

Preliminary evidence suggests a link between serum this compound levels and liver cirrhosis.

Table 3: Serum this compound in Decompensated Liver Cirrhosis

AnalytePatient Group (n=30, mean ± SD, µmol/L)Control Group (n=40, mean ± SD, µmol/L)Reference
Total Hydroxylysine7.16 ± 0.724.34 ± 2.71[4]
Free Hydroxylysine1.06 ± 0.240.77 ± 0.25[4]
Other Conditions

Increased excretion of this compound has also been observed in patients with extensive thermal burns, reflecting the degradation of dermal and fascial collagen.[2]

Comparison of Analytical Methods for this compound Quantification

The choice of analytical method depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation.

Table 4: Performance Characteristics of Analytical Methods for this compound

MethodLimit of Detection (LOD)Linearity RangePrecision (%RSD)Key AdvantagesKey Disadvantages
Gas Chromatography (GC) 350 pmol/mL1.0 - 300 µg/mLIntra-day: < 4.63, Inter-day: < 6.15Robust and sensitive method for simultaneous quantification of 5-Hyl and Lysine.Requires derivatization to increase volatility.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection ---Widely used for amino acid analysis with good sensitivity.Requires pre-column derivatization with a fluorescent tag.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity (µM to nM range)Wide dynamic rangeHigh precision with the use of stable isotope-labeled internal standards.Highly sensitive and specific, especially for complex biological matrices.Higher instrument cost and complexity.
ELISA Varies by kit (e.g., 9.3 ng/mL)Varies by kit (e.g., 9.3 - 300 ng/mL)Varies by kitHigh throughput and does not require extensive sample preparation or specialized chromatography equipment.Potential for cross-reactivity and matrix effects. Performance can vary between manufacturers.

Commercial ELISA Kits for this compound Quantification

Several manufacturers offer ELISA kits for the quantification of this compound. Researchers should carefully evaluate and validate the performance of these kits for their specific sample types.

Table 5: Commercially Available this compound ELISA Kits

ManufacturerKit NameDetection RangeSample Types
MyBioSourceHuman hydroxylysine (Hyl) ELISA KitNot specifiedBody fluids, tissue homogenates, secretions
Assay GenieHydroxylysine (Hyl) ELISA Kit0.156-10 ng/mLSerum, plasma, cell culture supernatants
GentaurQuickDetect™ Hydroxylysine (Human) ELISA Kit9.3ng/ml- 300ng/mlPlasma, serum, cell and tissue culture supernatants, other biological fluids, tissue and cell lysates

Experimental Protocols

Gas Chromatography (GC) for Urinary this compound

This protocol is based on the method described by Euli et al., 1999.[5]

1. Sample Preparation:

  • Collect a 24-hour urine sample.

  • Acid hydrolysis: Mix urine with an equal volume of concentrated HCl and heat at 110°C for 24 hours to liberate this compound from peptides.

  • Solid-phase extraction: Use a cation-exchange resin to separate amino acids from other urinary components.

  • Elute the amino acids with an appropriate buffer.

2. Derivatization:

  • Evaporate the eluate to dryness.

  • Add a silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried residue to create volatile derivatives.

  • Heat the mixture to complete the derivatization reaction.

3. GC Analysis:

  • Column: Use a capillary column suitable for amino acid analysis.

  • Injection: Inject the derivatized sample into the GC.

  • Temperature Program: Apply a temperature gradient to separate the amino acid derivatives.

  • Detection: Use a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Quantification: Compare the peak area of the this compound derivative to a standard curve prepared with known concentrations of this compound.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

1. Sample Preparation:

  • Perform acid hydrolysis of the biological sample (urine, plasma, or tissue homogenate) as described for the GC method.

  • Neutralize the hydrolysate.

2. Pre-column Derivatization:

  • React the amino acids in the hydrolyzed sample with a fluorescent derivatizing agent such as o-phthalaldehyde (B127526) (OPA) or dansyl chloride.

3. HPLC Analysis:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: Employ a gradient elution with a buffer system (e.g., sodium acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Detection: Use a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatizing agent.

  • Quantification: Calculate the concentration of this compound based on the peak area relative to a standard curve.

Signaling Pathways and Experimental Workflows

Collagen Biosynthesis and Cross-linking Pathway

The formation of this compound is a critical post-translational modification in collagen biosynthesis, essential for the formation of stable cross-links.

Collagen_Pathway Procollagen Procollagen α-chains (in ER) Hydroxylation Hydroxylation of Lysine residues Procollagen->Hydroxylation Lysyl Hydroxylase (PLOD1, 2, 3) Glycosylation Glycosylation of Hydroxylysine Hydroxylation->Glycosylation Galactosyltransferase Glucosyltransferase TripleHelix Triple Helix Formation Glycosylation->TripleHelix Secretion Secretion from cell TripleHelix->Secretion ProcollagenPeptidase Cleavage of propeptides Secretion->ProcollagenPeptidase Procollagen peptidases Tropocollagen Tropocollagen ProcollagenPeptidase->Tropocollagen Fibril Collagen Fibril Assembly Tropocollagen->Fibril OxidativeDeamination Oxidative Deamination of Lysine and Hydroxylysine Fibril->OxidativeDeamination Lysyl Oxidase (LOX) Crosslinking Covalent Cross-linking OxidativeDeamination->Crosslinking MatureCollagen Mature Collagen Matrix Crosslinking->MatureCollagen

Caption: Collagen biosynthesis and post-translational modifications.

Experimental Workflow for this compound Quantification

A generalized workflow for the analysis of this compound in biological samples.

Experimental_Workflow Sample Biological Sample (Urine, Plasma, Tissue) Hydrolysis Acid Hydrolysis (for total 5-Hyl) Sample->Hydrolysis Purification Sample Purification (e.g., SPE) Hydrolysis->Purification Derivatization Derivatization (for GC or HPLC) Purification->Derivatization Analysis Instrumental Analysis (GC, HPLC, or LC-MS/MS) Derivatization->Analysis Data Data Acquisition and Quantification Analysis->Data

Caption: General workflow for this compound analysis.

References

Safety Operating Guide

Navigating the Disposal of 5-Hydroxylysine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the disposal of 5-Hydroxylysine, a hydroxylated derivative of the amino acid lysine. Adherence to these protocols is paramount for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While some forms of this compound, such as DL-5-Hydroxy-DL-lysine Hydrochloride, are not classified as hazardous substances under the Globally Harmonized System (GHS), other derivatives may present potential hazards.[1] A safety data sheet for 5-(galactosylhydroxy)-L-Lysine suggests it may be harmful by inhalation, ingestion, or skin absorption and can cause eye, skin, or respiratory system irritation.[2] Therefore, a cautious approach is always recommended.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Use chemical-resistant gloves, such as nitrile.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Lab Coat: A full-length laboratory coat is essential to prevent skin contact.

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound is contingent on its classification as hazardous or non-hazardous waste, which should be determined in accordance with local regulations and institutional policies.

Step 1: Waste Characterization

The first and most critical step is to determine if the this compound waste is considered hazardous. Unless a chemical has been explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EH&S) department, it should be treated as hazardous waste.[3] Factors that classify a chemical as hazardous include ignitability, corrosivity, reactivity, and toxicity.[4]

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[5]

  • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, leak-proof, and compatible container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6] Do not dispose of undiluted this compound or large quantities into the sewer system.[1]

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be placed in a designated sharps container.[7]

Step 3: Container Management and Labeling

All waste containers must be in good condition, with no leaks, and kept closed except when adding waste.[8] Each container must be clearly labeled with a hazardous waste tag that includes:[6]

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).

  • The quantity of the waste.

  • The date of waste generation.

  • The location of origin (e.g., department, room number).

  • The name and contact information of the principal investigator.

  • Appropriate hazard pictograms.

Step 4: Storage

Store hazardous waste in a designated and secure location, away from heat sources and incompatible materials.[5] The storage area should be under the direct supervision of laboratory personnel.[9] It is advisable to use secondary containment, such as a lab tray, to capture any potential spills or leaks.[10]

Step 5: Disposal

The final disposal of this compound waste must be handled through your institution's designated hazardous waste program, typically managed by the EH&S department.[3][6] Do not dispose of chemical waste in the regular trash.[6] While some non-hazardous chemicals may be approved for sanitary sewer disposal in small, dilute quantities, this requires written permission from the EH&S department.[6][11]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₆H₁₄N₂O₃
Molecular Weight 162.19 g/mol
Boiling Point 416.2°C at 760 mmHg
Flash Point 205.5°C
Density 1.268 g/cm³
Melting Point 263 - 264 °C
(Data sourced from various chemical suppliers)[12][13]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G A Waste Generation (this compound) B Waste Characterization (Hazardous or Non-Hazardous?) A->B C Treat as Hazardous Waste B->C Assume Hazardous H Non-Hazardous Determination (Requires EH&S Approval) B->H Confirmed Non-Hazardous D Segregate Waste (Solid, Liquid, Sharps) C->D E Properly Label Container D->E F Store in Designated Area (with Secondary Containment) E->F G Arrange for EH&S Pickup F->G H->C Not Approved I Sanitary Sewer Disposal (Small, Dilute Quantities Only) H->I Approved J Follow Institutional Protocol I->J

This compound Disposal Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for Handling 5-Hydroxylysine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 5-Hydroxylysine. The following procedural guidance is designed to ensure safe laboratory practices, proper handling, and compliant disposal of this compound.

Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Wear safety glasses with side shields (or goggles) that are compliant with European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[1] A face shield may be required for operations with a higher risk of splashes or dust generation.To protect against eye irritation from dust particles or accidental splashes.[2]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).[3] Inspect gloves for any signs of degradation or puncture before use.[3]To prevent skin contact, as this compound may be harmful if absorbed through the skin and can cause skin irritation.[2]
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin exposure.[3] For larger quantities or when significant dust is expected, consider disposable coveralls.To minimize the risk of skin contact with the chemical.[3]
Respiratory Protection Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[3] If dust formation is unavoidable or if working in a poorly ventilated area, use a NIOSH-approved particulate filter respirator (e.g., N95).To prevent inhalation of dust, which may cause respiratory system irritation.[2]

Operational and Disposal Plans

Handling and Storage:

  • Engineering Controls: Handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling larger quantities or if the material is likely to become airborne.

  • Personal Hygiene: Practice good industrial hygiene.[3] Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling and before breaks.[3]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][4]

Spill Management:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Containment: For powdered spills, avoid raising dust. Gently cover the spill with an absorbent material.

  • Clean-up: Carefully sweep or scoop the spilled material into a suitable, labeled container for disposal.[1][3] Avoid generating dust during this process.

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways.[5]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

risk_assessment Conduct Risk Assessment ppe_selection Select Appropriate PPE risk_assessment->ppe_selection eng_controls Use Engineering Controls (e.g., Fume Hood) ppe_selection->eng_controls sds_review Review Safety Data Sheet (SDS) sds_review->risk_assessment handling_procedure Handle this compound eng_controls->handling_procedure decontamination Decontaminate Work Area handling_procedure->decontamination spill_response Spill Response handling_procedure->spill_response first_aid First Aid Measures handling_procedure->first_aid waste_disposal Dispose of Waste Properly decontamination->waste_disposal ppe_removal Remove and Dispose of/Clean PPE waste_disposal->ppe_removal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxylysine
Reactant of Route 2
Reactant of Route 2
5-Hydroxylysine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.